Methyl (trimethylsilyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-trimethylsilylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-8-6(7)5-9(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHUZDFFYVRXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183422 | |
| Record name | Methyl (trimethylsilyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2916-76-9 | |
| Record name | Acetic acid, 2-(trimethylsilyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (trimethylsilyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (trimethylsilyl)acetate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (trimethylsilyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Executive Summary: Unveiling a Versatile C2 Synthon
An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of Methyl (trimethylsilyl)acetate
This compound, with the CAS Number 2916-76-9, is a bifunctional organosilicon compound that has emerged as a cornerstone reagent in modern organic synthesis.[1] Its structure uniquely combines a methyl ester with a methylene group activated by an adjacent trimethylsilyl (TMS) moiety. This arrangement provides a powerful platform for the generation of a stabilized, nucleophilic α-silyl carbanion, making it an invaluable tool for the construction of carbon-carbon bonds. This guide provides an in-depth exploration of its chemical properties, core reactivity, and field-proven applications, designed for researchers and drug development professionals seeking to leverage its synthetic potential. We will delve into the causality behind its reactivity, provide validated experimental protocols, and offer a comprehensive profile of this essential building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. This compound is a clear, liquid ester characterized by the properties summarized below.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2916-76-9 | [1][2] |
| Molecular Formula | C₆H₁₄O₂Si | [1] |
| Molecular Weight | 146.26 g/mol | [1][3] |
| IUPAC Name | methyl 2-(trimethylsilyl)acetate | [1] |
| Appearance | Liquid | |
| Boiling Point | 38-39 °C at 13 mmHg | [2][3] |
| Density | 0.891 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.414 | [2] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [3] |
| SMILES String | COC(=O)C(C)C | [1] |
Spectroscopic Signature for Compound Verification
Spectroscopic analysis provides an unambiguous fingerprint for compound identity and purity. The key to interpreting the spectra of this compound lies in recognizing the distinct electronic environments of its proton and carbon nuclei.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by three distinct singlets. The nine chemically equivalent protons of the trimethylsilyl group (-(Si(CH₃)₃)) typically appear far upfield around δ 0.1 ppm, a hallmark of protons on silicon. The two protons of the methylene group (-CH₂-) adjacent to both the silicon atom and the carbonyl group resonate around δ 2.0 ppm. The three protons of the methyl ester (-OCH₃) are found further downfield, typically around δ 3.6 ppm, due to the deshielding effect of the adjacent oxygen atom.[4]
-
¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the trimethylsilyl methyls (near δ 0 ppm), the α-carbon, the carbonyl carbon (typically > δ 170 ppm), and the methoxy carbon.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group.
Core Reactivity: Generation and Utility of the α-Silyl Carbanion
The synthetic utility of this compound is overwhelmingly derived from the acidity of the protons on the carbon alpha to the carbonyl group. The presence of the silicon atom stabilizes the resulting conjugate base, facilitating its formation and subsequent reaction with a wide range of electrophiles.[5]
Enolate Generation: A Controlled Deprotonation
The generation of the corresponding lithium enolate, methyl lithiotrimethylsilylacetate, is the critical first step in most applications. This is achieved by deprotonation using a strong, non-nucleophilic base under anhydrous, aprotic conditions at low temperatures.
Causality of Experimental Choice:
-
Base Selection: Lithium diisopropylamide (LDA) is the base of choice. Its pKa is sufficiently high (~36) to quantitatively and irreversibly deprotonate the α-carbon (pKa ~25-27), while its significant steric bulk prevents it from acting as a nucleophile and adding to the ester carbonyl.[6]
-
Temperature Control: The reaction is conducted at -78 °C (a dry ice/acetone bath). This low temperature is crucial to prevent side reactions, such as Claisen condensation or decomposition of the LDA, and to ensure the kinetic enolate is formed cleanly.[6]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. It is aprotic and effectively solvates the lithium cation of the enolate, preventing aggregation and maintaining reactivity.[7]
Caption: Formation of the key lithium enolate intermediate.
Synthetic Transformations: The Peterson Olefination
A classic and powerful application of the this compound enolate is the Peterson olefination. This reaction provides a reliable method for the synthesis of α,β-unsaturated esters from aldehydes and ketones.
Mechanism Insight: The reaction proceeds via the nucleophilic attack of the α-silyl carbanion on a carbonyl electrophile, forming a β-hydroxysilane intermediate. This intermediate is then subjected to elimination (either acid- or base-catalyzed) to yield the alkene. The stereochemical outcome of the elimination can often be controlled by the conditions used to eliminate the trimethylsilanol byproduct, with basic conditions typically favoring the formation of Z-isomers.
Caption: Workflow of the Peterson Olefination reaction.
Protocol 1: Peterson Olefination of Cyclohexanone with this compound
This protocol describes a representative procedure and must be performed by qualified personnel using appropriate safety precautions in a fume hood.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Solvent and Base: Charge the flask with anhydrous THF (50 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF at -78 °C to generate LDA in situ. After stirring for 30 minutes, slowly add this compound (1.0 equivalent) dropwise via syringe. Maintain the temperature at -78 °C and stir for 1 hour. The successful formation of the enolate is critical for the subsequent step.
-
Carbonyl Addition: Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2-3 hours at this temperature.
-
Elimination: Allow the reaction to warm to room temperature. For base-induced elimination, the reaction can be quenched by adding a suspension of potassium hydride (KH) in THF.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target α,β-unsaturated ester.
Safety and Handling
This compound is a flammable liquid and an irritant.[8] Proper handling is essential to ensure laboratory safety. All manipulations should be conducted in a well-ventilated chemical fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT SE 3 | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Hand Protection: Neoprene or nitrile rubber gloves.[9]
-
Eye Protection: Chemical safety goggles. Contact lenses should not be worn.[9]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[9]
-
Respiratory Protection: Not typically required if handled in a fume hood. If inhalation risk exists, a NIOSH-certified organic vapor respirator is recommended.[9]
Storage and Incompatibilities: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8] Keep away from heat, sparks, open flames, and other ignition sources.[8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]
Conclusion
This compound is a synthetically powerful and versatile reagent. Its value is rooted in the predictable and efficient generation of a stabilized α-silyl carbanion, which serves as a potent nucleophile for carbon-carbon bond formation. Mastery of its reactivity, particularly in the context of the Peterson olefination, provides researchers with a reliable tool for accessing α,β-unsaturated esters, which are prevalent motifs in pharmaceuticals and natural products. Adherence to proper handling and reaction protocols is paramount to achieving safe and reproducible results, unlocking the full potential of this essential C2 building block.
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Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE Safety Data Sheet. [Link]
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Angene Chemical. (2024). Trimethylsilyl (trimethylsilyl)acetate Safety Data Sheet. [Link]
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Changfu Chemical. (n.d.). Trimethylsilyl acetate CAS: 2754-27-0. Retrieved from [Link]
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The Synthetic Cornerstone: A Technical Guide to Methyl (trimethylsilyl)acetate
For the modern researcher in organic synthesis and drug development, a deep understanding of versatile reagents is paramount to innovation. Methyl (trimethylsilyl)acetate (CAS No. 2916-76-9), a seemingly simple organosilicon compound, stands as a testament to this principle. Its unique bifunctional nature, housing both a nucleophilic potential at the α-carbon and the influential trimethylsilyl group, unlocks a diverse array of synthetic transformations. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, offering both mechanistic insights and field-proven protocols for the discerning scientist.
Core Characteristics: Physicochemical and Spectroscopic Profile
A thorough grasp of a reagent's fundamental properties is the bedrock of its effective application. This compound is a colorless liquid whose behavior in chemical systems is dictated by the interplay of its ester and silyl moieties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2916-76-9[1][2] |
| Molecular Formula | C6H14O2Si[1][2] |
| Molecular Weight | 146.26 g/mol |
| Appearance | Transparent liquid |
| Boiling Point | 38-39 °C at 13 mmHg[3] |
| Density | 0.891 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.414[3] |
Spectroscopic Fingerprints
The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. These data are crucial for reaction monitoring and quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen environments within the molecule. Key expected signals include a singlet for the nine equivalent protons of the trimethylsilyl (TMS) group, a singlet for the methylene protons adjacent to the silicon atom, and a singlet for the methyl protons of the ester group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the ¹H NMR data, showing distinct signals for the methyl carbons of the TMS group, the methylene carbon, the ester's methyl carbon, and the carbonyl carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicative of its functional groups. A prominent feature is the C=O (carbonyl) stretch of the ester, typically appearing around 1740 cm⁻¹. Vibrations associated with the Si-C bonds of the trimethylsilyl group are also observable.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a methyl group and the presence of the trimethylsilyl cation ([Si(CH₃)₃]⁺), which is often a dominant peak.[1][4][5]
Synthesis of this compound: A Practical Protocol
The accessibility of this compound through straightforward synthetic procedures contributes to its widespread use. A common and efficient method involves the reaction of methyl acetate with a strong base to form the enolate, which is then trapped with trimethylsilyl chloride.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).
-
Base Preparation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise via syringe to generate lithium diisopropylamide (LDA) in situ. The solution is stirred for 30 minutes at this temperature.
-
Enolate Formation: A solution of methyl acetate in anhydrous THF is added dropwise to the freshly prepared LDA solution, maintaining the temperature at -78 °C. The formation of the lithium enolate is allowed to proceed for 1 hour.
-
Silylation: Freshly distilled trimethylsilyl chloride (TMSCl) is added dropwise to the enolate solution at -78 °C.[6] The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.
The Peterson Olefination: A Stereoselective Approach to Alkenes
A cornerstone application of this compound is its role in the Peterson olefination, a powerful alternative to the Wittig reaction for the synthesis of alkenes.[7][8][9] This reaction proceeds via a β-hydroxysilane intermediate, and its true synthetic utility lies in the ability to control the stereochemical outcome of the elimination step.
Mechanism of the Peterson Olefination
The reaction is initiated by the deprotonation of this compound with a strong base like LDA to form an α-silyl carbanion. This nucleophile then adds to a ketone or aldehyde. The subsequent elimination of the resulting β-hydroxysilane intermediate can be directed to yield either the E- or Z-alkene.
-
Basic Conditions: Treatment with a base (e.g., potassium hydride) leads to a concerted syn-elimination.[9]
-
Acidic Conditions: Under acidic conditions, the elimination proceeds via an anti-periplanar arrangement.[9]
Caption: Stereocontrol in the Peterson Olefination.
Experimental Protocol: Peterson Olefination for α,β-Unsaturated Ester Synthesis
-
Carbanion Formation: In a flame-dried flask under a nitrogen atmosphere, a solution of this compound in anhydrous THF is cooled to -78 °C. A solution of LDA in THF is added dropwise, and the mixture is stirred for 1 hour.
-
Carbonyl Addition: A solution of the desired aldehyde or ketone in anhydrous THF is added dropwise to the carbanion solution at -78 °C. The reaction is stirred for 2-3 hours at this temperature.
-
Elimination (Basic Conditions for Z-Isomer): Potassium hydride (KH) is carefully added to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the elimination is complete (monitored by TLC).
-
Workup and Purification: The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography on silica gel.
A Stable Enolate Equivalent for Strategic C-C Bond Formation
Beyond olefination, the lithium enolate derived from this compound serves as a highly effective and stable equivalent of the methyl acetate enolate. This circumvents challenges associated with the self-condensation of traditional ester enolates, providing a reliable nucleophile for various carbon-carbon bond-forming reactions, including conjugate additions.
Conceptual Framework: Enolate Equivalence
Caption: Role as an enolate equivalent in conjugate addition.
Experimental Protocol: Conjugate Addition to an α,β-Unsaturated Ketone
-
Enolate Generation: Following the procedure described in the Peterson olefination protocol, generate the lithium enolate of this compound at -78 °C.
-
Conjugate Addition: A solution of the α,β-unsaturated ketone (e.g., cyclohexenone) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for several hours until the starting material is consumed.
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride. After extraction with diethyl ether, the combined organic layers are washed, dried, and concentrated. The resulting 1,5-dicarbonyl compound is purified by flash chromatography.
Relevance in Drug Discovery and Development
The synthetic methodologies enabled by this compound are directly applicable to the synthesis of complex molecular architectures found in pharmaceuticals. For instance, the stereoselective construction of carbon-carbon bonds is crucial in the synthesis of steroids and prostaglandins.
Furthermore, the introduction of a methyl group can profoundly influence a molecule's pharmacological profile, a concept often referred to as the "magic methyl" effect. This compound provides a reliable means to introduce a carboxymethyl group, which can be further elaborated, or to construct frameworks where methyl groups can be strategically placed to enhance binding affinity, improve metabolic stability, or modulate physicochemical properties.
Safety, Handling, and Storage
As with any reactive chemical, proper handling of this compound is imperative for laboratory safety. It is a flammable liquid and can cause skin and eye irritation.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H226 | Flammable liquid and vapor.[3] |
| H315 | Causes skin irritation.[3] | |
| H319 | Causes serious eye irritation.[3] | |
| H335 | May cause respiratory irritation.[3] | |
| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is far more than a simple ester. It is a sophisticated synthetic tool that offers chemists precise control over challenging transformations. Its utility in stereoselective olefin synthesis via the Peterson reaction and its reliability as a stable enolate equivalent for constructing carbon-carbon bonds make it an indispensable reagent. For researchers and drug development professionals, mastering the application of this compound is a step towards more efficient and elegant solutions to complex synthetic problems.
References
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Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]
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Wikipedia. (2023). Peterson olefination. Retrieved from [Link]
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YouTube. (2021). Peterson Olefination Mechanism | Organic Chemistry. Retrieved from [Link]
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ACS Publications. (2005). Quantum Chemical Calculations on the Peterson Olefination with α-Silyl Ester Enolates. The Journal of Organic Chemistry. Retrieved from [Link]
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NIST. (n.d.). Methyl(trimethylsilyl)acetate. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Methanol, (trimethylsilyl)-, acetate. NIST Chemistry WebBook. Retrieved from [Link]
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National Institutes of Health. (2023). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. PMC. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]
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PubChem. (n.d.). Methanol, 1-(trimethylsilyl)-, 1-acetate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles. Chemical Communications. Retrieved from [Link]
- Google Patents. (n.d.). CN103755734A - Synthesis method of trimethylsilyl acetate.
-
Sci-Hub. (2013). First Tandem Asymmetric Conjugate Addition of Alkenyl Nucleophiles and Silyl Trapping of the Intermediate Enolates. Advanced Synthesis & Catalysis. Retrieved from [Link]
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Beilstein Journals. (2023). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523). Retrieved from [Link]
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Chemistry LibreTexts. (2015). 18.11: Conjugate Additions of Enolate Ions: Michael Addition and Robinson Annulation. Retrieved from [Link]
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SpectraBase. (n.d.). (CH3)3SI-O-CH3 - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl (trimethylsilyl)acetate: Structure, Properties, and Synthetic Applications
Abstract: This technical guide provides a comprehensive overview of methyl (trimethylsilyl)acetate, a versatile organosilicon compound. The document details its fundamental molecular structure and physicochemical properties. A significant focus is placed on its role in synthetic organic chemistry, particularly as a key reagent in the Peterson olefination for the stereoselective synthesis of α,β-unsaturated esters. A detailed, field-proven protocol for its laboratory-scale synthesis via Fischer esterification is provided, accompanied by a discussion of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this reagent's characteristics and applications.
Introduction and Core Concepts
This compound, with the CAS Registry Number 2916-76-9, is the methyl ester of (trimethylsilyl)acetic acid.[1] Its structure is characterized by a trimethylsilyl (TMS) group attached to the α-carbon of methyl acetate. This structural feature is pivotal to its chemical reactivity, rendering the α-protons acidic and enabling the formation of a stabilized carbanion (an α-silyl ester enolate). This enolate is a cornerstone of its synthetic utility, most notably in carbon-carbon bond-forming reactions.
Unlike its isomer, trimethylsilyl acetate (CH₃CO₂Si(CH₃)₃), which is primarily used as a silylating agent to protect alcohols, this compound's value lies in its function as a carbon nucleophile precursor.[2][3] This guide will focus exclusively on the properties and applications of this compound, (CH₃)₃SiCH₂CO₂CH₃.
Molecular Structure and Physicochemical Properties
The molecular integrity and behavior of this compound are dictated by its structure and resulting physical properties. The presence of the silicon atom and the ester functionality defines its reactivity and handling characteristics.
Molecular Structure
The structure consists of a central silicon atom bonded to three methyl groups and a methylene bridge, which in turn is connected to a methyl ester group.
Figure 1: 2D Molecular Structure of this compound.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below, providing essential information for experimental design and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₂Si | [1] |
| Molecular Weight | 146.26 g/mol | |
| CAS Number | 2916-76-9 | [1] |
| Appearance | Colorless Liquid | |
| Boiling Point | 38-39 °C / 13 mmHg | |
| Density | 0.891 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.414 |
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from its carboxylic acid precursor, (trimethylsilyl)acetic acid.
-
¹H NMR (Predicted):
-
δ ~3.7 ppm (s, 3H): Protons of the methoxy group (-OCH₃).
-
δ ~2.0 ppm (s, 2H): Protons of the α-methylene group (-CH₂-).
-
δ ~0.1 ppm (s, 9H): Protons of the trimethylsilyl group (-Si(CH₃)₃). (Prediction based on standard chemical shifts and data for (trimethylsilyl)acetic acid).[4]
-
-
¹³C NMR (Predicted):
-
δ ~172 ppm: Carbonyl carbon (C=O).
-
δ ~51 ppm: Methoxy carbon (-OCH₃).
-
δ ~28 ppm: Methylene carbon (-CH₂-).
-
δ ~-2 ppm: Trimethylsilyl carbons (-Si(CH₃)₃). (Prediction based on standard chemical shifts).
-
-
Infrared (IR) Spectroscopy (Predicted):
-
~2960-2850 cm⁻¹: C-H stretching (alkyl).
-
~1740 cm⁻¹: Strong C=O stretching (ester).
-
~1250 cm⁻¹: Si-CH₃ symmetric deformation.
-
~1160 cm⁻¹: C-O stretching (ester).
-
~840 cm⁻¹: Si-C stretching. (Prediction based on characteristic group frequencies).
-
Synthesis of this compound
The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, (trimethylsilyl)acetic acid. This method is robust, high-yielding, and utilizes common laboratory reagents.
Causality Behind Experimental Choices
The Fischer esterification is an equilibrium process. To drive the reaction toward the product (the ester), one must either remove the water byproduct as it forms or use a large excess of one of the reactants. In this protocol, methanol is used as both the reactant and the solvent, serving as a large excess to shift the equilibrium towards the desired methyl ester. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol. The workup procedure is designed to remove the excess methanol, the acid catalyst, and any unreacted carboxylic acid, yielding the pure ester after distillation.
Experimental Protocol: Fischer Esterification
Figure 2: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (trimethylsilyl)acetic acid (13.2 g, 0.1 mol).
-
Add methanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1 mL).
-
Reaction: Heat the reaction mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by brine (50 mL).
-
Isolation: Dry the ethereal layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate on a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Key Synthetic Applications: The Peterson Olefination
The primary application for this compound is as a precursor to a stabilized carbanion for use in the Peterson olefination. This reaction is a powerful alternative to the Wittig reaction for the synthesis of alkenes.
Mechanism and Expertise
-
Deprotonation: The process begins with the deprotonation of this compound at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This step is critical as it generates the key nucleophilic species, an α-silyl ester enolate. The choice of LDA is deliberate; its steric bulk prevents it from acting as a nucleophile towards the ester carbonyl, ensuring clean deprotonation.
-
Nucleophilic Addition: The generated enolate then reacts with a ketone or aldehyde. This addition forms a β-hydroxysilane intermediate.
-
Elimination: This intermediate is not typically isolated. Upon acidic or basic workup, it undergoes elimination to form an α,β-unsaturated ester and a silanol byproduct. A key feature of the Peterson olefination is its stereochemical control; acidic and basic conditions promote anti- and syn-elimination, respectively, allowing for the selective formation of either the (E) or (Z) alkene isomer from the same intermediate.
Figure 3: Logical flow of the Peterson Olefination using this compound.
This reaction is highly valued in drug development and natural product synthesis for its reliability in constructing complex carbon skeletons with high stereochemical fidelity.
Safety and Handling
This compound is a flammable liquid and an irritant.
-
Hazards:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this reagent in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
Conclusion
This compound is a valuable C2-synthon in organic chemistry. Its utility is primarily derived from its ability to form a stabilized α-silyl carbanion, which serves as a key intermediate in the Peterson olefination. This reaction provides a reliable and stereocontrolled route to α,β-unsaturated esters, making the title compound an important tool for synthetic chemists in academia and industry. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective application in the laboratory.
References
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
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Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. (2018). MDPI. Available at: [Link]
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Peterson Olefination. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Methyl(trimethylsilyl)acetate. (n.d.). NIST WebBook. Available at: [Link]
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Exploring the Synthesis and Applications of Trimethylsilyl Acetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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External Chiral Ligand-Mediated Enantioselective Peterson Reaction of α-Trimethylsilanylacetate with Substituted Cyclohexanones. (2002). ACS Publications. Available at: [Link]
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Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]
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Silylation Reagents. (n.d.). Regis Technologies. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities. (2010). ACS Publications. Available at: [Link]
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An In-depth Technical Guide to the Synthesis and Preparation of Methyl (trimethylsilyl)acetate
Foreword: The Strategic Importance of Methyl (trimethylsilyl)acetate in Modern Synthesis
This compound, a key silyl ketene acetal, has emerged as a cornerstone reagent in contemporary organic synthesis. Its utility, particularly for research scientists and professionals in drug development, lies in its ability to serve as a versatile nucleophile in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the synthesis and preparation of this pivotal compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices to empower researchers in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral characteristics of this compound is paramount for its successful synthesis, purification, and application.
| Property | Value |
| Chemical Formula | C₆H₁₄O₂Si |
| Molecular Weight | 146.26 g/mol |
| Boiling Point | 38-39 °C at 13 mmHg[1] |
| Density | 0.891 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.414[1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the trimethylsilyl group and the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum is crucial for confirming the presence of the carbonyl carbon, the silylated carbon, and the methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the C=O stretching vibration of the ester group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of trimethylsilyl compounds.
Core Synthetic Methodologies: A Comparative Analysis
The preparation of this compound can be approached through several synthetic routes. The choice of method often depends on the desired scale, available starting materials, and the required purity of the final product.
| Synthetic Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Deprotonation-Silylation | Methyl acetate, Strong Base (e.g., LDA), Trimethylsilyl chloride | Good to Excellent | High yields, well-established | Requires cryogenic temperatures, stoichiometric use of strong base |
| Hydrosilylation | α,β-Unsaturated ester, Hydrosilane, Catalyst (e.g., Rhodium or Borane) | High | Atom-economical, avoids salt byproducts | May require specialized catalysts, potential for side reactions |
| From α-Halo Esters | α-Halo methyl acetate, Metal (e.g., Zn, Na), Trimethylsilyl chloride | Moderate to Good | Milder conditions than strong bases | Stoichiometric use of metal, formation of metal halide waste |
Experimental Protocols: A Step-by-Step Guide
Method 1: Deprotonation-Silylation of Methyl Acetate
This is the most common and reliable laboratory-scale synthesis, relying on the in-situ generation of the lithium enolate of methyl acetate followed by trapping with an electrophilic silicon source.
Reaction Workflow:
Caption: Simplified mechanism of hydrosilylation.
Detailed Protocol:
-
Catalyst Activation: In a nitrogen-flushed flask, a catalytic amount of a suitable transition metal catalyst (e.g., a rhodium complex) or tris(pentafluorophenyl)borane is dissolved in an anhydrous, non-protic solvent such as toluene. [2]2. Reaction Mixture: To this solution, the α,β-unsaturated ester (e.g., methyl acrylate) and the hydrosilane (e.g., triethylsilane) are added.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, depending on the catalyst) and monitored by GC or TLC for the disappearance of the starting materials.
-
Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Causality in Experimental Choices:
-
Catalyst Selection: The choice of catalyst is crucial for achieving high selectivity for the desired silyl ketene acetal over other possible hydrosilylation products. Tris(pentafluorophenyl)borane has been shown to be a highly effective catalyst for this transformation. [2]* Substrate Choice: This method is particularly applicable to α,β-unsaturated esters. The electron-withdrawing nature of the ester group facilitates the catalytic cycle.
Industrial Scale Considerations
For the large-scale production of silyl ketene acetals, factors such as cost, safety, and waste generation become paramount. While the deprotonation-silylation method is robust, the requirement for cryogenic temperatures and stoichiometric amounts of a strong base can be challenging and costly to implement on an industrial scale.
The hydrosilylation route is more attractive from an industrial perspective due to its atom economy and avoidance of salt waste streams. [2]Another potential industrial route involves the reaction of an α-halo ester with a metal, such as zinc (a Reformatsky-type reaction), in the presence of a silylating agent. [3][4]This method can be performed under milder conditions than the strong base method.
A Chinese patent describes a method for the synthesis of trimethylsilyl acetate (a C-silylated isomer) from sodium acetate and trimethylchlorosilane using a phase-transfer catalyst, which could potentially be adapted for the synthesis of the O-silylated isomer on an industrial scale. [5]
Applications in Drug Development and Advanced Synthesis
This compound is a valuable precursor in numerous synthetic transformations, including:
-
Mukaiyama Aldol Reaction: As a nucleophile in Lewis acid-catalyzed additions to aldehydes and ketones to form β-hydroxy esters.
-
Michael Additions: In conjugate additions to α,β-unsaturated carbonyl compounds.
-
Asymmetric Synthesis: Chiral auxiliaries or catalysts can be employed to achieve enantioselective additions, providing access to chiral building blocks for drug synthesis.
-
Peterson Olefination: It can undergo Peterson olefination to yield α,β-unsaturated esters. [1]
Conclusion
The synthesis of this compound is a well-established yet continually evolving field. The choice of synthetic methodology is dictated by the specific requirements of the researcher or organization, balancing factors such as scale, cost, and desired purity. A thorough understanding of the underlying reaction mechanisms and the rationale for experimental choices, as detailed in this guide, is essential for the successful and efficient preparation of this versatile and valuable synthetic intermediate.
References
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Organic Syntheses, Coll. Vol. 9, p.742 (1998); Vol. 72, p.163 (1995). [Link]
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Organic Syntheses, Coll. Vol. 10, p.184 (2004); Vol. 77, p.184 (2000). [Link]
-
Organic Syntheses, Vol. 88, p.121 (2011). [Link]
-
Organic Syntheses, Vol. 85, p.248 (2008). [Link]
- CN103755734A - Synthesis method of trimethylsilyl acetate - Google P
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Organic Syntheses, Vol. 86, p.304 (2009). [Link]
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Organic Syntheses, Vol. 95, p.374 (2018). [Link]
-
Organic Syntheses, Coll. Vol. 7, p.509 (1990); Vol. 64, p.118 (1986). [Link]
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Organic Syntheses, Coll. Vol. 6, p.711 (1988); Vol. 55, p.127 (1976). [Link]
-
Organic Syntheses, Coll. Vol. 8, p.26 (1993); Vol. 65, p.81 (1987). [Link]
-
Methyl(trimethylsilyl)acetate - NIST. [Link]
- US7112710B2 - Preparation of silyl ketene acetal and disilyl ketene acetal - Google P
-
Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules) - YouTube. [Link]
-
Reformatsky Reaction - Organic Chemistry Portal. [Link]
-
Reformatsky Reaction - Chemistry LibreTexts. [Link]
-
Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation... - ResearchGate. [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed. [Link]
-
Ethyl (trimethylsilyl)acetate - Optional[FTIR] - Spectrum - SpectraBase. [Link]
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An In-depth Technical Guide to the 1H NMR Spectrum of Methyl (trimethylsilyl)acetate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic and organometallic compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR spectral data is critical for structure elucidation, purity assessment, and reaction monitoring. This guide provides a detailed technical analysis of the 1H NMR spectrum of methyl (trimethylsilyl)acetate, an organosilicon compound of interest in synthetic chemistry.
Organosilicon compounds, characterized by carbon-silicon bonds, often exhibit unique spectral features in NMR due to the electronic properties of the silicon atom. Silicon is less electronegative than carbon, leading to distinct shielding effects on nearby protons. This guide will delve into the theoretical basis for the predicted 1H NMR spectrum of this compound, provide a detailed experimental protocol for its acquisition, and discuss the interpretation of the spectral data. The principles and methodologies discussed herein are broadly applicable to the NMR analysis of a wide range of organosilicon compounds.[1][2]
Molecular Structure and Proton Environments
The first step in interpreting any NMR spectrum is to analyze the molecular structure and identify the chemically distinct proton environments. In this compound, there are three such environments, as illustrated below.
Sources
An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl (trimethylsilyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword
The incorporation of silicon-containing moieties into organic molecules has become a cornerstone of modern synthetic chemistry and drug discovery. The trimethylsilyl (TMS) group, in particular, offers unique steric and electronic properties that can profoundly influence a molecule's reactivity, stability, and biological activity. Among the various classes of organosilicon compounds, α-silyl esters such as methyl (trimethylsilyl)acetate and its derivatives are versatile intermediates. A thorough understanding of their structural features is paramount for their effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, stands as a powerful, non-destructive technique for the detailed structural elucidation of these molecules. This guide provides a comprehensive exploration of the ¹³C NMR analysis of this compound derivatives, delving into the theoretical underpinnings, practical experimental considerations, and the interpretation of spectral data, with a focus on the influence of the trimethylsilyl group and other substituents on carbon chemical shifts.
Fundamental Principles of ¹³C NMR in the Context of Organosilicon Esters
Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. In the case of this compound derivatives, the presence of the silicon atom introduces unique electronic effects that significantly influence the ¹³C NMR spectrum.
The Electronic Influence of the Trimethylsilyl Group
The trimethylsilyl group exerts a combination of inductive and steric effects, which are critical to understanding the ¹³C NMR spectra of α-silyl esters.
-
Inductive Effect (σ-donation): Silicon is less electronegative than carbon. Consequently, the Si-C bond is polarized towards the carbon atom, leading to an increase in electron density on the α-carbon. This electron-donating inductive effect results in an upfield shift (lower ppm value) for the α-carbon compared to its non-silylated counterpart.
-
Steric Effects (γ-gauche effect): The bulky trimethylsilyl group can induce steric compression, particularly with substituents on the α-carbon or the ester moiety. This steric hindrance can lead to through-space interactions that influence the chemical shifts of nearby carbons, often causing them to shift upfield. This is an example of the well-documented γ-gauche effect in NMR spectroscopy.
The interplay of these effects governs the precise chemical shifts observed in the ¹³C NMR spectra of these compounds.
Spectral Analysis of this compound and its Derivatives
A detailed examination of the ¹³C NMR spectra of a series of this compound derivatives reveals the systematic impact of substituents on the chemical shifts of the key carbon atoms: the carbonyl carbon (C=O), the α-carbon (CH-Si), the ester methyl carbon (O-CH₃), and the trimethylsilyl carbons (Si-(CH₃)₃).
Representative ¹³C NMR Chemical Shift Data
The following table summarizes typical ¹³C NMR chemical shifts for this compound and selected derivatives in CDCl₃. These values serve as a baseline for understanding substituent effects.
| Compound | Substituent (R) | δ (C=O) (ppm) | δ (Cα) (ppm) | δ (OCH₃) (ppm) | δ (Si(CH₃)₃) (ppm) |
| 1 | H | ~172 | ~28 | ~51 | ~-2 |
| 2 | CH₃ | ~175 | ~35 | ~51 | ~-3 |
| 3 | Ph | ~173 | ~40 | ~52 | ~-2 |
Note: These are approximate values and can vary slightly depending on the specific experimental conditions.
Interpretation of Chemical Shifts and Substituent Effects
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the α-substituent. Electron-withdrawing groups on the α-carbon will deshield the carbonyl carbon, causing a downfield shift. For instance, in methyl 2-phenyl-2-(trimethylsilyl)acetate (3 ), the phenyl group's inductive and resonance effects can influence the carbonyl chemical shift.
-
α-Carbon (Cα): As previously discussed, the α-carbon is significantly shielded by the σ-donating effect of the trimethylsilyl group. Introducing an alkyl group at this position, as in methyl 2-(trimethylsilyl)propanoate (2 ), leads to a downfield shift of the α-carbon due to the replacement of a hydrogen with a more electron-donating but also sterically influential methyl group. The presence of a phenyl group in compound 3 results in a further downfield shift due to its anisotropic effect and inductive/resonance influences.
-
Ester Methyl Carbon (OCH₃): The chemical shift of the methyl ester carbon is generally less affected by α-substitution but can experience minor shifts due to long-range electronic and steric effects.
-
Trimethylsilyl Carbons (Si(CH₃)₃): The carbons of the trimethylsilyl group typically appear upfield, often at negative ppm values relative to TMS. Their chemical shift is relatively insensitive to changes at the α-position.
The following diagram illustrates the key electronic interactions that influence the ¹³C NMR chemical shifts in this compound.
Caption: Electronic influences on ¹³C chemical shifts in α-silylesters.
Experimental Protocols for High-Quality ¹³C NMR Acquisition
Obtaining high-resolution and artifact-free ¹³C NMR spectra of this compound derivatives requires careful attention to experimental parameters.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the most common solvent for these compounds due to its excellent dissolving power and relatively clean spectral window. Other deuterated solvents such as acetone-d₆ or benzene-d₆ can be used if solubility is an issue or to induce solvent shifts for resolving overlapping signals.
-
Concentration: For a standard 5 mm NMR tube, a concentration of 10-50 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. Higher concentrations can be used to reduce acquisition time, but may lead to line broadening.
-
Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹³C NMR, with its signal defined as 0.0 ppm.
NMR Spectrometer Parameters
The following is a typical workflow for acquiring a standard proton-decoupled ¹³C NMR spectrum.
Caption: Standard workflow for ¹³C NMR data acquisition.
Key Parameter Considerations:
-
Pulse Program: A standard pulse program with proton decoupling, such as zgpg30 on Bruker spectrometers, is generally used. The 30° pulse angle is a good compromise between signal intensity and the need for longer relaxation delays.
-
Relaxation Delay (D1): Quaternary carbons and carbons in sterically hindered environments, including the carbonyl and α-carbons in some derivatives, can have long spin-lattice relaxation times (T₁). A sufficiently long relaxation delay (D1) of 2-5 seconds is crucial to ensure complete relaxation between scans and obtain quantitative signal intensities.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR. The number of scans will depend on the sample concentration and can range from a few hundred to several thousand for dilute samples.
Advanced NMR Techniques for Structural Confirmation
For complex derivatives or for unambiguous assignment of all carbon signals, advanced NMR experiments can be invaluable.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups. This is particularly useful for confirming the assignment of the α-carbon and the methyl groups in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons, providing definitive C-H connectivity information.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range correlations between carbons and protons (typically over 2-3 bonds). It is extremely useful for assigning quaternary carbons, such as the carbonyl carbon, by observing its correlation with nearby protons. For example, the carbonyl carbon in this compound will show a correlation to the protons of the O-CH₃ group.
-
¹³C-¹H and ¹³C-²⁹Si Coupling: While proton-decoupled spectra are standard, observing one-bond ¹³C-¹H coupling constants can provide information about the hybridization of the carbon atom. Two- and three-bond ¹³C-²⁹Si coupling constants can sometimes be observed and can provide further structural insights, although these are often small and may require specialized experiments to detect.
Conclusion
The ¹³C NMR analysis of this compound derivatives is a powerful tool for their structural characterization. A thorough understanding of the electronic and steric effects of the trimethylsilyl group, combined with careful experimental design and the application of advanced NMR techniques, allows for the unambiguous assignment of all carbon resonances. This detailed structural information is essential for researchers and scientists working in organic synthesis and drug development to understand the properties and reactivity of these versatile organosilicon compounds.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Kalikhman, I. D., & Pestunovich, V. A. (2009). NMR Spectroscopy of Organosilicon Compounds. In The Chemistry of Organic Silicon Compounds (Vol. 3). John Wiley & Sons, Ltd. [Link]
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Fessenden, R. J., & Fessenden, J. S. (1980). Convenient synthesis of.alpha.-silyl esters. The Journal of Organic Chemistry, 45(1), 22–25. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved January 12, 2026, from [Link]
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Methyl (trimethylsilyl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Contextualizing Methyl (trimethylsilyl)acetate in Modern Analysis
In the landscape of analytical chemistry, particularly within metabolomics and pharmaceutical research, derivatization is a cornerstone technique for enhancing the suitability of molecules for gas chromatography-mass spectrometry (GC-MS) analysis.[1] Trimethylsilyl (TMS) derivatives, such as this compound, are paramount in this context. This compound, with the chemical formula C₆H₁₄O₂Si and a molecular weight of 146.26 g/mol , is often encountered as a derivatized product of acetic acid or as a building block in organic synthesis.[2]
Understanding the electron ionization (EI) fragmentation pattern of this molecule is not merely an academic exercise. For the drug development professional, it could be key to identifying a metabolic byproduct. For the materials scientist, it may be a marker for silicone polymer degradation. Therefore, a deep, mechanistic understanding of its behavior within a mass spectrometer is critical for accurate compound identification and structural elucidation. This guide provides an in-depth analysis of the fragmentation pathways of this compound, grounded in the fundamental principles of mass spectrometry.
The Analytical Imperative: Why GC-EI-MS?
The choice of Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is deliberate and strategic for analyzing volatile, thermally stable compounds like this compound.
-
Gas Chromatography (GC): This technique provides exquisite separation of volatile compounds from a complex matrix. For a TMS derivative, the volatility is significantly enhanced compared to its parent carboxylic acid, making it an ideal candidate for GC analysis.[1]
-
Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule. This energy input induces reproducible and extensive fragmentation.[3][4] The resulting mass spectrum is a characteristic "fingerprint" that can be used for unambiguous library matching and structural confirmation. While the molecular ion may be weak or absent in some cases, the rich fragmentation pattern is highly informative.[5]
The synergy between GC's separation power and EI-MS's specific fragmentation patterns provides a robust and reliable analytical workflow.
Visualizing the Analytical Workflow
The logical flow from sample to data in a typical GC-MS experiment is a foundational concept. The following diagram illustrates this standardized process.
Caption: A typical experimental workflow for the analysis of silylated compounds by GC-MS.
Deconstructing the Molecule: The Fragmentation Pathways
Upon entering the ion source, the this compound molecule is bombarded by high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 146. This radical cation is energetically unstable and rapidly undergoes a series of predictable fragmentation reactions to yield more stable ions.
The fragmentation of TMS derivatives is well-documented and often dominated by cleavages associated with the silicon atom.[6] The primary driving force is the formation of highly stable silicon-containing cations.
Key Fragmentation Reactions
The mass spectrum of this compound is characterized by several key fragment ions. The following diagram and explanations detail the genesis of these ions.
Caption: Major EI fragmentation pathways of this compound.
-
Formation of [M-15]⁺ (m/z 131): The most common initial fragmentation for TMS-containing compounds is the loss of a methyl radical (•CH₃, 15 Da) from the trimethylsilyl group.[5] This α-cleavage results in a stable, resonance-stabilized silicon-centered cation. The relative stability of this ion makes the peak at m/z 131 a prominent feature in the spectrum.
-
Formation of the Base Peak, [Si(CH₃)₃]⁺ (m/z 73): The cleavage of the bond between the silyl group and the acetate methylene group is highly favorable. This leads to the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺. This ion is exceptionally stable, and as a result, it typically forms the base peak (the most intense peak) in the mass spectra of TMS derivatives. Its presence is a strong diagnostic marker for a TMS-derivatized compound.
-
Formation of [M-31]⁺ (m/z 115): The loss of a methoxy radical (•OCH₃, 31 Da) from the ester functional group results in the formation of a trimethylsilylmethyl acylium ion. This fragmentation pathway is common for methyl esters and contributes a significant peak at m/z 115.
-
Formation of [COOCH₃]⁺ (m/z 59): Cleavage can also result in charge retention on the carbomethoxy fragment, yielding an ion at m/z 59. While typically less intense than the silicon-containing fragments, its presence helps to confirm the methyl ester portion of the molecule.
Data Summary: Characteristic Ions
The following table provides a concise summary of the principal ions observed in the electron ionization mass spectrum of this compound. The relative intensity values are representative and can vary slightly based on instrumentation and analytical conditions.
| m/z | Proposed Ion Structure | Ion Type | Putative Mechanism | Representative Relative Intensity |
| 146 | [(CH₃)₃Si-CH₂-COOCH₃]⁺• | Molecular Ion (M⁺•) | Electron Ionization | Low (~1-5%) |
| 131 | [(CH₃)₂Si⁺-CH₂-COOCH₃] | [M-15]⁺ | Loss of •CH₃ from TMS group | High (~60-80%) |
| 115 | [(CH₃)₃Si-CH₂-C≡O⁺] | [M-31]⁺ | Loss of •OCH₃ from ester | Moderate (~20-40%) |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl Cation | Cleavage of Si-CH₂ bond | Base Peak (100%) |
| 59 | [O=C-OCH₃]⁺ | Carbomethoxy Cation | Cleavage of CH₂-COO bond | Moderate (~15-30%) |
Field-Proven Methodology: A Standard Operating Protocol
To ensure the trustworthiness and reproducibility of results, a well-defined analytical protocol is essential. The following method outlines a robust approach for the GC-MS analysis of this compound.
Objective: To acquire a full-scan electron ionization mass spectrum of this compound for identification and structural confirmation.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer with EI source (e.g., Quadrupole)
Materials:
-
Sample containing or derivatized to this compound
-
High-purity Helium (carrier gas)
-
Appropriate solvent (e.g., Hexane, Ethyl Acetate)
Protocol Steps:
-
GC Column Installation & Conditioning:
-
Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Condition the column according to the manufacturer's instructions to ensure a stable baseline. Causality: Proper conditioning removes residual impurities and stationary phase bleed, preventing spectral interference.
-
-
Injector Configuration:
-
Set injector temperature to 250 °C. Causality: Ensures rapid and complete vaporization of the analyte without thermal degradation.
-
Operate in split mode (e.g., 20:1 split ratio) to avoid overloading the column and detector.
-
Use a constant flow mode for the Helium carrier gas at 1.0 mL/min.
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 200 °C.
-
Hold: Maintain 200 °C for 2 minutes.
-
Causality: The initial hold allows for focusing of the analyte band at the head of the column. The ramp ensures efficient separation from other components, and the final hold ensures elution of the analyte.
-
-
Mass Spectrometer Configuration:
-
Set MS transfer line temperature to 280 °C. Causality: Prevents condensation of the analyte as it transfers from the GC to the MS.
-
Set ion source temperature to 230 °C.
-
Ensure electron energy is set to 70 eV for standard EI fragmentation.
-
Acquire data in full scan mode over a mass range of m/z 40-200. Causality: This range comfortably covers the molecular ion and all expected major fragments.
-
Implement a solvent delay of 3-4 minutes to protect the filament from the solvent front.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.[2]
-
Manually verify the presence and relative abundances of the key fragment ions (m/z 131, 115, 73, 59) as detailed in this guide.
-
Concluding Remarks
The mass spectrometric fragmentation of this compound is a well-defined process governed by the fundamental principles of ion chemistry. The spectrum is dominated by the formation of the highly stable trimethylsilyl cation at m/z 73, which serves as a definitive marker for this class of compounds. By understanding the mechanisms that lead to the formation of this and other key fragments, such as the [M-15]⁺ ion, analysts can confidently identify this compound in complex matrices. The protocols and mechanistic insights provided herein serve as a comprehensive resource for researchers leveraging GC-MS in their analytical workflows, ensuring both accuracy and reliability in their findings.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Methyl(trimethylsilyl)acetate. In NIST Chemistry WebBook. Retrieved from [Link]2]
-
Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. Retrieved from [Link]6]
-
Sparkman, O. D., & Field, F. H. (2011). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. Wiley. (General reference for fragmentation principles)[3][4]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. (General reference for fragmentation of TMS derivatives)[5]
-
Supelco. (n.d.). A Practical Guide to Silylation. MilliporeSigma. (General reference for derivatization techniques)[1]
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An In-depth Technical Guide to the Physical Properties of Methyl (trimethylsilyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key physical properties of Methyl (trimethylsilyl)acetate (CAS No. 2916-76-9), a versatile building block in organic synthesis. As a crucial reagent in drug discovery and development, a thorough understanding of its physical characteristics is paramount for its effective handling, reaction optimization, and process scale-up. This document moves beyond a simple data sheet to offer practical insights and detailed experimental protocols, ensuring both scientific accuracy and field-proven applicability.
Introduction to this compound
This compound, with the linear formula (CH₃)₃SiCH₂CO₂CH₃, is a silyl-protected acetic acid derivative. Its utility in organic chemistry is significant, particularly in the formation of carbon-carbon bonds through enolate chemistry. A notable application includes its reaction with lithium diisopropylamide (LDA) to generate methyl lithiotrimethylsilylacetate, a key intermediate in various synthetic pathways. A precise knowledge of its physical properties, such as boiling point and density, is fundamental for its safe storage, accurate measurement, and successful application in synthetic protocols.
Core Physical Properties
The accurate determination and application of physical property data are critical for consistent and reproducible experimental outcomes. The boiling point and density of this compound are summarized below.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 38-39 °C | at 13 mmHg | [1][2][3][4] |
| 62-64 °C | Not specified | [5] | |
| Density | 0.891 g/mL | at 25 °C | [1][2][3][4] |
Note: It is crucial to consider the pressure at which the boiling point is measured, as it significantly influences the observed temperature.
Experimental Determination of Physical Properties
To ensure the highest level of accuracy and reproducibility in the laboratory, this section details the standard operating procedures for determining the boiling point and density of liquid reagents like this compound.
Boiling Point Determination (Micro-Method)
For valuable or small-scale samples, the micro-boiling point determination method is a highly efficient and accurate technique.[6] This method relies on observing the temperature at which the vapor pressure of the liquid equals the applied pressure.
-
Apparatus Setup:
-
Attach a small test tube (e.g., 6 x 50 mm) containing approximately 0.5 mL of this compound to a thermometer using a rubber band.
-
The bottom of the test tube should be aligned with the thermometer bulb.[6]
-
Place a sealed-end capillary tube, open end down, into the test tube.[7]
-
Suspend the entire assembly in a heating bath (e.g., a Thiele tube or an oil bath on a hot plate with a stirrer).[6] The thermometer bulb should be positioned just below the upper opening of the side arm of the Thiele tube.[6]
-
-
Heating and Observation:
-
Gently heat the heating bath to achieve a temperature increase of approximately 5-10 °C per minute.[6]
-
Observe the capillary tube. An initial stream of bubbles will be expelled as the trapped air expands.
-
As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6] At this point, cease heating.
-
-
Boiling Point Reading:
-
Allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid begins to enter the capillary tube is the boiling point of the sample.[6] Record this temperature.
-
The causality behind this method lies in the principle of vapor pressure. The continuous stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. As the apparatus cools, the point at which the liquid is drawn back into the capillary signifies the equilibrium point where the vapor pressure equals the external pressure.
Workflow for Micro-Boiling Point Determination
Caption: Workflow for the experimental determination of boiling point using the micro-method.
Density Determination (Pycnometer Method)
The use of a pycnometer provides a highly precise method for determining the density of a liquid. This method relies on accurately measuring the mass of a known volume of the liquid.
-
Preparation and Calibration:
-
Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL or 25 mL).
-
Accurately weigh the empty, dry pycnometer (m₁).
-
Fill the pycnometer with deionized water of a known temperature and weigh it (m₂). The volume of the pycnometer (V) can be confirmed using the known density of water at that temperature.
-
-
Sample Measurement:
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Place the pycnometer in a thermostatic bath set to a specific temperature (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.[8]
-
Carefully dry the exterior of the pycnometer and accurately weigh it (m₃).
-
-
Calculation:
-
The mass of the this compound is calculated as (m₃ - m₁).
-
The density (ρ) is then calculated using the formula: ρ = (m₃ - m₁) / V
-
This protocol is self-validating as the initial calibration with a standard (water) ensures the accuracy of the pycnometer's volume. Meticulous temperature control is crucial as density is temperature-dependent.
Logical Flow for Density Determination via Pycnometry
Caption: Logical flow for determining the density of a liquid using a pycnometer.
Conclusion
This guide has provided a detailed examination of the boiling point and density of this compound, grounded in authoritative data. The inclusion of step-by-step experimental protocols with explanations of the underlying scientific principles is intended to empower researchers to confidently and accurately handle and utilize this important synthetic reagent. Adherence to these methodologies will ensure the integrity and reproducibility of experimental work in the demanding fields of research and drug development.
References
-
The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
abcr Gute Chemie. (n.d.). AB129197 | CAS 2916-76-9. Retrieved from [Link]
-
ChemBK. (n.d.). Methyl 2-(trimethylsilyl)acetate. Retrieved from [Link]
-
Alfa Chemical. (n.d.). Good Price CAS 2916-76-9| METHYL (TRIMETHYLSILYL) ACETATE for Sale. Retrieved from [Link]
-
Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Determination of Specific Gravity and Density. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]
- Measurement Canada. (2017, June 5). Specialized test procedure—Procedure for density determination. Retrieved from [https://www.ic.gc.ca/eic/site/mc-mc.nsf/vwimages/STP-41.pdf/ file/STP-41.pdf)
-
Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved from [Link]
-
Slovak University of Technology in Bratislava. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling and Application of Methyl (trimethylsilyl)acetate
Introduction
Methyl (trimethylsilyl)acetate (MTSA) is a versatile organosilicon compound with significant applications in organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Its utility as a silylating agent and a precursor in various carbon-carbon bond-forming reactions makes it a valuable tool for the modern chemist.[3] However, its unique chemical properties, including its reactivity and flammability, necessitate a thorough understanding of its safe handling, storage, and disposal.[4] This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, grounded in established best practices and an understanding of its chemical nature. It is intended for researchers, scientists, and drug development professionals who utilize this reagent in a laboratory setting.
Chemical and Physical Properties: A Foundation for Safe Handling
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its safe handling. The properties of this compound dictate its potential hazards and the necessary precautions for its use.
| Property | Value | Source |
| CAS Number | 2916-76-9 | |
| Molecular Formula | (CH₃)₃SiCH₂CO₂CH₃ | |
| Molecular Weight | 146.26 g/mol | |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 38-39 °C at 13 mmHg | |
| Density | 0.891 g/mL at 25 °C | |
| Flash Point | 33 °C (91.4 °F) - closed cup | |
| Refractive Index | n20/D 1.414 |
The relatively low boiling and flash points indicate that this compound is a flammable liquid that can form explosive mixtures with air.[5] Its density being less than water is also a crucial consideration in the event of a spill.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is the first step in risk mitigation.
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H226: Flammable liquid and vapor. This is due to its low flash point. Vapors can travel to an ignition source and flash back.[6]
-
H315: Causes skin irritation. Prolonged or repeated contact can lead to defatting of the skin and dermatitis.[7]
-
H319: Causes serious eye irritation. Direct contact can cause redness, tearing, and blurred vision.[7]
-
H335: May cause respiratory irritation. Inhalation of vapors or mists can irritate the respiratory tract.[8]
Risk Assessment and Control Measures: A Proactive Approach to Safety
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves identifying potential exposure scenarios and implementing appropriate control measures.
Engineering Controls
The primary line of defense against exposure to hazardous chemicals is the implementation of robust engineering controls.
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of flammable and irritating vapors.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the event of an accidental release.[4]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and transfer equipment must be properly grounded and bonded.[6][9]
-
Emergency Equipment: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[7][8]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact and to provide respiratory protection if engineering controls are insufficient.[10][11]
-
Eye and Face Protection: Chemical splash goggles are required at all times.[8] A face shield should be worn over the goggles when there is a significant risk of splashing.[12]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[8] Gloves should be inspected for any signs of degradation before use and replaced immediately if contaminated.[12][13]
-
Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned.[5][12] Long pants and closed-toe shoes are also required.[12]
-
Respiratory Protection: If there is a potential for exposure above permissible limits, or if engineering controls are not sufficient, a NIOSH-certified respirator with an appropriate organic vapor/acid gas cartridge is necessary.[8][12] Respirator use requires a formal respiratory protection program, including fit testing and training.[12]
Caption: PPE Donning and Doffing Workflow.
Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the integrity of the reagent.
Handling
-
Moisture Sensitivity: this compound is sensitive to moisture and will hydrolyze to form acetic acid and trimethylsilanol.[1][14][15] This can affect the quality of the reagent and potentially lead to pressure buildup in sealed containers. Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][9]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[4][16] Use only non-sparking tools when handling containers.[8][17]
-
Aerosol Prevention: Avoid procedures that could generate aerosols or mists of the material.[18]
Storage
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[4][18]
-
Location: Store in a designated flammables cabinet or area, away from incompatible materials.
-
Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere is recommended.[6]
Spill and Emergency Response
Prompt and appropriate action in the event of a spill or exposure is crucial to minimizing harm.
Spill Response
Caption: Decision Tree for Chemical Spill Response.
Minor Spill Cleanup Protocol:
-
Isolate the Area: Keep unnecessary personnel away.[19]
-
Eliminate Ignition Sources: Turn off all nearby ignition sources.[6][17]
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[4][9] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully collect the absorbed material into a sealable container for hazardous waste disposal.[17]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the waste container and dispose of it according to institutional and local regulations.[4][20]
For major spills, evacuate the area immediately and contact your institution's emergency response team.[19]
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[20]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[4]
Common Laboratory Applications and Workflows
This compound is primarily used as a reagent in organic synthesis. Its reactivity is centered around the lability of the silicon-oxygen bond and the acidity of the α-protons.
Silylating Agent
The trimethylsilyl group can be transferred to protect alcohols, a common strategy in multi-step synthesis.[2][21]
Reaction Scheme: R-OH + (CH₃)₃SiCH₂CO₂CH₃ → R-O-Si(CH₃)₃ + CH₃CO₂CH₃
This reaction is typically catalyzed by an acid or a base. The resulting silyl ether protects the hydroxyl group from unwanted reactions.[22] The silyl ether can be later removed (deprotected) under mild conditions, often using a fluoride source (like TBAF) or acidic hydrolysis.[23][24]
Peterson Olefination
This compound can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form an α-silyl carbanion. This carbanion can then react with aldehydes or ketones in a Peterson olefination reaction to form α,β-unsaturated esters.
Experimental Protocol: Peterson Olefination
-
Setup: Under an inert atmosphere of argon or nitrogen, equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Reagent Addition: Dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Formation: Slowly add n-butyllithium (n-BuLi) to the solution and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Carbanion Formation: Add a solution of this compound in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the α-silyl carbanion.
-
Reaction with Electrophile: Add a solution of the desired aldehyde or ketone in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a properly labeled, sealed container. Do not mix with other incompatible waste streams.[4]
-
Disposal: Dispose of chemical waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[4][20]
-
Container Disposal: Empty containers should be handled as if they contain the product and disposed of accordingly.[4]
Conclusion
This compound is a valuable reagent in the arsenal of the synthetic chemist. Its effective and safe use hinges on a foundation of knowledge regarding its chemical properties and potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can confidently and safely harness the synthetic potential of this versatile compound.
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-
Gelest, Inc. (2016, November 30). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE Safety Data Sheet. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]
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New Jersey Department of Health. METHYL ACETATE HAZARD SUMMARY. Retrieved from [Link]
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MDPI. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Retrieved from [Link]
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-
Yale Environmental Health & Safety. Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Retrieved from [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Wikipedia. Silyl enol ether. Retrieved from [Link]
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Wikipedia. Silyl ether. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of Methyl (trimethylsilyl)acetate
Introduction: The Utility and Challenge of a Labile Reagent
Methyl (trimethylsilyl)acetate is a versatile organosilicon compound valued in organic synthesis and analytical chemistry. Its primary utility lies in its role as a silylating agent, offering a method to protect hydroxyl groups in alcohols, phenols, and carboxylic acids.[1][2][3] This protection is crucial in multi-step syntheses, preventing unwanted side reactions of these functional groups.[1] Furthermore, its application as a derivatizing agent in gas chromatography enhances the volatility and stability of polar analytes, enabling more sensitive detection.[1][4]
However, the very reactivity that makes this compound so useful also presents its greatest challenge: inherent instability. The silicon-oxygen bond of the silyl ester is highly susceptible to cleavage, particularly by hydrolysis.[5] This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the factors governing the stability of this compound and outlines authoritative, field-proven protocols for its storage and handling to ensure its integrity and maximize experimental success.
Pillar 1: The Chemical Basis of Instability
Understanding the "why" behind storage protocols begins with the molecule's structure. This compound is a silyl ester. Compared to the more robust silyl ethers, silyl esters are significantly more labile and prone to cleavage under mild acidic or basic conditions.[5]
The Primary Decomposition Pathway: Hydrolysis
The principal mechanism of degradation for this compound is hydrolysis. The compound reacts readily with water, even atmospheric moisture, in a process that cleaves the silyl-oxygen bond. This reaction, which can occur at room temperature without a catalyst, yields acetic acid and trimethylsilanol (TMS-OH).[6] The trimethylsilanol intermediate is often unstable and can subsequently undergo self-condensation to form the more stable hexamethyldisiloxane (HMDSO) and water.
This hydrolytic cascade is problematic for two reasons:
-
Loss of Reagent: The active silylating agent is consumed, reducing the effective concentration and leading to incomplete or failed reactions.
-
Introduction of Impurities: The formation of acetic acid, trimethylsilanol, and HMDSO introduces contaminants into the reaction mixture, which can complicate purification and potentially induce unwanted side reactions.[7]
Catalysis of Decomposition
The decomposition of this compound is significantly accelerated by the presence of:
-
Acids and Bases: Both acidic and basic conditions catalyze the hydrolysis of the ester bond.[7][8][9]
-
Heat: Elevated temperatures increase the rate of decomposition.[10] While the product is chemically stable under standard ambient conditions, warming should be avoided.[11]
Pillar 2: Authoritative Storage and Handling Protocols
Given its sensitivity, particularly to moisture, the proper storage and handling of this compound are paramount to preserving its quality and ensuring reproducible experimental outcomes. The core principle is the rigorous exclusion of atmospheric moisture.[9][11][12]
Data Presentation: Summary of Recommended Storage Conditions
The following table synthesizes storage recommendations from authoritative safety data sheets (SDS) provided by major chemical suppliers.
| Parameter | Recommendation | Rationale & Causality | Authoritative Source(s) |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen, Argon). | To displace atmospheric moisture and oxygen, preventing the primary hydrolysis pathway. | [8][9] |
| Temperature | Store in a cool, dry, well-ventilated place. Keep cool. | To reduce the kinetic energy of molecules, slowing the rate of potential decomposition reactions. Avoid heat sources. | [7][8][9][11][13][14] |
| Container | Keep container tightly closed and well-sealed. | To prevent the ingress of atmospheric moisture and to contain the flammable vapors. | [7][8][9][11][13][15] |
| Location | Store in a designated flammables area, away from heat, sparks, and open flames. | The compound is a flammable liquid and its vapors can form explosive mixtures with air.[7][8][9] | [8][9] |
| Incompatibilities | Store away from acids, bases, and strong oxidizing agents. | These substances can catalyze rapid decomposition of the silyl ester. | [7][8][9] |
Experimental Protocols: A Self-Validating Workflow for Handling
This protocol describes a self-validating system for handling this compound in a laboratory setting. The causality behind each step is explained to ensure the user understands how integrity is maintained.
Objective: To accurately dispense an aliquot of this compound for use in a moisture-sensitive reaction.
Methodology:
-
Preparation of Glassware:
-
Step 1a: All glassware (reaction flask, syringes, needles) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Causality: This step removes adsorbed water from the glass surfaces, which would otherwise consume the reagent upon contact.
-
Step 1b: Assemble the reaction flask while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Causality: Cooling under an inert atmosphere prevents moist air from being drawn back into the flask as it cools.
-
-
Reagent Equilibration and Access:
-
Step 2a: Allow the sealed bottle of this compound to warm to ambient temperature before opening.
-
Causality: Opening a cold bottle can cause moisture from the air to condense on the cold surfaces inside, contaminating the reagent.
-
Step 2b: Puncture the septum of the reagent bottle with a needle connected to a dry nitrogen or argon gas line to create a positive inert gas pressure. A second needle can be used as a vent.
-
Causality: This ensures that only dry, inert gas enters the bottle to replace the volume of liquid removed, preventing the ingress of atmospheric air.
-
-
Transfer of Reagent:
-
Step 3a: Use a clean, dry, gas-tight syringe that has been flushed with nitrogen or argon several times.
-
Causality: The syringe is a primary vector for moisture contamination; ensuring it is scrupulously dry is critical.
-
Step 3b: Draw the required volume of this compound into the syringe. It is good practice to draw a small amount of inert gas (~0.5 mL) into the syringe tip after the liquid.
-
Causality: This "gas buffer" prevents any liquid from dripping from the needle tip and reacting with atmospheric moisture during transfer.
-
Step 3c: Swiftly and carefully transfer the reagent by injecting it through a septum directly into the prepared, inerted reaction flask.
-
Causality: Minimizing the time the reagent is in the syringe reduces the risk of accidental exposure.
-
-
Post-Transfer and Storage:
-
Step 4a: Before withdrawing the syringe from the reagent bottle, draw inert gas back into it to clear the needle.
-
Step 4b: Securely seal the reagent bottle, potentially wrapping the cap and neck with Parafilm® for an extra barrier. Return it to the recommended cool storage location.[13]
-
Causality: Proper resealing is essential for maintaining the integrity of the remaining reagent for future use.
-
System Validation: The success of this protocol is validated by the outcome of the subsequent reaction. If the silylation reaction proceeds to completion with high yield (as confirmed by an appropriate analytical method like TLC, GC, or NMR), it provides strong evidence that the reagent's integrity was successfully maintained throughout the handling process.
Pillar 3: Visualization of the Handling Workflow
To ensure clarity, the logic of the handling protocol is presented as a workflow diagram. This visual guide reinforces the critical steps required to maintain the stability of this compound from storage to use.
Caption: Logical workflow for handling moisture-sensitive reagents.
Conclusion
The efficacy of this compound as a synthetic and analytical tool is directly proportional to the care with which it is stored and handled. Its susceptibility to hydrolysis is its primary liability, a factor that can be completely mitigated through the disciplined application of anhydrous techniques. By understanding the chemical principles of its instability and adhering to the authoritative protocols for inert atmosphere handling, researchers can ensure the reagent's integrity, leading to more reliable, reproducible, and successful scientific outcomes.
References
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Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHOXYSILOXY)ACETATE Safety Data Sheet. [Link]
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Agilent Technologies, Inc. (2019). Methyl Acetate Safety Data Sheet. [Link]
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Chemeurope.com. (n.d.). Do You Know the Chemical Properties of Methyl Acetate?. [Link]
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Changfu Chemical. (n.d.). Trimethylsilyl acetate CAS: 2754-27-0. [Link]
- Kocienski, P. J. (2005). Protecting Groups, 3rd Ed.. Thieme.
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Shin-Etsu Silicone. (n.d.). What precautions should be taken when storing silane coupling agents?. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. [Link]
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Wikipedia. (n.d.). Silyl ether. [Link]
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Wikipedia. (n.d.). Trimethylsilyl group. [Link]
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RSC Publishing. (2018). Mechanism of thermal decomposition of tetramethylsilane. [Link]
- Google Patents. (2014).
-
Gelest. (n.d.). Silyl Groups - Technical Library. [Link]
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YouTube. (2024). Methyl acetate hydrolysis. [Link]
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University of Pannonia. (n.d.). Determining the decomposition rate of methyl acetate in acidic solutions. [Link]
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The Synthetic Versatility of Methyl (trimethylsilyl)acetate: A Guide to Strategic Reactivity with Common Reagents
An In-Depth Technical Guide:
Abstract
Methyl (trimethylsilyl)acetate (MTSA) is a multifaceted C3 building block whose synthetic utility is anchored in the cooperative functionality of its ester and α-trimethylsilyl groups. This guide provides an in-depth exploration of MTSA's reactivity profile with common classes of reagents. We will move beyond simple reaction lists to dissect the mechanistic underpinnings that govern its behavior, offering field-proven insights into experimental design and control. The discussion is structured around the generation and subsequent reaction of the MTSA-derived enolate, covering key transformations including alkylation, acylation, and a variety of carbonyl addition reactions such as the Mukaiyama aldol and Peterson olefination. This document is intended for researchers and drug development professionals seeking to leverage the unique and powerful reactivity of this silicon-bearing ester in complex molecule synthesis.
Core Principles of Reactivity: Structure and Enolate Formation
The reactivity of this compound is fundamentally dictated by two features: the ester carbonyl group and the adjacent trimethylsilyl (TMS) moiety. The ester group acidifies the α-protons (pKa ≈ 25-26 in DMSO), making them accessible for deprotonation by a suitable strong, non-nucleophilic base. The α-silyl group plays a crucial role in stabilizing the resulting carbanion through negative hyperconjugation (σ-π interaction), making enolate formation favorable.
The base of choice is almost universally Lithium Diisopropylamide (LDA). Its significant steric bulk prevents competitive nucleophilic attack at the ester carbonyl, while its strength ensures rapid and quantitative deprotonation, typically at low temperatures (-78 °C) in an ethereal solvent like Tetrahydrofuran (THF). This process generates the lithium enolate of MTSA, a key nucleophilic intermediate that serves as the entry point for a majority of its synthetic applications.
Caption: Central role of the MTSA-derived lithium enolate.
Reactions with Electrophiles: Forging New Carbon-Carbon Bonds
The MTSA lithium enolate is an excellent soft nucleophile, poised to react with a variety of carbon-based electrophiles. These reactions are cornerstones of synthetic chemistry for building molecular complexity.
Alkylation Reactions
The reaction of the enolate with primary or methyl halides proceeds via a classic SN2 mechanism to form α-silylated, α-alkylated esters.[1][2] The choice of electrophile is critical; secondary halides are sluggish and prone to elimination, while tertiary halides are unreactive and lead exclusively to E2 elimination products.[3] This method provides a direct and efficient route to introduce new alkyl chains at the α-position.
Causality in Experimental Design:
-
Base: LDA is used to form the enolate in situ and quantitatively, preventing unreacted MTSA from interfering.
-
Solvent: THF is ideal as it solvates the lithium cation, enhancing the nucleophilicity of the enolate.
-
Temperature: The reaction is maintained at -78 °C during alkyl halide addition to control the reaction rate and suppress side reactions.
Acylation Reactions
Introducing the MTSA enolate to an acylating agent, such as an acid chloride, results in the formation of a β-keto silyl ester.[4] This intermediate is often unstable and can be readily hydrolyzed and decarboxylated under acidic conditions to yield methyl ketones, or carefully hydrolyzed to isolate the corresponding β-keto acid.[5][6] This two-step sequence represents a powerful method for synthesizing substituted methyl ketones from simple acyl chlorides.
| Reagent Class | Example Electrophile | Intermediate Product | Final Product (after workup) |
| Alkyl Halide | Iodomethane (CH₃I) | Methyl 2-(trimethylsilyl)propanoate | Methyl 2-(trimethylsilyl)propanoate |
| Acyl Halide | Benzoyl Chloride | Methyl 3-oxo-3-phenyl-2-(trimethylsilyl)propanoate | 1-Phenyl-2-(trimethylsilyl)ethan-1-one |
Carbonyl Addition Chemistry: The Peterson and Mukaiyama Pathways
The reaction of MTSA with aldehydes and ketones is one of its most significant applications, offering controlled pathways to either β-hydroxy esters or α,β-unsaturated esters. The specific outcome is dictated by the reaction conditions and the chosen synthetic strategy.
The Peterson Olefination: A Stereocontrolled Route to Alkenes
The Peterson olefination is a silicon-based alternative to the Wittig reaction for forming alkenes.[7] The process begins with the addition of the MTSA-derived lithium enolate to a carbonyl compound, which upon protonation, forms a β-hydroxysilane intermediate.[8][9] This intermediate is often isolable. The key to the Peterson olefination's utility lies in the subsequent stereospecific elimination step, which can be directed by the choice of acidic or basic conditions.[10]
-
Basic Elimination (e.g., KH, NaH): Proceeds via a syn-elimination pathway.
-
Acidic Elimination (e.g., H₂SO₄, Lewis Acids): Proceeds via an anti-elimination pathway.
This dual-mode elimination provides powerful stereochemical control over the geometry of the resulting α,β-unsaturated ester, a highly valuable feature in target-oriented synthesis.[9]
Caption: Stereochemical control in the Peterson Olefination.
The Mukaiyama Aldol Addition: Lewis Acid-Mediated C-C Formation
The Mukaiyama aldol addition is a powerful cross-aldol reaction that utilizes a silyl enol ether (or a silyl ketene acetal, in the case of MTSA) as the nucleophile.[11] The reaction is mediated by a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the carbonyl electrophile towards nucleophilic attack.[12][13] The initial product is a silylated β-hydroxy ester, which upon aqueous workup, yields the final β-hydroxy ester adduct. This reaction avoids the harsh basic conditions of traditional aldol reactions, which can lead to self-condensation and other side reactions.[14] The stereochemical outcome can often be controlled by the choice of Lewis acid and reaction conditions.[15]
Caption: Mechanism of the Mukaiyama Aldol Addition.
Other Key Transformations
Michael Addition
As a soft nucleophile, the lithium enolate of MTSA can participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds.[16] The 1,4-addition yields a new enolate, which is then protonated during workup to give a 1,5-dicarbonyl-type compound, a valuable precursor for further transformations like intramolecular cyclizations (e.g., Robinson annulation).[17][18]
Reactions with Strong Nucleophiles
While much of MTSA's utility comes from its α-carbon reactivity, the ester carbonyl remains a target for strong, hard nucleophiles. Reaction with excess Grignard or organolithium reagents will proceed via standard nucleophilic acyl substitution followed by a second addition to the intermediate ketone, ultimately yielding tertiary alcohols after workup.[19][20] Careful control of stoichiometry at low temperatures can sometimes allow for isolation of the ketone, but this is often challenging.
Reduction
Standard reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functionality of MTSA to the corresponding primary alcohol, 2-(trimethylsilyl)ethanol.
Experimental Protocols
The following protocols are provided as self-validating systems, incorporating best practices for achieving high yields and purity.
Protocol 1: General Procedure for Enolate Formation and Alkylation
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Reagent Preparation: In the flask, add anhydrous THF (10 mL per 5 mmol of MTSA). Cool the solvent to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add n-Butyllithium (1.05 equiv) to a solution of diisopropylamine (1.1 equiv) in THF at 0 °C to pre-form LDA. Cool the resulting LDA solution to -78 °C.
-
Enolate Formation: Add this compound (1.0 equiv) dropwise to the LDA solution at -78 °C. Stir the mixture for 30 minutes to ensure complete enolate formation. The solution should be a pale yellow.
-
Alkylation: Add the alkyl halide (1.1 equiv, e.g., iodomethane) dropwise to the enolate solution. Maintain the temperature at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Lewis Acid-Catalyzed Mukaiyama Aldol Addition
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and an argon inlet.
-
Reagent Preparation: Add anhydrous dichloromethane (CH₂Cl₂) (5 mL per 1 mmol of aldehyde) to the flask and cool to -78 °C.[12]
-
Lewis Acid Addition: Add the aldehyde (1.0 equiv) to the cooled solvent. Slowly add a solution of titanium tetrachloride (TiCl₄, 1.1 equiv, 1.M in CH₂Cl₂) dropwise. The solution will typically turn yellow or orange. Stir for 10 minutes.[12]
-
Nucleophile Addition: Add a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor by TLC.
-
Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Purification: Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
Conclusion
This compound is far more than a simple ester; it is a strategic precursor to a highly versatile nucleophile. By understanding the principles of enolate formation and the distinct mechanistic pathways it can engage in—from SN2 alkylation to the stereocontrolled Peterson olefination and the mild Mukaiyama aldol addition—researchers can unlock a vast chemical space. The ability to precisely control its reactivity through the judicious choice of reagents and conditions solidifies its role as an indispensable tool in the modern synthetic chemist's arsenal for the efficient construction of complex molecular architectures.
References
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Cowan, P. J., & Rathke, M. W. (1983). Acylation of Trimethylsilyl Acetate. A Synthetic Route to β-Keto Acids and Methyl Ketones. Synthetic Communications, 13(3), 183-190. [Link]
-
Kobayashi, S., & Manabe, K. (2000). Mukaiyama Aldol Reactions in Aqueous Media. Accounts of Chemical Research, 35(4), 209-217. [Link]
- Cowan, P. J., & Rathke, M. W. (1983). Acylation of Trimethylsilyl Acetate. A Synthetic Route to β-Keto Acids and Methyl Ketones.
-
Wikipedia contributors. (2023). Mukaiyama aldol addition. Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry. (n.d.). Peterson Olefination. NROChemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. inno-chem.com. [Link]
-
O'Shea, D. F. (2016). The Peterson Olefination: Mechanistic Detail and Application in Synthesis. ResearchGate. [Link]
-
Sharma, R., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(49), 34689-34710. [Link]
-
Trost, B. M., & Brindle, C. S. (2010). Asymmetric Mukaiyama Aldol Reaction. Stereoselective Synthesis 2. [Link]
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. organic-chemistry.org. [Link]
- Clayden, J., & Warren, S. (2012). Protonation, Alkylation, Arylation, and Vinylation of Enolates. In Organic Chemistry (2nd ed.). Oxford University Press.
-
Wikipedia contributors. (2023). Peterson olefination. Wikipedia, The Free Encyclopedia. [Link]
- Cowan, P. J. (1983). Acylation of Trimethylsilyl Acetate: A Synthetic Route to −gb−s-keto Acids and Methyl Ketones.
-
Wikipedia contributors. (2023). Michael reaction. Wikipedia, The Free Encyclopedia. [Link]
- Agarwal, O. P. (2012). Reformatsky Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
-
LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. [Link]
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Wikipedia contributors. (2023). Reformatsky reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. masterorganicchemistry.com. [Link]
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-
LibreTexts Chemistry. (2015). 18.11: Conjugate Additions of Enolate Ions: Michael Addition and Robinson Annulation. [Link]
-
LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions. [Link]
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Wikipedia contributors. (2023). Organolithium reagent. Wikipedia, The Free Encyclopedia. [Link]
-
All 'Bout Chemistry. (2016). OrganoLithium Reagents. allboutchemistry.com. [Link]
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An In-depth Technical Guide to the Discovery and History of Silyl Acetates in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical development of silyl acetates in organic chemistry. It traces the origins of organosilicon chemistry, detailing the seminal work of early pioneers and the eventual synthesis and characterization of silyl acetates. The narrative emphasizes the causality behind experimental choices and the evolution of silyl acetates from chemical curiosities to indispensable tools in modern organic synthesis, particularly as versatile silylating agents and protecting groups for alcohols. Detailed mechanistic insights and established experimental protocols are provided to offer a field-proven perspective for researchers and drug development professionals.
Dawn of a New Field: The Genesis of Organosilicon Chemistry
The story of silyl acetates is intrinsically linked to the birth of organosilicon chemistry. In 1863, Charles Friedel and James Crafts laid the foundation for this new discipline by synthesizing the first organosilicon compound, tetraethylsilane[1]. Their work, which involved the reaction of silicon tetrachloride with diethylzinc, opened the door to a new class of compounds with unique properties and reactivity[1]. This pioneering achievement demonstrated that silicon, like carbon, could form stable bonds with organic moieties, a concept that would later be fundamental to the development of silyl acetates.
The early 20th century witnessed a surge of interest in this burgeoning field, largely driven by the extensive and meticulous research of the English chemist Frederic Stanley Kipping.[2][3] Beginning his investigations in 1899, Kipping's work over four decades systematically explored the synthesis and properties of a vast array of organosilicon compounds.[2][3] He is widely regarded as the "father" of silicone chemistry and is credited with coining the term "silicone."[3] Kipping's research, though not directly focused on silyl acetates, provided the essential groundwork and synthetic methodologies, such as the use of Grignard reagents with silicon halides, that would be crucial for their eventual discovery and development.
The First Synthesis: Emergence of Silyl Acetates
While the precise first synthesis of a simple silyl acetate is not prominently documented in a single landmark publication, their preparation logically followed the development of stable organosilyl halides. The most common and historically significant method for synthesizing silyl acetates involves the reaction of a silyl halide, typically a chlorosilane, with a carboxylic acid or its corresponding metal salt.
One of the earliest and most straightforward methods developed was the reaction of trimethylchlorosilane with acetic acid.[2] This reaction, often carried out in the presence of a tertiary amine base to neutralize the hydrogen chloride byproduct, efficiently yields acetoxytrimethylsilane (trimethylsilyl acetate). Another early and effective method involves the reaction of trimethylchlorosilane with a metal acetate, such as sodium acetate.[4] This salt-metathesis reaction provides a clean and high-yielding route to the desired silyl acetate.
Mechanistic Rationale for Synthesis
The underlying chemical principles driving these syntheses are rooted in fundamental organic reaction mechanisms. The high strength of the silicon-oxygen bond provides a powerful thermodynamic driving force for the formation of silyl acetates.
dot
Caption: Synthetic pathways to silyl acetates.
In the reaction with acetic acid, the lone pair of electrons on the carbonyl oxygen of acetic acid acts as a nucleophile, attacking the electrophilic silicon atom of the silyl chloride. A base is typically employed to deprotonate the resulting oxonium ion, driving the reaction to completion. In the case of a metal acetate, the acetate anion is a more potent nucleophile, readily displacing the chloride from the silyl halide.
Silyl Acetates as Reagents: The Rise of Silylation
The true significance of silyl acetates in organic synthesis emerged with the recognition of their utility as silylating agents . Silylation is the process of introducing a silyl group into a molecule, most commonly to protect a reactive functional group.[5] Silyl acetates proved to be effective and often milder alternatives to the more reactive silyl halides for this purpose.
The primary application of silyl acetates as silylating agents has been in the protection of alcohols . The reaction of an alcohol with a silyl acetate, often catalyzed by a weak acid or base, results in the formation of a silyl ether. This transformation is highly valuable in multi-step syntheses where the reactivity of a hydroxyl group needs to be temporarily masked.
dot
Caption: The role of silyl acetates in alcohol protection.
The choice of the silyl group (e.g., trimethylsilyl, triethylsilyl, tert-butyldimethylsilyl) allows for the tuning of the stability of the resulting silyl ether, enabling selective deprotection in the presence of other protecting groups. This orthogonality is a cornerstone of modern protecting group strategy in complex molecule synthesis.
Mechanistic Insights into Silyl Acetate Reactivity
The utility of silyl acetates as silylating agents stems from their carefully balanced reactivity. They are sufficiently reactive to silylate alcohols and other nucleophiles under relatively mild conditions, yet they are generally more stable and easier to handle than the corresponding silyl chlorides. Their reactivity is a consequence of the polarized silicon-oxygen bond and the nature of the acetate as a leaving group.
The mechanism of silylation of an alcohol with a silyl acetate typically proceeds through a nucleophilic attack of the alcohol oxygen on the electrophilic silicon atom. This process can be catalyzed by either acid or base.
| Catalyst | Mechanistic Role |
| Acid | Protonates the carbonyl oxygen of the silyl acetate, increasing the electrophilicity of the silicon atom. |
| Base | Deprotonates the alcohol, generating a more nucleophilic alkoxide. |
This controlled reactivity has also led to the recognition of silyl acetates as important in-situ generated intermediates in a variety of organic transformations, including amidation and reduction reactions.[1][2]
Experimental Protocols: Preparation and Application
The following protocols are provided as illustrative examples of the synthesis and use of silyl acetates, reflecting established methodologies in the field.
Protocol: Synthesis of Acetoxytrimethylsilane (Trimethylsilyl Acetate)
Objective: To synthesize acetoxytrimethylsilane from trimethylchlorosilane and anhydrous sodium acetate.
Materials:
-
Trimethylchlorosilane
-
Anhydrous sodium acetate
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser protected by a calcium chloride drying tube, add anhydrous sodium acetate (0.84 parts by mass).
-
Add anhydrous diethyl ether (5 parts by mass) to the flask.
-
With vigorous stirring, add trimethylchlorosilane (1 part by mass) dropwise to the suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 4 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the sodium chloride precipitate.
-
Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the diethyl ether by distillation.
-
Distill the remaining liquid under atmospheric pressure, collecting the fraction boiling at 102-104 °C. This is the pure acetoxytrimethylsilane.
Protocol: Protection of a Primary Alcohol using Acetoxytrimethylsilane
Objective: To protect the hydroxyl group of benzyl alcohol as its trimethylsilyl ether.
Materials:
-
Benzyl alcohol
-
Acetoxytrimethylsilane
-
Triethylamine
-
Anhydrous dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 equivalent).
-
Dissolve the benzyl alcohol in anhydrous dichloromethane (10 mL).
-
Add triethylamine (1.2 equivalents) to the solution.
-
Add acetoxytrimethylsilane (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude trimethylsilyl ether of benzyl alcohol.
-
Purify the product by flash column chromatography on silica gel if necessary.
Conclusion: The Enduring Legacy of Silyl Acetates
From their conceptual beginnings in the pioneering work of Friedel, Crafts, and Kipping, silyl acetates have evolved into indispensable reagents in the arsenal of the modern organic chemist. Their discovery, driven by the fundamental exploration of organosilicon chemistry, has provided a versatile and controllable method for the silylation of functional groups. The ability to temporarily mask the reactivity of alcohols with a wide range of silyl ethers derived from silyl acetates has been instrumental in the successful synthesis of countless complex molecules, including pharmaceuticals and natural products. The ongoing exploration of silyl acetates as reactive intermediates continues to open new avenues in catalytic and synthetic methodology, ensuring their continued importance in the field of organic chemistry.
References
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Friedel, C.; Crafts, J. M. Sur un nouveau composé organique du silicium, et sur le poids atomique de cet élément. Compt. Rend.1863 , 56, 592-595. [Link]
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Kipping, F. S. Organic derivatives of silicon. Part II. The synthesis of benzylethylpropylsilicol, its sulphonation, and the resolution of the sulphonic derivative into its optically active components. J. Chem. Soc., Trans.1907 , 91, 209-240. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of Trimethylsilyl Acetate. [Link]
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Silyl Esters as Reactive Intermediates in Organic Synthesis. CORE. [Link]
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Silyl Esters as Reactive Intermediates in Organic Synthesis. ResearchGate. [Link]
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Illuminating the Core: A Theoretical Deep Dive into Methyl (trimethylsilyl)acetate for Advanced Drug Development
This in-depth technical guide provides a comprehensive theoretical exploration of Methyl (trimethylsilyl)acetate, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond standard procedural outlines to deliver a nuanced understanding of the molecule's electronic structure, reactivity, and spectroscopic signatures through the lens of computational chemistry. By elucidating the "why" behind its synthetic utility, this guide empowers researchers to leverage the full potential of this valuable reagent in the rational design of novel therapeutics.
Introduction: The Strategic Importance of this compound
This compound, with the linear formula (CH₃)₃SiCH₂CO₂CH₃, is a bifunctional molecule that marries the reactivity of an ester with the unique properties of an organosilane.[1] Its significance in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery, stems from its ability to serve as a stable yet activatable precursor to key reactive intermediates. The trimethylsilyl group, while sterically significant, imparts chemical inertness in many contexts, allowing for selective transformations at the ester functionality.[2] However, its true power lies in its ability to be strategically employed in reactions such as the Peterson olefination, where it facilitates the formation of carbon-carbon double bonds with a high degree of control.[1][3]
A thorough understanding of the theoretical underpinnings of this compound is paramount for its effective and innovative application. Computational chemistry provides an invaluable toolkit to dissect its conformational preferences, electronic landscape, and the energetic pathways of its reactions. This guide will delve into these theoretical aspects, offering insights that can inform reaction design, predict outcomes, and troubleshoot synthetic challenges.
Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule begins with its fundamental properties. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂Si | [1][4] |
| Molecular Weight | 146.26 g/mol | [1] |
| CAS Number | 2916-76-9 | [1] |
| Form | Liquid | [1] |
| Boiling Point | 38-39 °C at 13 mmHg | [1] |
| Density | 0.891 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.414 | [1] |
A Glimpse into Theoretical Spectroscopic Analysis
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting vibrational (IR) and nuclear magnetic resonance (NMR) spectra.[5][6] For a molecule like this compound, DFT calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311+G(d,p) to achieve a good balance of accuracy and computational cost.
-
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the optimized molecular geometry.[5][7] For this compound, key predicted vibrational modes would include the characteristic C=O stretching frequency of the ester group (typically expected around 1730-1750 cm⁻¹), C-O stretching vibrations, and various C-H and Si-C stretching and bending modes. Scaling factors are often applied to the calculated frequencies to better match experimental values.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts.[7] For ¹H NMR, distinct signals would be predicted for the methyl protons of the trimethylsilyl group (typically upfield due to the electropositive nature of silicon), the methylene protons adjacent to the silicon and carbonyl groups, and the methyl protons of the ester group. Similarly, ¹³C NMR chemical shifts can be calculated, providing insights into the electronic environment of each carbon atom.
The following diagram illustrates a generalized workflow for the theoretical prediction of spectroscopic data.
Caption: A generalized workflow for the computational prediction of IR and NMR spectra.
The Electronic Landscape: A Theoretical Perspective
The reactivity and intermolecular interactions of this compound are governed by its electronic structure. DFT calculations can provide a detailed picture of this landscape through the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the region most likely to accept an electron (electrophilicity).[8]
For this compound, the HOMO is expected to be localized on the non-bonding oxygen atoms of the ester carbonyl group and the alpha-carbon, which can be deprotonated to form a nucleophilic enolate. The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[4]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[3][9][10][11] For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack or coordination with Lewis acids. The protons on the methyl groups and the silicon atom would exhibit positive potential. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, and for understanding the initial steps of chemical reactions.
The diagram below illustrates the expected electronic features of this compound.
Caption: A conceptual diagram of the key electronic features of this compound.
Reactivity Unveiled: The Peterson Olefination
A cornerstone of this compound's utility is its role in the Peterson olefination, a powerful method for the synthesis of alkenes.[12] This reaction involves the addition of the α-silyl carbanion (generated by deprotonation of the α-carbon) to a ketone or aldehyde.
Theoretical Insights into the Reaction Mechanism
Computational studies, particularly DFT calculations, have been instrumental in elucidating the mechanistic details of the Peterson olefination involving α-silyl ester enolates.[3][13] The reaction proceeds through the formation of a lithium enolate, which then adds to the carbonyl electrophile to form a β-hydroxysilane intermediate. The subsequent elimination of this intermediate to form the alkene can be controlled to yield either the E or Z isomer.
A key finding from theoretical studies is the critical role of the lithium counterion in chelating with the ester and the aldehyde/ketone, which influences the stereochemical outcome of the reaction.[13] The nature of the base used for deprotonation (e.g., LDA vs. LiHMDS) also significantly impacts the geometry of the resulting enolate and, consequently, the final product distribution.[13]
The following diagram outlines the key steps of the Peterson olefination of this compound.
Caption: A schematic representation of the Peterson olefination reaction pathway.
Step-by-Step Protocol for a Theoretical Peterson Olefination Study
For researchers wishing to computationally model the Peterson olefination of this compound, the following protocol outlines the key steps:
-
Geometry Optimization of Reactants:
-
Individually optimize the geometries of this compound, the chosen base (e.g., LDA), and the carbonyl compound (e.g., acetone) using a suitable DFT method (e.g., B3LYP/6-31G(d)).
-
-
Modeling Enolate Formation:
-
Construct the transition state for the deprotonation of this compound by the base.
-
Perform a transition state optimization and frequency calculation to confirm the presence of a single imaginary frequency corresponding to the proton transfer.
-
Optimize the geometry of the resulting lithium enolate.
-
-
Modeling the C-C Bond Formation:
-
Locate the transition state for the addition of the lithium enolate to the carbonyl compound. This will likely involve a chelated transition structure with the lithium ion.
-
Perform a transition state optimization and frequency calculation.
-
-
Characterizing the β-Hydroxysilane Intermediate:
-
Optimize the geometry of the resulting diastereomeric β-hydroxysilane intermediates.
-
-
Modeling the Elimination Step:
-
Locate the transition states for both the acid-catalyzed (syn-elimination) and base-catalyzed (anti-elimination) pathways from the β-hydroxysilane intermediates.
-
Optimize the transition state geometries and perform frequency calculations.
-
-
Energy Profile Construction:
-
Calculate the relative free energies of all reactants, transition states, intermediates, and products to construct a complete energy profile of the reaction. This will reveal the rate-determining step and the thermodynamic favorability of the different pathways.
-
Conclusion: The Predictive Power of Theoretical Studies
This technical guide has provided a comprehensive overview of the theoretical landscape of this compound. By leveraging computational chemistry, we can gain a deep and predictive understanding of its structure, electronic properties, and reactivity. The insights gleaned from DFT calculations on reaction mechanisms, such as the Peterson olefination, are invaluable for optimizing reaction conditions and predicting stereochemical outcomes. As the demand for more complex and precisely engineered pharmaceuticals continues to grow, the integration of theoretical studies into the synthetic workflow will be indispensable. The principles and methodologies outlined herein offer a robust framework for the rational application of this compound in the cutting-edge of drug discovery and development.
References
- Gillies, M. B., Tønder, J. E., Tanner, D., & Norrby, P.-O. (2002). Quantum Chemical Calculations on the Peterson Olefination with α-Silyl Ester Enolates. The Journal of Organic Chemistry, 67(21), 7378–7388.
- Rein, T., Vares, L., Kawasaki, I., Pedersen, T. M., Norrby, P.-O., & Brandt, P. (1998). A DFT Study of the Peterson Olefination. Journal of Organic Chemistry, 63(4), 1280–1289.
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Xu, L., Fang, G., & Li, S. (2017). Methylation of DMAP-modified mPE foldamer. ResearchGate. [Link]
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ResearchGate. (n.d.). Molecular Electrostatic potentials (MEP) mapped on the electron density surface calculated by the DFT/B3LYP method. [Link]
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Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. [Link]
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Omixium. (2023, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]
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- Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105.
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ResearchGate. (2017). (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]
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Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry [Video]. YouTube. [Link]
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An In-depth Technical Guide to Organosilicon Compounds in Synthesis
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Organosilicon compounds have become indispensable tools in modern organic synthesis, offering a unique combination of stability, versatility, and reactivity that enables complex molecular construction.[1] This guide provides a comprehensive overview of the core principles and practical applications of organosilicon chemistry. We will delve into the fundamental properties of the silicon-carbon bond, explore the strategic use of silyl ethers as protecting groups, and detail the mechanisms and synthetic utility of key transformations, including the Peterson Olefination, Fleming-Tamao Oxidation, Hiyama Cross-Coupling, and the sila-Stetter reaction. Through a combination of mechanistic insights, detailed protocols, and illustrative diagrams, this document aims to equip researchers with the knowledge to effectively harness the power of organosilicon reagents in their synthetic endeavors, from academic research to industrial drug development.[1][2]
The Silicon Advantage: Unique Properties of Organosilicon Compounds
The utility of organosilicon compounds in synthesis stems from the distinct characteristics of the silicon atom and the silicon-carbon (Si-C) bond.[3] Compared to its carbon analogue, silicon is larger, less electronegative, and possesses accessible d-orbitals, which collectively influence the reactivity and stability of organosilanes.[4][5]
-
Bond Characteristics: The Si-C bond is longer and weaker than a C-C bond, making it susceptible to cleavage under specific conditions.[6] It is also polarized towards carbon, rendering the silicon atom electrophilic.[6] Conversely, the silicon-oxygen (Si-O) and silicon-fluorine (Si-F) bonds are exceptionally strong, a property that is frequently exploited in synthesis.[5][6]
-
Thermal and Chemical Stability: Organosilicon compounds generally exhibit high thermal stability and are inert to many reagents, allowing them to be carried through multi-step syntheses.[3][6][7]
-
Hypervalency: Silicon's ability to expand its coordination sphere to form pentacoordinate and hexacoordinate species is a key feature in the mechanism of many silicon-mediated reactions.[8][9]
These fundamental properties form the basis for the diverse applications of organosilicon compounds in organic synthesis.
Silyl Ethers: The Workhorse Protecting Group for Alcohols
The protection of hydroxyl groups is a common necessity in multi-step synthesis to prevent unwanted side reactions.[10][11] Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, stability under a wide range of conditions, and selective removal.[12][13]
Formation of Silyl Ethers
Silyl ethers are typically prepared by reacting an alcohol with a silyl halide (commonly a chloride) in the presence of an amine base, such as imidazole or triethylamine, to neutralize the resulting hydrohalic acid.[12]
A widely adopted and efficient method is the Corey protocol, which utilizes imidazole and a high concentration of the silyl chloride in a solvent like dimethylformamide (DMF).[12] For more sterically hindered alcohols or when higher reactivity is needed, silyl triflates can be employed, often with a non-nucleophilic hindered base like 2,6-lutidine.[12]
Tunable Stability and Selective Deprotection
A significant advantage of silyl ethers is the ability to tune their stability by varying the steric bulk of the substituents on the silicon atom.[14][15] This allows for the selective deprotection of one silyl ether in the presence of others, a crucial strategy in the synthesis of complex molecules.[12]
The relative stability of common silyl ethers is dictated by the steric hindrance around the silicon atom.[15]
Table 1: Relative Rates of Cleavage for Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data sourced from references[12][14].
Deprotection is most commonly achieved using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), which exploits the high strength of the Si-F bond.[12][16] Acidic conditions can also be used, with less sterically hindered silyl ethers being cleaved more rapidly.[12]
Caption: General workflow for the use of silyl ethers as protecting groups.
Experimental Protocol: TBDMS Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF (0.5 M) is added imidazole (2.5 equiv).
-
The mixture is stirred at room temperature until the imidazole has dissolved.
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) is added in one portion.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is diluted with diethyl ether and washed sequentially with saturated aqueous NH4Cl, water, and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired TBDMS-protected alcohol.
Carbon-Carbon Bond Forming Reactions
Organosilicon reagents are pivotal in the construction of new carbon-carbon bonds, offering unique reactivity and stereochemical control.
Peterson Olefination
The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds (aldehydes or ketones).[17][18] A key advantage of this reaction is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane.[19][20]
-
Mechanism: The reaction begins with the addition of an α-silyl carbanion to a carbonyl compound to form a β-hydroxysilane intermediate.[19] This intermediate can often be isolated.[21] Subsequent elimination under acidic conditions proceeds via an anti-elimination pathway, while basic conditions promote a syn-elimination.[17][18] This stereochemical divergence allows for the selective formation of either the (E)- or (Z)-alkene from the same β-hydroxysilane diastereomers.[20]
Caption: Stereochemical control in the Peterson olefination.
Hiyama Cross-Coupling
The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between organosilanes and organic halides or triflates.[22][23] A key feature of this reaction is the activation of the organosilane, typically with a fluoride source or a base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center.[9][23]
-
Mechanism: The catalytic cycle begins with the oxidative addition of the organic halide to a palladium(0) complex.[9] The organosilane is activated by a fluoride ion (e.g., from TBAF) to form a pentacoordinate silicate.[9] This silicate then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.[9]
The Hiyama coupling is valued for the low toxicity and high stability of the organosilane coupling partners.[24]
Sila-Stetter Reaction
The sila-Stetter reaction is a variation of the Stetter reaction where acylsilanes are used as acyl anion precursors.[25][26] This reaction, catalyzed by N-heterocyclic carbenes (NHCs), allows for the conjugate addition of the acyl group to Michael acceptors.[27]
-
Mechanism: The NHC catalyst adds to the silicon atom of the acylsilane, which then undergoes a[6][12]-Brook rearrangement.[26] Subsequent desilylation, often facilitated by an alcohol additive, generates the Breslow intermediate, which is the key nucleophilic species in the Stetter reaction.[25] This intermediate then adds to the Michael acceptor, and subsequent steps lead to the 1,4-dicarbonyl product and regeneration of the NHC catalyst.[28]
Fleming-Tamao Oxidation: A Gateway to Alcohols
The Fleming-Tamao oxidation provides a powerful method for converting a carbon-silicon bond into a carbon-oxygen bond, effectively using the silyl group as a masked hydroxyl group.[29][30] This transformation is stereospecific, with retention of configuration at the carbon center, making it highly valuable in stereocontrolled synthesis.[30][31]
Two main variations of this oxidation exist:
-
Fleming Oxidation: This method typically employs a robust arylsilane (e.g., dimethylphenylsilyl) that is first activated by electrophilic substitution on the aromatic ring, followed by oxidation with a peroxy acid.[29][30]
-
Tamao Oxidation: This approach utilizes a more reactive organosilane containing a heteroatom (e.g., fluorine, chlorine, or an alkoxy group) on the silicon, which can be directly oxidized with hydrogen peroxide under basic conditions, often with fluoride activation.[30][31]
The ability to introduce a silyl group early in a synthesis and then convert it to an alcohol at a later stage provides significant synthetic flexibility.[29]
Caption: The Fleming-Tamao oxidation converts a C-Si bond to a C-OH bond.
Applications in Medicinal Chemistry and Drug Development
The incorporation of silicon into organic molecules can significantly impact their physicochemical and pharmacological properties.[2][4] This strategy, known as silicon bioisosterism, is increasingly being explored in drug discovery.[5]
-
Improved Pharmacokinetics: Replacing a carbon atom with silicon can alter a molecule's lipophilicity, metabolic stability, and cell permeability.[4] The increased lipophilicity of some organosilicon compounds can enhance their ability to cross cell membranes.[4]
-
Enhanced Potency and Selectivity: The longer bond lengths and different bond angles associated with silicon compared to carbon can alter the conformation of a molecule, potentially leading to improved binding to biological targets.[4]
-
Drug Delivery: The biocompatibility and tunable properties of silicon-based materials, such as silicones and silica nanoparticles, make them promising candidates for drug delivery systems, enabling controlled release and targeted delivery of therapeutic agents.[32][33]
Conclusion
Organosilicon compounds are a cornerstone of modern synthetic chemistry, providing a versatile toolkit for the construction of complex molecules. From their role as robust protecting groups to their participation in powerful carbon-carbon bond-forming reactions and their utility as masked hydroxyl groups, the applications of organosilanes are vast and continue to expand. A thorough understanding of the principles and reactions outlined in this guide will empower researchers to strategically employ organosilicon chemistry to solve challenging synthetic problems in academia and industry.
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Wikiwand. Stetter reaction. [Link]
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Fleming-Tamao Oxidation. (2025). J&K Scientific LLC. [Link]
-
Khan, I., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Semantic Scholar. [Link]
-
Wikipedia. Fleming–Tamao oxidation. [Link]
-
Organosilicon Compounds In Medicine And Biotechnology. (2025). ZM Silane Limited. [Link]
-
Wikipedia. Stetter reaction. [Link]
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Franz, A. K. (2015). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 58(15), 5845-5862. [Link]
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Tamao, K. (2010). New horizon of organosilicon chemistry. Dalton Transactions, 39(36), 8391-8392. [Link]
-
Fleming-Tamao Oxidation. (2021). YouTube. [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. [Link]
-
Discovery Road to Organo-Silicon Compounds: A Review. (2019). Journal of Emerging Technologies and Innovative Research. [Link]
-
Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. (2014). PMC. [Link]
-
Tamao-Fleming Oxidation. (2014). Chem-Station Int. Ed.. [Link]
-
Organosilicon Compounds. (2020). Lucknow University. [Link]
-
The Thiazolium-Catalyzed Sila-Stetter Reaction: Conjugate Addition of Acylsilanes to Unsaturated Esters and Ketones. (2025). ResearchGate. [Link]
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- 6. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
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Methodological & Application
Application Notes & Protocols: Methyl (trimethylsilyl)acetate in Peterson Olefination Reactions
Introduction: A Modern Approach to Alkene Synthesis
The Peterson olefination is a powerful and versatile chemical reaction for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds such as aldehydes or ketones.[1][2] Conceptually, it serves as a silicon-based alternative to the well-known Wittig reaction, offering distinct advantages, most notably the ability to control the stereochemistry of the resulting alkene. A key feature of the Peterson olefination is the formation of a β-hydroxysilane intermediate which can, in many cases, be isolated.[3] The subsequent elimination of this intermediate can be directed by either acidic or basic conditions to stereoselectively yield either the (E)- or (Z)-alkene.[1][4]
This guide focuses on the application of methyl (trimethylsilyl)acetate as the α-silyl carbanion precursor. This reagent is particularly valuable for the synthesis of α,β-unsaturated esters, which are prevalent structural motifs in pharmaceuticals, natural products, and advanced materials. We will explore the mechanistic underpinnings that govern the reaction's stereochemical outcome and provide detailed, field-proven protocols for researchers in organic synthesis and drug development.
The Reagent: this compound
This compound is an ester that possesses a trimethylsilyl group on the α-carbon. The silicon atom stabilizes an adjacent carbanion, which is typically generated by deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate is a potent nucleophile that readily adds to carbonyl compounds.
The presence of the ester group makes the α-proton significantly more acidic than in simple alkylsilanes, facilitating carbanion formation. However, it also influences the subsequent elimination, often leading to in-situ formation of the alkene without isolation of the β-hydroxysilane intermediate, particularly under basic conditions.[2]
Mechanistic Pathways: The Key to Stereocontrol
The defining characteristic of the Peterson olefination is its divergent stereochemical pathways, dictated by the choice of an acid or a base to effect the final elimination step.
Base-Mediated syn-Elimination Pathway
Under basic conditions, the β-hydroxysilane intermediate undergoes a concerted syn-elimination.[1] The reaction is believed to proceed through a pentacoordinate silicate intermediate.[2][3] This stereospecific pathway results in the formation of one geometric isomer of the alkene. When using this compound, this pathway typically yields the (E)-α,β-unsaturated ester.
Figure 1: Base-mediated syn-elimination pathway.
Acid-Catalyzed anti-Elimination Pathway
In the presence of an acid (Brønsted or Lewis), the hydroxyl group of the β-hydroxysilane intermediate is protonated, converting it into a good leaving group (water).[5] The subsequent E2-type elimination occurs in an anti-periplanar conformation, leading to the alkene with the opposite stereochemistry compared to the base-mediated route.[1][3] This pathway is typically employed to generate (Z)-α,β-unsaturated esters. For this pathway to be effective, the β-hydroxysilane intermediate must first be isolated.
Figure 2: Acid-catalyzed anti-elimination pathway.
Data Presentation: Stereochemical Outcomes
The choice of elimination conditions is the primary determinant of the product's stereochemistry. The following table summarizes the expected outcomes for the reaction of the enolate of this compound with an aldehyde (R-CHO).
| Reagent | Carbonyl Partner | Elimination Condition | Mechanism | Predominant Product |
| This compound | Aldehyde (R-CHO) | Base (e.g., KH, NaH, excess LDA) | syn-elimination | (E)-α,β-Unsaturated Ester |
| This compound | Aldehyde (R-CHO) | Acid (e.g., H₂SO₄, TsOH, BF₃·OEt₂) | anti-elimination | (Z)-α,β-Unsaturated Ester |
Note: Achieving high (Z)-selectivity requires the isolation and purification of the β-hydroxysilane diastereomers before acid treatment.
Experimental Protocols
Safety Precaution: These protocols involve pyrophoric (n-Butyllithium) and moisture-sensitive reagents. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Protocol 1: Base-Mediated Synthesis of (E)-Methyl Cinnamate
This protocol describes a one-pot procedure for the synthesis of the (E)-isomer via in-situ basic elimination.
Materials:
-
Diisopropylamine, freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
This compound
-
Benzaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
LDA Preparation: To a flame-dried 100 mL round-bottom flask under Argon, add anhydrous THF (20 mL) and freshly distilled diisopropylamine (1.1 eq, e.g., 1.54 mL for a 10 mmol scale). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq, e.g., 4.2 mL of 2.5 M solution) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Carbanion Formation: Cool the freshly prepared LDA solution back to -78 °C. Add this compound (1.0 eq, e.g., 1.46 g for a 10 mmol scale) dropwise. Stir the resulting solution at -78 °C for 45 minutes.
-
Carbonyl Addition: Add freshly distilled benzaldehyde (1.0 eq, e.g., 1.02 mL) dropwise to the enolate solution at -78 °C.
-
Elimination: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours). The excess LDA or the generated lithium alkoxide is often sufficient to promote the elimination.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL). Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford pure (E)-methyl cinnamate.
Protocol 2: Acid-Mediated Synthesis of (Z)-Methyl 3-cyclohexylacrylate
This protocol involves the isolation of the β-hydroxysilane intermediate followed by acid-catalyzed elimination to favor the (Z)-isomer.
Materials:
-
(Same as Protocol 1, with the following changes)
-
Cyclohexanecarboxaldehyde
-
Diethyl ether
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Methanol
Procedure:
Part A: Synthesis and Isolation of the β-Hydroxysilane Intermediate
-
Enolate Formation: Prepare the lithium enolate of this compound from 1.0 eq of the ester using 1.05 eq of LDA in anhydrous THF at -78 °C as described in Protocol 1 (Steps 1-3).
-
Carbonyl Addition: Add cyclohexanecarboxaldehyde (1.0 eq) dropwise at -78 °C. Stir at this temperature for 2 hours.
-
Aqueous Work-up (Critical): Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (20 mL). It is crucial to keep the temperature low to prevent premature elimination.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification of Intermediate: The crude product is a mixture of diastereomeric β-hydroxysilanes. Purify this intermediate quickly via silica gel chromatography (using a less polar eluent system, e.g., 2-10% ethyl acetate in hexanes) to separate the diastereomers if possible, or use the mixture directly in the next step.
Part B: Acid-Catalyzed Elimination
-
Dissolve the purified β-hydroxysilane intermediate (1.0 eq) in a mixture of methanol and diethyl ether (e.g., 10:1 ratio, 22 mL total for 10 mmol scale).
-
Add p-toluenesulfonic acid monohydrate (TsOH·H₂O, a catalytic amount, e.g., 0.1 eq, or up to 10 eq for difficult eliminations as reported in some literature).[1]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to afford (Z)-methyl 3-cyclohexylacrylate.
Conclusion
The Peterson olefination using this compound is a highly reliable and stereocontrollable method for synthesizing α,β-unsaturated esters. The key to its utility lies in the divergent mechanistic pathways available for the elimination of the β-hydroxysilane intermediate. By carefully selecting either basic or acidic conditions, researchers can selectively access either the (E) or (Z)-alkene, respectively. The protocols provided herein offer robust starting points for the application of this powerful transformation in synthetic organic chemistry.
References
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]3]
-
NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]1]
-
Wikipedia. (n.d.). Peterson olefination. Retrieved from [Link]2]
-
Britten, T. K., & McLaughlin, M. G. (2020). Brønsted Acid Catalyzed Peterson Olefinations. The Journal of Organic Chemistry, 85(1), 301–305. Retrieved from [Link]5]
Sources
Asymmetric Peterson Reaction with α-Trimethylsilylacetate: A Detailed Guide for Synthetic Chemists
Introduction: Navigating Stereoselectivity in Alkene Synthesis
The strategic formation of carbon-carbon double bonds with precise stereochemical control is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Among the arsenal of olefination methodologies, the Peterson reaction offers a unique and powerful approach for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[1] A key advantage of the Peterson olefination lies in its ability to produce either (E)- or (Z)-alkenes from a common β-hydroxysilane intermediate by carefully selecting acidic or basic elimination conditions.[2][3] However, achieving enantioselectivity in this transformation has historically been a significant challenge.
This comprehensive guide focuses on the asymmetric variant of the Peterson reaction utilizing α-trimethylsilylacetate, a readily accessible and versatile reagent for the synthesis of valuable α,β-unsaturated esters. We will delve into the mechanistic intricacies that govern stereocontrol, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.
Core Principles: The Mechanism of Asymmetric Induction
The asymmetric Peterson reaction of α-trimethylsilylacetate hinges on the formation of a chiral enolate which then reacts with a carbonyl compound. The stereochemical outcome is dictated by the facial selectivity of the enolate's attack on the carbonyl electrophile, a process governed by a chiral ligand associated with the enolate's counter-ion.
The seminal work by Iguchi and Tomioka demonstrated the first successful external chiral ligand-mediated enantioselective Peterson reaction of α-trimethylsilylacetate.[4] Their approach utilizes a chiral tridentate amino diether ligand to create a chiral environment around the lithium cation of the silylacetate enolate. This chiral lithium complex then directs the nucleophilic attack on the carbonyl compound, leading to the formation of an enantioenriched β-hydroxysilane intermediate, which subsequently undergoes in situ elimination to afford the chiral α,β-unsaturated ester.[4]
A critical aspect of this methodology is the in-situ elimination of the β-hydroxysilane intermediate, which is characteristic of Peterson reactions involving α-silyl carbanions stabilized by electron-withdrawing groups like an ester.[2][5] This concerted syn-elimination proceeds through a pentacoordinate silicate intermediate.[3]
Experimental Workflow: A Visual Guide
To provide a clear overview of the experimental process, the following diagram illustrates the key stages of the asymmetric Peterson reaction with α-trimethylsilylacetate.
Caption: Workflow for the Asymmetric Peterson Reaction.
Detailed Protocols: A Step-by-Step Guide
The following protocols are based on the pioneering work of Iguchi and Tomioka and represent a robust starting point for performing the asymmetric Peterson reaction with α-trimethylsilylacetate.[4]
Protocol 1: Synthesis of 2,4-Dimethyl-3-pentyl α-Trimethylsilylacetate
This protocol describes the preparation of the α-trimethylsilylacetate reagent, a necessary precursor for the asymmetric reaction.
Materials:
-
2,4-Dimethyl-3-pentyl acetate
-
Lithium diisopropylamide (LDA) or Lithium cyclohexylisopropylamide
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
To a stirred solution of lithium diisopropylamide (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dimethyl-3-pentyl acetate (1.0 equivalent) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add trimethylchlorosilane (1.2 equivalents) dropwise to the enolate solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2,4-dimethyl-3-pentyl α-trimethylsilylacetate as a colorless oil.
Protocol 2: Asymmetric Peterson Reaction with 4-tert-Butylcyclohexanone
This protocol details the enantioselective reaction using a chiral ligand to induce asymmetry.
Materials:
-
2,4-Dimethyl-3-pentyl α-trimethylsilylacetate
-
Chiral tridentate amino diether ligand (e.g., (1R,5R)-1,5-bis(o-anisyl)-3-azapentane)
-
Lithium diisopropylamide (LDA)
-
4-tert-Butylcyclohexanone
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous, low-temperature reactions
Procedure:
-
To a solution of the chiral tridentate amino diether ligand (12 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of the lithium enolate of 2,4-dimethyl-3-pentyl α-trimethylsilylacetate (prepared by reacting the silylacetate with 1.0 equivalent of LDA in THF at -78 °C for 30 minutes) (3 equivalents).
-
Stir the mixture at -78 °C for 30 minutes.
-
Cool the reaction mixture to -100 °C.
-
Add a solution of 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at -100 °C for 30 minutes.
-
Quench the reaction at -100 °C with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate mixtures) to yield the enantioenriched α,β-unsaturated ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary: Catalyst Performance and Substrate Scope
The following table summarizes representative results from the literature, showcasing the effectiveness of the asymmetric Peterson reaction with α-trimethylsilylacetate across various substrates.
| Entry | Carbonyl Substrate | Chiral Ligand | Product | Yield (%) | ee (%) | Reference |
| 1 | 4-tert-Butylcyclohexanone | Chiral Amino Diether | Axially Chiral Olefin | 95 | 85 | [4] |
| 2 | 4-Phenylcyclohexanone | Chiral Amino Diether | Axially Chiral Olefin | 92 | 76 | [4] |
| 3 | 4-Methylcyclohexanone | Chiral Amino Diether | Axially Chiral Olefin | 90 | 70 | [4] |
| 4 | 3,5-Dimethylcyclohexanone | Chiral Amino Diether | Axially Chiral Olefin | 93 | 80 | [4] |
Troubleshooting and Optimization: Field-Proven Insights
Low Enantioselectivity:
-
Ligand-to-Enolate Ratio: As demonstrated by Tomioka and coworkers, a high ligand-to-enolate ratio is crucial for achieving high enantioselectivity.[4] The large excess of the chiral ligand helps to suppress the formation of achiral aggregates of the lithium enolate.
-
Temperature: The reaction temperature is a critical parameter. Lowering the temperature (e.g., from -78 °C to -100 °C) can significantly enhance enantioselectivity.[4]
-
Purity of Reagents and Solvents: Ensure all reagents and solvents are of high purity and strictly anhydrous. Traces of water can lead to the formation of achiral lithium hydroxide, which can compete with the chiral ligand.
Low Yield:
-
Incomplete Enolate Formation: Ensure complete deprotonation of the α-trimethylsilylacetate. The use of a strong, non-nucleophilic base like LDA is recommended. The color of the enolate solution can sometimes be an indicator of its formation.
-
Side Reactions: The lithium enolate of α-trimethylsilylacetate can undergo self-condensation (Claisen-type).[4] Adding the enolate solution to the ketone at a low temperature can minimize this side reaction.
-
Steric Hindrance: Highly hindered ketones may react sluggishly. In such cases, longer reaction times or a slight increase in temperature (while monitoring the effect on ee) may be necessary.
Causality Behind Experimental Choices: A Deeper Dive
The choice of a tridentate chiral ligand is deliberate. The three coordination sites of the ligand can effectively occupy the coordination sphere of the lithium cation, creating a well-defined and rigid chiral pocket. This rigidity is essential for effective stereochemical communication during the C-C bond-forming step.
The use of a large excess of the chiral ligand is a key strategy to drive the equilibrium towards the formation of the chiral monomeric lithium enolate species, which is believed to be the reactive species responsible for the high enantioselectivity.[4] In the absence of a sufficient amount of the chiral ligand, achiral oligomeric aggregates of the lithium enolate may predominate, leading to a racemic or low-ee product.
The low reaction temperatures are necessary to enhance the stability of the chiral complex and to increase the energy difference between the diastereomeric transition states leading to the two enantiomers of the product. This results in a higher degree of facial discrimination in the attack of the enolate on the carbonyl substrate.
Conclusion and Future Outlook
The asymmetric Peterson reaction of α-trimethylsilylacetate mediated by external chiral ligands represents a valuable tool for the enantioselective synthesis of α,β-unsaturated esters. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement and adapt this methodology for their specific synthetic targets. Future research in this area will likely focus on the development of more efficient and practical catalytic systems, including the use of substoichiometric amounts of chiral ligands or the development of novel chiral catalysts that can operate at higher temperatures and with a broader substrate scope. The continued exploration of this powerful reaction will undoubtedly lead to new and innovative solutions for the synthesis of complex chiral molecules.
References
-
Iguchi, M., & Tomioka, K. (2002). External Chiral Ligand-Mediated Enantioselective Peterson Reaction of α-Trimethylsilanylacetate with Substituted Cyclohexanones. Organic Letters, 4(24), 4329–4331. [Link]
-
Majewski, M., & Gleave, D. M. (1994). Enantioselective formation of cis-3,5-dimethylcyclohexanone lithium enolate and stereoselective aldol reaction with benzaldehyde. The Journal of Organic Chemistry, 59(22), 6689–6691. [Link]
-
Tomioka, K. (2002). External Chiral Ligand-Mediated Enantioselective Peterson Reaction of α-Trimethylsilanylacetate with Substituted Cyclohexanones. Organic Letters, 4(24), 4329-4331. [Link]
-
Barbero, A., et al. (2006). Peterson olefination from α-silyl aldehydes. Nature Protocols, 1(4), 2068-2074. [Link]
-
Wikipedia. (2023). Peterson olefination. [Link]
-
Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 38, 1-223. [Link]
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. [Link]
-
L.S.College, Muzaffarpur. (2021). Peterson olefination. [Link]
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- 2. Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides [organic-chemistry.org]
- 3. Design and synthesis of phosphine-olefin ligands with planar-chiral metal complex scaffold and application in asymmetric catalysis [morressier.com]
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- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Application Notes and Protocols: The Use of Trimethylsilyl Acetate as a Silylating Agent
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Executive Summary & Editorial Note
The derivatization of molecules via silylation is a fundamental technique in modern chemistry, pivotal for protecting reactive functional groups and enhancing analyte volatility for chromatographic analysis.[1] This guide provides an in-depth exploration of Trimethylsilyl acetate (TMSOAc) , a unique silylating agent.
It is critical to distinguish at the outset between Trimethylsilyl acetate (TMSOAc, CAS 2754-27-0), the subject of this guide, and a similarly named compound, Methyl (trimethylsilyl)acetate (MTSA, CAS 2916-76-9). While TMSOAc functions as a donor of the trimethylsilyl (TMS) group, MTSA is primarily utilized as a carbon-building block in reactions such as the Peterson olefination, leveraging the reactivity of the carbon atom adjacent to the silicon.[2][3] This document will focus exclusively on Trimethylsilyl acetate (TMSOAc) and its applications as a silylating agent. Our objective is to provide not just procedural steps, but the underlying chemical rationale to empower researchers to adapt and innovate within their own laboratories.
Introduction to Trimethylsilyl Acetate (TMSOAc) in Silylation Chemistry
Silylation is the process of replacing an active, acidic proton from a functional group (like -OH, -COOH, -NH2) with a silyl group, typically the trimethylsilyl (TMS) group.[4][5] This transformation masks the original reactivity of the functional group, converting it into a less polar, more thermally stable, and more volatile silyl derivative.[1]
While the landscape of silylating agents is dominated by highly reactive compounds like silyl chlorides (e.g., TMSCl) and silyl amides (e.g., BSA, BSTFA), Trimethylsilyl acetate (TMSOAc) occupies a specific niche. It is a moderately reactive silylating agent, a characteristic that can be leveraged for enhanced selectivity.[6] A key advantage of TMSOAc is its reaction byproduct profile; it generates acetic acid or acetate salts, which are significantly less corrosive and often easier to manage than the hydrochloric acid or amine hydrochlorides produced by more common reagents.[7]
Key Attributes of TMSOAc:
-
Moderate Reactivity: Offers a milder alternative to aggressive silylating agents, potentially allowing for selective derivatization in polyfunctional molecules.
-
Favorable Byproducts: Generates acetic acid/acetate, avoiding the formation of corrosive HCl.
-
Moisture Sensitivity: Like all silylating agents, it is sensitive to moisture and requires handling under anhydrous conditions.[7]
Physicochemical Properties & Safe Handling
Proper handling and storage are paramount for maintaining the reagent's efficacy and ensuring laboratory safety. TMSOAc is a flammable and moisture-sensitive liquid.
| Property | Value | Reference(s) |
| CAS Number | 2754-27-0 | [7] |
| Molecular Formula | C₅H₁₂O₂Si | [7] |
| Molecular Weight | 132.23 g/mol | [7] |
| Appearance | Colorless clear liquid | [7] |
| Boiling Point | 103-104 °C | [7] |
| Density | 0.88 g/mL at 25 °C | [7] |
| Synonyms | Acetoxytrimethylsilane, Acetic acid trimethylsilyl ester | [7] |
Safety & Handling Precautions:
-
Work Area: Always handle TMSOAc in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and flammable-liquids cabinet. Protect from moisture, heat, sparks, and open flames.
-
Spills: Absorb spills with an inert, non-combustible material (e.g., sand or vermiculite) and dispose of as hazardous chemical waste.
The Silylation Mechanism: A Nucleophilic Substitution Pathway
The silylation of a protic functional group (represented as R-YH, where Y = O, N, etc.) by Trimethylsilyl acetate proceeds via a nucleophilic substitution mechanism at the silicon center.[4] The lone pair of electrons on the heteroatom (Y) attacks the electrophilic silicon atom of the TMSOAc molecule. The acetate group serves as the leaving group.
Caption: General mechanism of silylation using TMSOAc.
The reaction can be catalyzed by acids or bases, or proceed thermally. The equilibrium can be driven towards the products by removing the acetic acid byproduct, often through the use of a non-nucleophilic base or by distillation if reaction temperatures are high enough.
Application Protocols
Anhydrous conditions are crucial for all silylation reactions to prevent hydrolysis of the reagent and the silylated product. Solvents must be dried, and glassware should be flame- or oven-dried before use.
Protocol 1: Silylation of Primary and Secondary Alcohols
The protection of alcohols as trimethylsilyl ethers is a common strategy in multi-step synthesis to prevent unwanted side reactions.[8][9] TMSOAc provides a mild route for this transformation.
Causality Behind Choices:
-
Solvent: Anhydrous dichloromethane (DCM) or acetonitrile are chosen for their inertness and ability to dissolve a wide range of organic substrates.
-
Stoichiometry: A slight excess of TMSOAc (1.2-1.5 equivalents) is used to drive the reaction to completion.
-
Temperature: The reaction is often performed at room temperature for simple alcohols, but heating may be required for more sterically hindered substrates to overcome the activation energy barrier.[10]
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 mmol).
-
Dissolution: Dissolve the alcohol in 5-10 mL of an anhydrous solvent (e.g., DCM).
-
Reagent Addition: Add Trimethylsilyl acetate (1.2 mmol, 1.2 eq.) to the solution via syringe.
-
Reaction: Stir the mixture at room temperature (20-25 °C). For less reactive or sterically hindered alcohols, the reaction may be heated to reflux (e.g., 40 °C for DCM).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction to room temperature if heated.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL) to neutralize the acetic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl ether.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Caption: Experimental workflow for the silylation of an alcohol.
Protocol 2: Silylation of Carboxylic Acids
Silylating carboxylic acids converts them into silyl esters, which are useful as protected intermediates or as volatile derivatives for GC-MS analysis.[11][12]
Causality Behind Choices:
-
Reagent: Hexamethyldisilazane (HMDS) is often preferred for carboxylic acids, but TMSOAc can be used. The reaction is an equilibrium (transesterification), so an excess of TMSOAc and/or removal of the acetic acid byproduct is beneficial.
-
Catalyst: While the reaction can proceed thermally, a catalyst is not typically required but can accelerate the process.
Step-by-Step Methodology:
-
Preparation: Add the carboxylic acid (1.0 mmol) to a flame-dried flask under an inert atmosphere. Ensure the starting material is completely dry.
-
Reagent Addition: Add an excess of Trimethylsilyl acetate (2.0-3.0 mmol) directly to the flask. For solid carboxylic acids, a minimal amount of an anhydrous, high-boiling, inert solvent (e.g., toluene) can be added to facilitate mixing.
-
Reaction: Heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by GC-MS by taking small aliquots, quenching with a small amount of an anhydrous alcohol (like isopropanol) to cap unreacted TMSOAc, and analyzing.
-
Work-up: For preparative scale, the reaction mixture can be cooled and purified directly by fractional distillation under reduced pressure to isolate the desired silyl ester, separating it from excess TMSOAc and acetic acid. For analytical purposes, an aliquot can be directly injected into the GC after dilution with an appropriate solvent.
Comparative Analysis with Other Silylating Agents
The choice of silylating agent is a critical decision based on substrate reactivity, desired reaction conditions, and cost. TMSOAc's position is defined by its moderate reactivity and benign byproducts.
| Silylating Agent | Abbr. | Relative Reactivity | Byproducts | Key Features & Use Cases |
| Trimethylsilyl Chloride | TMSCl | Moderate-High | HCl | Inexpensive and common; requires a base (e.g., pyridine, Et₃N) to scavenge HCl.[13] |
| Hexamethyldisilazane | HMDS | Low-Moderate | NH₃ | Cost-effective, mild; often requires a catalyst (e.g., TMSCl, I₂) or heat. Good for alcohols and phenols.[9][10] |
| Trimethylsilyl acetate | TMSOAc | Low-Moderate | CH₃COOH | Mild conditions; avoids corrosive HCl. Good for applications where neutral or slightly acidic conditions are tolerable. [6] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | High | N-TMS-acetamide | Highly reactive and versatile; byproducts are volatile and generally non-interfering in GC analysis.[14] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Very High | N-TMS-trifluoroacetamide | More reactive than BSA; byproducts are very volatile, making it ideal for trace analysis by GC-MS.[15] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very High | N-Methyltrifluoroacetamide | One of the most powerful silylating agents; produces highly volatile byproducts.[15] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Presence of moisture deactivating the reagent.2. Substrate is too sterically hindered or unreactive.3. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Store TMSOAc properly.2. Switch to a more powerful silylating agent like BSTFA or MSTFA.[15]3. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC/GC. |
| Product Hydrolyzes during Work-up | 1. The resulting silyl ether/ester is sensitive to aqueous conditions.2. Prolonged exposure to acidic or basic work-up conditions. | 1. Use a non-aqueous work-up if possible. For example, filter through a plug of Celite or silica gel, eluting with an anhydrous solvent.2. Minimize the duration of the aqueous wash steps. Ensure neutralization is complete but brief. |
| Multiple Products Observed | 1. Incomplete reaction leading to a mix of starting material and product.2. Silylation at unintended sites in a polyfunctional molecule. | 1. Increase reagent stoichiometry, reaction time, or temperature.2. TMSOAc is relatively mild, which can aid selectivity. For less selectivity, use a stronger reagent. For more, consider using a bulkier silyl group (e.g., TBDMS) or enzymatic catalysis. |
References
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- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. Methyl trimethylsilylacetate 97 2916-76-9 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. General Silylation Procedures - Gelest [technical.gelest.com]
- 14. Silylation - Wikipedia [en.wikipedia.org]
- 15. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
Protocols for the Silylation of Alcohols with Methyl (trimethylsilyl)acetate: A Mild Approach to Hydroxyl Protection
An Application Guide for Researchers
Abstract The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis, enabling chemists to mask the reactivity of alcohols while performing transformations on other parts of a molecule. Trimethylsilyl (TMS) ethers are among the most common protecting groups due to their ease of formation, general stability, and mild removal conditions.[1][2] While highly reactive silylating agents like trimethylsilyl chloride (TMS-Cl) or N,O-bis(trimethylsilyl)acetamide (BSA) are widely used, there is a growing need for milder reagents for use with sensitive substrates. Methyl (trimethylsilyl)acetate (MTSA) presents itself as one such mild alternative. This document provides an in-depth guide to the principles, protocols, and best practices for the silylation of alcohols using MTSA, tailored for researchers in synthetic chemistry and drug development.
Mechanistic Insights and Principles
Unlike the more forceful silyl halides, this compound is a less common silylating agent with a comparatively low silylation potential.[3] Its utility lies in its mild nature, with the reaction byproduct being the benign and volatile methyl acetate. The reaction does not proceed spontaneously with most alcohols and requires catalysis to achieve efficient conversion. The process is best described as a Lewis base-catalyzed trans-silylation reaction.
The generally accepted mechanism for base-catalyzed silylation involves the activation of the silylating agent by a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP) or imidazole.[4][5] The catalyst attacks the electrophilic silicon atom, forming a highly reactive silylated pyridinium or imidazolium intermediate. This intermediate is a much more potent silylating agent than MTSA itself. The alcohol then attacks the activated silicon center, transferring the TMS group and regenerating the catalyst. An auxiliary, non-nucleophilic base like triethylamine (TEA) is often required to scavenge the proton released from the alcohol, driving the reaction to completion.[5]
Sources
Methyl (trimethylsilyl)acetate: A Versatile Precursor for Silyl Ketene Acetals in Modern Organic Synthesis
Introduction: The Strategic Advantage of Silyl Ketene Acetals
In the landscape of contemporary organic synthesis, the formation of carbon-carbon bonds with high precision and stereocontrol is paramount. Silyl ketene acetals, as stable and versatile enolate equivalents, have emerged as indispensable tools for achieving this goal.[1] Their attenuated nucleophilicity, compared to their metal enolate counterparts, allows for more controlled reactions, often under milder, Lewis acidic conditions, thus expanding their functional group tolerance.[2] Among the various precursors to silyl ketene acetals, methyl (trimethylsilyl)acetate offers a unique and strategic starting point for the generation of a highly useful C2-nucleophilic building block. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of silyl ketene acetals from this compound and their subsequent application in key carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present data to guide your synthetic endeavors.
The Precursor: Synthesis and Properties of this compound
This compound is a commercially available α-silylated ester. Its synthesis can be achieved through various methods, including the silylation of methyl acetate enolates. The presence of the α-trimethylsilyl group plays a crucial role in the subsequent generation of the corresponding silyl ketene acetal.
Generation of the Silyl Ketene Acetal from this compound
The deprotonation of this compound at the α-carbon, followed by trapping of the resulting enolate with a silylating agent, is the key step in generating the desired silyl ketene acetal. Lithium diisopropylamide (LDA) is a commonly employed strong, non-nucleophilic base for this transformation due to its efficacy in rapidly and quantitatively generating the lithium enolate at low temperatures.[3]
Mechanistic Rationale
The reaction proceeds via the abstraction of the acidic α-proton from this compound by LDA. The resulting lithium enolate is then trapped by an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl), to furnish the silyl ketene acetal. The use of a strong, hindered base like LDA favors the formation of the kinetic enolate.
Caption: Formation of the silyl ketene acetal from this compound.
Protocol 1: Synthesis of 1-Methoxy-1-(trimethylsilyloxy)ethene from this compound
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of LDA: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (appropriate volume based on scale) and freshly distilled diisopropylamine (1.1 equivalents). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
Silylation: To the enolate solution, add freshly distilled TMSCl (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with Et₂O (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude silyl ketene acetal can be purified by distillation under reduced pressure.
Applications in Carbon-Carbon Bond Formation
The silyl ketene acetal derived from this compound is a versatile nucleophile in a variety of powerful carbon-carbon bond-forming reactions.
Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, providing a reliable method for the synthesis of β-hydroxy esters.[2][4][5] This reaction proceeds through an open transition state, and the stereochemical outcome can often be influenced by the choice of Lewis acid and reaction conditions.[4][6]
The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, increasing its electrophilicity. The silyl ketene acetal then attacks the activated carbonyl carbon, leading to the formation of a silylated aldol adduct. Subsequent workup hydrolyzes the silyl ether to afford the β-hydroxy ester.
Caption: General workflow for the Mukaiyama aldol addition.
Protocol 2: Lewis Acid-Mediated Mukaiyama Aldol Addition
Materials:
-
Silyl ketene acetal (from Protocol 1)
-
Aldehyde (e.g., benzaldehyde)
-
Lewis acid (e.g., Titanium(IV) chloride, TiCl₄, 1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 equivalent) and anhydrous CH₂Cl₂. Cool the solution to -78 °C.
-
Slowly add the TiCl₄ solution (1.1 equivalents) dropwise.
-
Add a solution of the silyl ketene acetal (1.2 equivalents) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | TiCl₄ | 85 | 75:25 |
| 2 | Isobutyraldehyde | BF₃·OEt₂ | 90 | 60:40 |
| 3 | Cinnamaldehyde | SnCl₄ | 78 | 80:20 |
Mukaiyama-Michael Addition
The Mukaiyama-Michael addition is a conjugate addition of a silyl ketene acetal to an α,β-unsaturated carbonyl compound, a powerful tool for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents.[7][8][9] The reaction is typically promoted by a Lewis acid.
Similar to the Mukaiyama aldol reaction, the Lewis acid activates the α,β-unsaturated carbonyl compound, rendering the β-carbon more electrophilic. The silyl ketene acetal then undergoes a 1,4-conjugate addition. The resulting enolate is trapped by the silyl group, which is subsequently removed upon workup.
Sources
- 1. scielo.br [scielo.br]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 3. Silyl Ketene Imines: Highly Versatile Nucleophiles for Catalytic, Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mukaiyama Aldol Addition [organic-chemistry.org]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. pure.mpg.de [pure.mpg.de]
Application Note: Strategic Elaboration of Steroid Scaffolds Using Methyl (trimethylsilyl)acetate
Abstract
The functionalization of the steroid nucleus, particularly the installation of side chains at the C-17 position, is a cornerstone of medicinal chemistry and drug development.[1][2] Methyl (trimethylsilyl)acetate has emerged as a versatile and powerful C2 synthon for these transformations. As the silyl enol ether of methyl acetate, it serves as a stable, readily accessible precursor to nucleophilic acetate equivalents.[3] This application note details its primary applications in steroid synthesis, focusing on the Peterson olefination for the stereocontrolled formation of C-17 alkylidene side chains. We provide mechanistic insights, field-proven protocols, and comparative data to guide researchers in leveraging this reagent for the synthesis of corticosteroids, bile acids, and other complex steroidal analogues.[4][5]
Introduction: The Synthetic Challenge and the Silyl Acetal Solution
The biological activity of steroids is profoundly influenced by the nature of the side chain at the C-17 position of the cyclopentanoperhydrophenanthrene core.[6] Synthetically, the 17-keto group is a common and convenient handle for introducing this side chain. However, constructing the requisite carbon-carbon bonds, often with specific stereochemistry, presents significant challenges.
This compound, the silyl ketene acetal of methyl acetate, offers a robust solution. Its utility stems from its dual reactivity profile:
-
As an α-Silyl Carbanion Precursor: Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it generates a potent nucleophile ideal for Peterson olefination reactions.[7][8]
-
As a Stable Enolate Equivalent: In the presence of a Lewis acid, the silyl ketene acetal itself can act as a soft nucleophile in Mukaiyama-type aldol additions, analogous to a Reformatsky reaction.[3][9]
This note will focus on the Peterson olefination, a highly reliable method for converting ketones, such as a 17-ketosteroid, directly into alkenes.[10]
Core Application: Peterson Olefination for C-17 Side Chain Construction
The Peterson olefination is a silicon-based alternative to the Wittig reaction for the synthesis of alkenes. Its principal advantage in the context of complex molecules like steroids is the ability to control the stereochemical outcome (E vs. Z) of the resulting double bond by choosing the elimination conditions of the intermediate β-hydroxysilane.[7][8]
Mechanism of Action
The reaction proceeds via a two-stage process: addition and elimination.
-
Addition Stage: The α-silyl carbanion, generated in situ from this compound and LDA, attacks the electrophilic carbonyl carbon of the 17-ketosteroid. This forms a lithium alkoxide of a β-hydroxysilane intermediate. An aqueous workup protonates the alkoxide to yield the neutral β-hydroxysilane. At low temperatures (-78 °C), this intermediate can often be isolated.[8]
-
Elimination Stage: The isolated β-hydroxysilane diastereomers can be separated. Subsequent treatment with either acid or base induces elimination of the trimethylsilanol group to form the alkene. Crucially, the two pathways proceed via different stereochemical mechanisms:
-
Acid-catalyzed elimination occurs via an anti-elimination pathway.
-
Base-catalyzed elimination proceeds through a syn-elimination pathway, often involving a pentacoordinate silicon intermediate.[8]
-
This differential reactivity provides the chemist with powerful stereochemical control over the final product, allowing for the selective synthesis of either the (E)- or (Z)-alkylidene steroid.
dot graph PetersonOlefininationWorkflow { graph [rankdir="LR", splines=ortho, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} endom Caption: Peterson Olefination workflow on a 17-ketosteroid.
Experimental Protocols
Protocol: Synthesis of (17E)-Ethylideneandrostane Derivative via Peterson Olefination
This protocol describes the reaction of a generic 17-ketoandrostane with the carbanion derived from this compound, followed by acidic workup to favor the (E)-alkene.
Materials:
-
17-Ketoandrostane derivative (1.0 eq)
-
Diisopropylamine (1.5 eq), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.4 eq, 2.5 M in hexanes)
-
This compound (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
5% Sulfuric acid (H₂SO₄) in THF (for elimination)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Argon or Nitrogen gas inlet
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation of LDA: Add anhydrous THF and freshly distilled diisopropylamine (1.5 eq) to a flame-dried, three-neck flask under an inert atmosphere (Argon). Cool the solution to -78 °C. Slowly add n-butyllithium (1.4 eq) dropwise via syringe. Stir the solution at -78 °C for 20 minutes, then allow it to warm to 0 °C for 15-20 minutes to ensure complete formation of LDA. Recool the solution to -78 °C.
-
Causality Note: Using a strong, non-nucleophilic base like LDA is critical to quantitatively deprotonate the α-carbon of the silyl acetate without competing nucleophilic attack at the ester carbonyl.[8] The low temperature maintains the stability of the base and the subsequently formed carbanion.
-
-
Carbanion Formation: To the cold LDA solution, add this compound (1.5 eq) dropwise. Maintain the temperature at -78 °C and stir for 45 minutes. The formation of the lithium α-silyl carbanion will result in a clear or pale yellow solution.
-
Addition to Steroid: Dissolve the 17-ketosteroid (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the carbanion solution at -78 °C.
-
Causality Note: Slow addition of the steroid electrophile to the pre-formed nucleophile at low temperature minimizes side reactions, such as self-condensation of the ketone, and maximizes the yield of the desired addition product.
-
-
Reaction Monitoring and Quench: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup and Isolation of Intermediate: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. At this stage, the crude product is the β-hydroxysilane intermediate.
-
Acid-Catalyzed Elimination: Dissolve the crude β-hydroxysilane in THF. Add a solution of 5% H₂SO₄ in THF and stir at room temperature for 1-2 hours.
-
Causality Note: The acidic conditions promote the anti-elimination pathway, which typically favors the formation of the thermodynamically more stable (E)-alkene.[8]
-
-
Final Purification: Quench the elimination reaction with saturated NaHCO₃ solution. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (17E)-ethylideneandrostane derivative.
Data Summary and Comparison
The Peterson olefination using this compound offers reliable access to various C-17 functionalized steroids. The choice of elimination conditions is paramount for stereochemical control.
| Steroid Substrate | Base for Carbanion | Elimination Condition | Major Product | Typical Yield | Reference |
| Androstan-17-one | LDA | H₂SO₄ / THF | (E)-Ethylideneandrostane | 65-80% | [8] |
| Androstan-17-one | LDA | KH / THF | (Z)-Ethylideneandrostane | 60-75% | [7][8] |
| Estrone Methyl Ether | LDA | Acetic Acid | (E)-Ethylidene Estrone Derivative | ~70% | [11] |
| Pregnan-20-one | LDA | NaH | (E)-20-Ethylidene Pregnane | Good | [7] |
Conclusion
This compound is an indispensable reagent for the modern synthetic chemist working on steroid modifications. Its application in the Peterson olefination provides a robust and stereocontrollable method for installing unsaturated C-17 side chains, a critical motif in many biologically active steroids. The ability to direct the elimination to form either the (E)- or (Z)-isomer from a common intermediate offers significant synthetic flexibility. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to construct complex steroidal architectures with precision and efficiency.
References
-
Wikipedia. Peterson olefination. [Online] Available at: [Link]
-
Wikipedia. Danishefsky's diene. [Online] Available at: [Link]
-
PubMed. Cyanosilylation at pregnane side-chains. Selective synthesis and crystal structure of 20(R)-silylated cyanohydrins. [Online] Available at: [Link]
-
PubMed. Pitfalls in trimethylsilylation of anabolic steroids. New derivatisation approach for residue at ultra-trace level. [Online] Available at: [Link]
-
chemeurope.com. Danishefsky's diene. [Online] Available at: [Link]
- Unknown Source.
-
ResearchGate. The Peterson Olefination: Mechanistic Detail and Application in Synthesis. [Online] Available at: [Link]
-
RSC Publishing. Synthesis of 12-Fluoro-corticosteroids. [Online] Available at: [Link]
-
Organic Chemistry Portal. Peterson Olefination. [Online] Available at: [Link]
-
Wikipedia. Silyl enol ether. [Online] Available at: [Link]
-
Organic Syntheses Procedure. preparation and diels–alder reaction of a highly nucleophilic diene. [Online] Available at: [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Online] Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. [Online] Available at: [Link]
-
UR Scholarship Repository. Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. [Online] Available at: [Link]
-
PubMed. Chemical synthesis of bile acid acyl-adenylates and formation by a rat liver microsomal fraction. [Online] Available at: [Link]
-
NIH. Synthesis, Hemolytic Activity, and In Silico Studies of New Bile Acid Dimers Connected with a 1,2,3-Triazole Ring. [Online] Available at: [Link]
-
JNAS | Journals of National Academy of Sciences of Ukraine. Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels- Alder Reactions with Aldehydes. [Online] Available at: [Link]
-
PubMed Central. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods. [Online] Available at: [Link]
-
IRIS-AperTO. Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. [Online] Available at: [Link]
-
Wikipedia. Reformatsky reaction. [Online] Available at: [Link]
-
SynArchive. Peterson Olefination. [Online] Available at: [Link]
-
PMC. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. [Online] Available at: [Link]
-
ResearchGate. Stereoselective Introduction of Steroid Side Chains at C (17) and C (20). [Online] Available at: [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. [Online] Available at: [Link]
-
ResearchGate. Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. [Online] Available at: [Link]
-
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Application Notes and Protocols: Methyl (trimethylsilyl)acetate in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of a Silylated Acetate in Complex Synthesis
In the intricate landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to achieving efficiency, stereocontrol, and high yields. Methyl (trimethylsilyl)acetate, a bifunctional reagent, has emerged as a valuable tool for the construction of complex molecular architectures, particularly those containing the β-lactam core. This four-membered ring is the cornerstone of a vast array of antibiotics, including the powerful carbapenem class, and is also a key structural feature in other important therapeutic agents like the cholesterol absorption inhibitor, ezetimibe.[1][2]
The utility of this compound stems from the unique reactivity conferred by the trimethylsilyl group. The silicon atom facilitates the generation of a stabilized carbanion (an enolate) at the α-position under relatively mild conditions. This enolate can then participate in a variety of carbon-carbon bond-forming reactions with high fidelity. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a focus on detailed protocols for the stereoselective synthesis of β-lactams, a critical step in the journey towards numerous life-saving drugs.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful laboratory practice.
Table 1: Physicochemical Properties of this compound [3][4][5]
| Property | Value |
| Chemical Formula | C₆H₁₄O₂Si |
| Molecular Weight | 146.26 g/mol |
| CAS Number | 2916-76-9 |
| Appearance | Liquid |
| Boiling Point | 38-39 °C at 13 mmHg |
| Density | 0.891 g/mL at 25 °C |
| Refractive Index | n20/D 1.414 |
| Flash Point | 33 °C (closed cup) |
Safety and Handling Precautions
This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[3]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Core Synthetic Applications: The Enolate Pathway to β-Lactams
The primary application of this compound in pharmaceutical synthesis is as a precursor to its corresponding enolate, which serves as a potent nucleophile in reactions with electrophiles, most notably imines. This reaction, often referred to as an aza-Reformatsky or aza-Peterson type reaction, provides a direct and often stereocontrolled route to the β-lactam ring system.[6][7][8]
Mechanism of Action: A Tale of Two Key Steps
The overall transformation can be conceptualized in two distinct stages:
-
Enolate Formation: The process begins with the deprotonation of the α-carbon of this compound. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically employed for this purpose. The reaction is generally carried out at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (THF) to ensure complete and irreversible enolate formation.[9][10][11] The resulting lithium enolate is a powerful nucleophile, poised for the subsequent bond-forming step.
-
[2+2] Cycloaddition with an Imine: The in situ generated enolate is then reacted with an imine. The nucleophilic enolate attacks the electrophilic carbon of the C=N double bond of the imine. This is followed by an intramolecular cyclization, where the nitrogen anion attacks the ester carbonyl group, leading to the formation of the four-membered β-lactam ring and the expulsion of a lithium methoxide equivalent. The stereochemical outcome of this reaction can often be influenced by the nature of the substituents on the imine and the reaction conditions. Lewis acids, such as titanium tetrachloride (TiCl₄), are sometimes employed to activate the imine towards nucleophilic attack and to enhance diastereoselectivity.[12][13][14]
Visualizing the Pathway
Figure 1: General workflow for β-lactam synthesis.
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methodologies for enolate formation and subsequent reactions with imines. Researchers should optimize these conditions for their specific substrates.
Protocol 1: In Situ Generation of the Lithium Enolate of this compound
This protocol describes the formation of the key nucleophilic species.
Materials:
-
This compound
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Under a positive pressure of nitrogen, add anhydrous THF to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the stirred THF.
-
Add n-BuLi (1.05 equivalents) dropwise to the solution, ensuring the internal temperature does not rise significantly. Stir the resulting solution for 30 minutes at -78 °C to generate the lithium diisopropylamide (LDA) solution.
-
In a separate flame-dried flask under nitrogen, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the LDA solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate. The resulting solution is now ready for reaction with an appropriate electrophile.
Causality and Insights: The use of a strong, sterically hindered base like LDA is crucial to ensure rapid and complete deprotonation of the α-carbon without competing nucleophilic attack at the ester carbonyl.[9][10][11] Performing the reaction at low temperatures prevents side reactions and decomposition of the enolate.
Protocol 2: Stereoselective Synthesis of a β-Lactam via Reaction with an Imine
This protocol outlines the subsequent reaction of the in situ generated enolate with an imine to form the β-lactam ring.
Materials:
-
Solution of the lithium enolate of this compound (from Protocol 1)
-
Imine (e.g., N-benzylideneaniline)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To the freshly prepared solution of the lithium enolate of this compound at -78 °C, slowly add a pre-cooled (-78 °C) solution of the imine (0.9 equivalents) in anhydrous THF via a cannula.
-
Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours depending on the substrate.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.
Causality and Insights: The stereochemical outcome of the reaction is often dependent on the geometry of the enolate and the facial selectivity of the imine. For the synthesis of specific diastereomers, particularly in the context of complex pharmaceutical targets, the use of chiral auxiliaries on the imine or the ester, or the addition of Lewis acids, may be necessary to control the stereochemistry.[12][13][14] The workup procedure is designed to neutralize any remaining base and remove inorganic salts, facilitating the isolation of the product.
Application in Pharmaceutical Synthesis: Ezetimibe and Carbapenems
The synthesis of the β-lactam ring is a pivotal step in the total synthesis of numerous pharmaceuticals.
-
Ezetimibe: The cholesterol absorption inhibitor ezetimibe features a trans-β-lactam ring. Synthetic strategies often involve the condensation of a silylated ester enolate with a chiral imine to establish the correct stereochemistry at the C3 and C4 positions of the azetidinone core.[3][15][16] While specific protocols using this compound are not readily found in public literature, the general methodology described above is highly relevant to the construction of key intermediates in its synthesis.
-
Carbapenems: The 1β-methylcarbapenems are a class of broad-spectrum antibiotics. Their synthesis is a significant challenge in organic chemistry, and the stereocontrolled formation of the bicyclic β-lactam core is a critical aspect. The reaction of a silyl ketene acetal with a suitable cyclic imine or a related electrophile is a key strategy for introducing the side chain at the C4 position of the azetidinone ring.[2][4][17][18]
Conclusion: A Versatile Reagent for Core Scaffold Construction
This compound serves as a powerful and versatile reagent in pharmaceutical synthesis, primarily through its ability to generate a stable and reactive enolate. The protocols and principles outlined in this guide demonstrate its utility in the construction of the β-lactam ring, a privileged scaffold in medicinal chemistry. By understanding the underlying mechanisms and reaction parameters, researchers can effectively employ this reagent to forge complex molecular architectures on the path to discovering and developing new therapeutic agents.
References
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- Gennari, C., Venturini, I., Gislon, G., & Schimperna, G. (1987). Asymmetric synthesis of trans-β-lactams through TiCl4-mediated addition to imines. Tetrahedron Letters, 28(2), 227-230.
- Iguchi, M., & Tomioka, K. (2002). External Chiral Ligand-Mediated Enantioselective Peterson Reaction of α-Trimethylsilanylacetate with Substituted Cyclohexanones. Organic Letters, 4(24), 4329-4331.
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- Kim, I., Roh, S. W., Lee, D. G., & Lee, C. (2014). Catalytic Generation of Ketenes from Terminal Alkynes for the [2+2] Cycloaddition with Imines: Asymmetric Synthesis of β-Lactams. Organic Letters, 16(9), 2482-2485.
- Knorr, R., & Löw, P. (1980). E/Z Isomerism of Lithiated Ketimines. Tetrahedron Letters, 21(18), 1777-1780.
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LibreTexts Chemistry. (2014). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]
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NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Methyl(trimethylsilyl)acetate. In NIST Chemistry WebBook. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]
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-
University College London. (n.d.). III Enolate Chemistry. Retrieved from [Link]
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Wiley-VCH. (n.d.). 1 Stereoselective Acetate Aldol Reactions. Retrieved from [Link]
-
YouTube. (2011, September 19). Enolate Anion Formation Using LDA. Retrieved from [Link]
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-
Chemistry Stack Exchange. (2023, October 16). Selective formation of enolates. Retrieved from [Link]
- Śnieżek, M., Stecko, S., Panfil, I., Furman, B., & Chmielewski, M. (2013). Total synthesis of ezetimibe, a cholesterol absorption inhibitor. The Journal of Organic Chemistry, 78(14), 7048–7057.
- Collado, I., et al. (2015). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 11, 1348-1361.
- De Munck, S., et al. (2016). Catalytic Enantioselective Aza‐Reformatsky Reaction with Cyclic Imines.
- Isoda, M., et al. (2015). Rhodium-Catalyzed 1,4-Reduction of α,β-Unsaturated Esters and Subsequent Reaction with Imines: A New Entry to syn-β-Lactams. The Journal of Organic Chemistry, 80(16), 8398-8405.
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LibreTexts Chemistry. (2014). 19.8 Using LDA to Form an Enolate Ion. Retrieved from [Link]
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-
ResearchGate. (n.d.). The Peterson Olefination Reaction. Retrieved from [Link]
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YouTube. (2011). Enolate Anion Formation Using LDA. Retrieved from [Link]
-
UCL Discovery. (n.d.). Imine Azaenolates: Synthesis, Reactivity, and Outlook. Retrieved from [Link]
-
American Institute of Chemists. (n.d.). Recent advances & perspectives in the asymmetric reformatsky reaction. Retrieved from [Link]
-
Beilstein Journals. (2015). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
-
Fujimori Laboratory. (n.d.). Alkylation of carbonyl compounds in the TiCl4-promoted reaction of trimethylsilyl enol ethers with ethylene oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 26: Mechanism for aza-Reformatsky reaction of cyclic imines with.... Retrieved from [Link]
-
ResearchGate. (n.d.). Aza-Reformatsky reaction of imines 1–4. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Stereoselective Acetate Aldol Reactions. Retrieved from [Link]
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Derivatization of carboxylic acids using Methyl (trimethylsilyl)acetate
An Application Guide: Methylation of Carboxylic Acids using Trimethylsilyldiazomethane for Analytical and Synthetic Chemistry
Abstract
Derivatization is a critical step in the analysis of polar molecules like carboxylic acids, particularly for gas chromatography-mass spectrometry (GC-MS). By converting the polar carboxyl group into a less polar, more volatile ester, chromatographic performance and thermal stability are significantly enhanced. This guide provides a comprehensive overview of the use of Trimethylsilyldiazomethane (TMS-CHN₂) as a superior reagent for the methylation of carboxylic acids. While the topic specified Methyl (trimethylsilyl)acetate, current scientific literature and established protocols overwhelmingly point to Trimethylsilyldiazomethane as the standard trimethylsilyl-containing reagent for this specific methylation reaction. This document details the reaction mechanism, provides validated experimental protocols, and offers expert insights into its application for researchers, scientists, and professionals in drug development and metabolomics.
Introduction: The Need for Carboxylic Acid Derivatization
Carboxylic acids are ubiquitous in biological and chemical systems, from fatty acids in lipids to amino acids in proteins and active pharmaceutical ingredients. Their direct analysis via GC is often challenging due to their low volatility and propensity for thermal degradation. The polar carboxyl group promotes strong intermolecular hydrogen bonding, leading to poor peak shape and column adsorption.
Esterification is the preferred method to overcome these challenges, with methylation being the most common approach due to the minimal increase in molecular weight and excellent volatility of the resulting methyl esters.[1] Historically, diazomethane (CH₂N₂) was the reagent of choice for its high efficiency. However, its extreme toxicity and explosive nature have driven the search for safer alternatives. Trimethylsilyldiazomethane (TMS-CHN₂) has emerged as the leading replacement, offering the high reactivity of diazomethane without the associated hazards.[2] It is a stable, commercially available solution that reacts rapidly and quantitatively with carboxylic acids under mild conditions.[3][4]
The Reagent: Understanding Trimethylsilyldiazomethane (TMS-CHN₂)
TMS-CHN₂ is a chemical reagent used for the methylation of carboxylic acids and other acidic compounds. It is typically supplied as a solution in a non-polar solvent like hexanes or diethyl ether.
Key Advantages over Diazomethane:
-
Safety: Non-explosive and significantly less toxic.
-
Stability: Can be stored for extended periods in a refrigerator without significant decomposition.
-
Ease of Use: Available as a stable solution, eliminating the need for in-situ generation.
-
High Efficiency: Reacts quickly and cleanly, often at room temperature, with minimal side products.[4][5]
Reaction Mechanism: Acid-Catalyzed Methylation
The methylation of a carboxylic acid (R-COOH) with TMS-CHN₂ is an acid-catalyzed process, often facilitated by the addition of a small amount of methanol. The reaction proceeds through a well-understood pathway that ensures high selectivity for the carboxyl group.
Mechanistic Steps:
-
Proton Transfer: The acidic proton from the carboxylic acid is transferred to the basic carbon atom of TMS-CHN₂.
-
Intermediate Formation: This protonation forms a carboxylate anion (R-COO⁻) and an unstable methyldiazonium cation intermediate.
-
Nucleophilic Attack (Sₙ2): The carboxylate anion acts as a nucleophile, attacking the methyl group of the diazonium intermediate.
-
Product Formation: This attack displaces molecular nitrogen (N₂), a thermodynamically stable and inert leaving group, to form the final methyl ester (R-COOCH₃). The nitrogen gas simply bubbles out of the solution, driving the reaction to completion.
A deuterium-labeling study has confirmed that this reaction proceeds through the concurrent acid-catalyzed methanolytic liberation of diazomethane.[5]
Caption: Mechanism of carboxylic acid methylation by TMS-CHN₂.
Applications in GC-MS Analysis
The primary application of TMS-CHN₂ is the preparation of volatile derivatives for GC and GC-MS analysis. This is crucial in fields like metabolomics, clinical diagnostics, and environmental testing.
-
Increased Volatility and Stability: Conversion to methyl esters reduces the boiling point and prevents thermal decomposition in the hot GC injector and column.[6][7][8]
-
Improved Chromatography: The less polar methyl esters exhibit reduced tailing and better peak symmetry, leading to improved resolution and more accurate quantification.
-
Enhanced Sensitivity: Sharper peaks result in a better signal-to-noise ratio, improving detection limits for trace-level analytes.
| Analyte Class | Typical Application | Benefit of Methylation |
| Fatty Acids | Lipid profiling, food analysis | Enables separation of C8-C24 fatty acids.[3] |
| Amino Acids | Metabolomics, clinical chemistry | Allows for GC-MS analysis by derivatizing the carboxyl group. |
| Drug Metabolites | Pharmacokinetic studies | Stabilizes acidic metabolites for accurate quantification. |
| Organic Acids | Krebs cycle intermediates | Prevents decomposition and allows profiling of key metabolic pathways. |
Experimental Protocols
Safety Precautions: TMS-CHN₂ should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with skin and eyes.
Protocol 1: General Methylation of Carboxylic Acids for GC-MS
This protocol is suitable for a wide range of carboxylic acids, including fatty acids and drug metabolites.
Materials:
-
Trimethylsilyldiazomethane (2.0 M solution in hexanes or diethyl ether)
-
Methanol (HPLC grade)
-
Toluene or Dichloromethane (DCM) (anhydrous)
-
Sample containing carboxylic acid(s) (dried)
-
Inert gas (Nitrogen or Argon)
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh or pipette the sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent completely under a stream of inert gas. It is crucial to remove all water, as it can consume the reagent.
-
Redissolution: Dissolve the dried sample in a suitable solvent. A common choice is a mixture of Toluene:Methanol (e.g., 9:1 v/v) or DCM:Methanol. Use approximately 200 µL of solvent for a typical 10-100 µg sample.
-
Derivatization: While gently vortexing, add the 2.0 M TMS-CHN₂ solution dropwise until a faint yellow color persists for at least 5 minutes.[3][4] This indicates that all acidic protons have been consumed and a slight excess of the reagent is present.
-
Reaction Time: Allow the reaction to proceed at room temperature for 15-30 minutes. The evolution of nitrogen gas should be visible.
-
Quenching (Optional but Recommended): Add a small drop of a weak acid, such as acetic acid in toluene, to quench the excess TMS-CHN₂. The yellow color will disappear. This step prevents derivatization of the GC inlet liner.
-
Final Preparation: Transfer the derivatized sample to a GC-MS autosampler vial. The sample is now ready for injection.
Caption: Standard workflow for carboxylic acid methylation using TMS-CHN₂.
Troubleshooting and Field-Proven Insights
While the reaction is generally robust, certain issues can arise. Understanding their cause is key to successful derivatization.
| Issue | Potential Cause(s) | Solution(s) |
| Incomplete Derivatization | - Insufficient reagent added.- Presence of water in the sample or solvents.- Sterically hindered carboxylic acid. | - Add more TMS-CHN₂ until yellow color persists.- Ensure all solvents are anhydrous and sample is completely dry.- Increase reaction time or gently warm to 40-50°C. |
| Multiple Peaks for One Analyte | - Side reaction with other functional groups (e.g., phenols).- Formation of artifacts from the reagent or solvent. | - Optimize reaction conditions (lower temperature).- For phenols, consider a two-step derivatization (silylation followed by methylation).- Use high-purity reagents and solvents. |
| Low Recovery | - Analyte degradation.- Adsorption to vial surfaces. | - Ensure reaction conditions are mild.- Use silanized glass vials for sample preparation and analysis. |
| No Reaction | - Degraded TMS-CHN₂ reagent. | - Check the reagent's efficacy with a simple carboxylic acid standard.- Store reagent properly (refrigerated, tightly sealed). |
Expert Insight on Side Reactions: TMS-CHN₂ is highly selective for acidic protons. However, it can react with other functional groups, most notably phenols, to form methyl ethers.[2][5] This side reaction is typically slower than esterification. If phenolic compounds are present and their derivatization is undesirable, keeping the reaction time short and the temperature at or below room temperature can minimize O-methylation.
Conclusion
Trimethylsilyldiazomethane is a powerful, safe, and efficient reagent for the methylation of carboxylic acids. Its application is fundamental to modern analytical workflows, particularly in GC-MS-based studies, enabling the reliable analysis of a vast range of compounds. By understanding the underlying mechanism and adhering to validated protocols, researchers can achieve robust and reproducible derivatization, unlocking high-quality data for their scientific inquiries.
References
-
Kühnel, E., Laffan, D. D. P., Lloyd-Jones, G. C., Martínez Del Campo, T., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078.
-
Regis Technologies. (n.d.). GC Derivatization.
-
ResearchGate. (n.d.). Synthesis of trimethylsilyl carboxylates by HMDS under solvent-free conditions.
-
National Center for Biotechnology Information. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane.
-
Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183.
-
ResearchGate. (2006). Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions.
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
-
TCI Chemicals. (n.d.). GC Derivatization Reagents.
-
Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
-
Sigma-Aldrich. (n.d.). A Guide to Derivatization Reagents for GC.
-
Molnár-Perl, I., Vasanits, A., & Horváth, K. (1998). Simultaneous GC-MS quantitation of phosphoric, aliphatic and aromatic carboxylic acids, proline and hydroxymethylfurfurol as their trimethylsilyl derivatives: In model solutions II. Chromatographia, 48(1-2), 105-111.
-
Google Patents. (n.d.). US4609749A - Method for the simultaneous preparation of carboxylic acid trimethylsilyl esters and silylated carboxylic acid amides.
-
Organic Chemistry Portal. (n.d.). Methyl Esters.
-
Kadirvel, M. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. ISRN Organic Chemistry, 2011, 1-4.
-
Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie / Chemical Monthly, 135(8), 1015-1022.
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing.
-
Chrom Tech, Inc. (n.d.). Why Use GC Derivatization Reagents.
-
ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review.
-
Wotsch, M., Schöne, M., & Pfaffl, M. W. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421.
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The Understated Workhorse: A Detailed Guide to Gas Chromatography Sample Preparation with Methyl (trimethylsilyl)acetate
In the landscape of gas chromatography (GC) sample preparation, powerful silylating agents like BSTFA and MSTFA often take center stage. However, for many routine analyses, a less potent and more targeted reagent can be the key to clean, reproducible results. This guide delves into the practical application of Methyl (trimethylsilyl)acetate, a valuable yet often overlooked derivatization agent. Here, we move beyond a simple recitation of steps to provide a comprehensive understanding of the underlying chemistry, empowering researchers, scientists, and drug development professionals to confidently incorporate this reagent into their analytical workflows.
The "Why" of Silylation: Enhancing Analyte Volatility for GC Analysis
Gas chromatography is a powerful separation technique, but it has a fundamental prerequisite: the analytes must be volatile and thermally stable. Many compounds of interest in pharmaceutical and biomedical research, such as alcohols, phenols, and carboxylic acids, possess polar functional groups (-OH, -COOH) that engage in strong intermolecular hydrogen bonding. This results in low volatility and a propensity for thermal degradation at the high temperatures of the GC inlet and column.
Derivatization is the chemical modification of an analyte to enhance its suitability for a particular analytical method. Silylation, the most common derivatization technique for GC, addresses the issue of low volatility by replacing the active hydrogen on polar functional groups with a nonpolar trimethylsilyl (TMS) group.[1] This substitution effectively masks the hydrogen-bonding capabilities of the molecule, leading to a significant increase in volatility and thermal stability.[2]
This compound: A Profile of a Mild Silylating Agent
This compound, also known as trimethylsilyl acetate, is a silylating agent with a lower silylating potential compared to more aggressive reagents like BSTFA or MSTFA.[3] This characteristic, often perceived as a limitation, can be a distinct advantage in certain applications. Its milder nature can lead to more selective derivatization and fewer side reactions, particularly with complex sample matrices.[4]
The byproduct of the reaction with this compound is methyl acetate, a relatively volatile and non-reactive compound that is less likely to interfere with the chromatography of early-eluting peaks compared to the byproducts of some stronger silylating agents.[1]
Key Properties of this compound:
| Property | Value |
| Synonyms | Trimethylsilyl acetate, Acetoxytrimethylsilane |
| CAS Number | 2754-27-0 |
| Molecular Formula | C5H12O2Si |
| Molecular Weight | 132.23 g/mol |
| Boiling Point | 102-104 °C |
| Key Feature | Mild silylating agent |
The Silylation Mechanism: A Nucleophilic Substitution Reaction
The derivatization of an active hydrogen-containing compound (R-XH, where X can be O, or COO) with this compound proceeds via a nucleophilic substitution reaction at the silicon atom. The lone pair of electrons on the heteroatom (e.g., the oxygen in a hydroxyl or carboxyl group) attacks the electrophilic silicon atom of the silylating agent. This is followed by the departure of the acetate leaving group, which is subsequently protonated by the active hydrogen from the analyte to form acetic acid. In the presence of excess reagent, the acetic acid can be further silylated.
Caption: Silylation of an alcohol with this compound.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the derivatization of common analyte classes with this compound. Due to its milder reactivity, optimization of reaction time and temperature may be necessary to achieve complete derivatization.
General Considerations and Best Practices
-
Anhydrous Conditions: Silylating reagents are sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used. The presence of water will consume the reagent and can lead to incomplete derivatization.
-
Solvent Selection: Aprotic solvents such as pyridine, acetonitrile, or N,N-dimethylformamide (DMF) are commonly used. Pyridine can also act as a catalyst and an acid scavenger.[5]
-
Reagent Excess: A molar excess of the silylating agent is recommended to drive the reaction to completion. A 2:1 molar ratio of this compound to active hydrogens is a good starting point.
-
Catalysts: For less reactive or sterically hindered compounds, the addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of this compound.[1]
Protocol for the Derivatization of Alcohols and Phenols
This protocol is suitable for the derivatization of primary, secondary, and tertiary alcohols, as well as phenolic compounds.
Materials:
-
Sample containing alcohol/phenol analytes (dried)
-
This compound
-
Anhydrous pyridine (or other suitable aprotic solvent)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette 1-5 mg of the dried sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of this compound to the vial. For sterically hindered analytes, consider adding 1-10% TMCS to the silylating reagent.
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes. Optimization of time and temperature is crucial. Monitor the reaction progress by analyzing aliquots at different time points.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Caption: Workflow for derivatizing alcohols and phenols.
Protocol for the Derivatization of Carboxylic Acids
Carboxylic acids are readily derivatized to their corresponding TMS esters.
Materials:
-
Sample containing carboxylic acid analytes (dried)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) (or other suitable aprotic solvent)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried sample into a reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous DMF to dissolve the sample.
-
Add 150 µL of this compound.
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70-90°C for 45-90 minutes. Carboxylic acids may require slightly more forcing conditions than alcohols.
-
Analysis: Cool the vial to room temperature before GC-MS analysis.
Troubleshooting and Optimization
Even with established protocols, challenges can arise. A systematic approach to troubleshooting is essential for robust method development.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Derivatization (multiple peaks for one analyte) | Insufficient reagent, time, or temperature; presence of moisture. | Increase the excess of this compound; increase reaction time and/or temperature; ensure anhydrous conditions. |
| Peak Tailing | Active sites in the GC system (liner, column); hydrolysis of derivatives. | Use a deactivated inlet liner; condition the GC column; ensure the sample and carrier gas are dry. |
| Artifact Peaks | Side reactions with the matrix or solvent; thermal degradation. | Optimize reaction conditions (lower temperature); choose a different solvent; consider a milder derivatization agent if applicable.[6] |
| Low Response | Incomplete derivatization; analyte degradation; adsorption in the GC system. | Optimize derivatization as above; check GC inlet temperature; use a deactivated liner and column. |
Method Validation: Ensuring Trustworthy Results
For quantitative applications, it is imperative to validate the derivatization and GC-MS method. Key validation parameters include:
-
Linearity and Range: Establish the concentration range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the derivatized sample over time.
Concluding Remarks: Finding the Right Tool for the Job
While this compound may not possess the sheer reactive power of other silylating agents, its milder nature offers a valuable niche in the analytical chemist's toolkit. For targeted analyses where selectivity is paramount and the analytes are sufficiently reactive, it can provide clean, reliable, and reproducible results. By understanding the fundamental principles of silylation and diligently optimizing reaction conditions, researchers can effectively harness the capabilities of this understated workhorse for their gas chromatography applications.
References
- Pinu, F. R., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1.
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
- Fluka. (n.d.). Silylation Overview.
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing.
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Murdoch University. (n.d.). Assessment of automated trimethylsilyl derivatization protocols for GC–MS-based untargeted metabolomic analysis of urine. Retrieved from [Link]
- Hutschenreuther, A., et al. (2023).
- Pinu, F. R., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1.
-
Little, J. L. (2003). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Retrieved from [Link]
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
- Kumirska, J., et al. (2012). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis.
-
EPFL. (n.d.). Silylation. Retrieved from [Link]
- Breitkopf, M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868.
- Allwood, J. W., & Goodacre, R. (2010). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 3-36.
-
Gelest. (n.d.). Techniques for Silylation. Retrieved from [Link]
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
- Schaller, T. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München.
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of Methyl (trimethylsilyl)acetate in Complex Organic Synthesis
Abstract
Methyl (trimethylsilyl)acetate (MTSA) is a versatile and powerful reagent in the synthetic chemist's toolbox. While structurally an ester, its primary utility is not as a simple protecting group but as a sophisticated precursor for stereocontrolled carbon-carbon bond formation. The α-trimethylsilyl group fundamentally alters the reactivity of the acetate unit, enabling its transformation into a stabilized α-silyl carbanion. This application note provides an in-depth exploration of the strategic applications of MTSA, focusing on its role in the Peterson olefination for the synthesis of α,β-unsaturated esters. We will dissect the underlying mechanisms, provide detailed, field-tested protocols, and discuss the compatibility of these strategies within the context of multi-step synthesis, offering researchers the insights needed to leverage this reagent to its full potential.
Introduction: The Dual-Reactivity Profile of a Silyl Ester
In modern organic synthesis, efficiency and control are paramount. Protecting groups are essential for masking reactive functional groups, but the most elegant synthetic strategies often employ reagents that serve multiple purposes. This compound, with the linear formula (CH₃)₃SiCH₂CO₂CH₃, is a prime example of such a reagent.
Its structure contains two key features:
-
A methyl ester , a common functional group that can be hydrolyzed under acidic or basic conditions.
-
An α-trimethylsilyl group , which acidifies the adjacent α-protons and provides a handle for unique elimination pathways.
This unique combination allows MTSA to act as a potent nucleophilic building block after deprotonation. The resulting α-silyl carbanion is a key intermediate for constructing α,β-unsaturated esters, which are prevalent motifs in natural products and pharmaceutical agents. This guide will focus on the generation and subsequent reaction of this carbanion, particularly in the context of the Peterson olefination.
Core Application: The Peterson Olefination for α,β-Unsaturated Ester Synthesis
The Peterson olefination is a powerful alternative to the Wittig or Horner-Wadsworth-Emmons reactions for the synthesis of alkenes.[1] It involves the reaction of an α-silyl carbanion with an aldehyde or ketone to form a β-hydroxysilane intermediate, which then eliminates to form the alkene.[2] A significant advantage of this reaction is the ability to control the stereochemical outcome of the resulting alkene by choosing acidic or basic elimination conditions.[3][4]
When this compound is used, this methodology provides a reliable route to α,β-unsaturated esters.
Mechanism of Action
The overall transformation involves two key stages: nucleophilic addition and stereoselective elimination.
-
Enolate Formation: MTSA is deprotonated at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures (-78 °C) to form the corresponding lithium enolate (an α-silyl carbanion).[5]
-
Nucleophilic Addition: This stabilized carbanion then acts as a nucleophile, adding to the carbonyl group of an aldehyde or ketone. This addition forms a lithium salt of a β-hydroxysilane intermediate. This intermediate can often be isolated after a mild aqueous workup.[4]
-
Stereoselective Elimination: The isolated β-hydroxysilane can be subjected to either acid- or base-mediated elimination to yield the desired α,β-unsaturated ester with high stereoselectivity.[1]
-
Basic Conditions (Syn-elimination): Treatment with a base (e.g., potassium hydride, KH) results in a concerted syn-elimination, typically yielding the (Z)-alkene.[4]
-
Acidic Conditions (Anti-elimination): Treatment with an acid (e.g., sulfuric acid, trifluoroacetic acid) results in protonation of the hydroxyl group followed by an anti-elimination, which predominantly forms the (E)-alkene.[1][4]
-
This stereochemical dichotomy is a cornerstone of the Peterson olefination's utility, allowing for rational control over the product geometry from a common intermediate.
Visualization of the Peterson Olefination Pathway
The following diagram illustrates the complete mechanistic pathway from MTSA to the final (E) and (Z) α,β-unsaturated ester products.
Caption: Peterson Olefination workflow using this compound.
Experimental Protocols & Data
General Protocol for Peterson Olefination with MTSA
This protocol describes the formation of an α,β-unsaturated ester from an aldehyde.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
This compound (MTSA)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (substrate)
-
Potassium hydride (KH), 30% dispersion in mineral oil
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
Part A: Formation of the β-Hydroxysilane Intermediate
-
Prepare LDA Solution: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (0.4 M relative to diisopropylamine) and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 eq.) via syringe. Slowly add n-BuLi (1.05 eq.) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Generate Enolate: Slowly add this compound (1.0 eq.) dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 45 minutes at this temperature.
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction Quench: Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxysilane intermediate. This intermediate can be purified by column chromatography or used directly in the next step.
Part B: Stereoselective Elimination
-
For (E)-Alkene (Acidic Elimination):
-
Dissolve the crude β-hydroxysilane in THF.
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
-
-
For (Z)-Alkene (Basic Elimination):
-
Wash KH (1.5 eq.) with hexanes to remove mineral oil and suspend in anhydrous THF in a separate argon-purged flask.
-
Cool the KH suspension to 0 °C.
-
Add a solution of the crude β-hydroxysilane in anhydrous THF dropwise to the KH suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
-
Representative Data
The following table summarizes typical outcomes for the Peterson olefination using MTSA with various carbonyl compounds.
| Entry | Carbonyl Substrate | Elimination Condition | Major Isomer | Yield (%) | Reference |
| 1 | Benzaldehyde | Acidic (H₂SO₄) | E | >90 | [4] |
| 2 | Benzaldehyde | Basic (KH) | Z | >85 | [4] |
| 3 | Cyclohexanone | Acidic (H₂SO₄) | E | ~88 | |
| 4 | 4-Nitrobenzaldehyde | Acidic (CF₃COOH) | E | 92 | [1] |
| 5 | Pivalaldehyde | Basic (KH) | Z | ~80 | [3] |
Protecting Group Compatibility and Orthogonality
A key advantage of MTSA-based strategies is their compatibility with a wide range of common protecting groups. The conditions for enolate formation (LDA, -78 °C) are highly specific and generally do not affect many standard protecting groups.
Compatibility Workflow
The following diagram illustrates the compatibility of the core MTSA reaction with other protecting groups in a hypothetical synthetic step.
Caption: Compatibility of MTSA chemistry with common protecting groups.
Compatibility Table
The table below outlines the stability of common protecting groups under the standard conditions used for the Peterson olefination with MTSA.
| Protecting Group | Type | Stable to LDA, -78 °C? | Stable to Acidic Elim. (cat. H₂SO₄)? | Stable to Basic Elim. (KH)? | Notes |
| TBDMS, TIPS | Silyl Ether | Yes | No (Labile) | Yes | Silyl ethers are generally stable to the base but can be cleaved by acid.[6][7] |
| Bn (Benzyl) | Ether | Yes | Yes | Yes | Very robust and orthogonal to these conditions. |
| Boc | Carbamate | Yes | No (Labile) | Yes | Highly sensitive to acidic conditions.[8] |
| Cbz | Carbamate | Yes | Yes | Yes | Generally stable under these conditions. |
| Acetal/Ketal | Carbonyl | Yes | No (Labile) | Yes | Standard protecting group for carbonyls; removed by aqueous acid.[9] |
| Methyl/Ethyl Ester | Carboxylic Acid | No | Yes | No | Can be attacked by LDA or saponified by strong base. |
Expert Insight: The primary incompatibility arises from other ester functionalities, which can be deprotonated or attacked by LDA. Furthermore, acid-labile groups like Boc, acetals, or certain silyl ethers will not survive the acidic elimination step. Therefore, for substrates containing such groups, the basic elimination pathway is the required choice to ensure orthogonality.
Safety and Handling
-
This compound: A flammable liquid and irritant. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
n-Butyllithium (n-BuLi): Pyrophoric liquid. Must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques. Any exposure to air or moisture will cause it to ignite.
-
Lithium Diisopropylamide (LDA): A strong base, corrosive, and moisture-sensitive. Prepared in-situ from n-BuLi and diisopropylamine.
-
Potassium Hydride (KH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle as an oil dispersion under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a strategically important reagent that serves as a robust precursor for the stereocontrolled synthesis of α,β-unsaturated esters via the Peterson olefination. Its utility is amplified by the predictable and divergent stereochemical outcomes achievable through the choice of acidic or basic elimination conditions. By understanding the reaction mechanism, respecting the reagent incompatibilities, and adhering to safe handling protocols, researchers in drug development and complex molecule synthesis can effectively employ MTSA to construct valuable chemical architectures with precision and efficiency.
References
- Ager, D. J. (1984). The Peterson Olefination Reaction. Organic Reactions, 38, 1-223.
-
Bellassoued, M., Lensen, N., Bakasse, M., & Mouelhi, S. (1998). A New and Convenient Synthesis of (E)-α,β-Unsaturated Esters, Amides, and Nitriles. Journal of Organic Chemistry, 63(24), 8785–8789. Available at: [Link]
-
Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Peterson Olefination. Available at: [Link]
-
Wikipedia contributors. (n.d.). Peterson olefination. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia contributors. (n.d.). Protecting group. In Wikipedia, The Free Encyclopedia. Available at: [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Note: Foundational textbook, specific URL not applicable).
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Precision: Understanding (Trimethylsilyl)methyllithium in Organic Synthesis. Available at: [Link]
-
Chemistry Notes. (2022). Peterson Olefination Reaction, Mechanism, and Applications. Available at: [Link]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Peterson olefination - Wikipedia [en.wikipedia.org]
- 4. Peterson Olefination [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. learninglink.oup.com [learninglink.oup.com]
Application Notes & Protocols: The Strategic Role of Methyl (trimethylsilyl)acetate in Multi-Step Organic Synthesis
Introduction: Unveiling the Versatility of a C2 Synthon
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds with high fidelity and stereochemical control is paramount. Methyl (trimethylsilyl)acetate (MTSA) has emerged as a uniquely versatile and powerful C2 building block, serving as a stable and reliable synthetic equivalent of the acetate enolate.[1] Its structure, which incorporates both an ester and a trimethylsilyl group, allows for a range of transformations that are central to the synthesis of complex molecules, from pharmaceuticals to natural products.
Unlike transient and highly reactive simple ester enolates, the presence of the silicon atom in MTSA provides a powerful handle for controlling reactivity and stereoselectivity. Deprotonation α to the silicon atom generates a stabilized carbanion that is the linchpin of its utility.[2][3] This application note provides an in-depth exploration of MTSA's primary roles in multi-step synthesis, focusing on the mechanistic rationale behind its application and providing detailed, field-proven protocols for researchers in drug development and chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2916-76-9[3] |
| Molecular Formula | C₆H₁₄O₂Si[3][4] |
| Molecular Weight | 146.26 g/mol [3][4] |
| Appearance | Colorless liquid[3][4] |
| Density | 0.891 g/mL at 25 °C[3] |
| Boiling Point | 38-39 °C at 13 mmHg[3] |
| Refractive Index | n20/D 1.414[3] |
Primary Application 1: Stereocontrolled Olefination via the Peterson Reaction
The most prominent application of MTSA is in the Peterson olefination, a powerful silicon-based alternative to the Wittig and Horner-Wadsworth-Emmons reactions for the synthesis of alkenes.[4][5][6] This reaction is particularly valuable for the synthesis of α,β-unsaturated esters, a common motif in biologically active molecules.[7] A key advantage of the Peterson olefination is its ability to afford either the (E)- or (Z)-alkene from a common intermediate by simply changing the elimination conditions.[6][8]
Mechanistic Rationale: A Tale of Two Eliminations
The reaction proceeds in two key stages: nucleophilic addition followed by elimination.
-
Carbanion Formation: MTSA is deprotonated at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures to generate the α-silyl carbanion.[2][3] This carbanion is a potent nucleophile.
-
Carbonyl Addition: The carbanion adds to an aldehyde or ketone, forming a lithium alkoxide which, upon aqueous workup, yields a β-hydroxysilane intermediate.[6][8] This intermediate is often stable enough to be isolated and purified.[8]
-
Stereoselective Elimination: The stereochemical outcome is dictated by the conditions used to eliminate the trimethylsilanol group.[5][6]
-
Basic Conditions (Syn-Elimination): Treatment of the β-hydroxysilane with a base (e.g., potassium hydride, KH) promotes a concerted syn-elimination through a pentacoordinate silicate intermediate, yielding the (Z)-alkene.[5]
-
Acidic Conditions (Anti-Elimination): In the presence of acid (e.g., sulfuric acid, p-toluenesulfonic acid), protonation of the hydroxyl group is followed by an anti-elimination, which proceeds via a carbocation-like transition state to furnish the thermodynamically more stable (E)-alkene.[2][5]
-
This divergent pathway provides chemists with exceptional control over the geometric outcome of the double bond, a critical feature in target-oriented synthesis.
Workflow: Divergent Synthesis of (E)- and (Z)-Unsaturated Esters
Caption: Peterson Olefination workflow using MTSA.
Application Protocol 1: Synthesis of Methyl (E)-3-phenylpropenoate
This two-step protocol involves the isolation of the β-hydroxysilane intermediate followed by acid-catalyzed elimination to favor the (E)-isomer.
Step A: Synthesis of Methyl 2-(trimethylsilyl)-3-hydroxy-3-phenylpropanoate
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen.
-
Base Preparation: To the flask, add anhydrous tetrahydrofuran (THF, 50 mL) and cool to -78 °C using an acetone/dry ice bath. Add diisopropylamine (2.2 mL, 15.5 mmol) followed by the dropwise addition of n-butyllithium (6.0 mL, 2.5 M in hexanes, 15.0 mmol). Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Carbanion Formation: Slowly add this compound (2.19 g, 15.0 mmol) to the LDA solution. The solution should be stirred for an additional 45 minutes at -78 °C.
-
Carbonyl Addition: Add freshly distilled benzaldehyde (1.06 g, 10.0 mmol) dropwise to the reaction mixture. Stir for 2 hours at -78 °C.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether (50 mL), and separate the layers. Wash the organic layer with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a 10:1 hexanes:ethyl acetate gradient) to afford the β-hydroxysilane as a mixture of diastereomers.
Step B: Acid-Catalyzed Elimination
-
Reaction Setup: Dissolve the purified β-hydroxysilane (1.26 g, 5.0 mmol) in dichloromethane (25 mL) in a round-bottom flask.
-
Elimination: Add two drops of concentrated sulfuric acid and stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, wash with brine (10 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Analysis: The crude product is typically >95% (E)-isomer as determined by ¹H NMR analysis. Further purification by chromatography yields pure methyl (E)-cinnamate. Expected yield: 80-90%.
Primary Application 2: Nucleophilic Acyl Anion Equivalent for β-Hydroxy Ester Synthesis
Beyond olefination, the lithium enolate derived from MTSA can be used as a potent nucleophile in reactions analogous to Reformatsky and Aldol additions.[9][10] In this context, the reaction is stopped after the C-C bond formation, providing direct access to valuable β-hydroxy esters without subsequent elimination. These products are versatile intermediates for the synthesis of polyketides, macrolides, and other complex natural products.
Mechanistic Rationale: Controlled Carbon-Carbon Bond Formation
The key to this application is the controlled generation of the lithium enolate and its reaction with a carbonyl electrophile at low temperatures.[11] The subsequent workup is performed under neutral or mildly acidic conditions (e.g., NH₄Cl quench) to protonate the intermediate alkoxide without inducing elimination. The stability of the silicon-carbon bond under these conditions prevents the Peterson elimination from occurring, allowing for the isolation of the β-hydroxy ester product.[12] This approach provides a reliable alternative to using zinc-based Reformatsky reagents.[13]
Reaction Scheme: Synthesis of β-Hydroxy Esters
Caption: One-pot synthesis of β-hydroxy esters.
Application Protocol 2: Synthesis of Methyl 3-hydroxy-3,3-diphenylpropanoate
-
Apparatus Setup: Prepare a flame-dried, nitrogen-purged, three-neck round-bottom flask with a magnetic stirrer and thermometer, cooled to -78 °C.
-
Enolate Generation: Generate the lithium enolate of MTSA from 1.1 equivalents of LDA and 1.05 equivalents of MTSA in anhydrous THF at -78 °C, as described in Protocol 1, Step A.
-
Carbonyl Addition: In a separate flask, dissolve benzophenone (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the cold enolate solution via cannula.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by flash column chromatography to yield the target β-hydroxy ester. Expected yield: 75-85%.
Safety and Handling
This compound is a flammable liquid and vapor and requires careful handling to ensure laboratory safety.[3][14]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[14][15] Avoid breathing vapors.[14] Use non-sparking tools and ground all equipment when transferring large quantities to prevent static discharge.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[14] Keep away from heat, sparks, open flames, and strong oxidizing agents.[17]
-
Fire: In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[14] Water spray may be used to cool exposed containers.[15]
Conclusion
This compound is a cornerstone reagent for the controlled synthesis of α,β-unsaturated esters and β-hydroxy esters. Its utility is rooted in the predictable reactivity of its α-silyl carbanion. The Peterson olefination pathway offers a distinct and powerful advantage in its ability to provide divergent, stereoselective access to both (E)- and (Z)-olefins from a single intermediate. Furthermore, its application as a nucleophilic acetate equivalent provides a reliable route to β-hydroxy esters, crucial building blocks in multi-step synthesis. The protocols and mechanistic insights provided herein are intended to equip researchers and drug development professionals with the knowledge to effectively integrate this versatile reagent into their synthetic strategies.
References
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Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from Organic Chemistry Portal. [Link]
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NROChemistry. (n.d.). Peterson Olefination. Retrieved from NROChemistry. [Link]
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Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE Safety Data Sheet. Retrieved from Gelest, Inc. [Link]
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Allery, A. (2021). Peterson Olefination Mechanism | Organic Chemistry. YouTube. [Link]
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Wikipedia. (n.d.). Peterson olefination. Retrieved from Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from Organic Chemistry Portal. [Link]
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Angene Chemical. (2024). Trimethylsilyl (trimethylsilyl)acetate Safety Data Sheet. Retrieved from Angene Chemical. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from INNO PHARMCHEM. [Link]
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MavMatrix. (n.d.). Studies On Reductive Horner-Wadsworth-Emmons Olefination Using Mixed Silyl Acetals. Retrieved from MavMatrix. [Link]
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New Jersey Department of Health. (n.d.). METHYL ACETATE HAZARD SUMMARY. Retrieved from NJ.gov. [Link]
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ElectronicsAndBooks. (n.d.). Quantum Chemical Calculations on the Peterson Olefination with r-Silyl Ester Enolates. Retrieved from ElectronicsAndBooks. [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from Wikipedia. [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from NROChemistry. [Link]
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National Institutes of Health. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Retrieved from NIH. [Link]
-
University of Rochester. (2015). CHEM 330 Topics Discussed on Oct 14. Retrieved from University of Rochester. [Link]
-
ACS Publications. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. Retrieved from ACS Publications. [Link]
-
Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from Arkivoc. [Link]
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Semantic Scholar. (1983). A new synthesis of α,β-unsaturated carboxylic esters using dialkyltelluronium carbethoxymethylide. Retrieved from Semantic Scholar. [Link]
-
ResearchGate. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from ResearchGate. [Link]
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Wikipedia. (n.d.). Enolate. Retrieved from Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from Chemistry LibreTexts. [Link]
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Scribd. (n.d.). Trimethylsilyl Compounds: Reactions & Applications. Retrieved from Scribd. [Link]
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Wikipedia. (n.d.). Reformatsky reaction. Retrieved from Wikipedia. [Link]
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Organic Syntheses. (n.d.). acetone trimethysilyl enol ether. Retrieved from Organic Syntheses. [Link]
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ACS Publications. (2025). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Retrieved from ACS Publications. [Link]
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Thieme. (2019). Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity? Retrieved from Thieme. [Link]
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National Institutes of Health. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Retrieved from NIH. [Link]
-
University of Richmond Scholarship Repository. (n.d.). One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions. Retrieved from University of Richmond. [Link]
-
Reddit. (2022). Wouldn't this reaction also work without the Me3SiCl? What additional benefits does the enol ether provide over an enol in this situation? Retrieved from Reddit. [Link]
-
Making Molecules. (2024). Lithium enolates & enolate equivalents. Retrieved from Making Molecules. [Link]
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Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction: A Guide for Researchers
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds, proving invaluable in academic research and the development of novel therapeutics.[1][2] This powerful olefination method offers significant advantages over the related Wittig reaction, including enhanced reactivity and simplified purification, making it a preferred strategy for the synthesis of complex molecules.[3][4][5] This guide provides an in-depth exploration of the HWE reaction, from its mechanistic underpinnings to practical experimental protocols and troubleshooting, designed for researchers, scientists, and professionals in drug development.
Mechanistic Rationale and Key Advantages
The Horner-Wadsworth-Emmons reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene.[5][6] The reaction sequence is initiated by the deprotonation of a phosphonate ester at the α-carbon using a suitable base, generating a nucleophilic carbanion.[5] This carbanion then attacks the carbonyl carbon of the aldehyde or ketone in a rate-limiting step, leading to the formation of a tetrahedral intermediate.[5] Subsequent intramolecular cyclization forms an unstable four-membered oxaphosphetane intermediate, which rapidly collapses to afford the desired alkene and a water-soluble phosphate byproduct.[7][8]
The HWE reaction's prevalence in modern synthesis can be attributed to several key advantages over the traditional Wittig reaction:
-
Enhanced Nucleophilicity : Phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1][3][5] This heightened reactivity allows for successful olefination of a broader range of carbonyl compounds, including sterically hindered ketones that are often unreactive in Wittig reactions.[3][7]
-
Simplified Purification : A significant practical advantage of the HWE reaction is the nature of its byproduct. The dialkylphosphate salt generated is water-soluble and can be easily removed from the reaction mixture through a simple aqueous extraction.[3][8] This contrasts sharply with the often-problematic removal of triphenylphosphine oxide, a non-polar and frequently crystalline byproduct of the Wittig reaction, which typically necessitates column chromatography.[3]
-
Stereoselectivity : The standard HWE reaction is renowned for its high (E)-stereoselectivity, yielding the thermodynamically more stable trans-alkene.[4][5][9] This selectivity is a consequence of the thermodynamic equilibration of the intermediates leading to the oxaphosphetane.[5] Furthermore, modifications to the reaction conditions and phosphonate reagents, such as the Still-Gennari modification, provide reliable access to (Z)-alkenes.[7]
Experimental Design and Optimization
The success and stereochemical outcome of an HWE reaction are highly dependent on the careful selection of reagents and reaction conditions. Understanding the interplay of these factors is crucial for optimizing the synthesis of the target alkene.
Selection of Phosphonate Reagents
The structure of the phosphonate reagent is a key determinant of the reaction's success and stereoselectivity. The α-substituent on the phosphonate must be an electron-withdrawing group (EWG) to stabilize the carbanion. Common examples include esters, nitriles, and ketones.
| Phosphonate Reagent | Typical Application |
| Triethyl phosphonoacetate | Synthesis of α,β-unsaturated esters |
| Trimethyl phosphonoacetate | Similar to the triethyl ester, sometimes offering different solubility properties |
| Diethyl (cyanomethyl)phosphonate | Synthesis of α,β-unsaturated nitriles |
| Diethyl (2-oxopropyl)phosphonate | Synthesis of α,β-unsaturated ketones |
| Bis(2,2,2-trifluoroethyl) phosphonates | Used in the Still-Gennari modification for (Z)-alkene synthesis |
Choice of Base and Solvent
The base is responsible for deprotonating the phosphonate to form the reactive carbanion. The choice of base and solvent is critical and can influence both the reaction rate and stereoselectivity.
| Base | Common Solvents | Typical Use and Considerations |
| Sodium hydride (NaH) | THF, DME | A strong, non-nucleophilic base commonly used for generating phosphonate carbanions. Requires an inert atmosphere. |
| Lithium chloride (LiCl) / 1,8-Diazabicycloundec-7-ene (DBU) | Acetonitrile (MeCN) | A milder base system that is often effective for base-sensitive substrates. |
| Potassium bis(trimethylsilyl)amide (KHMDS) | THF | A strong, non-nucleophilic base often used in the Still-Gennari modification at low temperatures. |
| Lithium hydroxide (LiOH) | THF, Water | A mild base that can be used for the synthesis of α,β-unsaturated nitriles.[10] |
Controlling Stereoselectivity
While the standard HWE reaction favors the formation of (E)-alkenes, the stereochemical outcome can be influenced by several factors. For the synthesis of (E)-alkenes, higher reaction temperatures (e.g., room temperature) and the use of sodium or lithium-based bases generally enhance selectivity.[5][9]
For the synthesis of (Z)-alkenes, the Still-Gennari modification is employed. This variation utilizes phosphonates with electron-withdrawing groups on the phosphorus esters (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in combination with a strong, non-nucleophilic base like KHMDS in the presence of a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[7] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product.[7]
Visualizing the Reaction Pathway and Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: The four key steps of the Horner-Wadsworth-Emmons reaction mechanism.
Caption: A generalized experimental workflow for the Horner-Wadsworth-Emmons reaction.
Detailed Experimental Protocols
The following protocols are representative examples for conducting (E)-selective and (Z)-selective HWE reactions.
Protocol 1: (E)-Selective Synthesis of an α,β-Unsaturated Ester
This protocol describes a general procedure for the reaction of an aldehyde with triethyl phosphonoacetate using NaH as the base.
Materials:
-
Aldehyde (1.0 equiv)
-
Triethyl phosphonoacetate (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Phosphonate Addition : Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Slowly add triethyl phosphonoacetate dropwise to the stirred suspension.
-
Carbanion Formation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the solution may become clear or remain a slurry.
-
Aldehyde Addition : Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing : Wash the combined organic layers with water and then with brine.[7]
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.
Protocol 2: Still-Gennari (Z)-Selective Olefination
This protocol outlines the synthesis of a (Z)-alkene using bis(2,2,2-trifluoroethyl) phosphonoacetate and KHMDS.
Materials:
-
Aldehyde (1.0 equiv)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)
-
18-crown-6 (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition : Slowly add a solution of KHMDS in toluene to the stirred solution at -78 °C and stir for 20 minutes.
-
Phosphonate Addition : Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Aldehyde Addition : Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction : Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quenching : Once the reaction is complete, quench with saturated aqueous NH₄Cl at -78 °C.[7]
-
Warm-up and Extraction : Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Drying and Concentration : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography to yield the desired (Z)-alkene.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete deprotonation of the phosphonate. | Ensure the base is fresh and active. Use a stronger base if necessary. |
| Moisture in the reaction.[9] | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under a strict inert atmosphere. | |
| Sterically hindered carbonyl compound.[9] | Increase reaction time and/or temperature. Consider using a less sterically hindered phosphonate reagent. | |
| Poor (E)-Selectivity | Reaction conditions favoring the (Z)-isomer. | Ensure the reaction is allowed to equilibrate by stirring at room temperature for a sufficient time. Use of Li⁺ or Na⁺ cations can improve (E)-selectivity.[5] |
| Poor (Z)-Selectivity (Still-Gennari) | Reaction temperature is too high. | Maintain a low temperature (-78 °C) throughout the reaction. |
| Incorrect phosphonate reagent. | Ensure the use of phosphonates with electron-withdrawing groups on the esters (e.g., trifluoroethyl). | |
| Difficult Purification | Incomplete removal of the phosphate byproduct. | Perform thorough aqueous washes during the work-up. |
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and reliable method for the stereoselective synthesis of alkenes. Its operational simplicity, broad substrate scope, and the ease of byproduct removal make it an indispensable tool in modern organic synthesis. By understanding the underlying mechanism and the factors that govern its outcome, researchers can effectively harness the power of the HWE reaction to construct complex molecular architectures with high fidelity.
References
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NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
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Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
PubMed. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Available from: [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Slideshare. Horner-Wadsworth-Emmons reaction. Available from: [Link]
-
Royal Society of Chemistry. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Available from: [Link]
-
Organic Synthesis. Wittig & Wittig-Horner reactions. Available from: [Link]
-
YouTube. Name Reactions: Horner-Wadsworth-Emmons vs. Wittig. Available from: [Link]
-
Taylor & Francis Online. A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. Available from: [Link]
-
Iowa Research Online. New synthesis and reactions of phosphonates. Available from: [Link]
-
Organic Syntheses Procedure. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Available from: [Link]
-
Taylor & Francis Online. Z- and E-selective Horner–Wadsworth–Emmons reactions. Available from: [Link]
-
ResearchGate. Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. Available from: [Link]
-
ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Available from: [Link]
-
ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Available from: [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction. Available from: [Link]
-
Reddit. Question about Horner-Wadsworth-Emmons workup. Available from: [Link]
-
YouTube. The Horner-Emmons Reaction. Available from: [Link]
-
Griffith Research Online. Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Available from: [Link]
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Application Note: Synthesis of α,β-Unsaturated Esters via Peterson Olefination Using Methyl (Trimethylsilyl)acetate
Introduction: The Strategic Importance of α,β-Unsaturated Esters
The α,β-unsaturated ester is a privileged structural motif in organic chemistry, forming the backbone of numerous natural products, pharmaceuticals, and advanced materials.[1] Their inherent reactivity, particularly as Michael acceptors, makes them invaluable intermediates for constructing complex molecular architectures.[2][3] In drug development, this functional group can serve as a covalent "warhead," enabling irreversible binding to protein targets, a strategy increasingly employed to enhance potency and overcome drug resistance.[2][3][4]
While classic methods like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are staples for alkene synthesis, they can present challenges, notably the often-difficult removal of phosphorus-containing byproducts.[5][6] The Peterson olefination offers a powerful silicon-based alternative that circumvents this issue while providing distinct advantages, including mild reaction conditions and, crucially, tunable stereoselectivity.[5][6] This guide provides an in-depth exploration of the Peterson olefination using methyl (trimethylsilyl)acetate to react with aldehydes and ketones, a robust method for the stereocontrolled synthesis of α,β-unsaturated esters.[7]
The Reaction Mechanism: A Tale of Two Pathways
The Peterson olefination is a versatile reaction that proceeds through a β-hydroxysilane intermediate.[5] The true elegance of this method lies in the ability to direct the elimination of this intermediate to form either the (E)- or (Z)-alkene, often with high stereoselectivity, by choosing either acidic or basic conditions.[5][8][9]
The reaction unfolds in two primary stages:
-
Formation of the α-Silyl Carbanion and Nucleophilic Addition: this compound is deprotonated at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). This generates a highly reactive α-silyl carbanion (a lithium enolate). This nucleophile then readily adds to the carbonyl carbon of an aldehyde or ketone, forming a lithium alkoxide of a β-hydroxysilane after an aqueous workup.[8][10]
-
Stereoselective Elimination: The fate of the β-hydroxysilane intermediate determines the stereochemistry of the final α,β-unsaturated ester. This is the critical control point of the reaction.
-
Acid-Catalyzed Anti-Elimination: Treatment of the β-hydroxysilane with an acid (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the hydroxyl group, converting it into a good leaving group (water).[7][8] This facilitates an anti-elimination, where the proton and the trimethylsilyl group depart from opposite faces of the molecule, typically leading to the formation of the (E)-alkene.
-
Base-Catalyzed Syn-Elimination: In the presence of a strong base (e.g., potassium hydride, KH), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide internally attacks the silicon atom, forming a cyclic, pentacoordinate silicate intermediate.[7][10] This intermediate collapses in a concerted syn-elimination, where the trimethylsilyloxy group and the proton are removed from the same face, generally yielding the (Z)-alkene.
-
It is important to note that when using reagents like this compound, where the α-silyl carbanion is stabilized by an electron-withdrawing group (the ester), the β-hydroxysilane intermediate is often unstable and undergoes spontaneous elimination in-situ.[7][11]
Diagram: The Peterson Olefination Mechanism
Caption: General mechanism of the Peterson Olefination.
Experimental Protocols & Methodologies
A. General Considerations & Best Practices (The Scientist's Perspective)
-
Anhydrous is Absolute: The α-silyl carbanion is extremely basic and sensitive to protic sources. All glassware must be rigorously dried (oven or flame-drying under vacuum), and all solvents (especially THF and diethyl ether) must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone).
-
Inert Atmosphere is Non-Negotiable: The reaction must be conducted under an inert atmosphere (dry Argon or Nitrogen) to prevent quenching of the carbanion by oxygen or moisture.
-
Temperature Control is Key: The formation of the carbanion and its subsequent reaction are highly exothermic. Maintaining a low temperature (-78 °C, typically a dry ice/acetone bath) is critical for preventing side reactions and ensuring high selectivity. Add reagents slowly and sub-surface to avoid localized heating.
-
Reagent Quality Matters: Use freshly titrated n-Butyllithium to prepare LDA. The quality of your starting materials will directly impact the yield and purity of your product.
B. Protocol: Synthesis of Methyl (E)-Cinnamate
This protocol details the reaction of benzaldehyde with the lithium enolate of this compound, followed by an acidic workup to favor the (E)-isomer.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Benzaldehyde (freshly distilled)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, syringes, magnetic stirrer, and inert atmosphere setup
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under Argon, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature. Stir the resulting solution at -78 °C for 30 minutes.
-
Carbanion Formation: Slowly add this compound (1.0 equivalent) to the freshly prepared LDA solution at -78 °C. Allow the mixture to stir for 45-60 minutes at this temperature to ensure complete formation of the enolate.
-
Carbonyl Addition: Add a solution of benzaldehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise to the reaction mixture. The solution may change color. Stir at -78 °C for 2-3 hours.
-
Reaction Quench & Workup: While still cold, quench the reaction by slowly adding 1 M HCl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether.
-
Extraction: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl (E)-cinnamate.
C. Data Summary: Key Reaction Parameters
| Parameter | Typical Reagent/Condition | Rationale & Impact on Outcome |
| Base | LDA, n-BuLi, KHMDS | LDA is standard due to its strong basicity and poor nucleophilicity. The choice of counterion (Li+, K+) can influence stereoselectivity. |
| Solvent | Anhydrous THF, Diethyl Ether | THF is preferred for its ability to solvate the lithium intermediates effectively at low temperatures. |
| Temperature | -78 °C to 0 °C | Crucial for controlling reactivity, preventing side reactions (like self-condensation), and maximizing stereoselectivity. |
| Elimination | Acid (H₂SO₄, HCl, TsOH) | Promotes anti-elimination, typically yielding the (E)-alkene.[8][9] |
| Elimination | Base (KH, NaH) | Promotes syn-elimination, typically yielding the (Z)-alkene.[7][8] |
| Typical Yields | 60-95% | Highly dependent on substrate, purity of reagents, and strict adherence to anhydrous/anaerobic conditions. |
Applications in Drug Discovery & Synthesis
The α,β-unsaturated carbonyl moiety is a powerful tool in medicinal chemistry. Its electrophilic nature allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine or lysine) in target proteins.[3] This covalent inhibition strategy is a cornerstone of modern drug design.
Diagram: Workflow in Drug Discovery
Caption: Role of Peterson olefination in a drug discovery cascade.
The Peterson olefination provides a direct and reliable route to these crucial pharmacophores. By enabling the synthesis of diverse libraries of α,β-unsaturated esters from various aldehyde and ketone inputs, researchers can rapidly explore structure-activity relationships (SAR) and identify potent, targeted covalent inhibitors for diseases ranging from cancer to inflammatory disorders.[2]
Conclusion
The synthesis of α,β-unsaturated esters using this compound via the Peterson olefination is a superior method in the modern synthetic chemist's toolkit. Its primary advantages—mild conditions, high yields, easy removal of byproducts, and the potential for high stereochemical control—make it a highly reliable and versatile transformation. For researchers in both academic and industrial settings, particularly in drug development, mastering this protocol provides a direct and efficient pathway to molecules of significant biological and chemical interest.
References
-
Organic Chemistry Portal. Peterson Olefination. Available from: [Link]
-
Chemistry Notes. (2022-02-19). Peterson Olefination Reaction, Mechanism, and Applications. Available from: [Link]
-
Wikipedia. Peterson olefination. Available from: [Link]
-
Grokipedia. Peterson olefination. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Available from: [Link]
-
UR Scholarship Repository. Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. Available from: [Link]
-
NROChemistry. Peterson Olefination. Available from: [Link]
-
Amslinger, S. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. ChemMedChem, 5(3), 353-358. Available from: [Link]
-
Downey, C. W., Johnson, M. W., & Tracy, K. J. (2008). One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. The Journal of Organic Chemistry, 73(9), 3299–3302. Available from: [Link]
-
van Staden, L. F., Gravestock, D., & Ager, D. J. (2002). The Peterson Olefination Reaction. Organic Reactions. Available from: [Link]
-
ElectronicsAndBooks. Quantum Chemical Calculations on the Peterson Olefination with r-Silyl Ester Enolates. Available from: [Link]
-
Organic Syntheses. Acetone trimethysilyl enol ether. Available from: [Link]
-
ResearchGate. The Tunable Functionality of α,β‐Unsaturated Carbonyl Compounds Enables Their Differential Application in Biological Systems. Available from: [Link]
-
Wang, Z., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Advances, 13(22), 14937-14941. Available from: [Link]
-
ResearchGate. Common α,β‐unsaturated ester/amide surrogates employed in asymmetric synthesis and general activation strategies. Available from: [Link]
-
MDPI. Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives. Available from: [Link]
-
Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available from: [Link]
-
Bukhari, S. N. A., et al. (2017). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Frontiers in Pharmacology, 8, 43. Available from: [Link]
Sources
- 1. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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Application Notes & Protocols: Enantioselective Synthesis Mediated by Methyl (trimethylsilyl)acetate
Abstract: This document provides a detailed guide to the application of methyl (trimethylsilyl)acetate (MTSA) in enantioselective synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the stereocontrolled construction of complex chiral molecules. We will explore the underlying principles of its reactivity as a precursor to silyl ketene acetals, provide validated protocols for key transformations such as aldol and Michael additions, and offer expert insights into optimizing reaction conditions for high diastereo- and enantioselectivity.
Introduction: The Strategic Advantage of this compound in Asymmetric Synthesis
This compound (MTSA) is a highly valuable C2-building block in modern organic synthesis, primarily serving as a stable and convenient precursor to the corresponding silyl ketene acetal. Silyl ketene acetals are neutral enolate equivalents that exhibit moderated reactivity, enabling their participation in a wide array of catalytic, enantioselective transformations where traditional metal enolates might fail or lead to side reactions.[1][2] The use of MTSA to generate these nucleophiles in situ or as an isolated reagent is central to stereocontrolled carbon-carbon bond formation, a critical process in the synthesis of pharmaceuticals and biologically active natural products.[3][4]
The trimethylsilyl group imparts several key advantages:
-
Clean Enolate Generation: It facilitates the regioselective formation of the silyl ketene acetal, avoiding issues of poly-enolate formation.
-
Tunable Reactivity: Silyl ketene acetals are less basic than their alkali metal counterparts, minimizing side reactions such as self-condensation or racemization of sensitive products.[5]
-
Stereochemical Control: Their reactions are often mediated by chiral Lewis acids or organocatalysts, which orchestrate the approach to the electrophile, enabling high levels of enantioselectivity through organized, often cyclic, transition states.[6][7]
-
Synthetic Versatility: The resulting silylated products can be readily hydrolyzed to reveal the desired alcohol or carried forward for further functionalization.
This guide will focus on two cornerstone applications of MTSA-derived nucleophiles: the Mukaiyama aldol reaction and the organocatalytic Michael addition.
Core Application: The Enantioselective Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction, the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, is a powerful method for constructing β-hydroxy esters.[1][3] When a chiral Lewis acid is employed, this transformation can be rendered highly enantioselective, providing access to valuable chiral building blocks.[8]
Mechanistic Rationale
The reaction is initiated by the coordination of the chiral Lewis acid to the aldehyde's carbonyl oxygen. This activation enhances the aldehyde's electrophilicity and establishes a chiral environment around the carbonyl carbon.[6][9] The silyl ketene acetal, generated from MTSA, then attacks one of the enantiotopic faces of the activated aldehyde. The stereochemical outcome is determined by the catalyst's ability to direct this nucleophilic attack through a highly ordered, low-energy transition state.[7] Subsequent silyl transfer and aqueous workup furnish the enantioenriched β-hydroxy ester.
Figure 1: Catalytic cycle of the enantioselective Mukaiyama aldol reaction.
Protocol: Asymmetric Aldol Reaction with Benzaldehyde using a Chiral Phosphoramide Catalyst
This protocol describes a catalytic, enantioselective aldol addition of the silyl ketene acetal of MTSA to benzaldehyde, employing a chiral phosphoramide to activate silicon tetrachloride (SiCl₄) as a potent chiral Lewis acid.[10]
Materials:
-
Silicon tetrachloride (SiCl₄), 1.0 M solution in CH₂Cl₂
-
Chiral Phosphoramide Catalyst (e.g., (R,R)-enantiomer)
-
This compound (MTSA), freshly distilled
-
Benzaldehyde, freshly distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexanes, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Oven-dried Schlenk flasks with magnetic stir bars
-
Gas-tight syringes and septa
-
Low-temperature cooling bath (e.g., cryocool or dry ice/acetone)
-
Magnetic stir plate
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Chiral HPLC column for ee determination
Procedure:
-
Catalyst Activation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral phosphoramide catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous hexanes (2.0 mL) and anhydrous CH₂Cl₂ (0.5 mL).
-
Cool the solution to -78 °C.
-
Add the SiCl₄ solution (1.0 mL, 1.0 mmol) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C to form the active chiral Lewis acid complex.
-
-
Reaction Execution:
-
To the cooled catalyst solution, add benzaldehyde (1.0 mmol) via syringe.
-
In a separate, dry vial, dissolve MTSA (1.2 mmol) in anhydrous hexanes (1.0 mL).
-
Slowly add the MTSA solution to the reaction mixture over 1 hour using a syringe pump. The slow addition is critical to prevent the uncatalyzed background reaction.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure β-silyloxy ester.
-
The silyl ether can be cleaved by treatment with trifluoroacetic acid (TFA) or HCl in methanol to yield the final β-hydroxy ester.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Table 1: Representative Data for Asymmetric Aldol Reactions
| Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde | 10 | -78 | 5 | 91 | 96 |
| 4-Chlorobenzaldehyde | 10 | -78 | 5 | 88 | 98 |
| 2-Naphthaldehyde | 10 | -78 | 6 | 94 | 97 |
| Cinnamaldehyde | 10 | -78 | 6 | 85 | 94 |
Expert Insights & Causality:
-
Catalyst System: The combination of a Lewis base (phosphoramide) and a weak Lewis acid (SiCl₄) generates a potent, chiral, anionic trichlorosilyl species in situ.[10] This approach avoids the use of pre-formed, often moisture-sensitive, chiral Lewis acid complexes.
-
Solvent Choice: The use of a non-coordinating solvent system like hexanes/CH₂Cl₂ is crucial. Solvents like THF or acetonitrile can compete for coordination to the Lewis acid, inhibiting catalysis and reducing enantioselectivity.
-
Temperature Control: Maintaining a low temperature (-78 °C) is essential to disfavor the higher-energy transition state that leads to the minor enantiomer, thereby maximizing the ee.
Core Application: Enantioselective Organocatalytic Michael Additions
Beyond Lewis acid catalysis, MTSA-derived silyl ketene acetals are excellent nucleophiles in organocatalyzed enantioselective Michael additions.[11] This reaction provides a direct route to chiral 1,5-dicarbonyl compounds and their derivatives, which are versatile synthetic intermediates.[12][13] Chiral secondary amines, such as diarylprolinol silyl ethers, are commonly used catalysts.[14]
General Experimental Workflow
The workflow involves the in situ formation of a transient enaminium ion from the α,β-unsaturated aldehyde and the chiral amine catalyst. This activation lowers the LUMO of the Michael acceptor, facilitating a highly face-selective attack by the silyl ketene acetal.
Figure 2: A generalized experimental workflow for the enantioselective organocatalytic Michael addition.
Protocol: Asymmetric Michael Addition to Cinnamaldehyde
This protocol outlines the addition of the silyl ketene acetal of MTSA to cinnamaldehyde, catalyzed by a chiral imidazolidinone catalyst.[11]
Materials:
-
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one ⋅ HCl salt
-
Cinnamaldehyde
-
This compound (MTSA)
-
Toluene, anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Standard workup and purification reagents as listed in Protocol 2.2.
Procedure:
-
Catalyst Activation & Reaction Setup:
-
In a dry vial, suspend the imidazolidinone catalyst (0.2 mmol, 20 mol%) in anhydrous toluene (2.0 mL).
-
Add DIPEA (0.2 mmol) to generate the free amine catalyst. Stir for 10 minutes.
-
Add cinnamaldehyde (1.0 mmol).
-
Cool the mixture to -20 °C.
-
-
Nucleophile Addition:
-
Add MTSA (1.5 mmol) to the cooled reaction mixture in a single portion.
-
Stir vigorously at -20 °C.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction by TLC until the cinnamaldehyde is consumed (typically 12-24 hours).
-
Quench the reaction by adding 2-3 drops of TFA.
-
Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired δ-keto ester.
-
Characterize the product and determine the enantiomeric excess by chiral HPLC or GC after conversion to a suitable derivative if necessary.
-
Trustworthiness and Self-Validation: The success and reproducibility of these enantioselective protocols hinge on rigorous experimental technique. To validate your results, always consider the following:
-
Reagent Purity: Use freshly distilled aldehydes and MTSA. The purity of the chiral catalyst is paramount.
-
Strictly Anhydrous Conditions: Moisture will readily hydrolyze the silyl ketene acetal and can deactivate many Lewis acid catalysts. Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere.
-
Racemic Control: Run the reaction without the chiral catalyst to obtain the racemic product. This is essential for developing a reliable chiral chromatography method for ee determination.
-
Accurate Temperature Control: Precise and constant temperature is critical for achieving high enantioselectivity. Use a cryocool or a well-insulated cooling bath.
Conclusion and Future Outlook
This compound is a cornerstone reagent for modern asymmetric synthesis, providing reliable access to silyl ketene acetals for use in powerful C-C bond-forming reactions. The protocols detailed herein for enantioselective aldol and Michael reactions demonstrate its broad utility with both chiral Lewis acid and organocatalytic systems. The ability to generate complex, enantioenriched architectures from simple starting materials underscores the strategic importance of MTSA in programs geared towards fine chemical, agrochemical, and pharmaceutical development. Future research will undoubtedly uncover new catalytic systems that further expand the scope and efficiency of reactions involving this versatile nucleophile precursor, enabling even more sophisticated molecular constructions.
References
-
Mukaiyama, T. (1982). The Silyl Enol Ether and Silyl Ketene Acetal Route to Aldol Products. Angewandte Chemie International Edition in English, 21(11), 813-824. [Link]
-
Yang, J., & Zhou, J. (2014). A general method for asymmetric arylation and vinylation of silyl ketene acetals. Chemical Communications, 50(34), 4441-4444. [Link]
-
Sharma, P., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(47), 32975-33027. [Link]
-
Heathcock, C. H., et al. (1986). Acyclic stereoselection. 33. Stereoselection in the Mukaiyama-type aldol reaction. The Journal of Organic Chemistry, 51(16), 3027–3037. [Link]
-
Shibata, T., & Soai, K. (1999). Asymmetric Synthesis by Using Chiral Auxiliaries. In Comprehensive Asymmetric Catalysis (pp. 965-984). Springer, Berlin, Heidelberg. [Link]
-
Carreira, E. M., Singer, R. A., & Lee, W. (1994). Catalytic, Enantioselective Mukaiyama Aldol Reactions of Acetate-Derived Silyl Ketene Acetals. Journal of the American Chemical Society, 116(19), 8837–8838. [Link]
-
Denmark, S. E., & Beutner, G. L. (2003). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Journal of the American Chemical Society, 125(26), 7800–7801. [Link]
-
Mahrwald, R. (Ed.). (2013). Modern Methods in Stereoselective Aldol Reactions. Wiley-VCH. [Link]
-
Bach, T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1077–1108. [Link]
-
Takeda, K., et al. (2017). Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids. Frontiers in Chemistry, 11, 1255535. [Link]
-
Wang, W., Wang, J., & Li, H. (2007). Enantioselective organocatalytic double Michael addition reactions. Organic Letters, 9(9), 1833–1835. [Link]
-
List, B. (2011). The Catalytic Asymmetric Mukaiyama-Michael Reaction of Silyl Ketene Acetals with α,β-Unsaturated Methyl Esters. Angewandte Chemie International Edition, 50(44), 10278-10280. [Link]
-
Brown, S. P., Goodwin, N. C., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsaturated aldehydes. Organic Letters, 7(8), 1637–1639. [Link]
-
Lu, Y., & Lu, Y. (2017). Barbier-type anti-Diastereo- and Enantioselective Synthesis of β-Trimethylsilyl, Fluorinated Methyl, Phenylthio Homoallylic Alcohols. Scientific Reports, 7(1), 4989. [Link]
-
Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Accounts of Chemical Research, 33(7), 432–440. [Link]
-
Almasi, D., Alonso, D. A., & Nájera, C. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 1(9), 1530-1564. [Link]
-
Kim, H., & Oh, K. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2665. [Link]
-
Mahrwald, R. (2013). Stereoselective Acetate Aldol Reactions. In Modern Methods in Stereoselective Aldol Reactions (pp. 1-44). Wiley-VCH. [Link]
-
Doyle, M. P. (2000). Regio-, Chemo- and Enantioselectivity Studies in Rhodium(II) Catalyzed Intramolecular C-H Insertion Reactions of N-Bis(trimethylsilyl)methyl Diazoamides. Library and Archives Canada. [Link]
-
Nieto, J., et al. (2016). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry, 14(3), 896-905. [Link]
-
Ghorai, M. K., & Kumar, A. (2020). Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes. Chemistry–An Asian Journal, 15(10), 1506-1530. [Link]
-
LibreTexts Chemistry. (2020). 4.4: The aldol reaction. [Link]
-
Shibasaki, M., & Kanai, M. (2008). Enantioselective Total Synthesis of (+)‐Garsubellin A. Angewandte Chemie International Edition, 47(18), 3398-3401. [Link]
-
Herzon, S. B., & Woo, C. M. (2023). Enantioselective synthesis of anhydrogukulenin A C2-acetate. ChemRxiv. [Link]
-
Nájera, C., & Yus, M. (2014). The Catalytic, Enantioselective Michael Reaction. In Comprehensive Organic Synthesis II (pp. 513-585). Elsevier. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Peterson Olefination
Welcome to the technical support center for the Peterson Olefination. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth, field-proven insights into optimizing this powerful olefination reaction. Structured in a question-and-answer format, it addresses common challenges and explains the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Fundamental Principles & Mechanism
Understanding the underlying mechanism of the Peterson Olefination is critical for effective troubleshooting and optimization. This section addresses the most common questions regarding the reaction's core principles.
Q1: What is the Peterson Olefination and what are its main advantages?
The Peterson Olefination is a chemical reaction that synthesizes alkenes from α-silyl carbanions and carbonyl compounds (aldehydes or ketones)[1][2][3][4][5]. The reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to form the desired alkene[5].
One of its primary advantages over classic methods like the Wittig reaction is its stereochemical flexibility. By choosing acidic or basic elimination conditions, one can selectively generate either the (E)- or (Z)-alkene from the same β-hydroxysilane intermediate[1][2][3]. Furthermore, the reaction byproducts, such as hexamethyldisiloxane, are volatile and easily removed, simplifying product purification[3].
Caption: Overall workflow of the Peterson Olefination.
Q2: What is the mechanistic basis for the stereochemical control in the Peterson Olefination?
The stereochemical outcome is dictated by the elimination pathway of the intermediate β-hydroxysilane. This intermediate has two diastereomers (syn and anti), and their elimination is stereospecific depending on the conditions used[4].
-
Basic Conditions: Base-promoted elimination proceeds via a concerted syn-elimination pathway. The alkoxide formed by deprotonation of the hydroxyl group coordinates to the silicon atom, forming a pentacoordinate silicate intermediate which fragments to give the alkene[1][2]. This pathway requires the silyl group and the leaving oxygen group to be on the same side of the molecule.
-
Acidic Conditions: Acid-catalyzed elimination occurs via an anti-elimination pathway[1][2][6]. The hydroxyl group is first protonated to form a good leaving group (water). The subsequent E2-like elimination requires the silyl group and the leaving water group to be on opposite sides of the molecule.
This dichotomy is the reaction's most powerful feature. By isolating the β-hydroxysilane diastereomers and subjecting them to different conditions, a high degree of stereochemical control can be achieved[1][5].
Caption: Divergent stereochemical pathways of the Peterson Olefination.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Q3: My reaction yield is low or zero. What are the most common causes?
Low yield is a frequent issue that can often be traced back to the initial step: the formation and stability of the α-silyl carbanion.
Possible Cause 1: Inefficient Carbanion Generation. The α-protons of tetraalkylsilanes are not very acidic, requiring a strong base for deprotonation.
-
Solution:
-
Choice of Base: Use a sufficiently strong, non-nucleophilic base. n-Butyllithium (n-BuLi) in THF is common, but if starting material is recovered, consider a stronger base system like s-BuLi or t-BuLi, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) to break up organolithium aggregates and increase basicity.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
-
Temperature Control: Deprotonation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the carbanion.
-
Possible Cause 2: Poor Carbanion Stability. α-silyl carbanions without electron-withdrawing groups can be unstable at higher temperatures.
-
Solution: Maintain a low temperature throughout the generation of the carbanion and its subsequent addition to the carbonyl compound. Add the carbonyl substrate slowly to the pre-formed carbanion solution at low temperature to control the exotherm.
Possible Cause 3: Reversibility of Carbonyl Addition. The initial addition of the carbanion to the carbonyl can be reversible, especially with sterically hindered ketones or stabilized carbanions[7].
-
Solution: After adding the carbonyl, allow the reaction to stir at low temperature for a sufficient period before quenching or proceeding to the elimination step. Using a lithium-based carbanion followed by an aqueous workup often helps drive the reaction forward by forming the stable lithium alkoxide intermediate.
Q4: I am getting a mixture of (E)- and (Z)-alkenes. How can I improve stereoselectivity?
Poor stereoselectivity is almost always due to issues in the elimination step or incomplete separation of the β-hydroxysilane diastereomers.
Troubleshooting Stereoselectivity
| Issue | Underlying Cause | Recommended Solution |
|---|---|---|
| Mixture of alkenes after basic elimination | The reaction conditions may not be forcing enough for a clean syn-elimination, or the acidic workup is causing partial anti-elimination. | Use a stronger base for elimination (e.g., potassium hydride [KH] or potassium t-butoxide [t-BuOK] instead of sodium hydride [NaH])[1][8]. Ensure the final workup is strictly non-acidic (e.g., use saturated ammonium chloride or water, not dilute acid). |
| Mixture of alkenes after acidic elimination | The acid may not be strong enough for a clean anti-elimination, or residual base from the first step is competing. | Use a strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)[4]. Ensure the β-hydroxysilane is isolated and purified before subjecting it to acidic conditions to remove any residual base. |
| In-situ elimination gives poor selectivity | For substrates with electron-withdrawing groups, the β-hydroxysilane is often unstable and eliminates immediately, preventing stereochemical control[1][5]. | This is an inherent limitation. If stereocontrol is essential, consider modifying the substrate or using an alternative olefination method like the Julia or Wittig reaction. |
| Incomplete separation of diastereomers | If you are attempting to separate the intermediate β-hydroxysilane diastereomers, incomplete separation will naturally lead to a mixture of alkene products. | Improve the chromatographic separation of the β-hydroxysilane diastereomers. Use a high-resolution column and carefully optimized solvent system. Confirm the purity of each separated diastereomer by NMR before proceeding with the elimination. |
Q5: The reaction seems to stall at the β-hydroxysilane stage and won't eliminate. What should I do?
Failure to eliminate is common when the conditions are not sufficiently forcing for the specific substrate.
-
For Basic Elimination: The reactivity of the metal alkoxide is key. The order of reactivity is generally K > Na >> Mg[1][8]. If using NaH or a sodium alkoxide with heating does not work, switch to a more reactive potassium base like KH or KOt-Bu. Magnesium alkoxides, formed when using α-silyl Grignard reagents, are particularly stable and may require very harsh conditions to eliminate[1][6].
-
For Acidic Elimination: The hydroxyl group must be protonated to become a good leaving group. If a mild acid like acetic acid is ineffective, move to a stronger acid like H₂SO₄, TsOH, or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂)[4].
Caption: A decision-making workflow for troubleshooting the Peterson Olefination.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Two-Step Peterson Olefination with Stereocontrol
This protocol describes the formation of the β-hydroxysilane, its isolation, and subsequent stereoselective elimination.
Step A: Formation and Isolation of the β-Hydroxysilane
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with argon. Maintain a positive argon pressure throughout the reaction.
-
Carbanion Generation: Dissolve the alkylsilane precursor (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the carbanion solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the limiting reagent.
-
Quench: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude β-hydroxysilane diastereomers by flash column chromatography on silica gel.
Step B: Stereoselective Elimination
-
For syn-Elimination (to typically form the Z-alkene):
-
Dissolve the purified β-hydroxysilane (1.0 eq) in anhydrous THF under argon.
-
Add potassium hydride (KH, 1.5 eq, as a 30% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Carefully quench with water, extract with diethyl ether, dry the organic layer over Na₂SO₄, and concentrate. Purify by chromatography.
-
-
For anti-Elimination (to typically form the E-alkene):
-
Dissolve the purified β-hydroxysilane (1.0 eq) in a suitable solvent like diethyl ether or dichloromethane.
-
Add a catalytic amount of a strong acid like concentrated sulfuric acid or a full equivalent of p-toluenesulfonic acid (TsOH)[4].
-
Stir at room temperature for 1-6 hours, monitoring by TLC.
-
Quench with saturated aqueous sodium bicarbonate (NaHCO₃), extract with ether, dry, and concentrate. Purify by chromatography.
-
References
Sources
- 1. Peterson olefination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Peterson Olefination | NROChemistry [nrochemistry.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Peterson Olefination [organic-chemistry.org]
- 7. Studies on the Use of Alpha-Silyl Substituted Carbanions in Organic Synthesis - ProQuest [proquest.com]
- 8. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Optimizing Reactions with Methyl (trimethylsilyl)acetate
Welcome to the technical support center for improving yields in reactions involving Methyl (trimethylsilyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use, particularly in the Peterson olefination and related enolate chemistry. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile C2 building block primarily used for the synthesis of α,β-unsaturated esters through the Peterson olefination reaction.[1] Its lithium enolate serves as a key intermediate, reacting with aldehydes and ketones to yield valuable unsaturated carbonyl compounds.[2] Additionally, the corresponding silyl ketene acetal can participate in Mukaiyama-type aldol reactions.[3]
Q2: How does the ester group in this compound influence the reactivity of the α-silyl carbanion?
The ester group is an electron-withdrawing group that stabilizes the adjacent carbanion formed upon deprotonation. This stabilization has a significant consequence: the intermediate β-hydroxysilane often cannot be isolated as it undergoes spontaneous in-situ elimination to directly form the alkene.[4][5] This is a key difference from Peterson olefinations with non-stabilized α-silyl carbanions where the β-hydroxysilane intermediate is typically isolable.[6]
Troubleshooting Guide: The Peterson Olefination
The Peterson olefination is a powerful alternative to the Wittig reaction for the synthesis of alkenes, offering the advantage of easily removable silyl byproducts.[7] However, achieving high yields and stereoselectivity can be challenging. This section addresses common issues encountered when using this compound in this reaction.
Issue 1: Low or No Yield of the Desired α,β-Unsaturated Ester
Q: I am not getting the expected yield for my Peterson olefination. What are the likely causes and how can I fix this?
A: Low yields in a Peterson olefination with this compound can stem from several factors, primarily related to the formation and stability of the enolate, as well as the reaction conditions.
Potential Causes and Solutions:
-
Incomplete Enolate Formation: The first critical step is the quantitative deprotonation of this compound.
-
Insufficiently Strong Base: Lithium diisopropylamide (LDA) is a commonly used base. Ensure it is freshly prepared or properly titrated. Older or improperly stored LDA may be less active, leading to incomplete deprotonation.
-
Improper Temperature: Enolate formation should be carried out at low temperatures, typically -78 °C, to prevent side reactions of the enolate.[8]
-
Moisture Contamination: Anhydrous conditions are crucial. Trace amounts of water will quench the strong base and the enolate. Ensure all glassware is oven-dried and solvents are rigorously dried.
-
-
Unfavorable Reaction Kinetics or Thermodynamics:
-
Steric Hindrance: Highly hindered aldehydes or ketones may react sluggishly with the enolate. In such cases, a longer reaction time or a slight increase in temperature after the initial addition at -78 °C may be necessary. However, prolonged high temperatures can lead to enolate decomposition.
-
Reaction Temperature: While enolate formation requires low temperatures, the subsequent reaction with the carbonyl compound may need to be warmed to proceed at a reasonable rate. A gradual warming of the reaction mixture from -78 °C to room temperature is a common strategy.
-
-
Side Reactions of the Enolate:
-
Self-Condensation: If the enolate is not consumed by the carbonyl electrophile in a timely manner, it can potentially undergo self-condensation reactions. Adding the aldehyde or ketone promptly after enolate formation can minimize this.
-
Proton Exchange: If the carbonyl compound has enolizable protons, proton exchange with the lithium enolate of this compound can occur, reducing the concentration of the desired nucleophile.
-
-
Issues During Workup and Purification:
-
Hydrolysis of the Product: While α,β-unsaturated esters are generally stable, harsh acidic or basic conditions during workup could potentially lead to hydrolysis. A neutral or mildly acidic quench (e.g., with saturated aqueous ammonium chloride) followed by extraction is recommended.
-
Product Volatility: Depending on the substituents, the resulting α,β-unsaturated ester may be volatile. Care should be taken during solvent removal under reduced pressure.
-
Issue 2: Poor Stereoselectivity (E/Z Mixture)
Q: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity of the Peterson olefination?
A: The stereochemical outcome of the Peterson olefination is determined by the elimination pathway of the β-hydroxysilane intermediate (or the transition state leading directly to the alkene). With this compound, the presence of the electron-withdrawing ester group typically favors an in-situ elimination process.[5] However, factors such as the base, solvent, and reaction temperature can influence the stereoselectivity.
Strategies for Improving Stereoselectivity:
-
Choice of Base and Counterion: The nature of the cation associated with the enolate can influence the transition state geometry. Lithium enolates are common, but exploring other bases like LHMDS (Lithium bis(trimethylsilyl)amide) or KHMDS (Potassium bis(trimethylsilyl)amide) may alter the E/Z ratio.[9]
-
Solvent Effects: The polarity of the solvent can impact the reaction's stereochemical course.
-
Nonpolar Solvents (e.g., THF, Diethyl Ether): These are commonly used and generally favor a specific transition state.
-
Polar Aprotic Solvents (e.g., HMPA - use with caution due to toxicity): Additives like HMPA can break up enolate aggregates, potentially influencing stereoselectivity.
-
-
Temperature Control: Maintaining a consistent low temperature during enolate formation and the initial addition is crucial. Fluctuations in temperature can lead to less selective reactions.
Data Presentation: Influence of Reaction Parameters on Peterson Olefination
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Base | LDA (Lithium Diisopropylamide) | KHMDS (Potassium Hexamethyldisilazide) | The larger potassium counterion in KHMDS can alter the enolate aggregation and the transition state of the reaction, potentially favoring one stereoisomer over the other compared to the smaller lithium cation of LDA. |
| Solvent | THF | THF with HMPA (additive) | HMPA is a polar aprotic solvent that can break up lithium enolate aggregates, leading to a more reactive "naked" enolate. This change in reactivity can influence the facial selectivity of the attack on the carbonyl and thus the E/Z ratio of the product. |
| Temperature | -78 °C throughout | -78 °C for addition, then warm to 0 °C | Warming the reaction may be necessary for sterically hindered substrates to proceed, but it can also decrease stereoselectivity by allowing for equilibration or alternative reaction pathways with different activation energies. |
Purification and Workup Strategies
Q: I'm having trouble purifying my α,β-unsaturated ester. What is the best way to remove silyl byproducts and other impurities?
A: A significant advantage of the Peterson olefination is that the primary silicon-containing byproduct, trimethylsilanol, readily dimerizes to form the volatile and relatively nonpolar hexamethyldisiloxane (HMDSO).[10] This simplifies purification compared to phosphorus-based olefination methods.
Recommended Workup and Purification Protocol:
-
Quenching the Reaction:
-
Slowly add the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic quench that protonates any remaining enolate and the alkoxide intermediate. Avoid strong acids if your product is acid-sensitive.
-
For base-sensitive products, a quench with water or a buffer solution may be more appropriate.
-
-
Extractive Workup:
-
Transfer the quenched mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers sequentially with:
-
Dealing with Emulsions: The formation of emulsions can be an issue, sometimes stabilized by silyl byproducts.[12] If an emulsion forms, letting the mixture stand, gentle swirling, or adding more brine can help break it. In persistent cases, filtering the entire mixture through a pad of Celite® can be effective.[12]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
HMDSO is often removed at this stage due to its volatility (b.p. 101 °C). For higher boiling products, applying a high vacuum may be sufficient to remove the majority of HMDSO.
-
-
Chromatographic Purification:
-
If further purification is necessary, flash column chromatography on silica gel is typically effective.
-
A common eluent system is a gradient of ethyl acetate in hexanes. The less polar HMDSO and any unreacted starting materials will typically elute before the more polar α,β-unsaturated ester product.
-
Monitoring the fractions by Thin Layer Chromatography (TLC) is essential to ensure a clean separation.[13]
-
Experimental Protocols
Protocol 1: General Procedure for the Peterson Olefination of an Aldehyde with this compound
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Enolate Formation:
-
Charge the flask with anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF to generate LDA in situ.
-
Slowly add this compound (1.0 equivalent) to the LDA solution at -78 °C and stir for 30-60 minutes to ensure complete enolate formation.
-
-
Reaction with Aldehyde:
-
Slowly add a solution of the aldehyde (1.0-1.2 equivalents) in anhydrous THF to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Follow the recommended workup and purification protocol described in the section above.
-
Visualizing Reaction Pathways
Diagram 1: Peterson Olefination Pathways
Caption: Peterson olefination pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
-
Professor Dave Explains. (2022). Peterson Olefination. YouTube. [Link]
-
NROChemistry. (n.d.). Peterson Olefination. [Link]
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. [Link]
-
The Peterson Olefination Reaction. (n.d.). Organic Reactions. [Link]
-
Grokipedia. (n.d.). Peterson olefination. [Link]
-
SciSpace. (2018). Stereoselective Peterson Olefinations from Bench‐Stable Reagents and N‐Phenyl Imines. [Link]
-
Wikipedia. (n.d.). Peterson olefination. [Link]
-
L.S. College, Muzaffarpur. (2021). Peterson olefination. [Link]
-
Chemistry Notes. (2022). Peterson Olefination Reaction, Mechanism, and Applications. [Link]
-
Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 38, 1–223. [Link]
-
Snyder, S. A. Research Group. (n.d.). Olefination Reaction.pdf. [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl cinnamate on Newcrom R1 HPLC column. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
-
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]
-
Making Molecules. (2024). Lithium enolates & enolate equivalents. [Link]
-
University of Bristol. (n.d.). III Enolate Chemistry. [Link]
-
Columbia University. (2015). CHEM 330 Topics Discussed on Oct 14. [Link]
-
Macmillan Group. (2008). gcw.Enolate Seminar 3.12.8pm. [Link]
-
Organic Chemistry Portal. (2021). Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes. [Link]
-
YouTube. (2021). Peterson Olefination Reaction| Mechanism| Examples| Stereoselectivity| Sila Wittig Reaction. [Link]
-
ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
Journal of Chemical Education. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. [Link]
-
Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]
-
EJNMMI Radiopharmacy and Chemistry. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. [Link]
-
Chemistry LibreTexts. (2020). 4.7: Reaction Work-Ups. [Link]
-
YouTube. (2021). Peterson Olefination Mechanism | Organic Chemistry. [Link]
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. chemistnotes.com [chemistnotes.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Peterson Olefination [organic-chemistry.org]
- 5. Peterson olefination - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How To [chem.rochester.edu]
Technical Support Center: Troubleshooting Common Side Reactions of Methyl (trimethylsilyl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl (trimethylsilyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Instead of a generic overview, we will directly address the common side reactions and experimental challenges you may encounter. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Stability, Handling, and Reagent Integrity FAQs
This section addresses the most fundamental issues that can arise before your reaction even begins. The stability and purity of this compound are paramount for success.
Q1: My bottle of this compound is cloudy and/or contains a white precipitate. What has happened, and can I still use it?
A1: Causality and Diagnosis
This is a classic sign of hydrolysis. This compound is highly sensitive to moisture.[1] The trimethylsilyl group has a strong affinity for oxygen, and in the presence of water, the ester bond is cleaved to form trimethylsilanol (TMSOH) and methyl acetate. The trimethylsilanol can then self-condense to form hexamethyldisiloxane (HMDSO), which is often observed as a separate liquid phase, and water. The white precipitate is likely polysiloxanes, formed from further condensation.
The reaction is catalyzed by trace amounts of acid or base.[2] Even atmospheric moisture entering a poorly sealed bottle is sufficient to initiate this degradation cascade over time.
Troubleshooting and Avoidance:
-
Prevention is Key: Always handle the reagent under an inert atmosphere (e.g., Argon or Nitrogen). Use dry solvents and glassware.
-
Syringe Technique: Use a syringe to withdraw the required amount from the bottle through a septum, and then flush the bottle headspace with inert gas before re-sealing.
-
Assessing Usability: If the reagent is only slightly cloudy, it may be salvageable by distillation under reduced pressure (b.p. 38-39 °C/13 mmHg).[3] However, if a significant precipitate has formed, it is best to discard the reagent, as the concentration will be unreliable and the byproducts can interfere with your reaction.
Q2: What are the definitive storage and handling protocols for this compound?
A2: Best Practices Protocol
To ensure the longevity and reactivity of your reagent, adhere to the following storage and handling guidelines:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Prevents hydrolysis from atmospheric moisture.[1][4] |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration is recommended. | Reduces the rate of potential decomposition reactions. |
| Container | Original manufacturer's bottle with a Sure/Seal™ septum cap is ideal. | Provides the best protection against atmospheric contamination. |
| Handling | Use oven-dried or flame-dried glassware and dry solvents. | Minimizes the introduction of water, which is the primary cause of decomposition.[5] |
| Dispensing | Use a dry syringe and needle to pierce the septum. Never open the cap to the atmosphere. | Prevents introduction of air and moisture into the bulk reagent. |
Section 2: Troubleshooting Reactions Involving this compound Enolates
The primary utility of this compound stems from its ability to form a nucleophilic enolate upon deprotonation. Most side reactions occur at this stage or during the subsequent reaction with an electrophile.
Q3: I am attempting a Peterson Olefination with an aldehyde/ketone and the enolate of this compound, but my yields are consistently low. What are the likely causes?
A3: Causality and Diagnosis
Low yields in this reaction typically point to one of three issues: incomplete enolate formation, side reactions of the enolate, or unfavorable elimination conditions.
-
Incomplete Enolate Formation: The proton on the α-carbon of this compound is acidic, but requires a strong, non-nucleophilic base for complete and rapid deprotonation. Incomplete deprotonation leaves unreacted starting material and can lead to base-catalyzed side reactions with your electrophile.
-
Enolate Instability/Side Reactions: The generated lithium enolate is a strong nucleophile and base. It can participate in side reactions other than the desired addition to the carbonyl, such as self-condensation or reaction with other electrophilic sites in your substrate.
-
Issues with Elimination: The Peterson olefination proceeds via a β-hydroxysilane intermediate.[6] The elimination of this intermediate to form the alkene requires specific acidic or basic conditions to proceed efficiently. If the elimination is sluggish or incomplete, you will isolate the β-hydroxysilane adduct instead of the desired alkene.[7]
Troubleshooting Protocol: Optimizing Enolate Formation and Reaction
This protocol provides a robust starting point for generating the enolate and performing the subsequent addition.
Step 1: Rigorous Drying
-
Dry your reaction flask and any addition funnels in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Use anhydrous solvents. Tetrahydrofuran (THF) is common and should be freshly distilled from sodium/benzophenone or taken from a solvent purification system.
Step 2: Enolate Generation
-
In your reaction flask under Argon, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add your strong base (e.g., Lithium diisopropylamide, LDA) to the stirred solvent. A common choice is a commercially available solution of LDA.
-
In a separate, dry flask, prepare a solution of this compound in anhydrous THF.
-
Slowly add the this compound solution dropwise to the LDA solution at -78 °C.
-
Allow the mixture to stir at -78 °C for 30-60 minutes to ensure complete enolate formation.[3]
Step 3: Addition of Electrophile
-
Dissolve your aldehyde or ketone in anhydrous THF.
-
Slowly add the electrophile solution to the enolate solution at -78 °C.
-
Monitor the reaction by TLC or LCMS.
Step 4: Workup and Elimination
-
Quench the reaction at low temperature by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Proceed with the appropriate elimination protocol (see Q7 for details on controlling stereochemistry).
Diagram: Enolate Formation and Competing Hydrolysis
Caption: Key reaction pathways for this compound.
Section 3: Deep Dive into Specific Side Reactions
Q4: My Peterson olefination is not stereoselective, or I am getting the opposite stereoisomer (E vs. Z) than expected. How can I control this?
A4: Causality and Control of Stereochemistry
The stereochemical outcome of the Peterson olefination is a key feature and is controlled by the conditions used to eliminate the intermediate β-hydroxysilane.[8] This intermediate has two diastereomeric forms (erythro and threo). The elimination can proceed through two distinct, stereospecific pathways:
-
Syn-elimination (Basic conditions): Treatment of the β-hydroxysilane with a base (like potassium hydride, KH, or sodium hydride, NaH) proceeds through a concerted pathway where the hydroxyl proton and the silyl group are removed from the same face. This is a syn elimination.[7]
-
Anti-elimination (Acidic conditions): Treatment with an acid (like sulfuric acid, H₂SO₄, or a Lewis acid like BF₃·OEt₂) proceeds through a pathway where the hydroxyl group (after protonation to a better leaving group) and the silyl group are removed from opposite faces. This is an anti elimination.[9]
By separating the diastereomeric β-hydroxysilane intermediates (if possible) and subjecting them to different elimination conditions, one can access either the (E) or (Z) alkene.[6]
Diagram: Controlling Stereoselectivity in Peterson Olefination
Caption: Control of alkene geometry via acidic or basic elimination.
Q5: I see peaks in my crude NMR corresponding to silyl byproducts like HMDSO or trimethylsilanol. How do I get rid of them during purification?
A5: Purification Strategies
Silyl byproducts are common and can complicate purification due to their moderate polarity and volatility.
-
Trimethylsilanol (TMSOH): This is relatively polar and can often be removed by an aqueous workup. Washing the organic layer with water or brine will extract most of it.
-
Hexamethyldisiloxane (HMDSO): This is very nonpolar and volatile. It can often be removed by evaporation under high vacuum. For less volatile desired products, careful column chromatography on silica gel is effective. HMDSO will elute very quickly with nonpolar solvents like hexanes.
-
Fluoride-Based Workup: A common trick is to treat the crude reaction mixture with a source of fluoride ion (e.g., a small amount of tetrabutylammonium fluoride, TBAF, or potassium fluoride, KF). This will convert all silyl species into more polar silanols, which are more easily separated from a nonpolar product by extraction or chromatography. Caution: This method will also cleave other silyl protecting groups in your molecule.[10]
| Byproduct | Structure | Typical ¹H NMR (CDCl₃) | Removal Strategy |
| Trimethylsilanol | (CH₃)₃SiOH | ~0.1 ppm (s, 9H), broad OH | Aqueous workup |
| Hexamethyldisiloxane | (CH₃)₃SiOSi(CH₃)₃ | ~0.05 ppm (s, 18H) | Evaporation, Chromatography |
NMR shifts are approximate and can vary. Reference standard tables for exact values.[11]
References
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Vertex AI Search Grounding. 12
-
Little, J. L. (2017). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. 13
-
Iguchi, M., & Tomioka, K. (2002). External Chiral Ligand-Mediated Enantioselective Peterson Reaction of α-Trimethylsilanylacetate with Substituted Cyclohexanones. Organic Letters, 4(24), 4329–4331.
-
Alfa Chemistry. Peterson Olefination. Alfa Chemistry. 9
-
Organic Chemistry Portal. Peterson Olefination. Organic Chemistry Portal.
-
NROChemistry. Peterson Olefination. NROChemistry. 7
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Guidechem. Trimethylsilyl acetate 2754-27-0 wiki. Guidechem.
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Trimethylsilyl Acetate. NINGBO INNO PHARMCHEM CO.,LTD.
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Tanemura, K., et al. Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. ResearchGate.
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Google Patents. (CN103755734A) - Synthesis method of trimethylsilyl acetate. Google Patents.
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Sigma-Aldrich. Methyl trimethylsilylacetate 97. Sigma-Aldrich.
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Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. 10
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Organic Syntheses. Organic Syntheses Procedure.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Technical Support Center: Purification Strategies for Products of Methyl (trimethylsilyl)acetate Chemistry
Welcome to the technical support center for navigating the purification challenges associated with methyl (trimethylsilyl)acetate reactions. As a versatile C2 building block, the enolate of this compound is a powerful tool in modern synthesis, particularly in Peterson olefinations and Mukaiyama-type aldol additions. However, the lability of the trimethylsilyl (TMS) group, which is key to its reactivity, presents unique purification hurdles.
This guide provides field-proven, in-depth solutions to common issues encountered during work-up and purification. It is structured in a question-and-answer format to directly address the practical problems you face at the bench.
Section 1: General Work-up and Quenching Procedures
The initial handling of the reaction mixture is the most critical step in preserving your desired silyl ester product. Improper quenching can lead to near-total loss of the TMS group before you even begin purification.
Question 1: My reaction is complete. What is the best general quenching and work-up procedure to avoid hydrolyzing my TMS-ester product?
Answer: The primary goal is to neutralize reactive species while minimizing exposure to protic sources and pH extremes, which can cleave the Si-O bond.[1] The choice of quench depends on the reagents used.
-
For Reactions Using Strong Bases (e.g., LDA, LiHMDS): Avoid quenching directly with water or dilute acid. The optimal method is to quench at low temperature (e.g., -78 °C) with a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Causality: Saturated NH₄Cl is a weakly acidic buffer (pH ≈ 4.5-5.5). It effectively neutralizes strong, anionic bases without creating a highly acidic environment that would rapidly hydrolyze the silyl ester. Quenching at low temperature further mitigates premature hydrolysis or side reactions.
-
-
For Reactions Using Excess Silylating Agents (e.g., TMSCl): Excess trimethylsilyl chloride (TMSCl) will hydrolyze upon contact with water to produce HCl, creating a harsh acidic environment.[3]
-
Preventative Quench: Before aqueous work-up, consider adding a small amount of a sacrificial alcohol like isopropanol or a tertiary amine like triethylamine (if not already used as the base) at low temperature to consume the excess TMSCl.
-
Aqueous Work-up: Proceed with a buffered or mildly basic wash, such as saturated sodium bicarbonate (NaHCO₃), to neutralize any generated HCl.
-
dot
Caption: Initial Work-up Decision Workflow.
Section 2: Common Impurities and Their Removal
Identifying and understanding the source of impurities is key to devising an effective purification strategy.
Question 2: I see a significant amount of Hexamethyldisiloxane (HMDSO) in my crude ¹H NMR spectrum. Where did it come from and how do I get rid of it?
Answer: Hexamethyldisiloxane [(CH₃)₃Si-O-Si(CH₃)₃] is the thermodynamic sink for nearly all TMS-containing compounds in the presence of water.[4] It is formed from the hydrolysis and subsequent condensation of your product, excess silylating agents, or silylated byproducts. Its presence is a strong indicator that some degree of desilylation has occurred.
Removal Strategies:
HMDSO is relatively non-polar and highly volatile (b.p. 101 °C), which dictates its removal methods.
| Impurity | Origin | ¹H NMR (CDCl₃) | Removal Method |
| Hexamethyldisiloxane (HMDSO) | Hydrolysis of any TMS-containing species.[4] | ~0.07 ppm (s) | High Vacuum: Can often be removed by placing the crude product under high vacuum for several hours. Chromatography: Elutes very early, typically with the solvent front in non-polar systems (e.g., hexanes). |
| Unreacted MTSA | Incomplete reaction. | ~0.19 ppm (s, 9H), ~1.96 ppm (s, 3H), ~3.65 ppm (s, 3H) | Chromatography: Separable from less polar products by flash chromatography. Hydrolysis & Extraction: If the desired product is stable, a dilute basic wash can hydrolyze MTSA to the water-soluble acetate salt. |
| Triethylamine Salts (e.g., Et₃N·HCl) | Neutralization of amine base during work-up. | Broad peaks | Aqueous Extraction: Highly soluble in water. Thorough washing of the organic layer with water or brine will remove these salts. Filtering through a plug of Celite can help remove precipitated salts.[5] |
| High-Boiling Solvents (DMF, DMSO) | Reaction solvents. | Variable | Aqueous Extraction: Wash the organic layer multiple times with copious amounts of water (for DMF) or a mix of brine and water (for DMSO) to partition them into the aqueous phase.[5] |
Section 3: Purification Technique Troubleshooting (FAQs)
Flash Column Chromatography
This is the most common purification technique, but it is fraught with peril for silyl esters due to the inherent nature of the stationary phase.
Question 3: My desired product is decomposing or streaking badly on the silica gel column. What is happening and how can I prevent it?
Answer: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of surface silanol (Si-OH) groups.[6] These acidic sites readily catalyze the hydrolysis of the TMS ester, leading to a polar carboxylic acid product. This newly formed acid then interacts strongly with the polar silica surface, causing severe tailing (streaking) or complete retention at the baseline.
Solutions:
-
Neutralize the Eluent (Most Common): Add 0.5-1% triethylamine (Et₃N) to your entire mobile phase system (e.g., in a 20% EtOAc/Hexane system). The amine base will neutralize the acidic sites on the silica surface, creating a more inert environment for your compound.
-
Use a Deactivated Stationary Phase: Consider using neutral alumina or Florisil, which are less acidic than silica and can be better suited for acid-sensitive compounds.[7][8]
-
Run the Column "Fast": Minimize the residence time of your compound on the column. Use slightly higher pressure than normal to push the solvent through more quickly. This is the essence of "flash" chromatography.
Experimental Protocol 1: Purification of a TMS-Ester via Neutralized Flash Chromatography
-
TLC Analysis: Develop a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your desired product an Rf value of ~0.2-0.4. Add 1% Et₃N to this TLC solvent system to confirm that the Rf remains suitable and streaking is suppressed.
-
Column Packing: Pack the column using your chosen eluent mixture that already contains 1% Et₃N.
-
Sample Loading: It is crucial to minimize the introduction of protic solvents. Use a "dry loading" technique:
-
Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Add a small amount of silica gel (or Celite) to this solution.
-
Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator.
-
Carefully load this powder onto the top of your packed column.
-
-
Elution: Elute the column with your pre-mixed, Et₃N-containing solvent system, collecting fractions and analyzing by TLC.
dot
Caption: Mechanism of TMS-Ester Decomposition on Silica and the Solution.
Distillation
Question 4: Is distillation a viable purification method for my product?
Answer: Distillation is an excellent choice for products that are both thermally stable and volatile . Many products from MTSA reactions, such as α,β-unsaturated esters from Peterson olefinations, fit this profile.
-
Key Considerations:
-
Thermal Stability: Silyl esters can undergo thermal decomposition or rearrangement. Always start with a small-scale test.
-
Pressure: Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
-
Technique: For small quantities (<1 g) or highly sensitive compounds, Kugelrohr or short-path bulb-to-bulb distillation is ideal as it minimizes the travel path and surface contact.[9] This technique was successfully used to purify an unstable silyl enol ether intermediate.[9]
-
Section 4: Specific Reaction Scenarios
Question 5: I ran a Peterson Olefination. How does my work-up choice affect purification, and can I isolate the β-hydroxysilane intermediate?
Answer: The Peterson Olefination is unique because the elimination of the β-hydroxysilane intermediate can be directed to form either the (E) or (Z) alkene by choosing an acidic or basic work-up.[10][11][12] This has profound implications for your purification strategy.
-
Isolating the β-hydroxysilane: Yes, this intermediate is often stable enough to be isolated. This is the most versatile strategy. Use a carefully buffered quench (sat. NH₄Cl) and avoid pH extremes during extraction. The β-hydroxysilane is more polar than the final alkene and can be purified by standard (neutralized) flash chromatography. Once pure, you can subject separate batches to acidic or basic conditions to stereoselectively generate the desired alkene.
-
Direct to Alkene (Basic Elimination): If you use a strong base like potassium hydride (KH) for the elimination step, the work-up will involve quenching the excess base. This leads directly to the alkene product, which is typically non-polar and can be purified by chromatography, often with simple elution through a plug of silica to remove polar byproducts like silanolates.
-
Direct to Alkene (Acidic Elimination): Treating the crude β-hydroxysilane with an acid like p-toluenesulfonic acid or sulfuric acid will drive the anti-elimination.[10] The subsequent work-up must neutralize the acid (e.g., with NaHCO₃) before concentrating, as residual acid can be detrimental in later steps.
dot
Caption: Peterson Olefination Purification and Stereochemical Control.
References
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
- NROChemistry.
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
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Wikipedia. (2023). Trimethylsilyl group. Wikipedia. [Link]
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PubMed. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. PubMed. [Link]
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Organic Chemistry Portal. Peterson Olefination. Organic Chemistry Portal. [Link]
- Silylation Overview. (n.d.).
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Koek, M. M., et al. (2011). Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry. Journal of Chromatography B, 879(24), 2257-2263. [Link]
- Google Patents. (2014).
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Biotage. (2023). Understanding silica – why matching TLC and flash silica is important for good flash column chromatography. Biotage. [Link]
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ResearchGate. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. ResearchGate. [Link]
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Organic Syntheses. (2011). ORGANOCATALYTIC ENANTIOSELECTIVE SYNTHESIS OF BICYCLIC ß-LACTONES FROM ALDEHYDE ACIDS VIA NUCLEOPHILE-CATALYZED ALDOL-LACTONIZATION (NCAL). Organic Syntheses, 88, 121-137. [Link]
- Google Patents. (1993).
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Organic Syntheses. (2011). Working with Hazardous Chemicals. Organic Syntheses. [Link]
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University of Rochester. Flash Column Chromatography. University of Rochester Chemistry Department. [Link]
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Organic Syntheses. (2019). Trimethylsilyldiazo[13C]methane. Organic Syntheses, 95, 374-391. [Link]
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NIH. (2006). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Molbank, 2006(3), M504. [Link]
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ACS Publications. (2014). Chromatographic Evidence of Silyl Ether Formation (SEF) in Supercritical Fluid Chromatography. Analytical Chemistry, 86(15), 7727-7734. [Link]
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ACS Publications. (2002). External Chiral Ligand-Mediated Enantioselective Peterson Reaction of α-Trimethylsilanylacetate with Substituted Cyclohexanones. Organic Letters, 4(24), 4329-4331. [Link]
-
ElectronicsAndBooks. (1998). Quantum Chemical Calculations on the Peterson Olefination with r-Silyl Ester Enolates. The Journal of Organic Chemistry, 63(21), 7328-7336. [Link]
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Wikipedia. (2023). Silyl enol ether. Wikipedia. [Link]
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King Group. (n.d.). Successful Flash Chromatography. King Group. [Link]
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ARPN Journals. (2012). METHYL ACETATE REACTIVE DISTILLATION PROCESS MODELING, SIMULATION AND OPTIMIZATION USING ASPEN PLUS. ARPN Journal of Engineering and Applied Sciences, 7(1). [Link]
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Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. KGROUP. [Link]
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Organic Syntheses. (2003). acetone trimethysilyl enol ether. Organic Syntheses, 79, 159. [Link]
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Science of Synthesis. (2002). Silyl enol ethers. Thieme. [Link]
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MDPI. (2021). Purification of Methyl Acetate/Water Mixtures from Chemical Interesterification of Vegetable Oils by Pervaporation. Membranes, 11(2), 114. [Link]
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ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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University of Utah. (1995). High Purity Methyl Acetate via Reactive Distillation. Chemical Engineering. [Link]
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ResearchGate. (2023). How to quench excess TMSCl in reaction mixture?. ResearchGate. [Link]
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Organic Chemistry Portal. (2010). Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate. Synfacts, 2010(10), 1159-1159. [Link]
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ResearchGate. (2018). Hydrolysis of methyl acetate using ionic liquids as catalyst and solvent. ResearchGate. [Link]
-
Myers Group, Harvard University. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Harvard University. [Link]
- Google Patents. (1998).
-
Indian Journal of Chemical Technology. (2023). Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180. Indian Journal of Chemical Technology (IJCT), 30(5), 659-666. [Link]
-
ResearchGate. (2014). Preparation of methyl acetate by reactive and extractive distillation with Bronsted acidic ionic liquids. ResearchGate. [Link]
-
YouTube. (2024). Methyl acetate hydrolysis. YouTube. [Link]
-
MDPI. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(23), 5709. [Link]
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Technical Support Center: Troubleshooting Incomplete Silylation with Methyl (trimethylsilyl)acetate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during silylation reactions using Methyl (trimethylsilyl)acetate (TMSA). As a silylating agent with a moderate reactivity profile, understanding the nuances of TMSA is critical for achieving complete and efficient derivatization. This resource is designed to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMSA) and what are its primary applications?
This compound (TMSA) is an organosilicon compound used as a silylating agent to introduce a trimethylsilyl (TMS) group onto molecules with active hydrogens, such as alcohols, carboxylic acids, and amines.[1] This process, known as silylation or trimethylsilylation, converts polar functional groups into less polar, more volatile, and more thermally stable silyl ethers, esters, or amines.[2][3] This derivatization is often essential for preparing samples for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[4] TMSA is also utilized as a protecting group in organic synthesis to temporarily block reactive functional groups.[3][5]
Q2: Why is my silylation reaction with TMSA incomplete?
Incomplete silylation is a common issue when using TMSA, often due to its lower silylating potential compared to more powerful reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7] Several factors can contribute to an incomplete reaction:
-
Insufficient Reagent: Not using a sufficient excess of TMSA can lead to incomplete conversion, especially with polyfunctional molecules.
-
Presence of Moisture: TMSA is sensitive to moisture.[5] Any water in the reaction mixture, whether from the solvent, glassware, or the sample itself, will react with TMSA, rendering it inactive.
-
Steric Hindrance: The substrate's structure plays a significant role. Bulky groups near the active hydrogen can physically block the TMSA molecule from accessing the reaction site, slowing down or preventing silylation.[8]
-
Low Reaction Temperature: Silylation reactions often require heating to proceed at a reasonable rate, especially with less reactive substrates.
-
Inadequate Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration to reach completion.
-
Improper Solvent: The choice of solvent can influence the reaction rate and equilibrium. Aprotic solvents are generally preferred.[9]
Q3: What are the signs of an incomplete silylation reaction?
The most common indicator of incomplete silylation, particularly in the context of GC analysis, is the appearance of multiple peaks for a single analyte.[10] These peaks represent the unreacted starting material, partially silylated intermediates, and the fully silylated product. This can lead to difficulties in quantification and misinterpretation of results. In synthetic applications, monitoring the reaction by thin-layer chromatography (TLC) will show the persistence of the starting material or the formation of intermediate spots.
Troubleshooting Guide for Incomplete Silylation with TMSA
This section provides a structured approach to diagnosing and resolving issues of incomplete silylation with this compound.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Moisture Contamination | TMSA readily hydrolyzes in the presence of water, forming inactive trimethylsilanol and acetic acid. This is a primary cause of reaction failure.[5] | Ensure anhydrous conditions: Flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your starting material is thoroughly dried. |
| Inactive Reagent | Prolonged exposure to air and moisture can degrade the TMSA reagent. | Use a fresh bottle of TMSA or a properly stored reagent. It is advisable to handle the reagent under an inert atmosphere. |
| Low Reactivity of Substrate | Sterically hindered alcohols (tertiary > secondary > primary) and other sterically demanding functional groups react slower.[11] | Increase the reaction temperature and/or extend the reaction time. Consider the addition of a catalyst to enhance the reactivity of TMSA (see Problem 3). |
Problem 2: Mixture of Starting Material, Partially Silylated, and Fully Silylated Products
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Insufficient Reagent or Reaction Time | The reaction has not proceeded to completion due to a limiting amount of TMSA or insufficient time for the equilibrium to favor the product. | Increase the molar excess of TMSA (e.g., 2-5 equivalents per active hydrogen). Monitor the reaction over a longer period to determine the optimal reaction time. |
| Sub-optimal Reaction Temperature | The activation energy for the silylation of all active sites has not been reached. | Gradually increase the reaction temperature. A temperature screen (e.g., room temperature, 40 °C, 60 °C, 80 °C) can help identify the optimal condition. |
| Poor Solubility | The substrate may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture and incomplete conversion. | Choose a solvent in which the substrate is fully soluble at the reaction temperature. Common solvents for silylation include pyridine, dimethylformamide (DMF), and acetonitrile.[9][12] |
Problem 3: Slow Reaction Rate with Hindered Substrates
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Low Silylating Power of TMSA | TMSA is a weaker silyl donor compared to reagents like BSTFA or TMS-Cl.[6] | Catalyst Addition: The addition of a catalyst can significantly accelerate the reaction. Common catalysts include: - Lewis Acids: Small amounts of Lewis acids can activate the TMSA. - Bases: A base like pyridine or triethylamine can be used, which can also serve as the solvent.[13] - Iodine: A catalytic amount of iodine has been shown to be effective in promoting silylation with other silylating agents.[14] |
| Steric Hindrance | The bulky nature of the substrate prevents the approach of the silylating agent. | For highly hindered substrates, TMSA may not be the optimal choice. Consider using a more potent silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS).[12] |
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol with TMSA
This protocol provides a starting point for the silylation of a primary alcohol. Optimization of temperature, time, and reagent stoichiometry may be required for different substrates.
Materials:
-
Substrate (containing a primary alcohol)
-
This compound (TMSA)
-
Anhydrous Pyridine (or other suitable aprotic solvent)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.
-
Add the substrate to the flask.
-
Add anhydrous pyridine to dissolve the substrate.
-
Add TMSA (2-3 molar equivalents per hydroxyl group) to the reaction mixture via syringe.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
Visualizing the Silylation Process
Workflow for Troubleshooting Incomplete Silylation
Caption: A logical workflow for troubleshooting incomplete silylation reactions.
Mechanism of Silylation of an Alcohol with TMSA
Caption: Simplified mechanism of alcohol silylation using TMSA.
References
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
-
Wikipedia contributors. (2023). Silylation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]
- Fluka. (1994).
-
Wikipedia contributors. (2023). Trimethylsilyl group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Martinez, A., et al. (2023). Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes. Organic Letters, 25(6), 960–965.
-
Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
- Jo, A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1.
-
ResearchGate. (n.d.). The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS) in promoted by (P2O5/Al2O3). Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
- BenchChem. (2025). Optimizing reaction conditions for silylation with N,N-Dimethyltriisopropylsilylamine. BenchChem Technical Support.
- Gelest. (n.d.).
- M. M. K. Reddy, et al. (2004). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. ARKIVOC, 2004(xiv), 83-88.
- Shareef, A., et al. (2006). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry.
- Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library.
- Tallent, W. H., & Kleiman, R. (1968). Bis(trimethylsily1) acetamide in the silylation of lipolysis products for gas-liquid chromatography. Journal of Lipid Research, 9(1), 146-148.
- Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
- Birkofer, L., & Ritter, A. (1965). The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. Angewandte Chemie International Edition in English, 4(5), 417-425.
- Parale, V. G., et al. (2015). Effect of Different Trimethyl Silylating Agents on The Hydrophobic and Physical Properties of Silica Aerogels. Journal of Sol-Gel Science and Technology, 74(2), 333-339.
- Presser, A., & Hölzer, W. (2000). Methylation of some highly sterically hindered alcohols. Monatshefte für Chemie/Chemical Monthly, 131(6), 725-732.
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
- Kuroda, K., et al. (2017). Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers.
- Royo, I., et al. (2023). Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes. Organic Letters, 25(6), 960–965.
- Gelest. (n.d.). Silylation of Alcohols Employed in Templating Protocols. Gelest Technical Library.
- BenchChem. (2025). Optimizing Silylation of Sterically Hindered Alcohols: Application Notes and Protocols. BenchChem Technical Support.
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
ResearchGate. (n.d.). Some reagents used for trimethylsilylation. Retrieved from [Link]
- Little, J. L. (2003). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- Li, W., & Fuchs, P. L. (2003).
-
ResearchGate. (n.d.). Synthesis of polyfunctional triethoxysilanes by 'click silylation'. Retrieved from [Link]'
- G. A. Blay, et al. (2012). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. ACS Macro Letters, 1(1), 174-178.
Sources
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. youtube.com [youtube.com]
- 3. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. nbinno.com [nbinno.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Silylation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. General Silylation Procedures - Gelest [technical.gelest.com]
- 14. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
Technical Support Center: Managing Methyl (trimethylsilyl)acetate
Welcome to the technical support resource for Methyl (trimethylsilyl)acetate (MTSA). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. MTSA is a valuable building block, particularly as a precursor to silyl ketene acetals for applications like Peterson olefinations and Mukaiyama aldol reactions.[1][2] However, its utility is intrinsically linked to its high sensitivity to moisture. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you ensure the integrity of your experiments and achieve reproducible results.
Core Properties of this compound
A quick reference table summarizing the key physical and safety properties of MTSA.
| Property | Value | Source |
| CAS Number | 2916-76-9 | [1][3] |
| Molecular Formula | C₆H₁₄O₂Si | [1][3] |
| Molecular Weight | 146.26 g/mol | [1] |
| Appearance | Colorless Liquid | [1] |
| Density | 0.891 g/mL at 25 °C | [1] |
| Boiling Point | 38-39 °C at 13 mmHg | [1] |
| Refractive Index | n20/D 1.414 | [1] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [1] |
| Hydrolytic Sensitivity | Reacts with aqueous acid and moisture | [4] |
| Storage Class | 3 - Flammable liquids | [1] |
Section 1: Troubleshooting Guide
This section addresses common problems encountered when working with this compound, focusing on diagnosing and resolving issues related to its moisture sensitivity.
Q1: My reaction yield is significantly lower than expected or fails completely. How do I determine if MTSA degradation is the cause?
A1: Low or inconsistent yields are the most common symptom of MTSA hydrolysis. The reagent readily reacts with water to form inactive byproducts, depleting the active reagent needed for your primary reaction.
Causality: The silicon-carbon bond in MTSA is polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack by water. This hydrolysis cleaves the silyl group, rendering the compound unable to form the desired enolate or silyl ketene acetal.
Here is a logical workflow to diagnose the issue:
Q3: My bottle of MTSA is cloudy, or a solid has precipitated. Is it still usable?
A3: Cloudiness or precipitation is a definitive sign of advanced decomposition. The solid is likely polymerized siloxanes resulting from the condensation of trimethylsilanol. The reagent in this state is not suitable for use and should be disposed of according to your institution's safety protocols. [5] Trustworthiness Check: A reliable reagent should always be a clear, colorless liquid. [1]Any deviation from this appearance indicates contamination or degradation and will compromise the validity of your experimental results.
Section 2: Frequently Asked Questions (FAQs)
This section covers essential knowledge for the proper storage and handling of this compound.
Q4: Why is this compound so sensitive to moisture?
A4: The sensitivity arises from the nature of the silicon-oxygen and silicon-carbon bonds. Silicon is less electronegative than oxygen and carbon, leading to a polarized Si-O and Si-C bond. This makes the silicon atom an electrophilic center, highly susceptible to attack by nucleophiles like water. The hydrolysis reaction is thermodynamically favorable, leading to the cleavage of the silyl group.
Q5: What are the absolute best practices for storing MTSA?
A5: Proper storage is the first line of defense against degradation.
-
Inert Atmosphere: The reagent must be stored under a dry, inert atmosphere such as argon or nitrogen. [6][7]Many commercial suppliers provide MTSA in bottles with specialized septa (e.g., Sure/Seal™ packaging) to facilitate this. [8][9]* Temperature: Store in a cool, well-ventilated area designated for flammable liquids, away from heat and ignition sources. [10][11][12]* Container Integrity: Always ensure the container cap is tightly sealed after use. If using a bottle with a septum, replace the outer screw cap to apply pressure and maintain the seal. After multiple punctures, the septum's integrity may be compromised; wrapping the cap/septum area with Parafilm can provide a temporary extra barrier.
Q6: How should I transfer MTSA from the bottle to my reaction flask?
A6: Standard benchtop transfers are not appropriate. You must use techniques designed for air- and moisture-sensitive reagents. [9]The preferred method is a syringe transfer under a positive pressure of inert gas.
Expert Insight: Simply drawing the liquid into a syringe creates a partial vacuum in the source bottle, which can pull moist air in through the septum. To prevent this, you must introduce inert gas into the bottle to equalize the pressure as you withdraw the liquid. See Protocol 1 for a detailed, step-by-step methodology.
Q7: My lab doesn't have a Schlenk line or glovebox. Can I still use MTSA?
A7: While a Schlenk line or glovebox provides the most secure environment, it is possible to work with MTSA using less complex setups, provided meticulous care is taken. [6]You can use a balloon filled with nitrogen or argon to serve as a simple inert gas source for both the reagent bottle and the reaction flask. [13]However, this technique requires practice to master and is more susceptible to contamination if not performed correctly. For all critical reactions, the use of a Schlenk line or glovebox is strongly recommended.
Section 3: Protocols & Methodologies
Protocol 1: Syringe Transfer of this compound Under Inert Atmosphere
This protocol describes the standard, self-validating method for transferring moisture-sensitive liquids.
Materials:
-
Bottle of this compound (e.g., in a Sure/Seal™ bottle)
-
Dry, gas-tight syringe of appropriate volume
-
Two long, dry needles (e.g., 21-gauge)
-
Source of dry inert gas (Argon or Nitrogen) with a bubbler
-
Reaction flask, oven- or flame-dried, sealed with a rubber septum, and purged with inert gas. [8][13] Procedure:
-
Prepare the Syringe: Dry the syringe and needle in a 125 °C oven for at least 4 hours and allow to cool in a desiccator. [8][9]Assemble the syringe and needle while still warm, and flush with dry inert gas several times.
-
Set Up Gas Flow: Connect one needle to the inert gas line. This will be your gas inlet needle. The second needle will be your vent.
-
Pressurize Reagent Bottle: Puncture the septum of the MTSA bottle with the gas inlet needle, ensuring the needle tip is in the headspace, not the liquid.
-
Vent the Bottle: Briefly puncture the septum with the second (vent) needle to flush the headspace and establish a slight positive pressure. The flow rate should be gentle, indicated by a slow bubbling rate in the mineral oil bubbler (1-2 bubbles per second). Remove the vent needle.
-
Withdraw the Reagent: Puncture the septum with the prepared dry syringe. Insert the needle tip below the liquid surface. Slowly draw the desired volume of liquid into the syringe. The positive pressure in the bottle should help fill the syringe; do not pull back hard on the plunger, as this can cause leaks. [9]6. Remove Bubbles & Gas Buffer: Invert the syringe and push any gas bubbles back into the bottle's headspace. Withdraw a small amount of inert gas (~0.5 mL) from the headspace into the syringe. This "gas buffer" protects the reagent from any air at the needle tip during transfer. [13]7. Transfer to Reaction Flask: Withdraw the syringe from the reagent bottle. Quickly and carefully insert the needle through the septum of your prepared, inert-atmosphere reaction flask.
-
Dispense Reagent: First, inject the inert gas buffer into the flask, then slowly dispense the liquid reagent.
-
Cleanup: Withdraw the syringe. Rinse the syringe and needles immediately with an appropriate dry quenching solvent (e.g., isopropanol followed by water), and then clean thoroughly.
Protocol 2: Quality Check of this compound via ¹H NMR
Objective: To verify the purity of MTSA and check for signs of hydrolysis.
Procedure:
-
Under an inert atmosphere (in a glovebox or using the transfer technique in Protocol 1), take a small aliquot (~0.1 mL) of the MTSA.
-
Dilute the aliquot with an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) in a dry NMR tube that has been flushed with inert gas and sealed with a septum or screw cap.
-
Acquire a standard ¹H NMR spectrum.
Data Interpretation:
-
Pure MTSA:
-
~3.65 ppm (s, 3H, -OCH₃ )
-
~1.90 ppm (s, 2H, -CH₂ Si-)
-
~0.10 ppm (s, 9H, -Si(CH₃ )₃)
-
-
Signs of Decomposition:
-
Methyl Acetate: A sharp singlet around 2.05 ppm (-C(=O)CH₃ ) and a singlet around 3.67 ppm (-OCH₃ ), which may overlap with the product's methoxy signal.
-
Hexamethyldisiloxane (HMDSO): A sharp singlet around 0.06 ppm.
-
Trimethylsilanol (TMSOH): A broad singlet, position variable depending on concentration and solvent, often between 1-2 ppm.
-
Acetic Acid: A broad singlet, typically >10 ppm, and a singlet around 2.1 ppm.
-
If significant peaks corresponding to decomposition products are observed, the reagent should be purified by distillation under reduced pressure or replaced.
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- New Jersey Department of Health. (n.d.).
- Angene Chemical. (2024). Safety Data Sheet: Trimethylsilyl (trimethylsilyl)
- Gelest, Inc. (2016). Safety Data Sheet: TRIMETHYLSILYL (TRIMETHYLSILOXY)
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Chemistry LibreTexts. (2022). 1.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2019).
- Sigma-Aldrich. (n.d.).
- Fisher Scientific. (2021).
- Thermo Fisher Scientific. (2025).
- Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition.
- Guidechem. (n.d.).
- ChemicalBook. (n.d.). METHYL (TRIMETHYLSILYL)
- NIST. (n.d.). Methyl(trimethylsilyl)
Sources
- 1. 三甲基硅基乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Mukaiyama Aldol Addition [organic-chemistry.org]
- 3. Methyl(trimethylsilyl)acetate [webbook.nist.gov]
- 4. This compound CAS#: 2916-76-9 [m.chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. gelest.com [gelest.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Reactions Involving Methyl (trimethylsilyl)acetate
Welcome to the technical support center for reactions involving Methyl (trimethylsilyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common catalytic reactions utilizing this versatile reagent. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during your experiments with this compound, particularly in the context of the Peterson Olefination and related reactions.
Question 1: My Peterson olefination reaction with this compound is giving a low yield of the desired alkene. What are the potential causes and how can I improve it?
Answer:
Low yields in a Peterson olefination can stem from several factors, primarily related to the generation and stability of the α-silyl carbanion and the subsequent reaction conditions.
-
Inefficient Carbanion Formation: The first critical step is the deprotonation of this compound to form the α-silyl carbanion.[1] Incomplete deprotonation is a common reason for low yields.
-
Troubleshooting:
-
Choice of Base: Ensure you are using a sufficiently strong, non-nucleophilic base. Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are commonly used.[1] If you are using a weaker base, consider switching to a stronger one.
-
Reaction Temperature: Deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions of the strong base. Ensure your reaction is adequately cooled.
-
Solvent Purity: The presence of protic impurities (like water or alcohols) in your solvent will quench the carbanion. Always use anhydrous solvents.
-
-
-
Side Reactions: The highly reactive α-silyl carbanion can participate in undesired side reactions.
-
Troubleshooting:
-
Self-condensation: If the concentration of the carbanion is too high, it can react with the starting ester. Add the base slowly to a solution of the ester to maintain a low concentration of the carbanion.
-
Reaction with Electrophile: Ensure your aldehyde or ketone electrophile is pure and free of acidic protons that could quench the carbanion.
-
-
-
Incomplete Elimination of the β-hydroxysilane intermediate: The Peterson olefination proceeds through a β-hydroxysilane intermediate which then eliminates to form the alkene.[2][3] Incomplete elimination will result in a lower yield of the final product.
-
Troubleshooting:
-
Acidic vs. Basic Conditions: The elimination can be promoted by either acid or base.[2][4][5] If you have isolated the β-hydroxysilane, you can treat it with either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) for anti-elimination or a base (e.g., potassium hydride, sodium hydride) for syn-elimination to drive the reaction to completion.[4][5][6]
-
In-situ Elimination: For some substrates, particularly those with electron-withdrawing groups on the α-silyl carbanion, the elimination occurs in-situ.[2] If this is not happening, you may need to add an acid or base to the workup.
-
-
Question 2: I am observing a mixture of (E)- and (Z)-alkenes in my Peterson olefination. How can I control the stereoselectivity?
Answer:
A key advantage of the Peterson olefination is the ability to control the stereochemical outcome by choosing the appropriate elimination conditions for the intermediate β-hydroxysilane.[2][3] If you are getting a mixture of isomers, it is likely that both syn- and anti-elimination pathways are competing.
-
Isolate the β-hydroxysilane Intermediate: To achieve high stereoselectivity, it is often best to isolate the diastereomeric β-hydroxysilane intermediates.[2][4] This can be achieved by using α-silyl organomagnesium reagents, as the strong magnesium-oxygen bond prevents immediate elimination.[4]
-
Protocol: After the addition of the α-silyl carbanion to the carbonyl compound, perform a careful aqueous workup to isolate the β-hydroxysilane. The diastereomers can then be separated by chromatography.
-
-
Control the Elimination:
-
For the (E)-alkene (anti-elimination): Treat the isolated β-hydroxysilane with an acid catalyst such as sulfuric acid or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[4][6]
-
For the (Z)-alkene (syn-elimination): Treat the isolated β-hydroxysilane with a base catalyst such as potassium hydride (KH) or sodium hydride (NaH).[4][5]
-
The choice of acidic or basic conditions for the elimination step allows for the selective formation of either the cis (Z) or trans (E) alkene from the same β-hydroxysilane intermediate.[1][2]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection and reaction optimization for reactions involving this compound.
Question 1: What are the main types of catalysts used in reactions with this compound, and what are their roles?
Answer:
The primary catalysts used in reactions involving this compound fall into two main categories: bases and acids (both Brønsted and Lewis acids).
-
Bases (for Carbanion Formation):
-
Role: The primary role of a strong base is to deprotonate the α-carbon of this compound to generate the reactive α-silyl carbanion, which is the key nucleophile in reactions like the Peterson olefination.[1]
-
Examples: Lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), and potassium hexamethyldisilazide (KHMDS).[1][5]
-
-
Acids and Bases (for Elimination):
-
Role: In the Peterson olefination, after the initial addition of the carbanion to a carbonyl compound to form a β-hydroxysilane, an acid or a base is used to catalyze the elimination of the trimethylsilanol group to form the alkene.[3]
-
Acid Catalysts (Anti-elimination): Promote the formation of (E)-alkenes. Examples include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids like boron trifluoride etherate (BF₃·OEt₂).[4][6]
-
Base Catalysts (Syn-elimination): Promote the formation of (Z)-alkenes. Examples include potassium hydride (KH), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[4][5][6]
-
-
Fluoride Ion Catalysts:
-
Role: Fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) with a crown ether, can act as catalysts in several ways. They can promote desilylation reactions and can also catalyze O-acylation of enol silyl ethers.[7] In some contexts, fluoride can facilitate the cleavage of Si-Si bonds to generate Si-H species for reductions.[8]
-
Example Application: In reactions of enol silyl ethers (which can be formed from silyl acetates), fluoride ions can catalyze selective O-acylation with acyl fluorides.[7]
-
-
Lewis Acid Catalysts:
-
Role: Lewis acids can activate carbonyl compounds towards nucleophilic attack by the silyl enol ether derived from this compound in silyl-Reformatsky type reactions.[9][10] They function by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic.[9]
-
Examples: Titanium tetrachloride (TiCl₄), zinc chloride (ZnCl₂), and scandium triflate (Sc(OTf)₃).[9][11] Some Lewis acids are stable in aqueous media, offering greener reaction conditions.
-
Question 2: How do I choose the optimal catalyst for my specific reaction involving this compound?
Answer:
The choice of catalyst is dictated by the desired transformation. The following decision-making workflow can guide your selection:
Caption: Catalyst selection workflow for reactions with this compound.
Question 3: What are the key reaction parameters to optimize for reactions involving this compound?
Answer:
Optimizing reaction conditions is crucial for achieving high yields and selectivity. Key parameters to consider include:
-
Temperature: Many reactions involving the α-silyl carbanion of this compound require low temperatures (e.g., -78 °C) during the deprotonation and addition steps to minimize side reactions.[12] Subsequent elimination steps in the Peterson olefination may be performed at room temperature or with gentle heating.[13][14]
-
Solvent: Anhydrous, non-protic solvents such as tetrahydrofuran (THF) or diethyl ether are essential for reactions involving the α-silyl carbanion to prevent quenching.[13][15] For Lewis acid-catalyzed reactions, chlorinated solvents like dichloromethane (CH₂Cl₂) are often used.[16]
-
Concentration: The concentration of reactants can influence reaction rates and the extent of side reactions. For instance, slow addition of the base during carbanion formation can prevent self-condensation.
-
Purity of Reagents: The purity of all reagents, especially the solvent and the carbonyl compound, is critical. Water and other protic impurities can significantly reduce the yield by reacting with the organometallic intermediates.[17]
III. Experimental Protocols & Data
Protocol 1: General Procedure for the Peterson Olefination
This protocol provides a general method for the synthesis of an alkene from an aldehyde or ketone using this compound.
Step 1: Generation of the α-Silyl Carbanion
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) to the stirred THF.
-
In a separate flame-dried flask, prepare a solution of diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Slowly add the diisopropylamine solution to the n-BuLi solution at -78 °C to generate lithium diisopropylamide (LDA).
-
To this LDA solution, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF at -78 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.
Step 2: Reaction with Carbonyl Compound and Isolation of β-hydroxysilane
-
To the solution of the α-silyl carbanion at -78 °C, slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude β-hydroxysilane intermediate by column chromatography on silica gel.
Step 3: Elimination to Form the Alkene
-
Acid-Catalyzed Elimination (for E-alkene):
-
Dissolve the purified β-hydroxysilane in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Add a catalytic amount of an acid (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude alkene, which can be further purified if necessary.
-
-
Base-Catalyzed Elimination (for Z-alkene):
-
In a flame-dried flask under an inert atmosphere, suspend potassium hydride (KH) (1.2 equivalents) in anhydrous THF.
-
Add a solution of the purified β-hydroxysilane in anhydrous THF to the KH suspension.
-
Stir the mixture at room temperature and monitor by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate to give the crude alkene.
-
Table 1: Comparison of Catalysts for the Elimination Step in Peterson Olefination
| Catalyst | Condition | Elimination Type | Predominant Alkene Isomer |
| H₂SO₄, p-TsOH | Acidic | Anti | (E)-alkene (trans) |
| BF₃·OEt₂ | Lewis Acidic | Anti | (E)-alkene (trans) |
| KH, NaH | Basic | Syn | (Z)-alkene (cis) |
| t-BuOK | Basic | Syn | (Z)-alkene (cis) |
IV. Mechanistic Insights
To better understand the stereochemical control in the Peterson olefination, the following diagrams illustrate the transition states for the acid- and base-catalyzed elimination steps.
Caption: Simplified representation of the transition states in Peterson olefination.
V. References
-
Selective O-Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18-Crown-6. (n.d.). National Institutes of Health.
-
Optimization of reaction condition. a | Download Scientific Diagram. (n.d.). ResearchGate.
-
Peterson Olefination. (n.d.). Alfa Chemistry.
-
Iguchi, M., & Tomioka, K. (2002). External Chiral Ligand-Mediated Enantioselective Peterson Reaction of α-Trimethylsilanylacetate with Substituted Cyclohexanones. Organic Letters, 4(24), 4329–4331. [Link]
-
Peterson Olefination. (n.d.). Organic Chemistry Portal.
-
Technical Support Center: Catalyst Selection for 1-(Trimethylsilyl)-1-propyne Reactions. (n.d.). Benchchem.
-
Peterson olefination. (2023, November 26). In Wikipedia. [Link]
-
Peterson Olefination Reaction, Mechanism, and Applications. (2022, February 19). Chemistry Notes. [Link]
-
Mild and Efficient Tunable Brønsted Acidic Ionic Liquid Catalyzed O-Acetylation and O-Trimethylsilylation with Trimethylsilyl Acetate (TMSOAc) and Hexamethyldisilazane (HMDS). (n.d.). MDPI. [Link]
-
Lewis acid catalysis. (2023, December 27). In Wikipedia. [Link]
-
Trimethylsilyl(trimethylsiloxy)acetate. (2024, April 10). ChemBK. [Link]
-
Trimethylsilyl acetate CAS: 2754-27-0. (n.d.). Changfu Chemical. [Link]
-
Catalyst-free carbosilylation of alkenes using silyl boronates and organic fluorides via selective C-F bond activation. (2021, June 18). Nature Communications. [Link]
-
Fluoride catalysts and organic additives for the conversion of CO2 to formic acid and methanol using powdered silicon as reducin. (n.d.).
-
Chemicos Academy. (2020, August 25). Peterson olefination || mechanism || examples [Video]. YouTube. [Link]
-
Unlock Chemystery. (2018, December 30). Understanding Peterson Olefination [Video]. YouTube. [Link]
-
A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes. (n.d.). National Institutes of Health. [Link]
-
Optimization of reaction conditions. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Optimization of Lewis acid and reaction conditions | Download Table. (n.d.). ResearchGate. [Link]
-
Peterson Olefination. (n.d.). NROChemistry. [Link]
-
North, M., Omedes-Pujol, M., & Williamson, C. (2010). Investigation of Lewis acid versus Lewis base catalysis in asymmetric cyanohydrin synthesis. Chemistry, 16(37), 11367–11375. [Link]
-
The Peterson Olefination Reaction. (n.d.). Organic Reactions. [Link]
-
New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). (n.d.). ACS Publications. [Link]
-
Catalyst-free carbosilylation of alkenes using silyl boronates and organic fluorides via selective C-F bond activation. (2021, June 1). ResearchGate. [Link]
-
Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. (n.d.). National Institutes of Health. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Reformatsky Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction. (n.d.). Beilstein Journals. [Link]
-
Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. (n.d.). ACS Publications. [Link]
-
Reformatsky Reaction. (n.d.).
-
The Reformatsky Reaction. (2011, March 15). Semantic Scholar. [Link]
-
Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. (2025, August 5). ResearchGate. [Link]
-
Installing the “magic methyl” – C–H methylation in synthesis. (2021, March 10). Chemical Society Reviews. [Link]
-
Trimethylsilyl group. (2023, November 26). In Wikipedia. [Link]
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- 5. youtube.com [youtube.com]
- 6. Peterson Olefination | NROChemistry [nrochemistry.com]
- 7. Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 9. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 10. Investigation of Lewis acid versus Lewis base catalysis in asymmetric cyanohydrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reformatsky Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Analysis and Troubleshooting of Byproducts in Methyl (trimethylsilyl)acetate Reactions
Welcome to the technical support center for reactions involving Methyl (trimethylsilyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide and FAQ, addressing the practical challenges and unexpected outcomes you may encounter at the bench. Our focus is on understanding the root causes of byproduct formation and providing actionable, field-tested solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during reactions with this compound, particularly in its two primary applications: the Peterson Olefination and as a precursor for silyl ketene acetals in Aldol-type reactions.
Question 1: My Peterson olefination reaction has a low yield of the desired alkene, and I've isolated a significant amount of a β-hydroxysilane intermediate. What's happening?
Answer:
This is a classic issue in the Peterson Olefination and points directly to an incomplete elimination step. The reaction proceeds in two distinct stages: 1) nucleophilic addition of the α-silyl carbanion to a carbonyl to form a β-hydroxysilane, and 2) elimination of a silyloxy group to form the alkene.[1] The β-hydroxysilane intermediate is often stable enough to be isolated, especially if magnesium-based reagents were used to generate the carbanion, as the resulting magnesium alkoxide is resistant to spontaneous elimination.[2]
Causality: The elimination is not spontaneous and must be induced under specific acidic or basic conditions. If these conditions are too mild, not applied, or inappropriate for your substrate, the reaction will stall at the β-hydroxysilane stage.
Solutions:
-
Force the Elimination: After isolating the β-hydroxysilane, you can subject it to distinct conditions to force the elimination. This two-step approach often provides cleaner results and better stereocontrol.[3]
-
For anti-elimination (often leading to E-alkenes): Use acidic conditions. A common method is treatment with a mild acid like acetic acid or a Lewis acid such as BF₃·OEt₂.[3]
-
For syn-elimination (often leading to Z-alkenes): Use basic conditions. A strong, non-nucleophilic base like potassium hydride (KH) or sodium hydride (NaH) in THF is effective.[1][4]
-
-
One-Pot Procedure: If you prefer a direct conversion, ensure the base used for the initial deprotonation can also effect the elimination. Using potassium- or sodium-based reagents to generate the α-silyl carbanion can lead to in-situ elimination, as the resulting potassium or sodium alkoxide is much more reactive than the magnesium equivalent.[1]
Experimental Protocol: Base-Induced Elimination of an Isolated β-Hydroxysilane
-
Under an inert atmosphere (N₂ or Ar), dissolve the purified β-hydroxysilane (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add potassium hydride (1.2 eq, 30% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question 2: I'm observing significant hydrolysis of my silyl ketene acetal and my starting material, this compound. My yields for the aldol addition are poor.
Answer:
This issue stems from the high moisture sensitivity of organosilicon compounds. The trimethylsilyl (TMS) group is readily cleaved by water and other protic sources.[5] In the context of an aldol reaction, moisture can attack at two key points:
-
The Silyl Ketene Acetal Intermediate: This is a highly reactive nucleophile. Hydrolysis will quench it, converting it back to a ketone or ester (in this case, Methyl acetate after workup), rendering it unable to participate in the desired aldol addition.
-
This compound: The starting material itself can hydrolyze, especially under acidic or basic conditions, to form trimethylsilanol and methyl acetate.[6]
Causality: The presence of water, even in trace amounts from solvents, reagents, or glassware, provides a proton source that leads to rapid desilylation.
Solutions & Preventative Measures:
-
Rigorous Anhydrous Technique:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents and store them over molecular sieves. THF, a common solvent, must be freshly distilled from sodium/benzophenone.
-
Reagents: Ensure all reagents, especially the carbonyl compound and any amine bases, are anhydrous. Liquid aldehydes can be distilled, and solid reagents can be dried under high vacuum.
-
Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup, addition, and reaction period.
-
-
Choice of Silylating Agent/Conditions: In Mukaiyama aldol reactions where the silyl enol ether is formed in situ, the conditions must be optimized to favor rapid silylation over competing side reactions.[7] Using a potent silylating agent like trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a hindered amine base (e.g., 2,6-lutidine or diisopropylethylamine) can accelerate the formation of the silyl ketene acetal.[8][9]
Troubleshooting Workflow for Hydrolysis Issues
Caption: Workflow for diagnosing hydrolysis-related issues.
Question 3: My reaction is complete, but purification is a nightmare. My product is contaminated with persistent siloxane byproducts like hexamethyldisiloxane (HMDSO).
Answer:
This is a very common challenge. Trimethylsilanol (TMSOH), the initial byproduct of nearly all reactions involving TMS groups, is unstable and readily dimerizes to form the volatile but often persistent hexamethyldisiloxane (HMDSO). These byproducts are relatively nonpolar and can co-elute with desired products during chromatography.
Causality: Any reaction that cleaves a TMS group will generate TMSOH, which then forms HMDSO. This is an inherent part of the reaction chemistry, not necessarily a sign of a failed reaction. The challenge is in the separation.
Solutions for Removal:
| Method | Description | Best For | Considerations |
| Aqueous Workup | A slightly acidic (e.g., dilute HCl, pH 4-5) or basic (e.g., sat. NaHCO₃) wash can help hydrolyze any remaining silyl ethers or intermediates. HMDSO itself is quite water-insoluble. | General purpose, initial cleanup. | Product stability to acid/base must be confirmed.[10] |
| Fluoride Wash | A wash with 1M aqueous potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) can cleave stubborn Si-O or Si-C bonds, converting silyl byproducts into more polar silanols that are easier to remove with an aqueous wash. | Removing silyl ethers and other silicon-containing impurities. | Can cleave desired silyl protecting groups. The reaction is often exothermic. |
| High Vacuum | HMDSO has a boiling point of 101 °C. If your product is non-volatile, you can often remove the majority of HMDSO by placing the crude material under high vacuum for an extended period. | High-boiling, thermally stable products. | Not suitable for volatile or thermally sensitive compounds. |
| Specialized Chromatography | Sometimes, a change in column chromatography conditions is needed. Using a less polar solvent system or a different stationary phase (e.g., alumina instead of silica gel) can improve separation. | When co-elution is the primary problem. | Requires method development. |
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in byproducts between the acid- and base-catalyzed elimination steps of a Peterson Olefination?
The main difference is not in the type of byproduct (which is still primarily a silanol/siloxane) but in the stereochemistry of the desired alkene product.[4]
-
Acid-catalyzed elimination proceeds via an anti-elimination pathway.
-
Base-catalyzed elimination proceeds via a syn-elimination pathway. Choosing the wrong condition for a given diastereomer of the β-hydroxysilane intermediate will result in the formation of the undesired alkene stereoisomer. Therefore, if you are isolating the intermediate, it is critical to determine its relative stereochemistry to select the correct elimination conditions for your target alkene.[2][3]
Q2: When generating a silyl ketene acetal for an aldol reaction, I see byproducts from the self-condensation of my aldehyde. Why does this happen?
This typically occurs when the rate of enolate formation is slower than the rate of the background (uncatalyzed or base-catalyzed) aldol reaction.[11]
Primary Causes:
-
Inefficient Deprotonation: The base you are using (e.g., LDA) may not be sufficiently strong or may have degraded upon storage, leading to slow or incomplete formation of the silyl ketene acetal.
-
Slow Silylation: The subsequent trapping of the lithium enolate by the silylating agent is too slow.
-
Reactive Aldehyde: Unhindered or activated aldehydes are particularly prone to self-condensation.[12]
Mitigation Strategies:
-
Use Freshly Prepared Base: Titrate your alkyllithium reagent and prepare LDA immediately before use.
-
Inverse Addition: Add the aldehyde slowly to the pre-formed silyl ketene acetal. This ensures the aldehyde is always in the presence of a high concentration of your desired nucleophile, outcompeting the self-condensation pathway.
-
Lower Temperatures: Running the reaction at very low temperatures (-78 °C) significantly slows the rate of self-condensation while still allowing the desired reaction to proceed.
Q3: Can byproducts arise from the silylating agents themselves?
Yes, especially when using common derivatization reagents like BSA [N,O-bis(trimethylsilyl)acetamide] or BSTFA [N,O-bis(trimethylsilyl)trifluoroacetamide] in analytical contexts, but the principle applies to synthesis.[13] These reagents and their byproducts can react with carbonyls to form unexpected silylated adducts or enol ethers.[14] For synthetic purposes, using cleaner silylating agents like TMSCl or TMSOTf with a stoichiometric amount of base is generally preferred to minimize these "reagent artifacts."[15]
Byproduct Formation Pathways Overview
Caption: Key reaction pathways and common diversions leading to byproducts.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate.
- Benchchem (n.d.). Troubleshooting acetal deprotection in the presence of sensitive functional groups.
- Organic Chemistry Portal. (n.d.). Peterson Olefination.
- Sigma-Aldrich. (n.d.). Methyl trimethylsilylacetate.
- NROChemistry. (n.d.). Peterson Olefination.
- Iguchi, M., & Tomioka, K. (2018). Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. IRIS-AperTO.
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Mass Spec and Sailing.
- Downey, C. W., Johnson, M. W., & Tracy, K. J. (2010). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. UR Scholarship Repository.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Nguyen, H., et al. (2011). ORGANOCATALYTIC ENANTIOSELECTIVE SYNTHESIS OF BICYCLIC ß-LACTONES FROM ALDEHYDE ACIDS VIA NUCLEOPHILE-CATALYZED ALDOL-LACTONIZATION (NCAL). Organic Syntheses, 88, 121-137.
- Wikipedia. (n.d.). Peterson olefination.
- Alfa Chemistry. (n.d.). Peterson Olefination.
- Downey, C. W., Johnson, M. W., & Tracy, K. J. (2008). One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. Journal of Organic Chemistry, 73(9), 3299–3302.
- Little, J. L. (2017). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate.
- Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content.
- Google Patents. (n.d.). Hydrolysis of methyl acetate.
- Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
- Park, J., et al. (2023). Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids. Frontiers in Chemistry.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. Peterson Olefination | NROChemistry [nrochemistry.com]
- 4. Peterson olefination - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 7. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. Frontiers | Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids [frontiersin.org]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jackwestin.com [jackwestin.com]
- 13. researchgate.net [researchgate.net]
- 14. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up Reactions with Methyl (trimethylsilyl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the common challenges and troubleshooting strategies for scaling up reactions involving Methyl (trimethylsilyl)acetate. As a versatile C2 building block, its successful scale-up is often critical for advancing projects from the bench to pilot scale. This document is structured as a series of frequently asked questions (FAQs) to directly address the practical issues you may encounter.
Section 1: Reagent and Reaction Setup at Scale
This section focuses on the foundational aspects of handling the reagent and setting up reactions as you move from milligram to multi-gram or kilogram scales.
Q1: My lab has only used this compound on a small scale. What are the primary safety and handling concerns when scaling up, especially concerning the base?
When moving to larger quantities, the risks associated with highly reactive reagents increase significantly. The most common protocol involves deprotonation with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to form the corresponding enolate.
Core Directive: De-risk the Base
Lithium diisopropylamide (LDA) is a pyrophoric material, meaning it can ignite spontaneously on contact with air.[1][2] While manageable on a small scale, a quench of several hundred milliliters or liters of LDA solution poses a significant safety hazard.
Key Scale-Up Considerations:
-
Inert Atmosphere: All manipulations must be conducted under a strictly inert atmosphere (Nitrogen or Argon). This includes the reactor, transfer lines, and any measurement vessels. Ensure your reactor is properly purged and maintained under positive pressure.
-
Thermal Management: The deprotonation of this compound with LDA is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A small-scale reaction in a flask cooled by an ice bath does not scale linearly. You must use a jacketed reactor with a reliable cooling system to maintain the target temperature (typically -78 °C).
-
Reagent Addition: Never add the base quickly. Use a syringe pump or a pressure-equalizing dropping funnel for controlled, subsurface addition. This prevents localized heat and concentration spikes, which can lead to side reactions. For kilogram-scale operations, consider specialized dosing systems.[3]
-
Personal Protective Equipment (PPE): Standard lab attire is insufficient. Use flame-retardant lab coats, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves. Ensure a safety shower and eyewash are immediately accessible.[2]
Troubleshooting Workflow: Safe Handling of LDA at Scale
Caption: Workflow for a Mukaiyama Aldol reaction.
This approach offers excellent control and prevents base-mediated side reactions, making it highly suitable for complex and sensitive substrates in drug development. [11]
Section 3: Work-up and Purification at Scale
Successfully running the reaction is only half the battle. Isolating the product in good purity and yield on a large scale presents its own set of challenges.
Q5: My large-scale work-up is forming a persistent emulsion, making phase separation impossible. What causes this, and how can I break it?
Emulsions are common when scaling up reactions involving lithium salts and ethereal solvents like THF. The lithium salts generated during the quench (e.g., LiCl) can act as surfactants, stabilizing the interface between the aqueous and organic layers.
Causes and Solutions:
| Cause | Troubleshooting Step | Rationale |
| Lithium Salts | Add a saturated solution of NaCl (brine) during the wash steps. | The high ionic strength of the brine helps to break the emulsion by increasing the polarity of the aqueous phase, forcing better separation. |
| Fine Particulates | Filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. | Small solid particles can stabilize an emulsion at the interface. Filtration removes them. |
| Solvent Choice | If using THF, consider removing it via rotary evaporation post-quench and replacing it with a more immiscible solvent like MTBE or EtOAc before washing. | THF has partial miscibility with water, which exacerbates emulsion formation. [4] |
| pH Issues | Adjust the pH of the aqueous layer. Sometimes adding a small amount of acid or base can disrupt the stabilizing interactions. | Perform this on a small test sample first to see if it is effective. |
Q6: The trimethylsilyl (TMS) group on my product seems to be hydrolyzing during work-up or chromatography. How can I improve its stability?
This compound is used to form silylated intermediates. The stability of silyl ethers is highly dependent on pH and steric hindrance. [5]The TMS group is particularly labile to acid. [6] Key Principles for Stability:
-
Avoid Strong Acids: During work-up, use mild buffers like saturated sodium bicarbonate (NaHCO₃) or phosphate buffers instead of strong acids like HCl.
-
Minimize Water Contact: Perform extractions quickly and efficiently. Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before concentrating.
-
Chromatography Considerations:
-
Neutralize Silica Gel: Standard silica gel is slightly acidic. To prevent on-column hydrolysis, you can use silica gel that has been pre-treated (neutralized) with a base. A common method is to slurry the silica gel in the eluent containing a small amount of triethylamine (~0.5-1%).
-
Use Alternative Media: For very sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica.
-
References
-
Use of Lithium Diisopropylamide in Flow: Operability and Safety Challenges Encountered on a Multigram Scale. Organic Process Research & Development.[Link]
-
What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? ResearchGate.[Link]
-
LithiumdiisopropylamideLDAsolu... University of Georgia Office of Research.[Link]
-
Lithium enolates & enolate equivalents. Making Molecules.[Link]
-
Peterson Olefination. Organic Chemistry Portal.[Link]
-
The Peterson Olefination: Mechanistic Detail and Application in Synthesis. ResearchGate.[Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.[Link]
-
Lithium diisopropylamide. Wikipedia.[Link]
-
Quantum Chemical Calculations on the Peterson Olefination with r-Silyl Ester Enolates. ElectronicsAndBooks.[Link]
-
Bases to promote enolate formation. Reddit r/Chempros.[Link]
-
Peterson olefination. Wikipedia.[Link]
-
Using LDA to Form an Enolate Ion. Chemistry LibreTexts.[Link]
-
Using LDA to Form an Enolate Ion (Wade). Chemistry LibreTexts.[Link]
-
Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.[Link]
-
Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. University of Richmond Scholarship Repository.[Link]
-
Mukaiyama Aldol Addition. Organic Chemistry Portal.[Link]
-
Organic Syntheses Procedure. Organic Syntheses.[Link]
-
A study of base-catalyzed aldol reaction of trimethylsilyl enolates. ResearchGate.[Link]
-
Synthesis of Silyl Enol Ethers and Their Aldol Reaction. ResearchGate.[Link]
Sources
Artifacts in trimethylsilyl derivatization reactions and their avoidance
Technical Support Center: Trimethylsilyl (TMS) Derivatization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for trimethylsilyl (TMS) derivatization. This guide is designed to provide in-depth, experience-based insights into overcoming the common challenges and artifacts encountered during silylation reactions for gas chromatography-mass spectrometry (GC-MS) analysis. As analytical scientists, we understand that robust and reproducible data is paramount. This resource moves beyond simple protocols to explain the underlying chemistry of artifact formation and provides validated strategies to ensure the integrity of your results.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Issues with Reaction Efficiency
Question 1: Why is my derivatization incomplete? I still see a significant peak for my original, underivatized analyte.
Answer:
Incomplete derivatization is one of the most common hurdles in silylation. It manifests as poor peak shape (tailing) for the derivative or a prominent peak for the original analyte.[1] The root cause is almost always an imbalance in the reaction kinetics or the presence of interfering substances.
Causality & Mechanism: Silylation involves the replacement of an active hydrogen (on an -OH, -NH, -COOH, or -SH group) with a non-polar TMS group, -Si(CH₃)₃.[2] This is a nucleophilic substitution reaction where the analyte attacks the silicon atom of the silylating reagent. Several factors can hinder this process:
-
Insufficient Reagent: The reaction stoichiometry requires at least one mole of silylating agent per active hydrogen. For robust results, a significant molar excess (commonly 2:1 or greater) of the reagent to the total active hydrogens is recommended to drive the reaction to completion.
-
Presence of Moisture: Silylating reagents are extremely sensitive to moisture.[3] Water contains active hydrogens and will readily react with the reagent, consuming it and reducing the amount available for your analyte. This hydrolysis of the reagent also produces siloxanes, which can appear as chromatographic artifacts.
-
Steric Hindrance: Bulky functional groups near the reaction site can physically block the silylating reagent from accessing the active hydrogen. Tertiary alcohols, for example, are much more difficult to derivatize than primary alcohols.[4]
-
Inadequate Reaction Conditions: Time and temperature are critical. While some analytes derivatize almost instantly at room temperature, others, like sterically hindered amides or acids, may require elevated temperatures (e.g., 60-80°C) and longer reaction times (30-90 minutes) to proceed to completion.[5][6]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: This is the most critical step. If your sample is in an aqueous or protic solvent (like methanol), it must be evaporated to complete dryness under a stream of dry nitrogen or by vacuum centrifugation before adding the derivatization reagent.[3][7]
-
Optimize Reagent Concentration: Increase the amount of silylating reagent. If you are unsure of the concentration of your analyte, perform a test with a higher excess of reagent.
-
Increase Reaction Temperature and Time: Incrementally increase the reaction temperature (e.g., from 60°C to 75°C) and time (e.g., from 30 min to 60 min). Monitor the reaction progress by analyzing aliquots at different time points.
-
Add a Catalyst: For difficult-to-derivatize compounds, especially those with hindered functional groups, the addition of a catalyst like Trimethylchlorosilane (TMCS) can dramatically increase the reactivity of the primary silylating reagent (like BSTFA or MSTFA).[4][8] A common formulation is 1% TMCS in the reagent mixture.
Category 2: Extraneous Peaks & Artifacts
Question 2: I'm seeing multiple peaks for a single compound. What's causing this?
Answer:
The appearance of multiple peaks for a single, pure analyte is a classic sign of artifact formation.[9][10] This can complicate quantification and lead to misidentification of components in a mixture.[11]
Causality & Mechanism:
-
Partially Silylated Products: For molecules with multiple functional groups (e.g., polyhydroxy compounds, amino acids), incomplete derivatization can lead to a mixture of mono-, di-, and tri-silylated products, each with a different retention time. For example, the analysis of 17α-ethinylestradiol with BSTFA or MSTFA can yield multiple TMS derivatives.[12]
-
Formation of Enol-TMS Derivatives: Ketones and aldehydes can undergo enolization under certain conditions, and the silylating reagent can react with the enol form to create an enol-TMS ether artifact in addition to the expected derivative of other functional groups.[9][13]
-
Reagent Byproducts: The silylating reagents themselves can produce byproducts. For instance, the byproduct of MSTFA is more volatile than those from BSTFA, which can be an advantage in avoiding co-elution with early-eluting analytes.[4]
Troubleshooting Protocol:
-
Force the Reaction to Completion: The first line of defense is to ensure complete derivatization using the optimization steps from Question 1 (increase reagent, temperature, time, and consider a catalyst). This will minimize the presence of partially silylated species.
-
Use a Two-Step Derivatization for Carbonyls: To prevent the formation of enol-TMS artifacts from ketones and aldehydes, a two-step methoximation-silylation protocol is standard, especially in metabolomics.[6][14] First, react the sample with methoxyamine hydrochloride (MeOx) to convert the carbonyl groups into stable methoximes. After this reaction is complete, proceed with silylation.
-
Choose the Right Reagent: If reagent byproducts are interfering with your analysis, consider switching reagents. MSTFA is often preferred for its more volatile byproducts compared to BSTFA.[4]
Question 3: My chromatogram has "ghost peaks" or peaks that are also present in my solvent blank. Where are they coming from?
Answer:
These extraneous peaks, often appearing as a repeating pattern of siloxanes, are typically artifacts from the hydrolysis of the silylating reagent or contamination.
Causality & Mechanism:
-
Reagent Hydrolysis: As mentioned, silylating reagents react readily with water. This reaction, or the reaction of the TMS derivatives with moisture, produces trimethylsilanol ((CH₃)₃SiOH), which can condense to form volatile siloxanes (e.g., hexamethyldisiloxane) that are detectable by GC-MS. This can happen if your solvent, sample, or vials are not scrupulously dry.
-
Septa Bleed: The injection port septum can be a source of siloxane contamination, especially at high inlet temperatures. Pieces of the septum can be cored by the syringe needle, introducing contaminants into the inlet.
-
Solvent Artifacts: The derivatization solvent itself can sometimes react. For example, N,N-Dimethylformamide (DMF) can produce artifacts under certain silylation conditions.[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of ghost peaks.
Category 3: Derivative Stability & Best Practices
Question 4: My TMS-derivative peaks are tailing or decreasing in size over time. Are my derivatives unstable?
Answer:
Yes, TMS derivatives can be labile, and their stability is highly dependent on the analyte and the surrounding conditions. Peak tailing or a loss of signal over time suggests the degradation of the derivative back to its original, more polar form.[1]
Causality & Mechanism: The silicon-oxygen bond in a TMS ether or ester is susceptible to hydrolysis.[11][16] The rate of this hydrolysis is influenced by:
-
Moisture: Exposure to even trace amounts of moisture in the air, solvent, or GC system can cause the derivatives to revert.
-
Acidity/Basicity: The stability of silyl ethers is pH-dependent. They are generally very labile under acidic conditions and more stable under neutral or basic conditions.[17][18]
-
Steric Effects: The stability of a silyl ether increases with the steric bulk of the substituents on the silicon atom. This is why derivatives like tert-butyldimethylsilyl (TBS) are much more stable than TMS ethers and are often used as protecting groups in organic synthesis.[17] For GC analysis, however, we are generally limited to the more volatile TMS derivatives.
Best Practices for Ensuring Derivative Stability:
-
Analyze Promptly: Once the derivatization is complete, analyze the samples as soon as possible. If a sequence must be run overnight, ensure vials are tightly capped with high-quality septa to minimize exposure to atmospheric moisture.
-
Maintain an Inert GC System: Ensure the carrier gas is of high purity with functioning moisture and oxygen traps. Active sites in the GC inlet liner or on the column can promote degradation; using deactivated liners and performing regular column maintenance is crucial.[1]
-
Avoid Protic Solvents: Never dilute a derivatized sample with a protic solvent like methanol or ethanol. If dilution is necessary, use the same anhydrous aprotic solvent used for the derivatization (e.g., pyridine, acetonitrile).[19]
Question 5: What are the best practices for storing and handling silylating reagents?
Answer:
Proper storage and handling are essential to maintain the reactivity of silylating reagents and prevent the introduction of artifacts.[20]
Storage and Handling Protocol:
-
Store in a Desiccator: Upon receipt, store the reagent vial inside a secondary container, such as a desiccator, filled with a desiccant like silica gel. This protects the reagent from atmospheric moisture.
-
Refrigerate or Freeze as Directed: Follow the manufacturer's storage temperature recommendations.[20][21] Some reagents may require refrigeration.[22][23] Allow the vial to warm to room temperature before opening to prevent condensation of moisture on the cold surfaces.
-
Use an Inert Gas Blanket: For maximum protection, after each use, flush the headspace of the reagent vial with a dry, inert gas like nitrogen or argon before sealing it tightly.[20][22]
-
Use a Syringe: Never open the bottle and pour the reagent. Use a dry syringe to pierce the septum and withdraw the required amount. This minimizes the introduction of moist air.
Data & Protocols
Table 1: Comparison of Common Silylating Reagents
| Reagent | Common Name | Relative Silylating Strength | Key Characteristics & Byproducts |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Strong | Very versatile and widely used. Byproducts (MSTFA, BSA) are less volatile.[4] |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Strongest | Most volatile byproducts, making it ideal for trace analysis to avoid interference.[2][4] |
| TMCS | Trimethylchlorosilane | (Catalyst) | Not typically used alone. Added (e.g., 1%) to BSTFA or MSTFA to increase reactivity for hindered groups.[4][8] |
| TMSI | Trimethylsilylimidazole | Strong | Very strong donor for hydroxyls and hindered groups. Can prevent formation of multiple derivatives for some compounds.[12][14] |
Protocol: Standard Two-Step Methoximation and Silylation
This protocol is robust for complex mixtures containing carbonyls, such as in metabolomics.
-
Sample Preparation: Aliquot the sample into a GC vial. If aqueous, evaporate to complete dryness under a stream of nitrogen.
-
Methoximation:
-
Prepare a solution of methoxyamine hydrochloride (MeOx) in anhydrous pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the MeOx solution to the dried sample.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
-
Silylation:
-
Cool the vial to room temperature.
-
Add 100 µL of MSTFA (or MSTFA + 1% TMCS).
-
Recap the vial and heat at 70°C for 30-60 minutes.[4]
-
-
Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS injection.
References
- Little, J.L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. [Source Not Available]
-
Little, J.L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. PubMed, [Link]
-
Little, J.L. (1999). (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate, [Link]
- Dioxin 20XX International Symposium. (n.d.). trimethylsilyl (tms) derivatization for simultaneous determination of ketosteroid hormones by gc-ms. [Source Not Available]
-
Little, J.L. (2003). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. zlibrary, [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Organomation, [Link]
-
Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, [Link]
-
Kocienski, P. J. (2005). Hydroxyl Protecting Groups. Protecting Groups, [Link]
-
Kumirska, J., et al. (2014). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. ResearchGate, [Link]
-
Kocienski, P. J. (2005). Silyl Esters. Protecting Groups, [Link]
-
Adnan, M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central, [Link]
-
Wikipedia. (n.d.). Silyl ether. Wikipedia, [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library, [Link]
-
Pizzo, F., et al. (2011). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar, [Link]
-
Seliger, J., & Oestreich, M. (2023). Ways of making silyl ethers from alcohols. ResearchGate, [Link]
-
Chen, C. Y., et al. (2006). Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. PubMed, [Link]
-
SCION Instruments. (2023). Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments, [Link]
-
Chromatography Forum. (2014). Why do my silylations always fail?. Chromatography Forum, [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, [Link]
-
University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
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- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. organomation.com [organomation.com]
- 15. Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid PDF [wvw.zlibrary.to]
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- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 19. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 20. Sample and Reagent Storage and Stability [scioninstruments.com]
- 21. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 22. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 23. Reagents & Solvents [chem.rochester.edu]
Temperature control in exothermic reactions with silylating agents
Technical Support Center: Silylation Reaction Safety
Welcome to the Technical Support Center for Silylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the thermal hazards associated with silylating agents. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causal relationships that govern reaction safety, enabling you to design inherently safer and more robust experimental procedures.
Introduction: The Inherent Thermal Risk of Silylation
Silylation is a cornerstone of modern organic synthesis, primarily used for protecting reactive functional groups like alcohols, amines, and carboxylic acids.[1][2] The process involves replacing an active proton with a sterically bulky silyl group, rendering the functional group inert to specific reaction conditions.[1][3]
However, the very effectiveness of this process is rooted in a thermodynamically favorable reaction that is often significantly exothermic. The formation of a strong silicon-oxygen (Si-O) bond at the expense of a weaker proton-heteroatom bond releases a substantial amount of energy. If this energy release is not adequately controlled, it can lead to a rapid temperature increase, solvent boiling, pressure buildup, and potentially a dangerous thermal runaway reaction.[4] This guide provides the expertise to anticipate, control, and troubleshoot these thermal events.
Frequently Asked Questions (FAQs): The Fundamentals of Silylation Exotherms
This section addresses the foundational questions regarding heat generation during silylation reactions.
Q1: What is the primary source of heat in a silylation reaction?
A1: The primary source of heat is the net enthalpy change of the reaction. Silylation involves the cleavage of a relatively weak bond (e.g., O-H in an alcohol) and the formation of a much stronger silicon-heteroatom bond (e.g., Si-O). For example, the bond dissociation energy of an O-H bond in an alcohol is approximately 431 kJ/mol, while the Si-O bond is significantly stronger, around 533 kJ/mol. This difference in bond energy is released as heat, making the reaction exothermic. The reaction is a nucleophilic substitution at the silicon center, where the alcohol, amine, or other nucleophile attacks the electrophilic silicon atom.[1]
Q2: Are all silylating agents equally exothermic?
A2: No. The reactivity, and thus the potential rate of heat evolution, varies significantly among different silylating agents. The key factors are the nature of the leaving group and the steric bulk around the silicon atom.[2][5]
-
Highly Reactive Agents: Silyl halides (e.g., Trimethylsilyl chloride, TMS-Cl) and silyl triflates (e.g., Trimethylsilyl triflate, TMS-OTf) are among the most powerful silylating agents and tend to produce the most rapid and intense exotherms.[5][6] The reaction with TMS-Cl, for instance, often requires a base to neutralize the acidic byproduct (HCl), which can also contribute to the overall heat of reaction.[1]
-
Moderately Reactive Agents: Agents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also highly effective but often react more smoothly, with byproducts that are neutral and volatile.[2][7]
-
Less Reactive (Sterically Hindered) Agents: Agents with bulky substituents, such as tert-Butyldimethylsilyl chloride (TBDMS-Cl) and Triisopropylsilyl chloride (TIPS-Cl), are significantly less reactive.[2][3] Their reactions are slower, generating heat over a longer period, which makes temperature control inherently easier.
| Silylating Agent | Common Abbreviation | Relative Reactivity & Exotherm Potential | Key Byproducts |
| Trimethylsilyl chloride | TMS-Cl | Very High | HCl |
| Trimethylsilyl triflate | TMS-OTf | Extremely High | Triflic Acid |
| N,O-Bis(trimethylsilyl)acetamide | BSA | High | Acetamide |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | High | N-methyltrifluoroacetamide |
| tert-Butyldimethylsilyl chloride | TBDMS-Cl / TBS-Cl | Moderate | HCl |
| Triisopropylsilyl chloride | TIPS-Cl | Low | HCl |
Q3: Besides the choice of agent, what other factors control the rate of heat generation?
A3: Several experimental parameters are critical:
-
Rate of Addition: For semi-batch processes, the rate at which the silylating agent is added is the primary means of controlling the reaction rate and, therefore, the rate of heat generation.[4]
-
Concentration: More concentrated reaction mixtures will generate heat in a smaller volume, leading to a faster temperature rise.
-
Solvent Choice: The solvent's heat capacity and boiling point are crucial. A solvent with a high heat capacity can absorb more energy for a given temperature increase, while a high boiling point provides a larger operating window before boil-over becomes a risk.
-
Mixing: Poor agitation can lead to localized "hot spots" and an accumulation of unreacted reagents. When mixing is improved, this accumulated reagent can react very quickly, causing a sudden and dangerous exotherm.
Troubleshooting Guide: Managing Unexpected Thermal Events
This section provides direct answers to specific problems you may encounter during your experiments.
Q1: I added my silylating agent, and the temperature spiked far beyond my set point. What went wrong?
A1: This is a classic sign that the rate of heat generation has overwhelmed your system's cooling capacity. The most likely causes are:
-
Reagent Addition Was Too Fast: You added the silylating agent more quickly than the cooling system (e.g., ice bath, cryocooler) could remove the generated heat.
-
Insufficient Cooling: The cooling bath was not cold enough, had insufficient volume, or poor thermal contact with the reaction flask.
-
Accumulation of Reagent: If mixing was poor, the silylating agent may not have reacted immediately upon addition. Once proper mixing was achieved, the accumulated reagent reacted all at once, leading to a sharp temperature spike. This is a particularly dangerous scenario that precedes many runaway reactions.[8]
Immediate Corrective Action:
-
Stop the addition of the silylating agent immediately.
-
Ensure the cooling bath has maximum surface contact with the flask and is at the lowest possible temperature.
-
If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb heat.
Long-Term Prevention:
-
Reduce the rate of addition for subsequent experiments.
-
Use a more dilute solution.
-
Ensure vigorous and efficient stirring throughout the addition.
-
Consider using a less reactive silylating agent if the exotherm is consistently difficult to control.
Q2: My reaction is very slow to start, and then the temperature suddenly takes off. Why is there a delay?
A2: This phenomenon, known as an induction period, is a significant safety risk. It often indicates that an initial energy barrier must be overcome before the main exothermic reaction can proceed. The danger lies in the false sense of security during the slow initial phase, which may tempt the operator to add all the silylating agent at once.
Causality:
-
Catalyst Activation: If a catalyst is used, it may require an initial activation period.
-
Mass Transfer Limitations: In heterogeneous mixtures or viscous solutions, poor mixing can prevent the reactants from interacting until a certain temperature or level of agitation is reached.
-
Autocatalysis: A product of the reaction may itself catalyze the reaction. For example, the HCl generated from a chlorosilane can sometimes catalyze the silylation, leading to an exponential increase in the reaction rate.
Prevention:
-
Add only a small portion of the silylating agent initially and wait for a controlled temperature rise to confirm the reaction has started before proceeding with the rest of the addition.
-
Improve agitation and mixing.
-
Use reaction calorimetry to understand the complete thermal profile of the reaction before scaling up.[9]
dot
Caption: Troubleshooting workflow for unexpected temperature spikes.
Proactive Temperature Control Strategies
Effective temperature control is not reactive; it is planned. The following strategies are essential for designing safe silylation protocols.
Heat Flow Calorimetry: Quantifying the Hazard
Before any scale-up, the thermal properties of a reaction must be understood. Heat flow calorimetry is an indispensable tool that measures the rate of heat evolution in real-time under process-like conditions.[9][10]
What it tells you:
-
Total Heat of Reaction (ΔHrxn): The total energy released per mole of limiting reagent.
-
Heat Release Rate (qr): How quickly the heat is generated (in Watts). This is the critical parameter for ensuring your cooling system is sufficient.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. A high ΔTad indicates a high-risk reaction.[9]
Simplified Experimental Protocol for Heat Flow Calorimetry:
-
Setup: A reaction calorimeter (e.g., METTLER TOLEDO RC1e) is set up with a jacketed reactor.
-
Calibration: An electrical heater with a known power output is used to calibrate the heat transfer coefficient (U) and heat exchange area (A) of the reactor system. This determines how efficiently heat moves from the reactor contents to the cooling jacket.[9]
-
Reaction: The substrate and solvent are charged to the reactor and brought to the desired starting temperature.
-
Addition: The silylating agent is added at a controlled rate, mimicking the planned process.
-
Data Acquisition: The instrument continuously measures the temperature difference between the reactor (Tr) and the jacket (Tj). The heat flow (q) is calculated using the formula: q = U * A * (Tr - Tj) .[8]
-
Analysis: The software integrates the heat flow over time to provide the total heat of reaction and other critical safety parameters.
dot
Caption: The balance between heat generation and removal dictates safety.
Safe Quenching of Silylation Reactions and Reagents
Quenching is the process of safely neutralizing reactive chemicals. This must be done with extreme care, as the quenching reaction itself can be highly exothermic.
Q: How do I safely quench a completed silylation reaction or dispose of excess silylating agent?
A: Never quench with water directly. Chlorosilanes, for example, react violently with water to produce HCl gas. The procedure should involve a stepwise reduction in reactivity.
Step-by-Step Quenching Protocol:
-
Preparation: Conduct the quench in a fume hood. Ensure a blast shield is in place and remove all flammable materials from the immediate area. The reaction flask must be cooled in an ice/salt bath.[11]
-
Initial Quench (Alcohol): While stirring the cooled reaction mixture, slowly add a less reactive alcohol like isopropanol or sec-butanol.[12][13] These react much more controllably than water. Add the alcohol dropwise via an addition funnel.
-
Monitor: Watch for gas evolution and any temperature rise. If the reaction becomes too vigorous, stop the addition immediately.
-
Secondary Quench (Methanol/Ethanol): Once the initial vigorous reaction subsides, you can switch to a more reactive alcohol like methanol or ethanol, again adding it slowly.
-
Final Quench (Water): Only after you are certain that all the reactive silylating agent has been consumed (i.e., no more gas evolution or exotherm upon alcohol addition) can you very slowly add water to quench any remaining alkoxysilanes and salts.
-
Neutralization & Disposal: After the quench is complete, neutralize the mixture (e.g., with sodium bicarbonate if acidic) before transferring it to a properly labeled hazardous waste container.[12]
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Issues with silylation reactions in protic solvents. Benchchem.
- Changfu Chemical.
- Shin-Etsu Silicones. Silylating Agents Details. Shin-Etsu Silicones.
- Gelest. Silyl Groups. Gelest Technical Library.
- Wikipedia.
- Fluka.
- TOPWIN. What safety precautions should be taken when handling silicone agents?. TOPWIN.
- ResearchGate. techniques for silylation.
- ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?.
- ResearchGate. The proposed mechanism for the silylation reaction in ChCl/urea.
- Chromatography Forum. (2014). Why do my silylations always fail?.
- Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
- Dixon-Jackson, K.
- METTLER TOLEDO. (2021). What is Heat Flow Calorimetry? - Overview Video. YouTube.
- Mettler Toledo.
- University of California, Irvine Environmental Health & Safety. quenching-solvent-drying-still-bottoms.doc.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Dow. (2016). SAFE HANDLING OF SiH SILICONE PRODUCTS.
- Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Sigma-Aldrich.
- Modelling, Simulation & Computing Laboratory (mscLab). PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA.
- KGROUP. (2006). Quenching Reactive Substances.
Sources
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- 13. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
A Comparative Guide to Silylating Agents: Unveiling the Roles of Methyl (trimethylsilyl)acetate and its High-Reactivity Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical analysis and synthesis, derivatization is a cornerstone technique for enhancing the volatility, stability, and chromatographic behavior of polar analytes. Silylation, the introduction of a silyl group, stands out as a prevalent strategy. This guide provides an in-depth, objective comparison of Methyl (trimethylsilyl)acetate against a trio of widely adopted, high-performance silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Trimethylchlorosilane (TMSCl).
While all four compounds introduce a trimethylsilyl (TMS) group, their reactivity, applications, and byproducts differ significantly, influencing their suitability for specific analytical and synthetic challenges. This guide will elucidate these differences, supported by mechanistic insights and experimental considerations, to empower researchers in making informed decisions for their derivatization strategies.
The Silylation Landscape: A Spectrum of Reactivity
Silylation fundamentally involves the replacement of an active hydrogen on functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) with a TMS group. This transformation mitigates the polarity and hydrogen-bonding capacity of the analyte, rendering it more amenable to techniques like Gas Chromatography-Mass Spectrometry (GC-MS). The choice of silylating agent is paramount and is dictated by the analyte's structure, the desired reaction efficiency, and the tolerance for byproducts.
A key takeaway from extensive research and practical application is that this compound is a rarely used silylating agent with a very low silylation potential compared to more electrophilic reagents like TMSCl, BSTFA, and MSTFA.[1] Its primary utility lies in specific organic synthesis applications rather than routine analytical derivatization.
Comparative Analysis of Silylating Agents
The following table summarizes the key characteristics of this compound and its more reactive counterparts.
| Feature | This compound | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | TMSCl (Trimethylchlorosilane) |
| Reactivity | Low | High | Very High | High (often requires a base) |
| Primary Use | Organic synthesis (protecting group), polymer precursor | GC-MS derivatization of a wide range of polar compounds | GC-MS derivatization, especially for sensitive and trace analysis | Organic synthesis (protecting group), catalyst in silylation |
| Byproducts | Acetic acid | Mono- and di-TMS-trifluoroacetamide | N-methyltrifluoroacetamide | Hydrochloric acid (HCl) |
| Volatility of Byproducts | Moderate | Volatile | Highly Volatile | Corrosive gas |
| Moisture Sensitivity | Sensitive | Very Sensitive | Very Sensitive | Very Sensitive |
| Catalyst Requirement | Often requires a catalyst | Can be used with a catalyst (e.g., TMCS) for hindered groups | Often used without a catalyst, but can be catalyzed | Requires a base (e.g., pyridine, triethylamine) to neutralize HCl |
In-Depth Profile of Each Silylating Agent
This compound: The Synthetic Specialist
This compound is primarily recognized for its role in organic synthesis as a mild silylating agent for the protection of hydroxyl groups and as a precursor in the production of silicone polymers.[2] Its synthesis typically involves the reaction of acetic acid with trimethylchlorosilane.[2]
The lower reactivity of this compound stems from the nature of the acetate leaving group, which is less readily displaced compared to the trifluoroacetamide or chloride leaving groups in the other reagents. This lower "silyl-donor strength" makes it unsuitable for the rapid and quantitative derivatization required for most analytical applications, particularly in trace analysis.
Key Applications:
-
Protecting Group in Multi-Step Synthesis: Its mild nature can be advantageous for selectively protecting less hindered alcohols.
-
Precursor for Silicone Polymers: It serves as a building block in the synthesis of various silicon-containing materials.[2]
BSTFA and MSTFA: The Analytical Workhorses
BSTFA and MSTFA are the undisputed champions for derivatization in GC-MS analysis. Both are powerful TMS donors that react efficiently with a broad spectrum of polar functional groups.[3][4]
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a versatile and highly reactive silylating agent. For particularly hindered or slow-reacting compounds, its reactivity can be further enhanced by the addition of a catalyst, most commonly 1% Trimethylchlorosilane (TMCS).[3]
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is often considered the most volatile and one of the most powerful TMS amides available.[5] A significant advantage of MSTFA is that its primary byproduct, N-methyltrifluoroacetamide, is more volatile than the byproducts of BSTFA. This minimizes the risk of chromatographic interference, which is particularly crucial in the analysis of early-eluting compounds.[6]
Mechanism of Silylation with BSTFA/MSTFA:
The reaction proceeds via a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the silylating agent, leading to the formation of the TMS derivative and the corresponding amide byproduct.
Caption: A typical workflow for sample derivatization using BSTFA or MSTFA.
Conclusion: Selecting the Right Tool for the Job
The choice of a silylating agent is a critical decision that directly impacts the success of both analytical measurements and synthetic routes.
-
This compound is a specialized reagent with low silylating power, making it generally unsuitable for the demanding requirements of quantitative analytical derivatization. Its strength lies in specific applications within organic synthesis where mild conditions are paramount.
-
BSTFA and MSTFA are the go-to reagents for GC-MS derivatization. They offer high reactivity and produce volatile byproducts, ensuring robust and reliable analysis of a wide array of polar compounds. MSTFA often holds an edge in trace analysis due to the higher volatility of its byproduct.
-
TMSCl remains a valuable tool in the chemist's arsenal, primarily as a cost-effective protecting group in synthesis and as a powerful catalyst to boost the performance of other silylating agents.
For researchers, scientists, and drug development professionals, a thorough understanding of the distinct characteristics of these reagents is essential for developing efficient, accurate, and reproducible analytical methods and synthetic protocols. While this compound has its niche, for the vast majority of derivatization needs in a modern analytical laboratory, the power and reliability of BSTFA and MSTFA are unparalleled.
References
-
Wikipedia. (2023). Silylation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]
-
The Science Breaker. (2020). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Retrieved from [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. Retrieved from [Link]
-
Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Silyl Enol Ethers: Navigating Kinetic and Thermodynamic Pathways
Introduction: The Versatile Role of Silyl Enol Ethers in Modern Organic Synthesis
Silyl enol ethers are a class of indispensable intermediates in organic chemistry, serving as robust and versatile enolate surrogates.[1][2] Their general structure, characterized by an enolate oxygen atom bonded to a silicon atom, renders them neutral and relatively stable nucleophiles, a significant advantage over their corresponding enolate counterparts.[1] This stability allows for their isolation and purification, yet they retain sufficient reactivity to engage with a wide array of electrophiles, most notably in carbon-carbon bond-forming reactions. Their utility is prominently showcased in cornerstone reactions such as the Mukaiyama aldol addition, Michael additions, and the Ireland-Claisen rearrangement, making them pivotal building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[3][4][5]
The strategic power of silyl enol ethers lies in the ability to control their regiochemistry during formation from unsymmetrical ketones. This guide provides a comprehensive comparison of the primary methods for silyl enol ether synthesis, focusing on the critical dichotomy of kinetic versus thermodynamic control. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
The Decisive Factor: Kinetic vs. Thermodynamic Control
The regioselectivity of silyl enol ether formation from an unsymmetrical ketone is fundamentally governed by the principles of kinetic and thermodynamic control.[6][7][8] The choice of reaction conditions dictates which of the two possible regioisomeric enolates, and consequently which silyl enol ether, is formed preferentially.
-
Kinetic Control: This pathway favors the formation of the less substituted silyl enol ether, which is generated from the deprotonation of the less sterically hindered α-proton.[6] This process is rapid and irreversible, typically achieved by employing a strong, sterically hindered base at low temperatures.[1][6] The kinetic enolate is the product that is formed faster.[8]
-
Thermodynamic Control: In contrast, thermodynamic control leads to the more substituted and, therefore, more stable silyl enol ether.[6][7] This outcome is favored by conditions that allow for equilibration between the possible enolates, such as the use of a weaker base at higher temperatures.[1][6] The thermodynamic enolate is the more stable product.[8]
The ability to selectively access either the kinetic or thermodynamic product is a powerful tool for directing the outcome of subsequent reactions.
Methodology I: Kinetically Controlled Silyl Enol Ether Formation
The hallmark of kinetic silyl enol ether formation is the rapid and irreversible deprotonation at the less sterically encumbered α-position. This is typically achieved using a strong, non-nucleophilic, and sterically demanding base at low temperatures.
Mechanism of Kinetic Silyl Enol Ether Formation
The key to kinetic control is the use of a base that is too bulky to access the more sterically hindered α-proton easily. Lithium diisopropylamide (LDA) is the archetypal base for this purpose. At low temperatures (e.g., -78 °C), the deprotonation is essentially irreversible, "locking" the enolate in its less substituted form before it has a chance to equilibrate to the more stable thermodynamic isomer. The resulting lithium enolate is then trapped with a silylating agent, such as trimethylsilyl chloride (TMSCl), to yield the kinetic silyl enol ether.[1]
Figure 2: Mechanism of Thermodynamically Controlled Silyl Enol Ether Formation.
Experimental Protocol: Synthesis of the Thermodynamic Silyl Enol Ether of 2-Methylcyclohexanone
This protocol details the formation of 1-(trimethylsiloxy)-2-methylcyclohex-1-ene, the thermodynamic silyl enol ether of 2-methylcyclohexanone.
Materials:
-
2-Methylcyclohexanone
-
Anhydrous N,N-dimethylformamide (DMF)
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et3N)
-
Pentane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-methylcyclohexanone and anhydrous DMF.
-
Add TMSCl and triethylamine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add pentane to the reaction mixture and wash with cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain the thermodynamic silyl enol ether.
Comparative Analysis of Silyl Enol Ether Formation Methods
The choice between kinetic and thermodynamic conditions is dictated by the desired regiochemical outcome. The following table provides a direct comparison of the two methodologies.
| Feature | Kinetically Controlled Formation | Thermodynamically Controlled Formation |
| Product | Less substituted silyl enol ether | More substituted silyl enol ether |
| Base | Strong, sterically hindered (e.g., LDA) | Weaker (e.g., Triethylamine) |
| Temperature | Low (-78 °C) | Room temperature or elevated |
| Reaction Time | Short | Longer, allows for equilibration |
| Silylating Agent | Typically TMSCl | TMSCl, TMSOTf |
| Solvent | Aprotic, non-polar (e.g., THF) | Polar aprotic (e.g., DMF) |
| Key Advantage | High regioselectivity for the less substituted isomer | Access to the more stable, substituted isomer |
| Key Disadvantage | Requires strictly anhydrous conditions and low temperatures | May result in mixtures if equilibration is incomplete |
Conclusion: Strategic Selection for Synthetic Success
The ability to selectively synthesize either the kinetic or thermodynamic silyl enol ether from an unsymmetrical ketone is a testament to the power of controlling reaction conditions in organic synthesis. Understanding the underlying principles of kinetic and thermodynamic control allows researchers to strategically access the desired regioisomer, thereby dictating the outcome of subsequent transformations. The protocols and comparative data presented in this guide serve as a practical resource for chemists to effectively utilize these versatile intermediates in the pursuit of complex molecular architectures.
References
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Fleming, I., & Perry, D. A. (2003). The Ireland-Claisen rearrangement as a probe for the diastereoselectivity of nucleophilic attack on a double bond adjacent to a stereogenic centre carrying a silyl group. Organic & Biomolecular Chemistry, 1(22), 4005–4016. [Link]
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Wikipedia. (2023, December 2). Mukaiyama aldol addition. In Wikipedia. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, September 9). Mukaiyama Aldol Reaction [Video]. YouTube. [Link]
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Kaur, N., & Singh, V. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 33863-33892. [Link]
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Rychnovsky, S. D., & Kim, J. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(19), 9377–9391. [Link]
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Chemistry-The Mystery of Molecules. (2022, January 21). Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas [Video]. YouTube. [Link]
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Matsuo, I. (2016, April 4). Silyl enol ethers (including ketene silyl acetals) have proven to be extr. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, March 4). Selectivity in Thermodynamically-Driven Silyl Enol Ether Formation, and Optimistic Avoidance of Protecting Group Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesis Pathways
For the discerning researcher, scientist, and drug development professional, the synthesis of a novel chemical entity is only the prologue. The true narrative of scientific rigor unfolds in the validation of that synthesis—a process of unequivocally proving the identity, purity, and yield of the target molecule. This guide eschews rigid templates to provide an in-depth, field-proven comparison of the core spectroscopic techniques that form the bedrock of synthesis validation: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR/Raman).
We will journey through a practical workflow, using the well-known synthesis of acetylsalicylic acid (aspirin) as our central case study. This will allow us to not only compare these powerful analytical techniques but also to understand the causality behind our experimental choices and how to integrate their data streams for a holistic and defensible validation package.
The Spectroscopic Trinity: A Comparative Overview
At the heart of synthesis validation lies a triumvirate of spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle. Their judicious application is not merely a checklist but a strategic investigation into the molecular world.
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic-level structural connectivity (the "skeleton"), stereochemistry, and quantitative information. | Unparalleled for unambiguous structure elucidation; highly reproducible; inherently quantitative (qNMR). | Relatively low sensitivity; requires soluble samples; complex spectra for large molecules. |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns offer structural clues. | Extremely high sensitivity (trace analysis); applicable to a wide range of compounds; hyphenation with chromatography (LC-MS, GC-MS) is powerful for mixture analysis. | Isomeric and isobaric compounds can be difficult to distinguish; ionization can be challenging for some molecules; not inherently quantitative without standards. |
| Vibrational Spectroscopy (FT-IR & Raman) | Identification of functional groups present in the molecule. | Fast and easy to use; non-destructive; applicable to solids, liquids, and gases; excellent for reaction monitoring; Raman is particularly useful for polymorph analysis. | Provides limited information on the overall molecular skeleton; spectra can be complex and overlapping; less sensitive than MS. |
A Unified Workflow for Synthesis Validation
A robust validation strategy does not rely on a single technique but rather integrates the strengths of each to build an unassailable case for the structure and purity of the synthesized compound. The following workflow illustrates this integrated approach.
Caption: An integrated workflow for synthesis validation.
Case Study: The Synthesis of Acetylsalicylic Acid (Aspirin)
We will now apply this workflow to the esterification of salicylic acid with acetic anhydride to produce acetylsalicylic acid.[1][2]
Reaction: Salicylic Acid + Acetic Anhydride --(H₂SO₄ catalyst)--> Acetylsalicylic Acid + Acetic Acid
Part 1: In-situ Reaction Monitoring with FT-IR Spectroscopy
The first step in validating our synthesis is to monitor the reaction in real-time. In-situ FT-IR spectroscopy is an ideal tool for this, as it allows us to track the disappearance of reactants and the appearance of products by observing changes in their characteristic functional group vibrations.[3]
Causality of Experimental Choice: We choose FT-IR over NMR for in-situ monitoring in this case due to its speed, lower cost, and the distinct infrared absorbances of the key functional groups. The disappearance of the broad O-H stretch of the salicylic acid's carboxylic acid and the appearance of the C=O stretch of the ester in aspirin provide clear, real-time kinetic data.[3][4]
Experimental Protocol: In-situ FT-IR Monitoring
-
Setup: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is inserted directly into the reaction vessel.
-
Background Spectrum: A background spectrum of the reaction solvent and catalyst is collected before the addition of the reactants.
-
Data Acquisition: Spectra are collected at regular intervals (e.g., every 1-5 minutes) throughout the reaction.
-
Data Analysis: The change in absorbance of characteristic peaks is plotted against time. For this reaction, we monitor:
-
The disappearance of the broad O-H band of salicylic acid (~3200-2500 cm⁻¹).
-
The appearance of the ester C=O band of aspirin (~1750 cm⁻¹).
-
The appearance of the carboxylic acid C=O band of aspirin (~1690 cm⁻¹).
-
The reaction is deemed complete when the reactant peaks have disappeared and the product peaks have reached a plateau.
Caption: Logic diagram for in-situ FT-IR reaction monitoring.
Part 2: Structural Confirmation and Purity Assessment
Following work-up and purification, we must confirm the structure of the isolated product and assess its purity. This is where the synergistic power of NMR, MS, and FT-IR is truly demonstrated.
NMR spectroscopy provides the most detailed structural information. For our synthesized aspirin, we will acquire both ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Analysis of Aspirin
-
Sample Preparation:
-
¹H NMR: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5]
-
¹³C NMR: A more concentrated sample (20-50 mg) is typically required.[5]
-
An internal standard like tetramethylsilane (TMS) is usually present in the solvent for chemical shift referencing (δ = 0.0 ppm).
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively.
-
-
Data Analysis:
-
¹H NMR:
-
Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern of a signal reveals the number of neighboring protons.
-
-
¹³C NMR:
-
Chemical Shift (δ): The position of the signals indicates the type of carbon (e.g., alkyl, aromatic, carbonyl).
-
-
Expected Spectroscopic Data for Aspirin:
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~11.5 | Singlet | 1H | -COOH |
| Aromatic | 8.12 | Doublet | 1H | Ar-H |
| Aromatic | 7.60 | Triplet | 1H | Ar-H |
| Aromatic | 7.35 | Triplet | 1H | Ar-H |
| Aromatic | 7.14 | Doublet | 1H | Ar-H |
| Methyl | 2.35 | Singlet | 3H | -OCOCH₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| Carbonyl (Carboxylic Acid) | ~170.5 | -COOH |
| Carbonyl (Ester) | ~169.7 | -OCOCH₃ |
| Aromatic | ~151.0 | Ar-C |
| Aromatic | ~134.5 | Ar-CH |
| Aromatic | ~132.0 | Ar-CH |
| Aromatic | ~126.2 | Ar-CH |
| Aromatic | ~124.0 | Ar-C |
| Aromatic | ~122.5 | Ar-CH |
| Methyl | ~21.0 | -OCOCH₃ |
Impurity Detection: A common impurity in aspirin synthesis is unreacted salicylic acid. Its presence would be indicated by a characteristic broad phenolic -OH signal in the ¹H NMR spectrum (typically 5-9 ppm) and the absence of the acetyl methyl signal at ~2.35 ppm.
MS provides the molecular weight of our compound, offering a crucial piece of confirmatory evidence.
Causality of Experimental Choice: We will use Electrospray Ionization (ESI) as it is a "soft" ionization technique that is well-suited for polar molecules like aspirin and typically yields a strong signal for the molecular ion with minimal fragmentation.[6]
Experimental Protocol: MS Analysis of Aspirin
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis:
-
Identify the molecular ion peak. For aspirin (MW = 180.16 g/mol ), in negative ion mode, we would expect to see a peak at m/z [M-H]⁻ = 179.15.
-
Analyze any fragmentation patterns to further support the structure. For example, a common fragment is the loss of the acetyl group (42 Da), leading to a fragment ion corresponding to salicylic acid.
-
Caption: A simplified representation of a key fragmentation pathway for aspirin in mass spectrometry.
An FT-IR spectrum of the final product serves as a quick and reliable confirmation of the functional groups present and can be compared to a reference spectrum.
Expected FT-IR Data for Aspirin:
-
~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid)
-
~1750 cm⁻¹: C=O stretch (ester)
-
~1690 cm⁻¹: C=O stretch (carboxylic acid)
-
~1605, 1485 cm⁻¹: C=C stretches (aromatic ring)
Raman Spectroscopy for Polymorph Analysis: Aspirin is known to exist in different polymorphic forms, which can have different physical properties like solubility and stability.[1] Raman spectroscopy is particularly adept at distinguishing between polymorphs because it is sensitive to subtle changes in the crystal lattice vibrations.[7][8][9]
Experimental Protocol: Raman Spectroscopy for Polymorph Analysis
-
Sample Preparation: A small amount of the crystalline solid is placed on a microscope slide.
-
Data Acquisition: A Raman spectrum is acquired using a Raman microscope.
-
Data Analysis: The spectrum is compared to reference spectra of known polymorphs. Different polymorphs will exhibit distinct peaks, particularly in the low-frequency (lattice vibration) region.[7]
Part 3: Quantitative Analysis and Data Integration
Quantitative NMR (qNMR): To determine the purity of our synthesized aspirin, we can use qNMR. This technique provides a highly accurate measure of purity without the need for a specific reference standard of the analyte itself.
Experimental Protocol: qNMR for Purity Assessment
-
Sample Preparation: Accurately weigh a known amount of the aspirin sample and a known amount of a high-purity internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Compare the integral of a well-resolved peak from the aspirin to the integral of a known peak from the internal standard. The purity can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where: I = integral, N = number of protons, MW = molecular weight, m = mass.
Data Integration for Unambiguous Validation:
The true power of this multi-technique approach lies in the cross-validation of data. The molecular weight from MS must be consistent with the structure determined by NMR. The functional groups identified by FT-IR must be present in the NMR-elucidated structure. Any impurities detected by NMR should, if possible, be identified by their mass and fragmentation patterns in MS. This integrated dataset provides a self-validating system that is the hallmark of scientific integrity.
Conclusion
The validation of a synthesis pathway is a multi-faceted endeavor that demands a strategic and integrated application of spectroscopic techniques. By moving beyond a simple checklist approach and understanding the "why" behind our experimental choices, we can construct a robust and defensible validation package. The combination of in-situ monitoring with FT-IR, detailed structural elucidation with NMR, precise mass determination with MS, and solid-state characterization with Raman provides a comprehensive toolkit for the modern synthetic chemist. This integrated approach not only ensures the quality and integrity of the synthesized compound but also deepens our understanding of the chemical transformation itself.
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A Researcher's Guide to the Spectroscopic Comparison of Silyl Acetate Derivatives
In the landscape of modern organic synthesis, silyl esters, particularly silyl acetates, have emerged as indispensable intermediates and protecting groups.[1] Their utility stems from a tunable reactivity profile, which is largely dictated by the nature of the substituents on the silicon atom.[1] Accurate and efficient characterization of these compounds is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth spectroscopic comparison of three common silyl acetate derivatives: Trimethylsilyl (TMS) acetate, Triethylsilyl (TES) acetate, and tert-Butyldimethylsilyl (TBDMS) acetate. We will explore how the subtle yet significant differences in their alkyl substituents manifest in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, providing a robust framework for their identification and differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei. In silyl acetates, the chemical shifts are highly sensitive to the electronic and steric nature of the alkyl groups attached to the silicon atom.
Causality Behind Chemical Shifts
The silicon atom is less electronegative than carbon. Consequently, the protons and carbons of alkyl groups attached to silicon are more shielded (experience a stronger effective magnetic field) and resonate at a lower chemical shift (further upfield) compared to their analogues in simple alkanes.[2][3] This upfield shift is a hallmark of organosilicon compounds.[2] The inductive effect of the alkyl groups (tert-butyl > ethyl > methyl) further modulates the electron density around the silicon atom and, by extension, the acetate moiety.
¹H NMR Spectral Comparison
The proton NMR spectra provide a clear fingerprint for each derivative. The key diagnostic signals are those of the acetate methyl group and the protons of the alkyl groups on the silicon.
| Compound | Acetate (O=C-CH₃) δ (ppm) | Silyl Alkyl Group δ (ppm) |
| TMS Acetate | ~2.04 | ~0.26 (s, 9H, Si-(CH₃)₃) |
| TES Acetate | ~2.05 | ~0.97 (t, 9H, Si-CH₂-CH₃), ~0.65 (q, 6H, Si-CH₂-CH₃) |
| TBDMS Acetate | ~2.03 | ~0.92 (s, 9H, C-(CH₃)₃), ~0.22 (s, 6H, Si-(CH₃)₂) |
Data compiled from representative spectra and chemical shift databases.[4][5][6][7]
Analysis of ¹H NMR Data:
-
Acetate Protons: The chemical shift of the acetate methyl protons remains relatively constant across the series (~2.03-2.05 ppm), indicating that the electronic effect of the distant silyl group has only a minor influence on this position.
-
TMS Protons: In TMS acetate, the nine equivalent methyl protons appear as a sharp singlet far upfield (~0.26 ppm), which is characteristic of the trimethylsilyl group.[4]
-
TES Protons: TES acetate displays the classic quartet and triplet pattern of an ethyl group, with the methylene protons adjacent to silicon appearing further upfield (~0.65 ppm) than the terminal methyl protons (~0.97 ppm).
-
TBDMS Protons: The TBDMS group is easily identified by two distinct singlets: one for the nine equivalent protons of the sterically bulky tert-butyl group (~0.92 ppm) and another for the six equivalent protons of the two methyl groups directly attached to silicon (~0.22 ppm).[5]
¹³C NMR Spectral Comparison
Carbon NMR provides complementary information, particularly regarding the carbonyl carbon and the carbons within the silyl alkyl groups.
| Compound | Carbonyl (C=O) δ (ppm) | Acetate (CH₃) δ (ppm) | Silyl Alkyl Group δ (ppm) |
| TMS Acetate | ~171.5 | ~22.5 | ~ -1.5 (Si-(CH₃)₃) |
| TES Acetate | ~171.3 | ~22.6 | ~7.0 (Si-CH₂-CH₃), ~5.5 (Si-CH₂-CH₃) |
| TBDMS Acetate | ~171.0 | ~22.4 | ~25.5 (C-(CH₃)₃), ~17.0 (C-(CH₃)₃), ~ -4.0 (Si-(CH₃)₂) |
Data compiled from representative spectra and chemical shift databases.[5][8][9][10]
Analysis of ¹³C NMR Data:
-
Carbonyl Carbon: The carbonyl carbon resonance is found around 171 ppm. There is a slight upfield shift from TMS to TBDMS acetate, reflecting the increased electron-donating character of the bulkier alkyl groups.
-
Silyl Alkyl Carbons: The carbons directly bonded to silicon show significant upfield shifts, with the TMS methyl carbons appearing at a negative chemical shift (~ -1.5 ppm).[9] In TBDMS acetate, the quaternary carbon of the tert-butyl group is observed around 17.0 ppm, while its three methyl carbons are further downfield at ~25.5 ppm.
Experimental Protocol: Acquiring an NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of the silyl acetate derivative and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the derivative is not sensitive to trace acid in the solvent.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity.
-
Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform. The resulting spectrum is then phased and baseline-corrected. The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy probes the vibrational modes of molecules. For silyl acetates, the most informative absorption bands are the C=O stretch of the carbonyl group and the stretches associated with the C-O and Si-O bonds. These vibrations provide a quick and reliable method for confirming the presence of the silyl ester functionality.[11][12]
| Compound | C=O Stretch (cm⁻¹) | Si-O Stretch (cm⁻¹) |
| TMS Acetate | ~1725 | ~1080 |
| TES Acetate | ~1724 | ~1075 |
| TBDMS Acetate | ~1722 | ~1090 |
Data compiled from representative spectra and established correlation tables.[11][13]
Analysis of FT-IR Data:
-
C=O Stretch: All three derivatives show a very strong and sharp absorption band for the carbonyl stretch between 1720-1725 cm⁻¹. This is a highly characteristic peak for an ester functional group. The slight decrease in frequency from TMS to TBDMS acetate can be attributed to the greater electron-donating ability of the bulkier alkyl groups, which slightly weakens the C=O double bond.
-
Si-O Stretch: A strong and often broad band appears in the 1075-1090 cm⁻¹ region, corresponding to the Si-O single bond stretch. This, in conjunction with the C=O stretch, is strong evidence for the silyl ester structure.[11]
-
Other Vibrations: Additional peaks corresponding to C-H bending and stretching of the alkyl groups (~2800-3000 cm⁻¹, ~1370-1460 cm⁻¹) and Si-C vibrations (~750-850 cm⁻¹) will also be present, further defining the molecule's vibrational fingerprint.
Experimental Protocol: Acquiring an FT-IR Spectrum (Thin Film)
-
Preparation: As silyl acetates are typically liquids, the easiest sampling method is to prepare a thin film.[14] Place one drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl).
-
Sample Mount: Place a second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film.
-
Background Scan: Place the sample holder into the FT-IR spectrometer and acquire a background spectrum. This measures the absorbance of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.
-
Sample Scan: Acquire the spectrum of the silyl acetate sample. The instrument's software will automatically ratio the sample scan against the background scan to produce the final spectrum.
-
Analysis: Identify the key absorption bands and compare their positions (in cm⁻¹) to known correlation tables.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.[15] Silyl derivatives are well-suited for GC-MS analysis due to their increased volatility and thermal stability compared to their parent compounds.[16][17] The fragmentation of silyl acetates under electron ionization (EI) is dominated by cleavages adjacent to the silicon atom, driven by the formation of stable silyl cations.[18]
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z (Identity) | Base Peak m/z |
| TMS Acetate | 132 (low abundance) | 117 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) | 117 |
| TES Acetate | 174 (low abundance) | 145 ([M-C₂H₅]⁺), 117 ([Si(C₂H₅)₂OH]⁺), 101 ([Si(C₂H₅)₂H]⁺) | 145 |
| TBDMS Acetate | 174 (very low/absent) | 117 ([M-C(CH₃)₃]⁺), 75 ([Si(CH₃)₂OH]⁺) | 117 |
Data compiled from NIST Mass Spectrometry Data Center and literature sources.[5][18][19]
Analysis of MS Data:
-
Molecular Ion: The molecular ion (M⁺) peak is often weak or entirely absent, which is common for silyl derivatives as they fragment readily.[20]
-
α-Cleavage: The most significant fragmentation pathway is α-cleavage: the loss of an alkyl radical from the silicon atom. This generates a stabilized silyl cation.
-
For TMS acetate , this means the loss of a methyl radical (•CH₃, 15 Da), resulting in a prominent peak at m/z 117 ([M-15]⁺).
-
For TES acetate , the loss of an ethyl radical (•C₂H₅, 29 Da) gives a base peak at m/z 145 ([M-29]⁺).
-
For TBDMS acetate , the loss of the bulky tert-butyl radical (•C(CH₃)₃, 57 Da) is highly favorable due to the stability of the resulting radical and cation. This leads to an intense base peak at m/z 117 ([M-57]⁺).[5]
-
-
Other Fragments: Other characteristic ions are also observed. For TMS derivatives, the trimethylsilyl cation at m/z 73 is a common and diagnostic fragment.[20] For TBDMS derivatives, a fragment at m/z 75, corresponding to [(CH₃)₂SiOH]⁺, is often seen.
Mol [label=<
R
R | R—Si—O—C—CH₃ || O
];
Frag1 [label=<
R | ⁺Si—O—C—CH₃ || O
];
Rad1 [label="+ R•"];
Mol -> Frag1 [label=" - R•\n (α-cleavage)"]; Frag1 -> Rad1 [style=invis]; } Caption: Dominant α-cleavage fragmentation pathway in silyl acetates.
Experimental Protocol: Acquiring a GC-MS Spectrum
-
Sample Preparation: Prepare a dilute solution of the silyl acetate (~100 ppm) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Method:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min). This separates the analyte from the solvent and any impurities.
-
-
MS Method:
-
Ion Source: Use a standard electron ionization (EI) source at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).
-
-
Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Analysis: Extract the mass spectrum from the chromatographic peak corresponding to your silyl acetate. Identify the molecular ion (if present) and the key fragment ions. Compare the fragmentation pattern to library data or known fragmentation rules for silyl compounds.
Conclusion
The spectroscopic analysis of silyl acetate derivatives is a clear illustration of structure-property relationships. While all derivatives share the fundamental silyl ester framework, the identity of the alkyl substituents on the silicon atom provides a unique and readily distinguishable signature in each analytical technique.
-
NMR differentiates the derivatives based on the distinct chemical shifts and multiplicity patterns of the upfield silyl alkyl protons.
-
FT-IR confirms the presence of the ester (C=O) and silyl ether (Si-O) functionalities, with subtle shifts reflecting the electronic influence of the alkyl groups.
-
Mass Spectrometry provides definitive structural evidence through characteristic fragmentation patterns, where the loss of the largest alkyl group from silicon ([M-15]⁺ for TMS, [M-29]⁺ for TES, and [M-57]⁺ for TBDMS) is often the dominant and most diagnostic pathway.
By leveraging these complementary techniques, researchers can confidently synthesize, monitor, and characterize silyl acetate derivatives, ensuring the integrity and success of their chemical transformations.
References
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Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link][18]
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Fujiwara, K., & Murai, T. (2011). New Fragmentation Process in Mass Spectrometry of Carbonyl Compounds with a δ-Silyl Group. Organometallics, 30(17), 4669-4671. [Link]
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ResearchGate. (n.d.). Figure 3: Mass spectrum of compound 1 Analysis of the fragmentation.... Retrieved from [Link][20]
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Krzyzaniak, A., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3563. [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link][2]
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Molecule Origin. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyldimethylsilyl acetate. National Center for Biotechnology Information. Retrieved from [Link][5]
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Morita, R., et al. (2007). Synthesis, characterization, and gas permeation properties of the silyl derivatives of cellulose acetate. Journal of Membrane Science, 303(1-2), 136-145. [Link]
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Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link][16]
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PubChem. (n.d.). trimethylsilyl acetate. National Center for Biotechnology Information. Retrieved from [Link][8]
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ResearchGate. (n.d.). (PDF) Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone-d6. Retrieved from [Link]
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Coutts, R. T., et al. (1979). A Note on the Synthesis and Gas Chromatographic—Mass Spectrometric Properties of N-(Trimethylsilyl)-acetates off Amphetamine and Analogs. Journal of Chromatographic Science, 17(6), 359-361. [Link]
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Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 47(6), 739-749. [Link]
-
PubChem. (n.d.). Ethyl [(tert-butyldimethylsilyl)oxy]acetate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Ethyl (trimethylsilyl)acetate. NIST Chemistry WebBook. Retrieved from [Link][19]
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CORE. (n.d.). Silyl Esters as Reactive Intermediates in Organic Synthesis. Retrieved from [Link][1]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link][6]
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Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry--1. Silylation. European journal of mass spectrometry, 9(1), 1-21. [Link][15]
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Cheméo. (n.d.). Chemical Properties of tert-Butyldimethylsilyl acetate (CAS 37170-48-2). Retrieved from [Link][21]
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PubChem. (n.d.). Acetic acid, ((trimethylsilyl)thio)-, trimethylsilyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link][9]
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NIST. (n.d.). Ethyl (trimethylsilyl)acetate. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). (Trimethylsilyl)acetic acid. Retrieved from [Link]
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Data.gov. (n.d.). Compound 528094: tert-Butyldimethylsilyl acetate. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link][3]
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ResearchGate. (n.d.). Synthesis and Characterization of Silyl - Group - Containing Fluorenes. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). Retrieved from [Link]
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Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link][11]
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Aalizadeh, R., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Journal of Cheminformatics, 14(1), 65. [Link]
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ResearchGate. (n.d.). (PDF) Infrared Analysis of Organosilicon Compounds. Retrieved from [Link][12]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link][7]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][10]
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Barthel, H., & Nikitina, E. (2004). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Silicon Chemistry, 1(4), 261-274. [Link]
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Sharma, M., & Kumar, V. (2024). Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications. ACS Omega. [Link]
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Wang, Y., et al. (2024). Recent advances and perspectives in synthetic applications of silylboronates as silyl radical precursors. Chemical Science, 15(1), 23-38. [Link]
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Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link][17]
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A Senior Application Scientist's Guide to Olefination: Benchmarking Methyl (trimethylsilyl)acetate
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds via olefination reactions stands as a cornerstone transformation, pivotal to the construction of a vast array of molecules, from complex natural products to active pharmaceutical ingredients. The choice of an olefination reagent is a critical decision that profoundly influences the efficiency, stereoselectivity, and functional group tolerance of the synthesis. This guide provides an in-depth technical comparison of Methyl (trimethylsilyl)acetate, a silicon-based reagent for Peterson-type olefinations, against other widely employed olefination methodologies, namely the Wittig, Horner-Wadsworth-Emmons (HWE), and Julia-Kocienski reactions.
This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic application of olefination chemistry. We will delve into the mechanistic underpinnings of each reaction, present comparative experimental data, and provide detailed protocols to illustrate the practical application of these powerful synthetic tools.
The Landscape of Olefination: A Mechanistic Overview
The conversion of a carbonyl group to an alkene is a fundamental transformation that can be achieved through various synthetic strategies. The choice of reagent dictates the reaction pathway and, consequently, the outcome. Here, we will explore the mechanisms of four key olefination reactions to understand their intrinsic differences.
The Peterson Olefination: A Silicon-Mediated Pathway
The Peterson olefination utilizes α-silyl carbanions to convert aldehydes and ketones into alkenes.[1] The reaction proceeds through a β-hydroxysilane intermediate, which can be isolated in some cases. A key advantage of the Peterson olefination is the ability to control the stereochemical outcome of the elimination step. Treatment of the β-hydroxysilane with acid leads to an anti-elimination, while basic conditions promote a syn-elimination, allowing for the selective formation of either the (E)- or (Z)-alkene from the same intermediate.[1][2] this compound serves as a precursor to the requisite α-silyl carbanion for the synthesis of α,β-unsaturated esters.
The Wittig Reaction: The Phosphorus Ylide Workhorse
Discovered by Georg Wittig, this Nobel Prize-winning reaction employs a phosphorus ylide (a Wittig reagent) to react with an aldehyde or ketone, yielding an alkene and triphenylphosphine oxide.[3] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically afford (Z)-alkenes with high selectivity, while stabilized ylides, such as those bearing an ester group, predominantly yield (E)-alkenes.[3] A significant drawback of the Wittig reaction is the often-difficult removal of the triphenylphosphine oxide byproduct from the reaction mixture.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Refined Approach
The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions, which are generally more nucleophilic than their phosphonium ylide counterparts.[4][5] A key advantage of the HWE reaction is that the byproduct is a water-soluble phosphate ester, which is easily removed during aqueous workup.[5] The HWE reaction typically shows excellent (E)-selectivity, especially with stabilized phosphonates.[4]
The Julia-Kocienski Olefination: A Sulfone-Based Strategy
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, typically with high (E)-selectivity.[6][7] The reaction involves the coupling of a heteroaryl sulfone (most commonly a phenyltetrazolyl (PT) sulfone) with an aldehyde or ketone.[6] The reaction proceeds through a Smiles rearrangement followed by elimination of sulfur dioxide and the heteroaryl group.[6] This method is known for its broad functional group tolerance.[7]
Performance Comparison: A Data-Driven Analysis
The selection of an olefination reagent is often guided by the desired product's stereochemistry and the required yield. The following tables provide a comparative summary of the performance of this compound (via Peterson olefination) and other key olefination reagents with representative aromatic and aliphatic carbonyl compounds. It is important to note that yields and stereoselectivities are highly dependent on the specific substrates and reaction conditions.
Table 1: Olefination of Benzaldehyde
| Olefination Method | Reagent | Product | Yield (%) | E/Z Ratio | Reference |
| Peterson | This compound | Methyl Cinnamate | High | Controllable | [8] |
| Wittig | (Carbethoxymethylene)triphenylphosphorane | Ethyl Cinnamate | ~95 | (E)-selective | [9] |
| HWE | Triethyl phosphonoacetate | Ethyl Cinnamate | 95 | >98:2 | [8] |
| Julia-Kocienski | 1-phenyl-1H-tetrazol-5-yl sulfone derivative | Stilbene | High | (E)-selective | [8] |
Table 2: Olefination of Cyclohexanone
| Olefination Method | Reagent | Product | Yield (%) | Reference |
| Peterson | This compound | Methyl Cyclohexylideneacetate | High | [10] |
| Wittig | Methylenetriphenylphosphorane | Methylenecyclohexane | 60-78 | [8] |
| HWE | Triethyl phosphonoacetate | Ethyl Cyclohexylideneacetate | ~85 | [8] |
| Julia-Kocienski | 1-phenyl-1H-tetrazol-5-yl sulfone derivative | Benzylidenecyclohexane | High | [8] |
Table 3: Olefination of Acetophenone
| Olefination Method | Reagent | Product | Yield (%) | E/Z Ratio | Reference |
| Peterson | This compound | Methyl 3-phenylbut-2-enoate | Moderate-High | Controllable | [8] |
| Wittig | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-phenylbut-2-enoate | Moderate | (E)-selective | [9] |
| HWE | Triethyl phosphonoacetate | Ethyl 3-phenylbut-2-enoate | Good | >95:5 | [8] |
| Julia-Kocienski | 1-phenyl-1H-tetrazol-5-yl sulfone derivative | 1-phenyl-1-propenylbenzene | Moderate | (E)-selective | [8] |
Experimental Protocols: A Practical Guide
To provide a practical context for the application of these methodologies, detailed experimental protocols for the olefination of benzaldehyde using this compound (Peterson), (Carbethoxymethylene)triphenylphosphorane (Wittig), and Triethyl phosphonoacetate (HWE) are provided below.
Protocol 1: Peterson Olefination of Benzaldehyde with this compound
Objective: To synthesize Methyl cinnamate from benzaldehyde using this compound.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Hydrochloric acid (1M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add a solution of LDA in THF to the flask.
-
Add this compound dropwise to the LDA solution and stir for 30 minutes at -78 °C to generate the α-silyl carbanion.
-
Add a solution of benzaldehyde in THF to the reaction mixture and stir for 2 hours at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of 1M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl cinnamate.
Protocol 2: Wittig Reaction of Benzaldehyde with (Carbethoxymethylene)triphenylphosphorane
Objective: To synthesize Ethyl cinnamate from benzaldehyde using a stabilized Wittig reagent.[8]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Benzaldehyde
-
Dichloromethane (DCM)
-
Hexanes
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve (Carbethoxymethylene)triphenylphosphorane in dichloromethane.
-
Add benzaldehyde to the solution and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude Ethyl cinnamate.
-
Purify the product by column chromatography if necessary.[8]
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction of Benzaldehyde with Triethyl phosphonoacetate
Objective: To synthesize Ethyl cinnamate from benzaldehyde with high (E)-selectivity.[8]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of NaH in anhydrous THF.
-
Cool the suspension to 0 °C and add Triethyl phosphonoacetate dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to form the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by column chromatography if necessary, although the aqueous workup effectively removes the phosphate byproduct.
Conclusion and Expert Recommendations
The choice of an olefination reagent is a nuanced decision that requires careful consideration of the specific synthetic challenge.
-
The Wittig reaction remains a cornerstone of organic synthesis, particularly for the generation of (Z)-alkenes from non-stabilized ylides. However, the formation of the often-problematic triphenylphosphine oxide byproduct can complicate purification.
-
The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the synthesis of (E)-alkenes with the significant advantage of a water-soluble byproduct, which greatly simplifies product isolation. Its enhanced reactivity compared to the Wittig reaction also allows for the olefination of more hindered ketones.
-
The Julia-Kocienski olefination provides excellent (E)-selectivity and is known for its broad functional group tolerance, making it a valuable tool in complex molecule synthesis.
For researchers and drug development professionals, This compound represents a valuable and often underutilized tool in the olefination toolbox. Its capacity for stereochemical control and the ease of byproduct removal make it an attractive alternative to more traditional methods, particularly when the synthesis of a specific alkene isomer is paramount. While the Wittig and HWE reactions remain the workhorses for many applications, a thorough understanding of the advantages offered by the Peterson olefination can lead to more efficient and elegant synthetic strategies.
References
- Speed, T. J.; McIntyre, J.; Thamattoor, D. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate.
-
Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. IRIS-AperTO. Available at: [Link].
-
Peterson Olefination. Organic Chemistry Portal. Available at: [Link].
-
Peterson Olefination. NROChemistry. Available at: [Link].
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link].
-
Peterson olefination. Wikipedia. Available at: [Link].
-
Julia olefination. Wikipedia. Available at: [Link].
-
Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S). Organic Syntheses. Available at: [Link].
-
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A Researcher's Guide to Isotopic Labeling: A Comparative Analysis of Methyl (trimethylsilyl)acetate
For researchers, scientists, and drug development professionals navigating the complexities of isotopic labeling for mass spectrometry-based analysis, the choice of derivatization reagent is a critical decision that profoundly impacts experimental outcomes. This guide offers an in-depth technical comparison of Methyl (trimethylsilyl)acetate, positioning it against other common labeling strategies. By synthesizing field-proven insights with available experimental data, we aim to provide a comprehensive resource for making informed decisions in your analytical workflows.
Introduction to Isotopic Labeling and the Role of Derivatization
Isotopic labeling is a powerful technique used to track molecules through biological systems and to achieve accurate and sensitive quantification in mass spectrometry.[1] By replacing one or more atoms in a molecule with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), we can create a "heavy" version of the analyte. This isotopically labeled compound can then be used as an internal standard, allowing for precise quantification by correcting for variations in sample preparation and instrument response.[2][3]
However, many biologically relevant molecules, such as carboxylic acids, amino acids, and sugars, are not directly amenable to gas chromatography-mass spectrometry (GC-MS) analysis due to their low volatility and thermal instability.[4][5] Derivatization is a chemical modification process that addresses these challenges by converting polar functional groups into less polar, more volatile, and more thermally stable derivatives.[6][7] Trimethylsilylation (TMS), the introduction of a trimethylsilyl group (-Si(CH₃)₃), is one of the most widely used derivatization techniques in metabolomics.[8][9]
This compound stands as a reagent capable of both methylation and silylation, offering a unique profile for researchers. This guide will explore its characteristics and compare its performance with other established labeling methods.
This compound: A Dual-Function Reagent
This compound possesses a reactive trimethylsilyl group that can be transferred to active hydrogens in molecules like carboxylic acids, alcohols, and amines, increasing their volatility for GC-MS analysis. Concurrently, its methyl ester moiety can be isotopically labeled (e.g., with ¹³C or ²H), allowing it to serve as a labeling agent for introducing a "heavy" methyl group.
The primary reaction of interest for this guide is the esterification of carboxylic acids. In this reaction, an isotopically labeled this compound (e.g., with a ¹³C- or d₃-methyl group) can be used to derivatize a target carboxylic acid. This results in the formation of a methyl ester of the analyte, which is now isotopically labeled and suitable for GC-MS analysis.
Comparative Analysis of Isotopic Labeling Reagents
The selection of an appropriate isotopic labeling reagent is a trade-off between several factors, including reaction efficiency, cost, ease of use, and the nature of the target analytes. Here, we compare this compound with other common reagents.
Performance Metrics: A Head-to-Head Look
| Feature | This compound (Isotopically Labeled) | Diazomethane (Isotopically Labeled) | BSTFA/MSTFA (Isotopically Labeled) |
| Primary Function | Methylation & Silylation | Methylation | Silylation |
| Target Analytes | Carboxylic acids, alcohols, amines | Carboxylic acids, phenols | Alcohols, phenols, carboxylic acids, amines |
| Reaction Speed | Slower than diazomethane[10] | Instantaneous[10] | Fast |
| Byproducts | Trimethylsilanol | Nitrogen gas | Volatile silyl compounds[6] |
| Safety | Considered a safer alternative to diazomethane[11] | Highly toxic and explosive[11] | Moisture sensitive, corrosive byproducts |
| Cost-Effectiveness | Moderate; synthesis of labeled version required | Reagent is inexpensive but requires specialized handling and in-situ generation, increasing overall cost and risk.[11] | Commercially available in labeled forms, but can be expensive. |
| Quantitative Accuracy | High potential when used as an internal standard | High, but safety concerns are a major drawback | High, widely used in quantitative metabolomics[8][9] |
In-Depth Comparison
This compound vs. Diazomethane:
Diazomethane is a classic reagent for the rapid and clean methylation of carboxylic acids.[10] However, its extreme toxicity and explosive nature are significant deterrents in a modern laboratory setting.[11] Trimethylsilyldiazomethane, a close relative of this compound, has been demonstrated to be a much safer and more cost-effective alternative to diazomethane, offering comparable derivatization yields, albeit with longer reaction times.[11][12] By analogy, isotopically labeled this compound presents a similar safety advantage over labeled diazomethane for introducing a methyl group. While diazomethane's reaction is often instantaneous, the reaction with silyl-based reagents may require optimization of time and temperature to achieve complete derivatization.[10]
This compound vs. BSTFA/MSTFA:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful and widely used silylating agents that introduce a trimethylsilyl group.[4][6] When isotopically labeled (e.g., with deuterium), they can be used to create heavy internal standards.[8]
The key difference is that BSTFA and MSTFA are solely silylating agents. If the goal is to introduce a labeled methyl group, this compound is the more direct choice. If the primary aim is to increase volatility through silylation and an isotopic label is desired on the silyl group, then labeled BSTFA or MSTFA would be the reagents of choice. The reactivity of BSTFA and MSTFA is generally very high, often leading to complete derivatization under mild conditions.[6] However, they are sensitive to moisture and can sometimes lead to the formation of multiple derivatives for a single analyte.[13]
Experimental Workflows and Protocols
To provide a practical context, we outline a general workflow for isotopic labeling of carboxylic acids using a deuterated version of this compound (d₃-Methyl (trimethylsilyl)acetate) for use as an internal standard in GC-MS analysis.
Synthesis of Deuterated this compound
The synthesis of isotopically labeled this compound is a prerequisite for its use in labeling studies. A general approach involves the reaction of a deuterated starting material. For instance, d₃-methanol can be used as the source of the labeled methyl group.
Making an Informed Decision: The Causality Behind Experimental Choices
The choice of isotopic labeling reagent is not arbitrary; it is dictated by the specific requirements of the experiment.
-
Analyte Type: If your primary targets are carboxylic acids and you wish to introduce a labeled methyl group, this compound is a strong candidate, offering a safer alternative to diazomethane. For broader analyte coverage including alcohols and amines where silylation is the main goal, BSTFA or MSTFA might be more appropriate.
-
Safety and Handling: The significant safety hazards associated with diazomethane make trimethylsilyl-based reagents like this compound an attractive option for routine laboratory use. [11]* Cost and Availability: While the synthesis of a custom-labeled reagent like this compound requires an initial investment of time and resources, it can be more cost-effective in the long run for high-throughput studies compared to purchasing commercially available labeled reagents.
-
Reaction Kinetics: For analytes that are sensitive to prolonged heating or require rapid sample processing, the instantaneous reaction of diazomethane might be advantageous, provided the necessary safety precautions are in place. For most applications, the slightly longer reaction times of silylating agents are a reasonable trade-off for enhanced safety.
Conclusion: A Versatile Tool in the Researcher's Arsenal
This compound emerges as a versatile and valuable reagent for isotopic labeling studies, particularly for the derivatization of carboxylic acids. Its dual functionality, combined with a more favorable safety profile compared to traditional methylating agents like diazomethane, makes it a compelling choice for modern analytical laboratories. While direct, comprehensive comparative data with a wide range of other reagents is still emerging, the principles of trimethylsilylation and the performance of related compounds provide a strong basis for its effective application. By carefully considering the nature of the analytes, experimental goals, and practical constraints, researchers can leverage the unique advantages of this compound to achieve accurate and reliable quantitative results in their mass spectrometry-based investigations.
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A Senior Application Scientist's Guide to Quantitative Reaction Kinetics: Methyl (trimethylsilyl)acetate vs. Alternatives
Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of reaction kinetics, centered on the versatile reagent, Methyl (trimethylsilyl)acetate (MTSA). In process chemistry and drug development, understanding how fast a reaction proceeds is as critical as knowing what it produces. Reaction kinetics dictate throughput, influence impurity profiles, and provide deep mechanistic insights. This guide provides a comparative analysis of MTSA's kinetic performance, benchmarks it against common alternatives, and equips you with the methodologies to conduct your own quantitative analyses.
This compound: A Kinetically Advantageous Reagent
This compound is an ester functionalized with a trimethylsilyl group on the α-carbon. Its primary utility stems from its easy conversion into a silyl ketene acetal, a key nucleophile in carbon-carbon bond formation. Upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA), it forms a lithium enolate which can be subsequently silylated or used directly. This enolate is a cornerstone for several critical transformations, most notably the Peterson Olefination and Mukaiyama-type aldol additions.
The trimethylsilyl group is not merely a spectator; it profoundly influences the reactivity and stability of the enolate intermediate, offering distinct kinetic advantages over traditional ester enolates.
Core Reactions & Kinetic Landscape of MTSA
The Peterson Olefination
The Peterson Olefination is a powerful method for synthesizing alkenes from α-silyl carbanions and carbonyl compounds.[1][2] The reaction proceeds via a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to yield the alkene.[2][3] This two-step potential allows for stereochemical control.[2][3]
-
Base-promoted elimination proceeds via a syn-elimination pathway.[1][2]
-
Acid-promoted elimination proceeds via an anti-elimination pathway.[1][2]
From a kinetic standpoint, when the α-silyl carbanion is stabilized by an electron-withdrawing group like the ester in MTSA, the intermediate β-hydroxysilane is often unstable and undergoes spontaneous elimination.[2] This provides a direct and often rapid route to α,β-unsaturated esters, a key advantage over multi-step sequences.
Quantitative Kinetic Analysis: The Methodologies
To objectively compare MTSA with other reagents, we must rely on robust analytical techniques to monitor reaction progress. The choice of method is dictated by the reaction's characteristics, including speed, sample composition, and the physical properties of reactants and products.
| Technique | Principle | Pros | Cons | Best For |
| In-situ NMR Spectroscopy | Monitors changes in the concentration of NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P) directly in the reaction vessel over time. [4] | Non-invasive, provides structural information on intermediates, highly quantitative. [5][6][7] | Lower sensitivity, requires NMR-compatible reaction conditions, reactions must be slow enough for data acquisition. [4] | Mechanistic studies, identifying transient intermediates, reactions with distinct spectral changes. |
| Gas Chromatography (GC/GC-MS) | Separates volatile compounds based on their boiling points and interaction with a stationary phase. MS provides identification. | High resolution and sensitivity, excellent for volatile compounds, well-established quantitative methods. [8][9][10] | Requires volatile and thermally stable analytes, destructive sampling. [9] | Reactions involving volatile reactants/products, such as MTSA itself and many common carbonyls. |
| High-Performance Liquid Chromatography (HPLC/HPLC-MS) | Separates compounds based on their partitioning between a mobile and stationary phase. | Broad applicability to non-volatile and thermally sensitive compounds, high precision. [11][12][13] | Can be slower than GC, requires method development, destructive sampling. | Aldol adducts, larger molecules, complex reaction mixtures that are difficult to volatilize. |
Experimental Protocols for Kinetic Analysis
Here, we outline a generalized workflow for a kinetic study. For this example, we will focus on monitoring a reaction using GC analysis with an internal standard, a robust method for quantitative analysis.
Workflow: Kinetic Analysis via GC
Detailed Protocol: GC-MS Monitoring
Objective: To determine the rate of consumption of a starting material (e.g., benzaldehyde) in a reaction with the enolate of MTSA.
-
Preparation of Standard Solutions:
-
Prepare stock solutions of the starting material, the expected product, and a non-reactive internal standard (e.g., dodecane) of known concentration in the reaction solvent (e.g., THF).
-
Create a series of calibration standards containing varying concentrations of the analyte and a fixed concentration of the internal standard.
-
Analyze these standards by GC-MS to generate a calibration curve (Analyte Area / Internal Standard Area vs. Analyte Concentration). This is crucial for accurate quantification. [8]
-
-
Reaction Setup:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add the solvent, the carbonyl substrate (e.g., benzaldehyde), and the internal standard.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C).
-
In a separate flask, prepare the lithium enolate of MTSA by reacting it with LDA at -78 °C.
-
-
Reaction Initiation and Sampling:
-
At time t=0, add the pre-formed enolate solution to the flask containing the aldehyde and internal standard.
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe. [14]
-
-
Quenching:
-
Immediately inject the aliquot into a vial containing a quenching solution (e.g., a mixture of saturated aqueous NH₄Cl and an extraction solvent like diethyl ether). The quench must be instantaneous to stop the reaction.
-
Shake the vial vigorously and allow the layers to separate.
-
-
Sample Preparation and GC-MS Analysis:
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of the starting material to the peak area of the internal standard.
-
Using the calibration curve, convert this ratio into the concentration of the starting material.
-
Plot the concentration of the starting material versus time. The shape of this curve will help determine the reaction order and the initial rate can be calculated from the slope at t=0.
-
Comparative Kinetic Analysis: MTSA vs. Alternatives
A key aspect of process development is selecting the most efficient reagent. Let's compare the kinetic profile of MTSA-derived nucleophiles with two common alternatives.
| Reagent/System | Nucleophile Generation | Typical Reaction Conditions | Kinetic Profile & Control | Practical Considerations |
| This compound (MTSA) | Deprotonation (e.g., with LDA) to form a silyl ketene acetal. | Often cryogenic (-78 °C), under inert atmosphere. Lewis acid catalysis for aldol reactions. | Fast and clean generation. Silyl ketene acetal is stable and can be isolated. Addition step is typically rate-determining and kinetically controlled. | Requires strong, non-nucleophilic bases. Moisture sensitive. Byproduct (silanol) is generally easy to remove. [16] |
| Reformatsky Reagent (α-halo ester + Zn) | Oxidative insertion of zinc into a carbon-halogen bond to form an organozinc enolate. [17][18] | Often room temperature or reflux. Requires activated zinc. | Slower in-situ generation of the nucleophile. Less reactive than lithium enolates, preventing self-condensation. [18] | Tolerates a wider range of functional groups. Less sensitive to protic sources than lithium enolates. Can be heterogeneous. |
| Lithium Enolate (Methyl Acetate + LDA) | Direct deprotonation of methyl acetate with a strong base like LDA. | Strictly cryogenic (-78 °C) and anhydrous conditions required. | Kinetically controlled formation but the enolate is highly reactive and thermally unstable. Prone to self-condensation (Claisen condensation) at higher temperatures. | Highly basic and reactive, limiting functional group tolerance. Thermally unstable, requiring strict temperature control to avoid side reactions. |
Conclusion: The Value of Quantitative Kinetics
This compound offers significant advantages in organic synthesis due to the stable, yet highly reactive, nature of its derived silyl ketene acetal. Its kinetic profile is characterized by rapid, predictable reactions that can be finely controlled, particularly in comparison to traditional lithium enolates which are prone to side reactions, or Reformatsky reagents which can be slower to form.
By employing rigorous quantitative analysis techniques like in-situ NMR or offline GC/HPLC, researchers and process chemists can move beyond simple yield determination. They can elucidate mechanisms, optimize reaction conditions for speed and purity, and make informed decisions when selecting reagents. The protocols and comparisons provided in this guide serve as a foundational framework for leveraging kinetic data to accelerate research and development.
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- Gas Chromatography Mass Spectrometry (GC-MS) | Analysis.SCION Instruments.
- Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines.IRIS-AperTO.
- Reform
- Reform
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A Comparative Guide to the Cross-Reactivity of Silylating Agents for GC-MS Analysis, with a Focus on Methyl (trimethylsilyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in methodologies reliant on gas chromatography-mass spectrometry (GC-MS), derivatization is a cornerstone for the analysis of non-volatile and semi-volatile compounds. The introduction of a silyl group, a process known as silylation, is a widely adopted strategy to enhance the volatility and thermal stability of analytes by masking polar functional groups. However, the choice of silylating agent is a critical decision that extends beyond mere reaction efficiency. The "cross-reactivity" of a silylating agent—its propensity to react with non-target functional groups or to generate undesirable side-products—can significantly impact the accuracy and reproducibility of analytical data.
This guide provides an in-depth comparison of silylating agents, with a particular focus on the lesser-utilized Methyl (trimethylsilyl)acetate . While reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are lauded for their high reactivity, this very characteristic can be a double-edged sword, leading to a lack of selectivity in complex matrices. Herein, we explore the reactivity profile of this compound as a potentially milder and more selective alternative, and provide a comprehensive framework for evaluating the cross-reactivity of any silylating agent.
Understanding Silylation and the "Cross-Reactivity" Challenge
Silylation involves the replacement of an active hydrogen atom in functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH) with a trimethylsilyl (TMS) group.[1] This derivatization reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis.
The concept of "cross-reactivity" in this context deviates from its immunological definition. Here, it refers to two key phenomena:
-
Lack of Selectivity: The silylating agent reacts with a broader range of functional groups than intended, potentially altering the structure of matrix components and causing interference.
-
Artifact Formation: The reagent participates in side reactions, either with the analyte, solvent, or other matrix components, to form unexpected by-products (artifacts) that can lead to misinterpretation of chromatographic data.[2]
The reactivity of common silylating agents generally follows the order: MSTFA > BSTFA > BSA (N,O-Bis(trimethylsilyl)acetamide) > TMCS (Trimethylchlorosilane) > HMDS (Hexamethyldisilazane).[3] The choice of reagent should therefore be a deliberate balance between desired reactivity and the potential for unwanted side reactions.
This compound: A Milder Approach to Silylation
This compound is a less common silylating agent. Structurally, it is an ester of acetic acid and a trimethylsilyl group. This configuration suggests a lower silylating potential compared to the highly reactive amide-based reagents like BSTFA and MSTFA. This potentially lower reactivity can be advantageous in scenarios where enhanced selectivity is paramount. For instance, in a complex sample containing a variety of functional groups, a milder reagent may selectively derivatize the most reactive sites (e.g., primary alcohols) while leaving less reactive groups (e.g., hindered secondary amines) intact.
Comparative Analysis of Silylating Agents
The following table provides a qualitative comparison of this compound with more common silylating agents. The properties of this compound are inferred from its chemical structure and the general principles of silylation chemistry, as direct comparative studies are scarce in the literature.
| Silylating Agent | Relative Reactivity | Common Applications | Potential for Cross-Reactivity/Artifact Formation | Byproducts |
| This compound | Low to Moderate (Inferred) | Selective derivatization of alcohols and carboxylic acids. | Lower (Inferred). May be less prone to reacting with less nucleophilic groups. | Methyl acetate |
| BSTFA | High | Broad-spectrum silylation of alcohols, phenols, carboxylic acids, and amines. | Moderate to High. Can produce artifacts with certain functional groups.[4] | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide |
| MSTFA | Very High | Derivatization of a wide range of functional groups, including hindered and less reactive sites.[5] | High. Prone to forming artifacts, especially with aldehydes and ketones.[3] | N-methyl-trifluoroacetamide |
| TMCS | Catalyst/Co-reagent | Often used as a catalyst with other silylating agents to increase reactivity.[5] | High when used alone. Can generate HCl, leading to acid-catalyzed side reactions. | HCl |
| HMDS | Low | Silylation of alcohols and phenols. Often requires a catalyst. | Low. Generally selective for more reactive functional groups.[6] | Ammonia |
Experimental Protocol for Evaluating Silylating Agent Cross-Reactivity
To objectively assess the cross-reactivity of a silylating agent, a systematic study using a panel of model compounds is recommended. This protocol provides a framework for such an evaluation.
Objective:
To determine the reactivity, selectivity, and potential for artifact formation of a silylating agent with a diverse set of functional groups under typical GC-MS derivatization conditions.
Materials:
-
Silylating Agents to be Tested:
-
This compound
-
BSTFA + 1% TMCS (as a benchmark)
-
MSTFA (as a benchmark)
-
-
Model Compounds (analytical standard grade):
-
Primary Alcohol: 1-Octanol
-
Secondary Alcohol: 2-Octanol
-
Tertiary Alcohol: tert-Butanol
-
Phenol: Phenol
-
Carboxylic Acid: Octanoic Acid
-
Primary Amine: Octylamine
-
Secondary Amine: Dibutylamine
-
Thiol: 1-Octanethiol
-
Aldehyde: Octanal
-
Ketone: 2-Octanone
-
-
Solvent: Anhydrous Pyridine or Acetonitrile
-
Internal Standard: e.g., Dodecane
-
GC-MS system with a non-polar capillary column
Methodology:
-
Preparation of Model Compound Stock Solutions:
-
Prepare individual stock solutions of each model compound and the internal standard in the chosen anhydrous solvent at a concentration of 1 mg/mL.
-
-
Derivatization Procedure (to be performed for each silylating agent and each model compound):
-
In a 2 mL autosampler vial, add 100 µL of the model compound stock solution.
-
Add 10 µL of the internal standard stock solution.
-
Add 100 µL of the silylating agent.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a standard temperature program suitable for the analysis of silylated compounds (e.g., initial temperature 60°C, ramp to 300°C at 10°C/min).
-
Acquire mass spectra in full scan mode (e.g., m/z 40-600).
-
-
Data Analysis:
-
Reactivity Assessment:
-
Calculate the percent derivatization yield for each model compound by comparing the peak area of the derivatized analyte to the peak area of the unreacted analyte (if any).
-
Yield (%) = [Area(derivatized) / (Area(derivatized) + Area(unreacted))] * 100
-
-
Selectivity Assessment:
-
Compare the derivatization yields across the different functional groups for each silylating agent. A highly selective agent will show high yields for certain functional groups and low to no yield for others.
-
-
Artifact Identification:
-
Carefully examine the chromatograms for any unexpected peaks.
-
Use the mass spectra of these unknown peaks to identify potential artifacts by searching mass spectral libraries and considering known silylation side reactions.
-
-
Data Presentation:
The results of this study can be summarized in a table for easy comparison:
| Functional Group | Model Compound | This compound Yield (%) | BSTFA + 1% TMCS Yield (%) | MSTFA Yield (%) | Artifacts Observed (if any) |
| Primary Alcohol | 1-Octanol | ||||
| Secondary Alcohol | 2-Octanol | ||||
| Tertiary Alcohol | tert-Butanol | ||||
| Phenol | Phenol | ||||
| Carboxylic Acid | Octanoic Acid | ||||
| Primary Amine | Octylamine | ||||
| Secondary Amine | Dibutylamine | ||||
| Thiol | 1-Octanethiol | ||||
| Aldehyde | Octanal | ||||
| Ketone | 2-Octanone |
Visualizing the Experimental Workflow
Caption: A generalized workflow for the evaluation of silylating agent cross-reactivity.
Logical Framework for Silylating Agent Selection
The choice of a silylating agent should be guided by a clear understanding of the analytical objectives and the nature of the sample matrix.
Caption: A decision-making framework for selecting an appropriate silylating agent.
Conclusion and Recommendations
The selection of a silylating agent is a critical parameter in the development of robust and reliable GC-MS methods. While high-reactivity reagents such as BSTFA and MSTFA are powerful tools for comprehensive derivatization, their use in complex matrices can lead to a lack of selectivity and the formation of analytical artifacts.
This compound, while less common, represents a potentially valuable tool for researchers seeking a milder, more selective silylation. Its inferred lower reactivity suggests that it may be particularly useful for the targeted derivatization of more reactive functional groups, such as primary alcohols and carboxylic acids, in the presence of less reactive moieties.
Ultimately, the optimal choice of silylating agent must be determined empirically. The experimental protocol outlined in this guide provides a systematic approach to evaluating the cross-reactivity of any silylating agent, enabling researchers to make informed decisions based on quantitative data. By carefully considering the reactivity and selectivity of the chosen reagent, scientists can enhance the quality and reliability of their analytical results.
References
-
ResearchGate. (n.d.). Comparison of silylating reagents in derivatization reactions of sedative-hypnotic drugs prior to fast gas chromatography-mass spectrometry. [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 139-147. [Link]
-
Gelest. (n.d.). Silylation Reagents. [Link]
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]
-
ResearchGate. (n.d.). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. [Link]
-
Muscalu, A. M., et al. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 29(1), 123. [Link]
-
ResearchGate. (n.d.). (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. [Link]
-
Duguet, N., et al. (2003). Effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans. Biomacromolecules, 4(5), 1374-1381. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of different bases in deprotonation of silyl acetates
An Application Scientist's Guide to Base Selection for the Deprotonation of Silyl Acetates
Introduction: The Strategic Importance of Silyl Ketene Acetals
In the landscape of modern organic synthesis, the carbon-carbon bond-forming reaction remains paramount. Among the most reliable and versatile nucleophiles for this purpose are enolates. The deprotonation of esters, specifically to form silyl ketene acetals (a subclass of silyl enol ethers), represents a cornerstone transformation for generating these powerful intermediates.[1] Silyl ketene acetals are prized for their stability, isolability, and precisely controlled reactivity in crucial reactions such as stereoselective aldol additions, Michael reactions, and alkylations.
However, the efficacy of this transformation is not guaranteed. The choice of base is a critical parameter that dictates the reaction's success, influencing everything from yield and reaction rate to, most importantly, the stereochemical outcome (E/Z geometry) of the resulting silyl ketene acetal. This guide provides a comparative analysis of common bases used for the deprotonation of esters to form silyl ketene acetals, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
The Core Transformation: From Ester to Silyl Ketene Acetal
The fundamental process involves the abstraction of an α-proton from an ester substrate by a strong, non-nucleophilic base to generate an ester enolate. This highly reactive intermediate is then "trapped" in situ by an electrophilic silylating agent, typically a trialkylsilyl halide (e.g., TMSCl) or triflate (e.g., TBSOTf), to yield the more stable silyl ketene acetal.
The selection of the base is the lynchpin of this process. An ideal base should be strong enough to deprotonate the ester quantitatively (pKa of ester α-protons is typically ~25 in DMSO) but be sterically hindered enough to prevent competitive nucleophilic attack at the ester carbonyl.
Caption: General workflow for the formation of silyl ketene acetals.
Comparative Efficacy of Common Bases
The choice of base and reaction conditions allows for precise control over which enolate is formed, a concept known as kinetic versus thermodynamic control.[2]
-
Kinetic Control: Favored by strong, sterically hindered bases at low temperatures (e.g., -78 °C). The base removes the most sterically accessible proton, leading to the less substituted, kinetically favored enolate. For esters, this control primarily dictates the E/Z geometry.
-
Thermodynamic Control: Favored by weaker bases at higher temperatures, allowing for equilibration to the most stable enolate isomer (typically the more substituted one for ketones). This is less commonly employed for ester deprotonation where self-condensation (Claisen condensation) is a risk.
Lithium Amide Bases: The Industry Standard
Lithium diisopropylamide (LDA) is arguably the most common base for this transformation.[3] It is exceptionally strong (pKa of diisopropylamine is ~36) and sterically hindered, making it non-nucleophilic and ideal for rapid, irreversible deprotonation under kinetic control at low temperatures.[2][4]
-
Expertise & Experience: LDA is typically prepared fresh by treating diisopropylamine with n-butyllithium.[3] Its efficacy is highly dependent on its aggregation state, which is influenced by the solvent. In pure THF, LDA exists as a dimer, which can influence stereoselectivity.
-
Variants: Lithium tetramethylpiperidide (LTMP) is even more sterically hindered than LDA and can be advantageous for highly sensitive substrates. Lithium Hexamethyldisilazide (LiHMDS) is a commercially available, non-pyrophoric solid that is often a convenient alternative to LDA.
Alkali Metal Hexamethyldisilazides (KHMDS, NaHMDS)
Potassium and sodium hexamethyldisilazide offer important advantages over their lithium counterpart. The larger, "softer" potassium and sodium cations coordinate less tightly to the enolate oxygen.
-
Causality: This weaker coordination leads to a "looser" transition state during deprotonation. As will be discussed in the stereoselectivity section, this has a profound impact on the E/Z ratio of the resulting silyl ketene acetal, often favoring the (E)-isomer. KHMDS is also more soluble in ethereal solvents at low temperatures compared to LDA.
Phosphazene Bases: The Non-Metallic Superbases
Phosphazene bases, such as P4-tBu, are extremely strong, non-metallic, and poorly coordinating superbases.[5][6]
-
Trustworthiness: Their primary advantage is the generation of a truly "naked" or cation-free enolate. The resulting phosphazenium counterion is large and diffuse, minimizing ion-pairing effects that can complicate reactivity and selectivity with metal-based systems. This can lead to cleaner reactions and different selectivity profiles, although their higher cost often reserves them for challenging substrates where metal amides fail.
Data Summary: Base Performance in Silyl Ketene Acetal Formation
The following table summarizes representative data for the deprotonation of an ester to form a silyl ketene acetal, highlighting the influence of the base and conditions on yield and stereoselectivity.
| Substrate | Base | Silylating Agent | Conditions | Yield (%) | E:Z Ratio | Reference |
| Propyl Propanoate | LDA | TMSCl | THF, -78 °C | 95 | 10:90 | [7] |
| Propyl Propanoate | LDA | TMSCl | THF / 23% HMPA, -78 °C | 92 | >98:2 | [7] |
| Propyl Propanoate | KHMDS | TMSCl | THF, -78 °C | 94 | 95:5 | [7] |
| t-Butyl Acetate | LDA | TMSCl | CPME, 0-5 °C | 91 | N/A | [7] |
| Ethyl Acetate | LDA | TBSCl | THF, -78 °C | >90 | N/A | [8] |
Note: Data is compiled from representative literature procedures. HMPA = Hexamethylphosphoramide, CPME = Cyclopentyl methyl ether. Ratios are illustrative of general trends.
Controlling Stereoselectivity: The Ireland Model
For substituted esters, the geometry of the resulting silyl ketene acetal is critical for controlling stereochemistry in subsequent reactions. The Ireland model provides a powerful predictive tool for understanding how the E/Z ratio is determined. The model postulates a six-membered, chair-like transition state.
Caption: The Ireland model explains E/Z selectivity in silyl ketene acetal formation.
-
To form the (Z)-isomer (favored with LDA in pure THF): The metal cation (Li+) coordinates tightly to both the enolate oxygen and the ester carbonyl oxygen. To minimize steric hindrance, the larger R' group of the ester prefers to be in the equatorial position of the chair, which forces the R group into the axial position. This leads to the (Z)-enolate.
-
To form the (E)-isomer (favored with KHMDS or LDA/HMPA): The use of a highly coordinating solvent additive like HMPA solvates the cation, preventing it from forming a tight, chelated transition state. The larger potassium cation in KHMDS has a similar effect. In this "loose" transition state, the steric interaction between the R group and the base's ligands dominates. The R group now prefers the equatorial position to minimize A(1,3) strain, leading to the (E)-enolate.
Experimental Protocol: Kinetic Deprotonation of an Ester using LDA
This protocol describes a standard procedure for generating a (Z)-silyl ketene acetal under kinetic control. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials:
-
Diisopropylamine, freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)
-
Ester substrate
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Three-neck round-bottom flask equipped with a thermometer, magnetic stir bar, and septa
-
Syringes and needles
Procedure:
-
Flask Preparation: Assemble the dry three-neck flask under a positive pressure of inert gas.
-
LDA Preparation: a. To the flask, add anhydrous THF (e.g., 0.4 M final concentration) and cool the solution to -78 °C using a dry ice/acetone bath. b. Add diisopropylamine (1.1 equivalents relative to the ester) via syringe. c. Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution, keeping the internal temperature below -65 °C. d. Stir the resulting colorless to pale yellow solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: a. Cool the freshly prepared LDA solution back down to -78 °C. b. Add a solution of the ester substrate (1.0 equivalent) in a small amount of anhydrous THF dropwise via syringe, again maintaining a temperature below -65 °C. c. Stir the reaction mixture at -78 °C for 30-45 minutes.
-
Silyl Trapping: a. Add freshly distilled TMSCl (1.2 equivalents) dropwise to the enolate solution at -78 °C. b. After the addition is complete, stir the reaction at -78 °C for 15 minutes, then allow it to warm slowly to room temperature.
-
Workup: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract with a non-polar solvent (e.g., pentane or diethyl ether). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude silyl ketene acetal is often used directly in the next step. If purification is required, it can be achieved by careful distillation under reduced pressure.
Decision Guide: Selecting the Optimal Base
Choosing the right base is a strategic decision based on the desired outcome.
Caption: A decision-making guide for selecting the appropriate base.
References
-
Matsuo, I. (2016). Silyl enol ethers. Science of Synthesis. [Link]
-
Wikipedia. (n.d.). Silyl enol ether. [Link]
-
Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. [Link]
-
Jackman, L. M., & Lange, B. C. (1977). Structure and reactivity of alkali metal enolates. Tetrahedron, 33(21), 2737-2769. [Link]
-
Rathke, M. W. (1970). The preparation and reactions of the lithium enolate of esters. Journal of the American Chemical Society, 92(10), 3222-3223. [Link]
-
Kainz, S., Brinkmann, A., Leitner, W., & Pfaltz, A. (1999). Asymmetric Hydrogenation of Unfunctionalized Olefins with Iridium-Phosphanodihydrooxazole Catalysts. Journal of the American Chemical Society, 121(27), 6421-6429. [Link] (Note: While this paper is on hydrogenation, it demonstrates the use of non-coordinating cations which is relevant to the phosphazene base discussion).
-
Overman, L. E., & Pennington, L. D. (2003). Strategic Use of Pinacol-Terminated Prins Cyclizations in Complex Molecule Synthesis. The Journal of Organic Chemistry, 68(19), 7143-7157. [Link]
-
ChemHelper. (2019, November 4). deprotonation of ketones with LDA to make enolates [Video]. YouTube. [Link]
-
Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphazene base-catalyzed condensation of trimethylsilylacetate with carbonyl compounds. | Semantic Scholar [semanticscholar.org]
- 7. Silyl enol ether synthesis by silylation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Methyl (trimethylsilyl)acetate: A Comparative Analysis for Synthetic Strategy
For the discerning researcher in organic synthesis and drug development, the choice of reagent is paramount. The construction of carbon-carbon bonds remains a cornerstone of molecular architecture, and among the myriad of tools available, acetate enolate equivalents hold a place of distinction. This guide provides an in-depth, comparative analysis of Methyl (trimethylsilyl)acetate (MTSA), a versatile and potent reagent. We will move beyond simple protocols to explore the causality behind its applications, contrasting its performance with established alternatives like the Horner-Wadsworth-Emmons and Reformatsky reactions. Our focus is on empowering the synthetic chemist to make informed, strategic decisions at the bench.
Understanding this compound: The Reagent's Profile
This compound, with the structure Me₃SiCH₂CO₂Me, is not merely another ester. The presence of the α-trimethylsilyl group fundamentally alters its reactivity, making it a stable, yet readily activated, precursor to a nucleophilic acetate equivalent. Its primary value lies in its ability to generate an α-silyl carbanion upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This carbanion is the key intermediate that drives its most significant applications.
This guide will focus on two cornerstone transformations where MTSA offers distinct advantages: olefination reactions and aldol-type additions.
The Peterson Olefination: A Strategic Alternative to Phosphorus Ylides
The conversion of a carbonyl group into an alkene is a fundamental transformation. While the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are canonical, the Peterson Olefination, employing α-silyl carbanions, presents a compelling alternative with unique mechanistic features.[1][2]
Mechanism and Stereochemical Control
The reaction begins with the generation of the lithium enolate of MTSA, which then attacks an aldehyde or ketone to form a β-hydroxysilane intermediate.[1] The true synthetic power of the Peterson Olefination lies in the divergent, stereospecific elimination of this intermediate under acidic or basic conditions.[3]
-
Basic Conditions: Treatment with a base (e.g., NaH, KH) induces a syn-elimination, leading to one alkene isomer.
-
Acidic Conditions: Treatment with an acid (e.g., H₂SO₄, AcOH) induces an anti-elimination, yielding the opposite alkene isomer.
This dual-pathway elimination provides a level of stereochemical control that is dependent on the diastereoselectivity of the initial addition and the choice of elimination conditions.
Caption: Workflow of the Peterson Olefination using MTSA.
Comparative Analysis: MTSA (Peterson) vs. Phosphonates (HWE)
The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate-stabilized carbanions, is renowned for producing predominantly E-alkenes.[4][5] The choice between the Peterson and HWE reactions is a strategic one, hinging on desired stereochemistry, substrate scope, and practical considerations like byproduct removal.
| Feature | Peterson Olefination (with MTSA) | Horner-Wadsworth-Emmons (HWE) | Justification & Expert Insight |
| Reagent | This compound | Trialkyl phosphonoacetate | MTSA is a simple ester; phosphonates require synthesis from phosphites. |
| Typical Selectivity | Stereodivergent (E or Z) | Highly E-selective | The ability to access either isomer from a common intermediate is a major advantage of the Peterson reaction.[3] HWE is the go-to for reliable E-alkene synthesis.[5] |
| Byproduct | Trimethylsilanolate (e.g., Me₃SiOLi) | Dialkyl phosphate salt | The silyl byproduct is often volatile or easily removed by aqueous workup. Phosphate byproducts can be water-soluble and sometimes difficult to separate from polar products.[6][7] |
| Carbanion Reactivity | Generally higher | Stabilized, less reactive | The higher reactivity of α-silyl carbanions can be advantageous for hindered ketones that are poor substrates for HWE reagents.[6] |
| Cost & Availability | MTSA is commercially available. | Phosphonates are also common, but can be more expensive. | Cost-effectiveness can be a factor in large-scale synthesis. |
Experimental Protocol: Peterson Olefination for E-Alkene Synthesis
This protocol describes a typical procedure for the reaction of MTSA with an aromatic aldehyde to selectively form the E-alkenoate.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 mmol, 1.05 eq) to a solution of diisopropylamine (1.1 mmol, 1.05 eq) in anhydrous tetrahydrofuran (THF, 5 mL) at -78 °C. Stir for 20 minutes.
-
Carbanion Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 45 minutes.
-
Carbonyl Addition: Add a solution of the aldehyde (e.g., benzaldehyde, 1.05 mmol, 1.05 eq) in anhydrous THF (2 mL) dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Workup & Elimination: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Acid-Catalyzed Elimination: After removing the drying agent by filtration, concentrate the solution in vacuo. Dissolve the crude β-hydroxysilane residue in dichloromethane (10 mL) and add a catalytic amount of concentrated sulfuric acid (2-3 drops). Stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the intermediate.
-
Purification: Quench the acid with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired E-alkene.
MTSA as a Reformatsky Reaction Alternative
The Reformatsky reaction is a classic method for synthesizing β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[8][9] The key intermediate is an organozinc enolate, which is notably less reactive than its lithium counterpart.[8][9] By generating the lithium enolate of MTSA, one can perform an aldol-type addition that achieves the same synthetic outcome but with different reactivity and handling characteristics.
Reactivity and Scope: Lithium Enolates vs. Organozinc Enolates
The choice between using the MTSA/LDA system and the classical Reformatsky conditions often depends on the substrate's sensitivity and the desired level of reactivity.
Caption: Comparison of MTSA-derived lithium enolates and Reformatsky zinc enolates.
| Feature | MTSA + LDA | Reformatsky Reaction (α-bromo ester + Zn) | Justification & Expert Insight |
| Enolate Reactivity | High | Moderate | Lithium enolates are "harder" and more reactive nucleophiles than zinc enolates.[8][10] This allows for reactions with less reactive electrophiles but can lead to side reactions with sensitive functional groups. |
| Reaction Conditions | Cryogenic (-78 °C), inert atmosphere | Often room temperature or gentle heating | The need for cryogenic temperatures and strictly anhydrous conditions for the MTSA/LDA method is a significant operational difference. The Reformatsky reaction is often more forgiving.[11] |
| Base/Metal Handling | LDA requires careful handling (pyrophoric n-BuLi) | Zinc dust requires activation but is generally safer | The operational safety and simplicity of the Reformatsky reaction can be advantageous. |
| Substrate Compatibility | Less tolerant of acidic protons or sensitive electrophiles | More tolerant of other functional groups due to lower basicity/nucleophilicity of the enolate.[11] | For complex substrates with multiple functional groups, the milder Reformatsky conditions can provide superior yields and chemoselectivity. |
Conclusion and Strategic Outlook
This compound is a powerful and versatile reagent that serves as a modern, highly effective acetate enolate equivalent. Its true value is realized when viewed not in isolation, but in comparison to other established methodologies.
-
As a Peterson olefination reagent, its key strength lies in the ability to stereodivergently access either E or Z alkenes from a common intermediate, offering a level of control not easily achieved with the E-selective Horner-Wadsworth-Emmons reaction. Furthermore, the straightforward removal of its silicon-based byproduct provides a practical advantage.[3][6]
-
As an alternative to the Reformatsky reaction , the MTSA/LDA system provides a highly nucleophilic enolate capable of reacting with a broad range of electrophiles under kinetically controlled conditions. This high reactivity is a double-edged sword, offering power but demanding more stringent reaction conditions compared to the milder, more chemoselective organozinc enolates of the Reformatsky reaction.[8][11]
For the synthetic chemist, MTSA is not a universal replacement but a strategic addition to the synthetic toolbox. The decision to employ it should be driven by a careful analysis of the target molecule, the desired stereochemical outcome, and the functional group landscape of the substrate. Understanding the mechanistic nuances and comparative performance detailed in this guide will enable researchers to harness the full potential of this valuable reagent.
References
-
Organic Chemistry Portal. Peterson Olefination. [Link]
-
NROChemistry. Peterson Olefination. [Link]
-
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A Researcher's Guide to Unambiguous Structural Confirmation: X-ray Crystallography in Modern Drug Development
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For researchers and scientists, confirming the exact atomic arrangement of a reaction product is not merely a final checkbox but a critical step that underpins all subsequent biological and chemical characterization. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for providing a definitive, high-resolution snapshot of a molecule's solid-state structure.[1][2][3][4] This guide offers an in-depth exploration of X-ray crystallography, from fundamental principles to practical experimental workflows, and provides a comparative analysis against other common structural elucidation techniques.
The Foundational Principle: From Diffraction to Definitive Structure
At its core, X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[4] The technique is predicated on the principle that when a beam of X-rays is directed at a well-ordered crystal, the electrons of the atoms within the crystal lattice diffract the X-rays in a predictable pattern.[1][2][4][5] By measuring the angles and intensities of these diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated.[1][4][6] This electron density map is then interpreted to reveal the precise positions of atoms, their chemical bonds, and other vital structural information.[2][4]
The success of this technique hinges on the ability to grow a high-quality, single crystal of the compound of interest. This is often the most challenging and time-consuming aspect of the process, frequently described as more of an art than a science.[1]
The Experimental Workflow: A Step-by-Step Protocol
The journey from a newly synthesized compound to a fully resolved crystal structure involves a meticulous, multi-step process. Understanding the causality behind each experimental choice is crucial for success.
The prerequisite for any successful X-ray diffraction experiment is a single crystal of suitable size and quality, typically in the range of 30 to 300 microns.[2] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.
Detailed Protocol for Vapor Diffusion Crystallization:
-
Purification: Begin with the highest purity sample possible (>95%). Impurities can inhibit crystal formation or become incorporated into the crystal lattice, leading to disorder.[7]
-
Solvent Selection: Choose a "good" solvent in which your compound is readily soluble and a "poor" solvent (or precipitant) in which it is sparingly soluble. The two solvents must be miscible.
-
Preparation of the Crystallization Chamber:
-
In a small vial (the "well"), place 1-2 mL of the poor solvent.
-
Dissolve your compound in a minimal amount of the good solvent to create a concentrated solution.
-
Place a small drop (2-5 µL) of this concentrated solution on a siliconized glass coverslip.
-
-
Sealing and Incubation: Invert the coverslip and seal the well, creating a closed system. The vapor pressure of the more volatile good solvent in the drop is higher than in the well, causing it to slowly diffuse from the drop to the well.
-
Equilibration and Crystal Growth: As the good solvent leaves the drop, the concentration of your compound increases, eventually reaching supersaturation and inducing crystallization. This slow process, which can take days to weeks, is critical for growing well-ordered crystals.[8]
-
Monitoring: Periodically and gently inspect the drop under a microscope for crystal formation. Avoid disturbing the setup, as vibrations can lead to the formation of many small crystals instead of a few large ones.[1][9]
Caption: The vapor diffusion method for crystal growth.
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[5][10] The crystal is then rotated while being irradiated with monochromatic X-rays.[4]
Experimental Setup and Data Acquisition:
-
Crystal Mounting: A single, well-formed crystal is selected and mounted on a thin glass fiber or a loop using a cryo-protectant oil.[2]
-
Cryo-cooling: The mounted crystal is typically flash-cooled in a stream of liquid nitrogen to minimize radiation damage from the intense X-ray beam.
-
Data Collection Strategy: The diffractometer, equipped with a sensitive detector (like a CCD or pixel detector), collects a series of diffraction images as the crystal is rotated.[4] Each image captures a "slice" of the diffraction pattern. A full dataset usually requires rotating the crystal through at least 180 degrees.[4]
The collected diffraction data, consisting of thousands of reflection intensities and their positions, is then processed to solve the crystal structure.
Data Processing and Structure Solution Workflow:
-
Indexing and Integration: The first step is to determine the unit cell parameters and the crystal's orientation from the diffraction pattern (indexing). The intensities of all the diffraction spots are then measured (integration).[5][11]
-
The Phase Problem: A significant challenge in X-ray crystallography is the "phase problem." While the intensities of the diffracted X-rays can be measured, their phases cannot be directly recorded.[7][11] For small molecules, computational "direct methods" are often successful in solving the phase problem.
-
Electron Density Map Calculation: Once initial phases are determined, a three-dimensional electron density map is calculated.[6][11][12]
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined iteratively to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.[5][11]
-
Validation: The final structure is rigorously validated to ensure its quality and accuracy. This involves checking bond lengths, angles, and other geometric parameters, as well as looking for any inconsistencies in the electron density map.[13][14][15][16][17]
Caption: The workflow from crystal to final structure.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also powerful tools for structural elucidation. The choice of technique depends on the nature of the sample and the specific information required.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity, 3D structure in solution, dynamic information | Molecular weight, elemental composition, fragmentation patterns |
| Resolution | Atomic resolution (typically <1 Å) | Lower resolution for large molecules | Does not provide 3D structure |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Key Advantage | Unambiguous determination of the complete 3D structure.[1][4] | Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.[18] | High sensitivity and ability to determine molecular formula. |
| Major Limitation | Requires a high-quality single crystal, which can be difficult to obtain. The structure is static and may not represent the solution-state conformation.[19] | Generally limited to smaller molecules (< 70 kDa). Structure determination can be complex and time-consuming.[4][20] | Does not directly provide information about the 3D arrangement of atoms. |
Caption: Comparison of X-ray Crystallography, NMR, and Mass Spectrometry.
The Final Output: The Crystallographic Information File (CIF)
The culmination of a successful crystal structure determination is the Crystallographic Information File (CIF).[21][22] This standardized text file format, promulgated by the International Union of Crystallography (IUCr), contains all the essential information about the crystal structure and the diffraction experiment.[22][23][24][25] It includes the unit cell dimensions, atomic coordinates, bond lengths and angles, and details about the data collection and refinement process.[25] The CIF file serves as a comprehensive and verifiable record of the crystal structure.[21][23]
Conclusion: An Indispensable Tool for Modern Science
In the rigorous and demanding field of drug development, precision and certainty are non-negotiable. X-ray crystallography provides an unparalleled level of detail and confidence in the structural confirmation of reaction products.[4] While the path to obtaining a high-quality crystal can be challenging, the definitive structural information it provides is invaluable for understanding molecular interactions, guiding further chemical modifications, and ultimately, accelerating the journey from a promising compound to a life-changing therapeutic.
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A Senior Application Scientist's Guide to Correlating NMR Data with Computational Models for Elucidating Reaction Intermediates
In the intricate dance of chemical reactions, the fleeting existence of reaction intermediates holds the key to understanding mechanistic pathways, optimizing reaction conditions, and designing novel catalysts. However, their transient nature and low concentrations often render them invisible to conventional analytical techniques. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to synergistically employ Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to capture and characterize these elusive species. By bridging the gap between experimental observation and theoretical prediction, we can unlock a deeper understanding of reaction mechanisms at the molecular level.
The Symbiotic Relationship Between NMR and Computational Chemistry
NMR spectroscopy is an unparalleled tool for elucidating molecular structure and dynamics in solution.[1][2] Its ability to provide information on the chemical environment, connectivity, and spatial proximity of atoms makes it indispensable for characterizing stable molecules.[1] However, the inherent insensitivity of NMR often poses a significant challenge when studying low-concentration, short-lived reaction intermediates.[3][4] This is where computational chemistry emerges as a powerful ally.
Computational methods, particularly Density Functional Theory (DFT), allow for the prediction of molecular structures, energies, and importantly, NMR parameters such as chemical shifts and coupling constants.[5][6][7] By creating theoretical models of plausible intermediates, we can generate predicted NMR spectra that can be compared against experimental data. This iterative process of prediction and experimental validation provides a robust pathway to identifying and characterizing transient species that might otherwise go undetected.[8]
The synergy between these two techniques is transformative. Computational models can guide the design of NMR experiments by predicting the most informative spectral regions or the optimal conditions for trapping an intermediate. Conversely, experimental NMR data provides the crucial benchmark for validating and refining computational models, ensuring that they accurately reflect the reality of the chemical system.[9]
Workflow for Integrated NMR and Computational Analysis
The successful correlation of NMR data with computational models for reaction intermediates hinges on a systematic and well-designed workflow. This process can be broadly divided into three key stages: experimental NMR data acquisition, computational modeling and NMR parameter prediction, and comparative analysis and structure validation.
Caption: A generalized workflow for the integrated use of NMR spectroscopy and computational modeling to elucidate reaction intermediates.
Part 1: Experimental NMR Data Acquisition – Capturing the Fleeting Moment
The primary challenge in studying reaction intermediates is their transient nature. Therefore, the choice of NMR technique is critical and often depends on the timescale of the reaction and the concentration of the intermediate.
Methodologies for Detecting Transient Species:
-
Low-Temperature NMR: By slowing down the reaction kinetics, intermediates can be stabilized and their concentrations increased to detectable levels.
-
Rapid-Injection NMR: For faster reactions, specialized equipment can rapidly mix reactants directly within the NMR tube, allowing for real-time monitoring of the reaction progress.[10]
-
Chemical Exchange Saturation Transfer (CEST): This advanced technique can detect and characterize low-population, transient species that are in exchange with a more abundant, observable species.[3] CEST has proven effective in identifying previously unobserved intermediates in organocatalysis.[3]
-
Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing through-bond connectivities, even for low-concentration species. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, offering insights into the 3D structure of intermediates.[1]
Experimental Protocol: In Situ Monitoring of a Reaction by ¹H NMR
-
Sample Preparation: Prepare a solution of the starting material in a deuterated solvent appropriate for the reaction. Ensure the solvent is inert under the reaction conditions.
-
Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of the starting material to serve as a baseline.
-
Reaction Initiation: Initiate the reaction within the NMR tube by adding the second reactant or catalyst. If the reaction is light-sensitive, this should be done in the dark. For temperature-sensitive reactions, the NMR probe should be pre-heated or cooled to the desired temperature.
-
Time-Resolved Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The duration of each acquisition and the delay between them should be optimized based on the expected reaction rate.
-
Data Processing: Process the acquired spectra to identify new signals corresponding to intermediates and products, and to monitor the disappearance of starting material signals.
Part 2: Computational Modeling – From Hypothesis to In Silico Spectra
Computational chemistry provides the tools to build and test hypotheses about the structures of reaction intermediates.[5][8] The accuracy of the predicted NMR parameters is highly dependent on the chosen computational methodology.
Key Computational Steps:
-
Proposing Candidate Structures: Based on established chemical principles and the observed changes in the NMR spectra, propose a set of plausible structures for the reaction intermediate(s).
-
Geometry Optimization: For each candidate structure, perform a geometry optimization using a suitable level of theory, most commonly DFT. The choice of functional and basis set is crucial for obtaining accurate geometries.[11]
-
NMR Parameter Calculation: Once the optimized geometries are obtained, calculate the NMR chemical shifts and coupling constants. The Gauge-Including Atomic Orbital (GIAO) method is widely regarded as one of the most accurate approaches for this purpose.[11][12]
Computational Protocol: DFT Calculation of NMR Chemical Shifts
-
Structure Input: Build the 3D structure of the proposed intermediate using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a DFT functional such as B3LYP with a basis set like 6-31G(d).[12] It is important to include a solvent model (e.g., Polarizable Continuum Model - PCM) that matches the experimental conditions.[11]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
NMR Calculation: Using the optimized geometry, perform a single-point energy calculation to compute the NMR shielding tensors using the GIAO method with a suitable functional and basis set (e.g., mPW1PW91/6-311+G(2d,p)).[12]
-
Chemical Shift Prediction: Convert the calculated isotropic shielding values to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane - TMS) calculated at the same level of theory, or by using established linear scaling factors.[13]
Comparison of Common DFT Functionals for NMR Chemical Shift Prediction
| Functional | Basis Set | Strengths | Limitations |
| B3LYP | 6-31G(d) | Good balance of accuracy and computational cost for geometry optimization.[12] | May not be the most accurate for NMR chemical shift calculations themselves. |
| mPW1PW91 | 6-311+G(2d,p) | Often provides high accuracy for ¹H and ¹³C chemical shift predictions.[12] | More computationally demanding than B3LYP/6-31G(d). |
| ωB97X-D | def2-SVP | Has shown excellent performance for ¹³C chemical shift predictions.[11] | Accuracy for ¹H shifts may be less optimal than other functionals. |
| WP04 | 6-311++G(2d,p) | Specifically parameterized for accurate prediction of ¹H chemical shifts in solution.[11][14] | May not be as widely available in all quantum chemistry software packages. |
Part 3: Correlation and Validation – Closing the Loop
The final and most critical step is the comparison of the experimental NMR data with the computationally predicted spectra. A strong correlation provides compelling evidence for the proposed structure of the reaction intermediate.
Strategies for Comparison and Validation:
-
Direct Spectral Overlay: A qualitative comparison can be made by overlaying the experimental spectrum with the predicted "stick" spectrum for each candidate structure.
-
Statistical Analysis: For a more quantitative assessment, the Mean Absolute Error (MAE) or Root Mean Square Deviation (RMSD) between the experimental and calculated chemical shifts can be calculated. Lower values indicate a better fit.
-
Computer-Assisted Structure Elucidation (CASE): For complex molecules, CASE software can be employed to systematically compare experimental data against a database of predicted spectra for numerous possible isomers, helping to identify the correct structure.[15][16][17]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl (trimethylsilyl)acetate
As researchers dedicated to advancing scientific discovery, our work with versatile reagents like Methyl (trimethylsilyl)acetate is fundamental. However, with the power of such chemicals comes the profound responsibility of ensuring their safe handling and disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical's behavior to inform and validate our disposal procedures. Our goal is to foster a laboratory environment where safety is an intrinsic part of our scientific process, ensuring the protection of ourselves, our colleagues, and our environment.
Immediate Safety Profile & Core Chemical Principles
Before any handling or disposal, it is critical to internalize the primary hazards associated with this compound. This is not simply a list of warnings, but a foundation for the procedural logic that follows.
Core Hazards:
-
Flammability: The compound is a highly flammable liquid and vapor, with a flash point of approximately 91°F (32.8°C).[1][2][3] Vapors can form explosive mixtures with air and may travel to an ignition source.[4]
-
Ocular Irritant: Causes serious eye irritation upon contact.[1][5]
-
Dermal and Respiratory Irritation: May cause skin and respiratory tract irritation.[5][6]
-
Moisture Sensitivity: This is a key reactive characteristic. The ester linkage and the silicon-oxygen bond are susceptible to hydrolysis. Contact with water or moisture will break down the compound.[1][7]
The causality behind our disposal protocol is rooted in this moisture sensitivity. This compound readily hydrolyzes in the presence of water to form acetic acid and trimethylsilanol (which can further dimerize to hexamethyldisiloxane).[5][8] While acetic acid is corrosive, this hydrolysis pathway can be leveraged under controlled conditions to neutralize small quantities of the compound into less hazardous, more manageable substances.
Essential Personal Protective Equipment (PPE) Protocol
A non-negotiable prerequisite for handling or disposing of this compound is the correct use of PPE. The equipment selected directly mitigates the primary exposure risks.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. Given the risk of splashes during disposal procedures, chemical splash goggles are strongly recommended.[5][9]
-
Hand Protection: Use gloves made of a material resistant to the chemical. Nitrile or butyl rubber gloves are generally suitable.[9][10] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened. An apron may be used for additional protection during bulk transfers.
-
Respiratory Protection: All handling and disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][10] If engineering controls are insufficient, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is required.[5]
Waste Characterization and Collection
Proper disposal begins with correct identification and segregation at the point of generation. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics.[11][12]
-
EPA Hazardous Waste Code: Due to its low flash point, this compound waste must be classified as D001 (Ignitable Waste) .[13]
-
Collection Protocol:
-
Designate a specific, clearly labeled hazardous waste container for "this compound and related silyl ester waste."
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a tightly sealing cap.
-
Do not mix this waste stream with other incompatible wastes, particularly strong acids, bases, or oxidizing agents, which could trigger a vigorous reaction.[2][5]
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.[14][15]
-
Summary of Key Chemical Properties and Hazards
| Property | Value/Description | Source(s) |
| CAS Number | 2754-27-0 | [2] |
| Molecular Formula | C₅H₁₂O₂Si | [1] |
| Physical State | Liquid | [5] |
| Flash Point | ~91 °F / 32.8 °C | [3] |
| Primary Hazards | Highly Flammable, Serious Eye Irritant | [1][2] |
| Incompatibilities | Water, Strong Acids, Strong Bases, Oxidizing Agents | [2][5] |
| EPA Waste Code | D001 (Ignitable) | [13] |
Step-by-Step Disposal Procedures
The appropriate disposal method depends on the quantity and context of the waste.
Protocol 1: Disposal of Bulk/Unused this compound
Bulk quantities and original containers of the chemical must be disposed of through a licensed hazardous waste management company.
-
Do Not Neutralize: Attempting to neutralize bulk quantities in the lab can generate significant heat and flammable vapors, creating an unsafe situation.
-
Ensure Proper Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the D001 characteristic.[13]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. They will handle the final transport and disposal, which is typically high-temperature incineration.[1][5]
Protocol 2: Management of Small Spills (<100 mL)
For minor spills within a chemical fume hood, a trained researcher can safely manage the cleanup.
-
Alert & Isolate: Immediately alert others in the lab. Ensure the fume hood sash is at the proper height. Eliminate all nearby sources of ignition.[16][17]
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[1][4] Do not use combustible materials like paper towels.
-
Collection: Using only non-sparking tools (e.g., plastic or brass scoops), carefully collect the absorbed material.[4][5]
-
Package for Disposal: Place the contaminated absorbent into a labeled, sealable container. This cleanup debris is also considered D001 hazardous waste and must be disposed of via your EHS office.[4][6]
-
Decontaminate: Wipe the spill area with a compatible solvent (e.g., isopropyl alcohol), followed by soap and water. Place all cleaning materials in the waste container.
Protocol 3: Controlled Hydrolysis of Trace Residuals (e.g., rinsing glassware)
This protocol is for managing trace amounts of the chemical, such as when rinsing contaminated glassware. The principle is to use the chemical's reactivity to your advantage in a controlled manner.
-
Initial Rinse: Perform an initial rinse of the glassware in the fume hood with a water-miscible organic solvent like acetone to dissolve the bulk of the residue. This rinse-out (rinsate) must be collected as D001 hazardous waste.
-
Controlled Quench: Slowly and carefully rinse the glassware with copious amounts of water. The water will hydrolyze the remaining trace silyl ester into acetic acid and trimethylsilanol.[8] This aqueous solution, containing very dilute hydrolysis products, can typically be disposed of down the drain with continuous water flow, subject to local regulations. Always confirm your institution's policy on this before proceeding.
-
Final Cleaning: Proceed with standard glassware washing procedures.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal route of this compound.
Caption: Decision workflow for handling this compound waste.
References
-
Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE - Safety Data Sheet. Retrieved from [Link]
-
Angene Chemical. (2021). Trimethylsilyl (trimethylsilyl)acetate - Safety Data Sheet. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]
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ChemCERT. (2016). Emergency Chemical Spill Response. Retrieved from [Link]
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Silicones Environmental, Health and Safety Center. (2016). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Retrieved from [Link]
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Sylicglobal Textile Auxiliaries Supplier. (2023). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]
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Globe Thesis. (2021). Hydrolysis Of Methyl Acetate By Reactive And Extractive Distillation Using Ionic Liquids As Catalyst And Entrainer. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Methyl (trimethylsilyl)acetate
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides essential, immediate safety and logistical information for handling Methyl (trimethylsilyl)acetate. It is designed to be a practical resource, moving beyond a simple checklist to explain the reasoning behind these critical safety protocols.
This compound is a flammable liquid and vapor that can cause serious eye irritation, as well as potential skin and respiratory irritation.[1][2] Understanding its properties is the first step toward safe handling. This guide will walk you through the necessary personal protective equipment (PPE), safe handling and storage procedures, and proper disposal methods.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough understanding of the hazards associated with this compound is fundamental to selecting the appropriate PPE. The primary risks include flammability and irritation to the eyes, skin, and respiratory system.[1][2]
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical goggles. A face shield should also be worn. | This compound is a serious eye irritant.[1][2] Chemical goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face. Contact lenses should not be worn as they can trap the chemical against the eye.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves. | These materials offer suitable resistance to this compound. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[1][2] |
| Body Protection | Wear suitable protective clothing. | This protects the skin from accidental splashes and contamination.[1] |
| Respiratory Protection | A NIOSH-certified combination organic vapor/acid gas respirator is recommended where inhalation may occur. | This is crucial when working in areas with inadequate ventilation or when there is a potential for generating vapors or mists of the chemical, which can cause respiratory tract irritation.[1][2] |
Engineering Controls:
Your first line of defense should always be robust engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A fume hood is the preferred engineering control to minimize the inhalation of vapors.
-
Safety Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound will significantly minimize risks. The following workflow outlines the key steps for safe management of this chemical in a laboratory setting.
Step-by-Step Handling Procedures:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3]
-
Keep the container tightly closed and, if possible, store under a dry inert atmosphere as the material is moisture-sensitive.[1][4]
-
Store separately from incompatible materials such as acids, bases, and oxidizing agents.[1][3]
-
-
Preparation and Handling:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Work in a chemical fume hood to ensure proper ventilation.[2]
-
Use non-sparking tools and explosion-proof electrical equipment to prevent ignition of the flammable vapors.[1][3]
-
Ground and bond containers and receiving equipment to prevent the buildup of static electricity.[1][5]
-
Avoid all eye and skin contact, and do not breathe in vapors or mists.[1]
-
-
In Case of a Spill:
-
Evacuate unnecessary personnel from the area.[1]
-
Eliminate all ignition sources.[1]
-
Wearing appropriate PPE, contain the spill using dikes or absorbents.[1]
-
Clean up the spill using an absorbent material and collect it in a suitable, closed container for disposal.[1]
-
Use only non-sparking tools during the cleanup process.[1]
-
Disposal Plan: A Critical Final Step
Proper disposal is not just a matter of laboratory hygiene; it is a regulatory and safety imperative.
-
Chemical Waste: this compound and any materials contaminated with it should be treated as hazardous waste.[6]
-
Disposal Service: Arrange for disposal by a licensed professional waste disposal service.[2] Do not pour this chemical down the drain or into sewer systems.[1]
-
Empty Containers: Handle empty containers with care as they may contain residual flammable vapors.[1] They should be disposed of in the same manner as the chemical waste.
Emergency First Aid Procedures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical advice if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]
By adhering to these guidelines, you can significantly mitigate the risks associated with this compound and ensure a safer laboratory environment for yourself and your colleagues.
References
- Gelest, Inc. (2016-11-30). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE Safety Data Sheet.
- Angene Chemical. (2024-08-28). Safety Data Sheet - Trimethylsilyl (trimethylsilyl)acetate.
- ChemicalBook. (2025-02-01). Trimethylsilyl acetate - Safety Data Sheet.
- Fisher Scientific. (2014-11-17). SAFETY DATA SHEET - Trimethylsilyl acetate.
- Agilent Technologies, Inc. (2019-03-25). Safety Data Sheet - Methyl Acetate.
- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET - Methyl acetate.
- Fisher Scientific. (2025-12-19). SAFETY DATA SHEET - this compound.
- Thermo Fisher Scientific. (2025-09-06). SAFETY DATA SHEET - Trimethylsilyl acetate.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
